3-Hydroxycyclopentanecarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid: Chemical Properties and Applications
This guide provides a comprehensive technical overview of 3-hydroxycyclopentanecarboxylic acid, a versatile chiral building block with significant applications in medicinal chemistry and materials science. We will delve into its chemical and physical properties, stereoisomerism, reactivity, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Structural Elucidation and Physicochemical Properties
This compound is a cycloalkane derivative characterized by a five-membered ring bearing both a hydroxyl and a carboxylic acid functional group. Its molecular formula is C₆H₁₀O₃, with a molecular weight of approximately 130.14 g/mol .[1][2] The presence of two stereocenters at positions 1 and 3 of the cyclopentane ring gives rise to four possible stereoisomers, existing as two pairs of enantiomers (cis and trans).
The spatial arrangement of the hydroxyl and carboxyl groups (cis or trans) significantly influences the molecule's physical and chemical properties. This stereoisomerism is a critical consideration in its application, particularly in drug design, where specific stereochemistry is often required for optimal biological activity.
Table 1: Physicochemical Properties of this compound and its Stereoisomers
| Property | General | (1S,3S)-isomer | (1S,3R)-isomer | Reference |
| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | 130.14 g/mol | 130.14 g/mol | [1][2] |
| IUPAC Name | 3-hydroxycyclopentane-1-carboxylic acid | (1S,3S)-3-hydroxycyclopentanecarboxylic acid | cis-(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid | [1][2] |
| CAS Number | 101080-22-2 | 107983-78-8 | 107983-78-8 | [3][4] |
| Boiling Point | ~297 °C (Predicted) | Not available | Not available | [1] |
| Density | ~1.328 g/cm³ (Predicted) | Not available | Not available | [1] |
| pKa | ~4.59 (Predicted) | Not available | Not available | [1] |
| Topological Polar Surface Area | 57.53 Ų | 57.5 Ų | 57.5 Ų | [2][3] |
| Hydrogen Bond Donor Count | 2 | 2 | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | [2] |
| Rotatable Bond Count | 1 | 1 | 1 | [3] |
Note: Experimental data for specific isomers is limited in publicly available literature; some values are predicted.
Solubility Profile: Due to the presence of both a polar carboxylic acid and a hydroxyl group, this compound is expected to be moderately soluble in water and soluble in polar organic solvents such as alcohols, ethers, and acetone. The cyclopentane ring imparts some nonpolar character, which may limit its solubility in highly nonpolar solvents.
Chemical Reactivity and Key Transformations
The bifunctional nature of this compound allows for a diverse range of chemical transformations at both the carboxylic acid and hydroxyl moieties.
Reactions of the Carboxylic Acid Group
Fischer Esterification: The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reversible reaction, known as the Fischer esterification, is a cornerstone for producing various ester derivatives. Driving the equilibrium towards the ester product is typically achieved by using an excess of the alcohol or by removing water as it is formed.
Caption: Fischer Esterification of this compound.
Protocol for Methyl Ester Synthesis:
-
Dissolve this compound in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography or distillation.
Reactions of the Hydroxyl Group
Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 3-oxocyclopentanecarboxylic acid. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or Swern oxidation conditions. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.
Caption: Oxidation of the secondary alcohol to a ketone.
Protocol for Oxidation using PCC:
-
Suspend pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (DCM).
-
Add a solution of this compound in DCM to the PCC suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify 3-oxocyclopentanecarboxylic acid by recrystallization or column chromatography.
Dehydration: Acid-catalyzed dehydration of the hydroxyl group can lead to the formation of cyclopentene-1-carboxylic acid or cyclopentene-2-carboxylic acid, depending on the reaction conditions and the stability of the resulting double bond.
Bifunctional Reactivity
The presence of both functional groups allows for intramolecular reactions, such as the formation of lactones (cyclic esters), particularly if the stereochemistry is favorable.
Synthesis of this compound
The synthesis of this compound often involves the reduction of a keto-acid precursor or stereoselective routes to obtain specific enantiomers.
A common approach is the hydrogenation of 3-oxocyclopentanecarboxylic acid.[3] This can be achieved using various reducing agents, and the stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions.
Caption: Synthesis via reduction of a keto-acid precursor.
Stereoselective Synthesis: Achieving high enantiomeric purity is crucial for pharmaceutical applications. Stereoselective synthesis of specific isomers, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a potent agonist of metabotropic glutamate receptors, has been reported starting from L-serine.[5] These complex multi-step syntheses often employ chiral auxiliaries or catalysts to control the stereochemistry of the final product.
Applications in Drug Discovery and Development
Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The cyclopentane scaffold is a common motif in many natural products and pharmaceuticals.
Antiviral Agents: The structural features of this compound derivatives make them suitable for incorporation into nucleoside and non-nucleoside analogues with potential antiviral activity. Indole-3-carboxylic acid derivatives, for instance, have been investigated for their antiviral effects against SARS-CoV-2.[6]
Anti-cancer Therapeutics: Carboxylic acid derivatives have been explored as anti-cancer agents. For example, new coumarin-3-carboxylic acid derivatives have shown potential as lactate transport inhibitors in cancer cells.[7]
Neurological Disorders: The metabotropic glutamate receptor agonist, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, highlights the importance of this scaffold in developing treatments for neurological disorders.[5] Additionally, nipecotic acid derivatives, which are structurally related, have been studied for their potential against neurodegeneration.[8]
Caption: Role in the development of various therapeutic agents.
Analytical Characterization
A suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms. The proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-13 ppm). The proton on the carbon bearing the hydroxyl group (H-3) would appear in the range of 3.5-4.5 ppm, and its multiplicity would depend on the number of adjacent protons.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the 170-185 ppm region. The carbon attached to the hydroxyl group (C-3) would appear in the 60-80 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups.
-
A broad O-H stretching band from the carboxylic acid is observed between 2500 and 3300 cm⁻¹.
-
A strong C=O stretching absorption from the carboxylic acid appears around 1700-1725 cm⁻¹.
-
A broad O-H stretching band from the alcohol is also present around 3200-3600 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. The exact mass can be used to determine the elemental composition.
Chiral Separation: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating the enantiomers of this compound and its derivatives.[9][10][11] Capillary electrophoresis with chiral selectors is another powerful technique for enantiomeric separation.
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For some derivatives, a NIOSH-approved respirator may be necessary.[12] It is important to consult the specific Safety Data Sheet (SDS) for detailed handling and safety information for each compound. Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a fundamentally important chiral building block with a rich chemical profile. Its stereoisomeric nature and bifunctionality provide a versatile platform for the synthesis of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of its chemical properties, reactivity, and analytical characterization is essential for its effective utilization in research and development.
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The Critical Role of Stereochemistry: Decoding the Identity
An In-Depth Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid: A Comprehensive Analysis of Stereoisomer-Specific CAS Numbers, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a pivotal carbocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid, five-membered ring, decorated with hydroxyl and carboxylic acid functional groups, provides a valuable scaffold for introducing specific three-dimensional arrangements into larger, biologically active molecules. However, the inherent stereochemistry of this compound presents a significant challenge in its identification and sourcing; the general name refers to a family of four distinct stereoisomers, each with unique properties and a specific Chemical Abstracts Service (CAS) number. This guide provides an in-depth analysis of this compound, focusing on the critical importance of stereoisomerism. We will dissect the complex landscape of its CAS numbers, detail robust synthetic and analytical methodologies, and explore its application as a key intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this versatile chemical entity.
The structure of this compound contains two stereocenters at positions 1 and 3 of the cyclopentane ring. This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs (cis and trans) and their respective enantiomers. The spatial orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups dictates the molecule's shape, reactivity, and, crucially, its interaction with chiral biological systems like enzymes and receptors. Consequently, referencing this compound without specifying its stereochemistry is ambiguous and can lead to significant errors in research and development.
The most reliable method for unambiguous identification is the CAS number. Different isomers have been assigned unique identifiers, which are essential for procurement, regulatory documentation, and scientific literature searches.
The Stereoselective Synthesis of 3-Hydroxycyclopentanecarboxylic Acid Isomers: A Technical Guide for Drug Development Professionals
Abstract
The 3-hydroxycyclopentanecarboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active molecules and pharmaceutical agents. The precise stereochemical arrangement of the hydroxyl and carboxylic acid functionalities on the cyclopentane ring is often critical for target engagement and pharmacological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the stereoselective synthesis of the four isomers of this compound. This document moves beyond a simple recitation of protocols to explain the underlying mechanistic principles, the rationale behind experimental design, and the practical considerations for each synthetic approach. Key methodologies, including stereoselective reduction of prochiral ketones, asymmetric dihydroxylation of cyclopentene precursors, and chemoenzymatic resolutions, are discussed in detail. Each section includes step-by-step protocols for key transformations, comparative data tables, and visual diagrams to facilitate understanding and implementation in a research setting.
Introduction: The Significance of Stereoisomerism in this compound Scaffolds
The cyclopentane ring, with its inherent conformational flexibility, provides a versatile three-dimensional framework for the presentation of pharmacophoric elements. The introduction of hydroxyl and carboxylic acid groups at the 1 and 3 positions creates two stereogenic centers, resulting in four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The biological activity of molecules incorporating this scaffold is exquisitely sensitive to the spatial orientation of these functional groups. For instance, the cis and trans isomers can exhibit profoundly different binding affinities for target proteins, and enantiomers may display distinct pharmacological profiles, with one being active while the other is inactive or even responsible for off-target effects. Therefore, the ability to selectively synthesize each of these isomers is of paramount importance in drug discovery and development for structure-activity relationship (SAR) studies and the identification of optimal drug candidates. This guide will explore the primary chemical and enzymatic strategies to achieve this stereochemical control.
Strategic Approaches to Stereocontrol
The synthesis of the four stereoisomers of this compound can be broadly categorized into three main strategies:
-
Strategy A: Stereoselective Reduction of a Prochiral Ketone. This approach involves the synthesis of a common precursor, 3-oxocyclopentanecarboxylic acid or its ester, followed by the stereoselective reduction of the ketone to introduce the hydroxyl group with a defined stereochemistry.
-
Strategy B: Stereoselective Dihydroxylation of a Cyclopentene Precursor. This strategy utilizes 3-cyclopentene-1-carboxylic acid as a key intermediate. The double bond is then dihydroxylated using stereoselective reagents to install the two hydroxyl groups in either a cis or trans fashion, which can then be further manipulated.
-
Strategy C: Chemoenzymatic Resolution of a Racemic Mixture. In this approach, a racemic mixture of a this compound ester is prepared, and an enzyme is used to selectively hydrolyze one of the enantiomers, allowing for the separation of the two.
The logical flow of these synthetic strategies is depicted in the following diagram:
Caption: Overview of the main synthetic strategies for accessing the stereoisomers of this compound.
Strategy A: Stereoselective Reduction of 3-Oxocyclopentanecarboxylate
This strategy offers a convergent approach where the key stereocenter at C3 is introduced in the final reduction step. The synthesis begins with the preparation of a 3-oxocyclopentanecarboxylate ester, a versatile intermediate.
Synthesis of the 3-Oxocyclopentanecarboxylate Precursor
A common method for the synthesis of methyl 3-oxocyclopentanecarboxylate involves the Dieckmann condensation of dimethyl adipate.
Experimental Protocol: Synthesis of Methyl 3-Oxocyclopentanecarboxylate
-
Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium methoxide (1.1 eq) in anhydrous toluene.
-
Addition of Diester: Dimethyl adipate (1.0 eq) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction: The mixture is heated at reflux for 2 hours, during which time a solid precipitate forms.
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford methyl 2-oxocyclopentanecarboxylate. Subsequent hydrolysis and decarboxylation yield 3-oxocyclopentanecarboxylic acid, which can be re-esterified to give the desired product.[1]
Stereoselective Reduction of the Ketone
The stereochemical outcome of the reduction of the prochiral ketone in methyl 3-oxocyclopentanecarboxylate is dictated by the choice of reducing agent and reaction conditions.
-
Synthesis of cis-3-Hydroxycyclopentanecarboxylate (Racemic): Reduction with sodium borohydride (NaBH₄) typically proceeds via hydride attack from the less sterically hindered face, leading predominantly to the cis isomer where the hydroxyl and ester groups are on the same side of the ring.
-
Synthesis of trans-3-Hydroxycyclopentanecarboxylate (Racemic): Achieving the trans isomer requires a bulkier reducing agent that approaches from the opposite face of the ester group. Reagents such as L-Selectride® (lithium tri-sec-butylborohydride) can favor the formation of the trans isomer.
Table 1: Comparison of Reducing Agents for 3-Oxocyclopentanecarboxylate
| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride | cis | >90:10 |
| L-Selectride® | trans | >10:90 |
Experimental Protocol: Stereoselective Reduction to cis-3-Hydroxycyclopentanecarboxylate
-
Reaction Setup: Methyl 3-oxocyclopentanecarboxylate is dissolved in methanol and cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (1.0 eq) is added portion-wise over 15 minutes.
-
Reaction: The reaction is stirred at 0 °C for 1 hour.
-
Work-up: The reaction is quenched by the addition of acetone, followed by acidification with dilute hydrochloric acid. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Strategy B: Asymmetric Dihydroxylation of 3-Cyclopentene-1-carboxylic Acid
This strategy introduces the stereocenters at C3 and C4 of a cyclopentene ring, which can then be further manipulated to the target molecule. The key step is the Sharpless Asymmetric Dihydroxylation.
Synthesis of the 3-Cyclopentene-1-carboxylic Acid Precursor
3-Cyclopentene-1-carboxylic acid can be prepared from 1,4-dichloro-2-butene through a sequence of cycloalkylation of malonic ester, followed by hydrolysis and decarboxylation.[2][3]
Experimental Protocol: Synthesis of 3-Cyclopentene-1-carboxylic Acid
-
Cycloalkylation: Diethyl malonate is treated with sodium ethoxide in ethanol, followed by the addition of trans-1,4-dichloro-2-butene to form diethyl 3-cyclopentene-1,1-dicarboxylate.
-
Hydrolysis and Decarboxylation: The resulting diester is saponified with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding 3-cyclopentene-1-carboxylic acid.[2]
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of cis-diols from alkenes.[4][5][6] The choice of the chiral ligand (derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD)) determines which face of the alkene is hydroxylated, leading to a specific enantiomer of the diol.
Caption: Enantioselective synthesis of cis-diols via Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Asymmetric Dihydroxylation of Methyl 3-Cyclopentene-1-carboxylate
-
Reaction Setup: A mixture of AD-mix-β (containing the (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and OsO₄) in t-butanol and water is stirred at room temperature until both phases are clear. The mixture is then cooled to 0 °C.
-
Addition of Alkene: Methyl 3-cyclopentene-1-carboxylate is added, and the reaction is stirred vigorously at 0 °C for 24 hours.
-
Work-up: Solid sodium sulfite is added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude diol is purified by column chromatography.
The resulting cis-diol can then be selectively deoxygenated at one of the hydroxyl groups to yield the target this compound.
Strategy C: Chemoenzymatic Resolution
Chemoenzymatic methods offer an elegant and highly selective approach to obtaining enantiomerically pure compounds. In this strategy, a racemic mixture of a this compound ester is subjected to enzymatic hydrolysis, where the enzyme selectively acts on one enantiomer.
Preparation of Racemic cis- or trans-3-Hydroxycyclopentanecarboxylate
The racemic starting materials for enzymatic resolution are prepared as described in Strategy A, through the non-stereoselective reduction of 3-oxocyclopentanecarboxylate.
Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that can catalyze the hydrolysis of esters with high enantioselectivity.[7][8][9][10][11] For a racemic mixture of a 3-hydroxycyclopentanecarboxylate ester, a lipase can be chosen that preferentially hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
Caption: General scheme for the kinetic resolution of a racemic ester using a lipase.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic cis-Methyl 3-Hydroxycyclopentanecarboxylate
-
Reaction Setup: Racemic cis-methyl 3-hydroxycyclopentanecarboxylate is suspended in a phosphate buffer (pH 7.0).
-
Enzyme Addition: A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.
-
Reaction: The suspension is stirred at a controlled temperature (e.g., 30 °C), and the progress of the reaction is monitored by measuring the pH or by HPLC analysis. The reaction is stopped at approximately 50% conversion.
-
Work-up: The enzyme is filtered off, and the aqueous solution is acidified to pH 2-3 with dilute HCl. The mixture is then extracted with ethyl acetate.
-
Separation: The organic extract contains the unreacted ester enantiomer. The aqueous layer contains the carboxylic acid enantiomer, which can be extracted after further acidification. The two enantiomers can then be purified separately.
Table 2: Representative Lipases for Kinetic Resolution
| Lipase Source | Common Acronym | Typical Substrate Specificity |
| Candida antarctica Lipase B | CAL-B | Broad substrate scope, often high enantioselectivity. |
| Pseudomonas cepacia Lipase | PSL | Effective for a wide range of esters. |
| Candida rugosa Lipase | CRL | Known for hydrolyzing esters with bulky acyl groups. |
Conclusion and Future Perspectives
The stereoselective synthesis of this compound isomers is a well-addressed challenge in organic chemistry, with several robust and reliable strategies available to the medicinal chemist. The choice of a particular synthetic route will depend on factors such as the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and reagents.
-
Stereoselective reduction offers a convergent and often high-yielding approach, particularly for the synthesis of racemic cis and trans isomers.
-
Asymmetric dihydroxylation provides an excellent method for accessing enantiomerically pure cis-isomers, which can be further elaborated.
-
Chemoenzymatic resolution stands out for its exceptional enantioselectivity and environmentally benign reaction conditions, making it an attractive option for the preparation of optically pure isomers on both laboratory and industrial scales.
Future developments in this field will likely focus on the discovery of new catalysts with even higher stereoselectivity and broader substrate scope, as well as the development of more efficient and sustainable synthetic processes. The continued exploration of biocatalysis, in particular, holds great promise for the synthesis of these valuable building blocks for the next generation of therapeutics.
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A Technical Guide to the Spectroscopic Characterization of 3-Hydroxycyclopentanecarboxylic Acid
Introduction
3-Hydroxycyclopentanecarboxylic acid is a bifunctional organic molecule of interest in medicinal chemistry and materials science due to its combination of a carboxylic acid and a secondary alcohol on a cyclopentane scaffold. The precise and unambiguous structural elucidation of this molecule is paramount for its application in drug development and scientific research. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a comprehensive reference for researchers and scientists. This document will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to facilitate the unequivocal identification and characterization of this compound.
Molecular Structure and Isomerism
This compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) possesses two stereocenters, at C1 and C3, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers will exhibit distinct spectroscopic properties, particularly in NMR spectroscopy, due to the different spatial relationships between the hydroxyl and carboxylic acid groups. This guide will focus on the general spectroscopic features applicable to all isomers, with specific notes on how stereochemistry may influence the data.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet, Broad | 1H | -COOH |
| ~4.0 | Multiplet | 1H | H3 (CH-OH) |
| ~2.8 | Multiplet | 1H | H1 (CH-COOH) |
| 1.5-2.2 | Multiplets | 6H | H2, H4, H5 (ring CH₂) |
| ~3.5 | Singlet, Broad | 1H | -OH |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~70 | C3 (CH-OH) |
| ~45 | C1 (CH-COOH) |
| 25-40 | C2, C4, C5 (ring CH₂) |
Interpretation and Causality
¹H NMR: The most downfield signal will be the carboxylic acid proton, appearing as a broad singlet around 12.0 ppm. [1]This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and anisotropic effects of the carbonyl group. The proton on the carbon bearing the hydroxyl group (H3) is expected to resonate around 4.0 ppm, while the proton on the carbon with the carboxylic acid group (H1) will be found around 2.8 ppm. The remaining cyclopentane ring protons will appear as a complex series of multiplets in the upfield region (1.5-2.2 ppm). The stereochemistry of the molecule will significantly impact the coupling constants and exact chemical shifts of the ring protons.
¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing around 175 ppm. The carbon attached to the hydroxyl group (C3) will resonate around 70 ppm, and the carbon attached to the carboxylic acid group (C1) will be near 45 ppm. The remaining ring methylene carbons will appear in the 25-40 ppm range.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final NMR spectra. Integrate the ¹H NMR signals to determine the relative proton ratios.
Caption: General workflow for NMR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectral Data
| m/z | Relative Intensity | Assignment |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 113 | Medium | [M - OH]⁺ |
| 112 | Medium | [M - H₂O]⁺ |
| 85 | High | [M - COOH]⁺ |
| 71 | High | [M - H₂O - C₂H₅]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 45 | Medium | [COOH]⁺ |
Interpretation and Causality
The molecular ion peak ([M]⁺) is expected at m/z 130, corresponding to the molecular weight of this compound. However, this peak may be of low intensity due to the facile fragmentation of the molecule. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (m/z 113) and the loss of the entire carboxyl group (m/z 85). [2]The presence of the alcohol functionality can lead to the loss of a water molecule (m/z 112). Further fragmentation of the cyclopentane ring will lead to a series of smaller ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
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An In-depth Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid: Molecular Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-hydroxycyclopentanecarboxylic acid, a versatile chiral building block with significant potential in medicinal chemistry and drug development. We will delve into its molecular structure, stereochemical diversity, synthetic pathways, spectroscopic characterization, and emerging applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction to a Versatile Scaffold
This compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) is a functionalized alicyclic carboxylic acid.[1][2] Its structure, featuring both a hydroxyl and a carboxylic acid group on a five-membered ring, provides two key points for chemical modification. This dual functionality, combined with the stereochemical possibilities of the cyclopentane ring, makes it a valuable synthon for creating complex molecular architectures. The inherent chirality of the molecule is of particular importance in drug design, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
The physical and chemical properties of this compound are influenced by its functional groups. The carboxylic acid moiety imparts acidic properties and a potential for a variety of reactions, including esterification and amidation. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and offering another site for chemical derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| Topological Polar Surface Area | 57.53 Ų | PubChem |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
The Critical Role of Stereoisomerism
This compound possesses two stereocenters, at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers: (1R,3R) and (1S,3S) (the trans isomers), and (1R,3S) and (1S,3R) (the cis isomers).
The spatial arrangement of the hydroxyl and carboxylic acid groups in these isomers is fundamentally different, which dictates how they interact with chiral environments such as biological receptors and enzymes. The ability to selectively synthesize a single, desired stereoisomer is therefore a critical aspect of its application in drug development, ensuring target specificity and minimizing off-target effects. For instance, the IUPAC name for the (1S,3R) isomer is cis-(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid.[2]
Caption: Stereoisomers of this compound.
Strategies for Stereoselective Synthesis
The controlled synthesis of specific stereoisomers of this compound is a key challenge. Several synthetic strategies can be envisioned, drawing from established methodologies for related cyclopentane and cyclohexane systems.
Ring Opening of Bicyclic Precursors
A powerful strategy for the stereoselective synthesis of substituted cyclopentanes involves the ring-opening of bicyclic precursors. For example, a route analogous to the synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives could be employed.[3] This would involve the regioselective opening of a suitable bicyclic epoxide or aziridine precursor, where the stereochemistry of the starting material dictates the stereochemistry of the final product.
Enzymatic Resolution
Enzymatic resolution is a highly effective method for separating enantiomers of chiral molecules. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For instance, a racemic mixture of a this compound ester could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products, now having different functional groups, can be readily separated. This approach has been successfully applied to the synthesis of enantiomerically pure cis-3-hydroxycyclohexane carboxylic acid derivatives.[4][5]
Experimental Protocol: Conceptual Enzymatic Resolution of (±)-methyl 3-hydroxycyclopentanecarboxylate
-
Substrate Preparation: Dissolve racemic methyl 3-hydroxycyclopentanecarboxylate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: Add a commercially available lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435) to the solution.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separation: Acidify the filtrate to protonate the newly formed carboxylic acid. Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted ester, while the carboxylic acid can be extracted into an aqueous basic solution and then re-acidified and extracted.
-
Purification: Purify the separated ester and carboxylic acid by column chromatography or crystallization.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of each product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Caption: Workflow for Enzymatic Resolution.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the structure and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a derivative, (cis)-3-hydroxy-cyclopentanecarboxylic acid methyl ester, provides valuable insights.[6] Key expected signals for the free acid would include:
-
A broad singlet in the downfield region (typically 10-12 ppm) corresponding to the carboxylic acid proton.
-
A multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), likely in the range of 3.5-4.5 ppm.
-
A multiplet for the proton on the carbon bearing the carboxylic acid group (C1-H), expected around 2.5-3.0 ppm.
-
A series of multiplets for the remaining cyclopentane ring protons between 1.5 and 2.5 ppm.
¹³C NMR: The carbon NMR spectrum would be expected to show:
-
A signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm.
-
A signal for the carbon attached to the hydroxyl group (C3) around 65-75 ppm.
-
A signal for the carbon attached to the carboxylic acid group (C1) around 40-50 ppm.
-
Signals for the other three cyclopentane carbons in the aliphatic region (20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.
-
A broad absorption band for the O-H stretch of the alcohol group, likely overlapping with the carboxylic acid O-H stretch, around 3200-3500 cm⁻¹.
-
C-O stretching vibrations for the alcohol and carboxylic acid in the 1050-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 130, along with characteristic fragmentation patterns, such as the loss of a water molecule (M-18) and the loss of the carboxyl group (M-45).
Applications in Drug Development and Research
The structural features of this compound make it an attractive starting material for the synthesis of a variety of biologically active molecules.
Synthesis of Cholinergic Compounds
The methyl ester of (1R,3S)-3-hydroxycyclopentanecarboxylic acid has been utilized as a reagent in the chemical synthesis of cholinergic compounds, such as epi-desmethyldesethermuscarine.[7][8] Cholinergic agents are compounds that mimic the action of acetylcholine and are of interest in the development of therapies for conditions such as Alzheimer's disease, glaucoma, and myasthenia gravis. The cyclopentane ring serves as a rigid scaffold to orient the necessary pharmacophoric elements for interaction with cholinergic receptors.
A Scaffold for Diverse Biological Targets
The cyclopentane ring is a common motif in a wide range of biologically active compounds. Derivatives of cyclopentane have been investigated for various therapeutic applications, including:
-
Antiviral agents: The rigid adamantane scaffold, a related cyclic system, has been a cornerstone in the development of antiviral drugs.[9] The cyclopentane ring can serve a similar role in presenting functional groups in a defined spatial orientation.
-
Enzyme inhibitors: The defined stereochemistry of this compound allows for the precise positioning of functional groups to interact with the active sites of enzymes.
-
Anti-inflammatory and Analgesic Agents: Cycloalkyl[d]pyrimidine derivatives have demonstrated analgesic and anti-inflammatory activities.[10]
The ability to introduce further diversity at both the hydroxyl and carboxylic acid functionalities of this compound provides a platform for generating libraries of compounds for screening against a wide array of biological targets.
Conclusion and Future Outlook
This compound is a chiral building block with considerable, yet not fully exploited, potential in drug discovery and development. Its stereochemical richness and dual functionality offer a versatile platform for the synthesis of complex and biologically active molecules. While detailed synthetic and biological studies on this specific molecule are emerging, the established chemistry of related cyclopentane and cyclohexane systems provides a strong foundation for its future exploration. Advances in stereoselective synthesis and enzymatic resolution will be key to unlocking the full potential of each of its stereoisomers. As the demand for novel, three-dimensional molecular scaffolds in drug design continues to grow, this compound is poised to become an increasingly important tool in the arsenal of medicinal chemists.
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- Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents.
- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents.
- Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. J Am Chem Soc. 2002 Oct 23;124(42):12447-52.
- Pharmaceutical composition. Google Patents.
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- Cyclopentanecarboxylic acid, 1-hydroxy-. Chemical Shifts.
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The Enigmatic Presence of 3-Hydroxycyclopentanecarboxylic Acid in Nature: A Technical Guide for Researchers
Foreword: Unveiling a Molecule of Latent Potential
Within the vast and intricate tapestry of natural products, the discovery of novel bioactive compounds continues to drive innovation in medicine and biotechnology. This guide delves into the compelling world of 3-Hydroxycyclopentanecarboxylic acid, a cyclopentanoid derivative with significant, yet underexplored, potential. While its definitive widespread discovery in natural products remains an evolving area of research, its structural motif is present in a variety of biologically active natural products, suggesting a latent significance in the chemical ecology of various organisms. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its chemical properties, plausible biosynthetic origins, methodologies for its isolation and characterization, and an exploration of its putative biological activities.
Physicochemical Characteristics of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective study. This small, chiral molecule possesses a unique combination of a hydroxyl and a carboxylic acid functional group on a cyclopentane ring, bestowing upon it distinct polarity and reactivity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| IUPAC Name | 3-hydroxycyclopentane-1-carboxylic acid | [1] |
| CAS Number | 101080-22-2 | [2] |
| Stereochemistry | Exists as multiple stereoisomers, including (1S,3R) and (1S,3S) configurations. | [3] |
The presence of both a hydrogen bond donor (hydroxyl and carboxyl groups) and acceptor (carbonyl and hydroxyl oxygens) suggests that this molecule can participate in a variety of intermolecular interactions, influencing its solubility and biological activity.
Putative Natural Occurrence and Biosynthesis
While a definitive, high-profile discovery of this compound in a specific natural product is not yet widely documented, the cyclopentanoid ring system is a common scaffold in a diverse range of natural products, including iridoids, prostaglandins, and certain fungal metabolites.[4] The biosynthesis of such cyclopentanoid structures often involves the cyclization of acyclic precursors derived from the isoprenoid pathway.
A plausible biosynthetic pathway for this compound could originate from the shikimate pathway, which is a key metabolic route in plants and microorganisms for the synthesis of aromatic compounds and other secondary metabolites. Intermediates from this pathway could undergo a series of enzymatic transformations, including cyclization, hydroxylation, and oxidation, to yield the final product. The structural similarity to cyclopentenone prostaglandins (cyPGs), which are known to be biosynthesized via the cyclization of fatty acids, also suggests a potential lipid-derived pathway.
Caption: Plausible biosynthetic origins of this compound.
Further investigation into the genomics and metabolomics of organisms that produce related cyclopentanoid compounds may lead to the discovery of the specific enzymatic machinery responsible for the synthesis of this compound.
Methodologies for Isolation and Characterization
The successful isolation and characterization of this compound from a natural source, or its analysis in a biological matrix, requires a systematic and multi-faceted analytical approach.
Extraction and Purification Workflow
The following protocol outlines a general workflow for the extraction and purification of polar compounds like this compound from a plant or microbial source.
Step 1: Sample Preparation
-
Lyophilize (freeze-dry) the biological material (e.g., plant leaves, fungal mycelia) to remove water.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
Step 2: Solvent Extraction
-
Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like hexane to remove lipids and pigments.
-
Follow with a medium-polarity solvent such as ethyl acetate, and finally, a polar solvent like methanol or an ethanol/water mixture to extract the target compound. The choice of solvent will depend on the specific matrix and can be optimized using small-scale trials.
Step 3: Liquid-Liquid Partitioning
-
Concentrate the polar extract under reduced pressure.
-
Resuspend the residue in water and perform liquid-liquid partitioning against a solvent like ethyl acetate. This compound, being polar, is expected to remain predominantly in the aqueous phase.
Step 4: Chromatographic Purification
-
Solid-Phase Extraction (SPE): Utilize a reversed-phase (C18) SPE cartridge to pre-purify the aqueous extract. Elute with a stepwise gradient of methanol in water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Employ a preparative reversed-phase HPLC column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its protonated form. Collect fractions and monitor by analytical HPLC or TLC.
Caption: General workflow for the extraction and purification of this compound.
Structural Elucidation and Characterization
Once isolated, the structure of this compound must be unequivocally confirmed using a combination of spectroscopic techniques.
3.2.1. Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile carboxylic acids after derivatization (e.g., methylation or silylation). High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.
GC-MS Derivatization and Analysis Protocol:
-
Derivatization: To a dried aliquot of the purified sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework and the connectivity of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC will provide detailed structural information.
Expected ¹H and ¹³C NMR Chemical Shifts: While experimental data for this compound is not widely published, predicted chemical shifts can provide a useful reference.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl H | ~12.0 (broad singlet) | - |
| Carboxyl C | ~175-180 | ~175-180 |
| C1-H | ~2.5-2.9 (multiplet) | ~40-45 |
| C3-H | ~3.8-4.2 (multiplet) | ~70-75 |
| Cyclopentane CH₂ | ~1.5-2.2 (multiplets) | ~25-40 |
Note: These are estimated values and can vary depending on the solvent and stereochemistry.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of the key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | 1760-1690 |
| C-O (Alcohol) | 1210-1050 |
| O-H (Alcohol) | 3600-3200 (broad) |
Biological Activities and Therapeutic Potential
The structural features of this compound suggest the potential for a range of biological activities. The cyclopentane ring is a key component of many bioactive natural products, and carboxylic acids are known to interact with various biological targets.
Anti-inflammatory Potential
Cyclopentenone prostaglandins are well-documented for their anti-inflammatory effects. While this compound lacks the enone moiety, its cyclopentane scaffold suggests a potential to modulate inflammatory pathways. Further research is warranted to investigate its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), and to modulate the production of pro-inflammatory cytokines.
Proposed In Vitro Anti-inflammatory Assays:
-
COX-1/COX-2 Inhibition Assay: To determine the IC₅₀ values against these key enzymes in inflammation.
-
Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages: To measure the effect on the release of TNF-α, IL-6, and IL-1β.
Antimicrobial Activity
Carboxylic acids, in general, can exhibit antimicrobial properties by disrupting the cell membrane integrity of microorganisms. The potential of this compound as an antibacterial or antifungal agent should be explored.
Proposed Antimicrobial Assays:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration that inhibits the visible growth of a range of pathogenic bacteria and fungi.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine the lowest concentration that kills the microorganisms.
Future Directions and Conclusion
The study of this compound is a promising frontier in natural product research. While its natural sources are yet to be fully elucidated, its chemical synthesis is feasible, providing a means to explore its biological potential. Future research should focus on:
-
Screening of Natural Product Libraries: A systematic screening of plant, fungal, and microbial extracts for the presence of this compound.
-
Biosynthetic Pathway Elucidation: Identification of the genes and enzymes responsible for its production in organisms where it is discovered.
-
Comprehensive Biological Profiling: In-depth investigation of its anti-inflammatory, antimicrobial, and other potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize its biological activity and pharmacokinetic properties.
References
- PubChem Compound Summary for CID 15153193, this compound.
- PubChem Compound Summary for CID 45076184, (1S,3R)-3-Hydroxycyclopentanecarboxylic acid.
- Total synthesis of cyclopentanoid natural products. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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The Strategic Advantage of Chirality: A Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid as a Premier Chiral Building Block
Introduction: The Imperative of Stereochemistry in Modern Drug Development
In the landscape of contemporary pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the ability to selectively synthesize a single, desired enantiomer of a drug candidate is a cornerstone of modern medicinal chemistry. This imperative has driven the demand for enantiomerically pure chiral building blocks—versatile molecular scaffolds from which complex, stereochemically defined active pharmaceutical ingredients (APIs) can be constructed.
Among the pantheon of such building blocks, 3-hydroxycyclopentanecarboxylic acid stands out as a molecule of significant strategic importance. Its rigid cyclopentane core, adorned with hydroxyl and carboxylic acid functionalities, presents a trifecta of desirable features: stereochemical richness, diverse chemical handles for further elaboration, and a proven track record in the synthesis of high-value therapeutic agents, most notably carbocyclic nucleoside analogues with potent antiviral activity.[1][2]
This technical guide provides an in-depth exploration of this compound, intended for researchers, chemists, and drug development professionals. We will dissect the nuances of its stereoisomers, provide validated, step-by-step protocols for the synthesis of the racemic precursor, and detail robust methodologies for its resolution into single enantiomers through both enzymatic and classical chemical techniques. Furthermore, we will illustrate its practical application by outlining a synthetic pathway to a key precursor for the anti-HIV drug, Abacavir.
Understanding the Stereoisomers of this compound
This compound possesses two stereogenic centers, giving rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis (syn) and trans (anti) diastereomers.
| Stereoisomer Configuration | Structure | Key Identifiers |
| (1R,3S)-cis | CAS: 1443511-35-0 | |
| (1S,3R)-cis | CAS: 107983-78-8[3] | |
| (1R,3R)-trans | CAS: N/A | |
| (1S,3S)-trans | CAS: 107983-78-8 |
The cis isomers, particularly the (1R,3S) and (1S,3R) enantiomers, are of paramount interest in pharmaceutical synthesis due to their specific stereochemical arrangement, which mimics the ribose sugar in natural nucleosides. This structural analogy is the foundation of their utility in constructing carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene group, imparting enhanced metabolic stability.[1]
Synthesis of Racemic cis-3-Hydroxycyclopentanecarboxylic Acid: A Foundational Protocol
A reliable supply of the racemic starting material is the logical first step. While several routes exist, a practical and scalable approach involves the synthesis of 3-oxocyclopentanecarboxylic acid followed by a stereoselective reduction of the ketone. The Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate followed by hydrolysis and decarboxylation is a known method to produce the keto-acid precursor.[4] For the purpose of this guide, we will focus on the subsequent reduction, a critical step that establishes the cis stereochemistry.
Protocol 1: Synthesis of rac-cis-3-Hydroxycyclopentanecarboxylic Acid
This protocol outlines the reduction of 3-oxo-1-cyclopentanecarboxylic acid. The choice of reducing agent is critical for achieving high cis diastereoselectivity. Sodium borohydride is a cost-effective and operationally simple choice that generally favors the formation of the thermodynamically more stable cis product through axial attack of the hydride on the more stable chair-like conformation of the cyclopentanone ring.
Materials:
-
3-Oxo-1-cyclopentanecarboxylic acid
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxo-1-cyclopentanecarboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic and may cause gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is approximately 2-3. This will neutralize the excess NaBH₄ and the resulting borate esters.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford racemic cis-3-hydroxycyclopentanecarboxylic acid.
Caption: Synthesis of the racemic cis-precursor.
Resolution of Enantiomers: Accessing Stereochemical Purity
With the racemic cis-diastereomer in hand, the next crucial phase is the separation of the enantiomers. Both enzymatic kinetic resolution and classical diastereomeric salt formation are powerful, industrially relevant techniques to achieve this.
Method 1: Enzymatic Kinetic Resolution of the Methyl Ester
Enzymatic resolutions are prized for their high enantioselectivity under mild conditions. Lipases are particularly effective for the kinetic resolution of alcohols and esters. In this approach, the racemic carboxylic acid is first converted to its methyl ester. A lipase is then used to selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CALB) are excellent candidates for this transformation.
Workflow Overview:
-
Esterification: Convert the racemic acid to its methyl ester.
-
Enzymatic Hydrolysis: Selectively hydrolyze one ester enantiomer.
-
Separation: Separate the resulting acid and the unreacted ester.
-
Hydrolysis: Hydrolyze the remaining ester to obtain the second acid enantiomer.
Caption: Workflow for enzymatic kinetic resolution.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
Step A: Esterification of rac-cis-3-Hydroxycyclopentanecarboxylic Acid
-
Suspend the racemic acid (1.0 eq) in methanol (20 mL per gram of acid).
-
Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction, remove the methanol under reduced pressure, and dilute the residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the racemic methyl ester, which can be used in the next step without further purification.
Step B: Enzymatic Hydrolysis
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Suspend the racemic methyl ester (1.0 eq) in the buffer solution. A co-solvent like THF or acetone may be added to improve solubility.
-
Add the lipase (e.g., Pseudomonas cepacia lipase, ~50-100 mg per gram of ester).
-
Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress carefully by chiral HPLC or by measuring the consumption of a titrant (e.g., NaOH solution) if using a pH-stat, aiming for ~50% conversion.
-
Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Acidify the filtrate to pH ~2 with 1 M HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The desired acid enantiomer will be in the organic phase. The unreacted ester enantiomer will also be in the organic phase.
-
Separate the acid from the ester by extracting the organic phase with a mild base (e.g., saturated NaHCO₃ solution). The acid will move to the aqueous basic layer, while the ester remains in the organic layer.
-
Re-acidify the aqueous layer to pH ~2 and extract with ethyl acetate to isolate the pure acid enantiomer.
-
The unreacted ester can be recovered from the original organic layer and hydrolyzed chemically (e.g., with NaOH in methanol/water) to furnish the other acid enantiomer.
Method 2: Diastereomeric Salt Resolution
This classical method leverages the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.
Protocol 3: Resolution via Diastereomeric Salt Formation
Materials:
-
rac-cis-3-Hydroxycyclopentanecarboxylic acid
-
(R)-(+)-1-Phenylethylamine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Salt Formation: Dissolve the racemic acid (1.0 eq) in a minimal amount of hot methanol or ethanol. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in the same solvent.
-
Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt will precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Enantiomeric Purity Check: Check the enantiomeric excess (ee) of the crystallized salt by liberating the acid (see step 5) and analyzing it by chiral HPLC. If necessary, recrystallize the salt from the same solvent to improve the ee.
-
Liberation of the Enantiopure Acid: Suspend the resolved diastereomeric salt in water and add 1 M HCl until the pH is ~2. Extract the liberated enantiopure carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the pure enantiomer.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
Caption: Workflow for diastereomeric salt resolution.
Application in Synthesis: A Gateway to Carbocyclic Nucleosides
The true value of a chiral building block is realized in its application. The enantiomers of cis-3-hydroxycyclopentanecarboxylic acid are key precursors to carbocyclic nucleosides, a class of antiviral drugs that includes Abacavir (anti-HIV) and Entecavir (anti-hepatitis B).[1][5] The cyclopentane ring serves as a stable isostere of the natural ribose sugar.
The following schematic outlines a plausible synthetic route from (1R,3S)-3-hydroxycyclopentanecarboxylic acid to a key precursor for Carbovir, which is a direct antecedent to Abacavir.[6][7] This pathway highlights the strategic transformations enabled by the functional groups of the chiral building block.
Caption: Synthetic route from the chiral acid to Carbovir.
This sequence typically involves:
-
Lactonization: Protection of the hydroxyl group followed by conversion of the carboxylic acid to a lactone.
-
Reduction: Reduction of the lactone to the corresponding lactol.
-
Olefination: A Wittig-type reaction to introduce the vinyl group and form the cyclopentene ring.
-
Functional Group Manipulation: Conversion of the protected hydroxyl group to an amine.
-
Coupling: Finally, coupling of the aminocyclopentene with a purine base to construct the carbocyclic nucleoside skeleton.
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in the synthesis of complex, stereochemically pure molecules. Its rigid scaffold and versatile functional groups provide a reliable platform for constructing the carbocyclic core of numerous important pharmaceuticals. The methodologies for its synthesis and resolution, as detailed in this guide, are robust, scalable, and grounded in well-established chemical principles. By mastering these techniques, researchers and drug development professionals can unlock the full potential of this premier chiral building block, accelerating the discovery and development of next-generation therapeutics.
References
- Marquez, V. E., et al. (2004). Conformationally Locked Carbocyclic Nucleosides. Journal of the American Chemical Society, 126(2), 543-549.
- Bokor, É., et al. (2017). C-Glycopyranosyl Arenes and Hetarenes: Synthetic Methods and Bioactivity. Chemical Reviews, 117(3), 1687-1764.
- Leclerc, E. (2013). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Current Organic Chemistry, 17(10), 1034-1051.
- Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.4.
- Pfeiffer, M., et al. (2021). Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1‐Methylpseudouridine Triphosphate.
- Goyard, D., et al. (2017). Diastereoselective Flexible Synthesis of Carbocyclic C-Nucleosides. The Journal of Organic Chemistry, 82(7), 3382-3402.
- Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148.
- Bisacchi, G. S., et al. (1997). Enantioselective synthesis of the antiviral agent 1592U89, a carbocyclic 2'-deoxyguanosine nucleoside. Tetrahedron Letters, 38(9), 1587-1590.
- Noyce, D. S., & Fessenden, R. J. (1959). Studies of Configuration. V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 24(5), 715-717.
- Sun, X., et al. (2014). Boc-protected 1-(3-oxocycloalkyl) ureas via a one-step Curtius rearrangement: mechanism and scope. Tetrahedron Letters, 55(4), 842-844.
- Münzer, D. F., et al. (2005). Stereoselective hydroxylation of an achiral cyclopentanecarboxylic acid derivative using engineered P450s BM-3.
- Forzato, C., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 20(12), 22466-22477.
- Li, G., et al. (2014). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. Chirality, 26(10), 623-628.
- Noyce, D. B., & Denney, D. B. (1952). The Beckmann Rearrangement. II. The Stereochemistry of the Rearrangement of Cyclohexanone Oxime. Journal of the American Chemical Society, 74(23), 5912-5915.
- Oare, D. A., & Heathcock, C. H. (1989). Acyclic Stereoselection. 39. Stereoselective Aldol Condensations of the Boron Enolates of α-Unsubstituted Ketones. The Journal of Organic Chemistry, 54(1), 15-28.
- Schwartz, A., et al. (1998). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol. Organic Syntheses, 75, 1.
- Fadel, A., & Salauen, J. (1987). A new route to chiral 4-hydroxy-2-cyclopentenones: enantioselective synthesis of the C1-C9 fragment of brefeldin A. Tetrahedron Letters, 28(19), 2243-2246.
- Paquette, L. A., & Maleczka, R. E. (1992). Enantioselective Synthesis of the Carbocyclic Core of the Pseudolaric Acids. The Journal of Organic Chemistry, 57(26), 7118-7121.
- Trost, B. M., & Van Vranken, D. L. (1992). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 92(5), 1057-1066.
- Evans, D. A., et al. (1982). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
- Corey, E. J., & Link, J. O. (1992). A new chiral catalyst for the enantioselective synthesis of secondary alcohols and ketones by catalytic reduction. Tetrahedron Letters, 33(23), 3431-3434.
- Sharpless, K. B., et al. (1981). Asymmetric epoxidation of allylic alcohols: the first practical method. Journal of the American Chemical Society, 103(20), 6237-6240.
- Jacobsen, E. N., et al. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801-2803.
- Vince, R. (2003). A brief history of the development of abacavir. Antiviral Chemistry and Chemotherapy, 14(4), 173-180.
- PubChem. (n.d.). (1S,3R)-3-Hydroxycyclopentanecarboxylic acid.
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Enantioselective Synthesis of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid: A Senior Application Scientist's In-depth Technical Guide
Introduction: The Significance of a Chiral Building Block
(1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical and fine chemical industries. Its rigid cyclopentane core, adorned with precisely oriented hydroxyl and carboxylic acid functional groups, renders it an invaluable building block for the synthesis of complex, biologically active molecules. Most notably, this compound serves as a key precursor for a class of antiviral drugs known as carbocyclic nucleosides. In these therapeutic agents, the furanose sugar moiety of natural nucleosides is replaced by a cyclopentane ring, a modification that imparts enhanced metabolic stability and potent antiviral activity against viruses such as HIV and Hepatitis B.
The biological efficacy of these drugs is critically dependent on their absolute stereochemistry. Therefore, the development of robust, efficient, and highly stereoselective synthetic routes to enantiomerically pure (1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a paramount objective for researchers and drug development professionals. This guide provides an in-depth technical overview of the core strategies employed for the enantioselective synthesis of this vital chiral intermediate, focusing on the underlying principles of stereocontrol and the practical considerations for each approach.
Strategic Approaches to Enantioselective Synthesis
The synthesis of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid presents the challenge of controlling two stereocenters on a five-membered ring. Several elegant strategies have been developed to address this, broadly categorized as:
-
Chemoenzymatic Methods: Leveraging the high stereoselectivity of enzymes for kinetic resolution or asymmetric transformations.
-
Asymmetric Catalysis: Employing chiral metal catalysts or organocatalysts to induce enantioselectivity in key bond-forming reactions.
-
Substrate-Controlled Diastereoselective Reactions: Utilizing existing stereocenters in a starting material to direct the formation of new ones.
This guide will delve into the most prominent and field-proven methodologies within these categories.
Chemoenzymatic Synthesis via Kinetic Resolution
Chemoenzymatic approaches are highly valued for their exceptional selectivity under mild reaction conditions. A prevalent strategy for obtaining (1S,3R)-3-Hydroxycyclopentanecarboxylic acid is the kinetic resolution of a racemic mixture of a suitable precursor, often an ester of cis-3-hydroxycyclopentanecarboxylic acid.
Core Principle: Lipase-Catalyzed Enantioselective Hydrolysis
This method relies on the ability of a lipase enzyme to selectively hydrolyze one enantiomer of a racemic ester at a significantly faster rate than the other. For the synthesis of the (1S,3R)-target, the corresponding racemic methyl or ethyl ester is prepared. Incubation with a lipase, such as Candida antarctica Lipase B (CALB), leads to the preferential hydrolysis of the (1S,3R)-ester to the desired (1S,3R)-3-Hydroxycyclopentanecarboxylic acid, leaving the unreacted (1R,3S)-ester.
The success of this resolution is contingent on the high enantioselectivity of the enzyme, which allows for the separation of the desired acid from the unreacted ester, typically by extraction or chromatography.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Protocol: Lipase-Catalyzed Hydrolysis
-
Substrate Preparation: Synthesize racemic cis-3-hydroxycyclopentanecarboxylic acid methyl ester via standard esterification procedures from the corresponding racemic acid.
-
Enzymatic Reaction Setup: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (immobilized CALB), to the reaction mixture. The use of an immobilized enzyme simplifies catalyst removal post-reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as chiral HPLC or by measuring the consumption of base (e.g., NaOH) required to maintain a constant pH as the carboxylic acid is formed.
-
Workup: Once approximately 50% conversion is reached, filter off the immobilized enzyme. Acidify the aqueous solution to protonate the carboxylate and extract the unreacted ester with an organic solvent (e.g., ethyl acetate). The desired carboxylic acid remains in the aqueous layer as the carboxylate salt.
-
Isolation: Further acidify the aqueous layer to a low pH (e.g., pH 2) and extract the (1S,3R)-3-Hydroxycyclopentanecarboxylic acid with an organic solvent. Evaporation of the solvent yields the final product.
Data Summary: Lipase-Catalyzed Resolution
| Parameter | Value | Reference |
| Enzyme | Candida antarctica Lipase B (CALB) | [1] |
| Substrate | Racemic cis-3-hydroxycyclopentanecarboxylic acid ester | [1] |
| Enantiomeric Ratio (E) | >200 | [1] |
| Theoretical Max. Yield | 50% | [1] |
| Typical Isolated Yield | 45-50% | [1] |
| Enantiomeric Excess (e.e.) of Acid | >98% | [1] |
Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation
Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by directly generating the desired enantiomer from a prochiral substrate. For the synthesis of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid, the rhodium-catalyzed asymmetric hydrogenation of a prochiral cyclopentenone derivative is a powerful strategy.[1]
Core Principle: Chiral Phosphine Ligands for Stereocontrol
This method involves the hydrogenation of a carbon-carbon double bond in a prochiral cyclopentenone ester using a rhodium catalyst complexed with a chiral bisphosphine ligand, such as (R)-BINAP. The chiral environment created by the ligand directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. Subsequent reduction of the ketone functionality can be performed diastereoselectively to establish the cis relationship between the hydroxyl and ester groups.
Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation
-
Substrate Synthesis: Prepare the starting prochiral cyclopentenone-1-carboxylate, for instance, via a Claisen condensation followed by cyclization.[1]
-
Asymmetric Hydrogenation: In a pressure vessel, dissolve the cyclopentenone substrate in a suitable solvent (e.g., methanol or THF). Add the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R)-BINAP). Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete.[1]
-
Diastereoselective Ketone Reduction: After the hydrogenation, the resulting chiral cyclopentanone can be reduced diastereoselectively. For example, reduction with sodium borohydride often favors the formation of the cis-diol precursor due to steric hindrance.
-
Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically under basic conditions (e.g., NaOH in methanol/water) followed by acidic workup.
Data Summary: Rhodium-Catalyzed Asymmetric Hydrogenation
| Parameter | Value | Reference |
| Catalyst System | Rh(I)-(R)-BINAP | [1] |
| Substrate | Prochiral Cyclopentenone Carboxylate | [1] |
| Hydrogen Pressure | 50 psi | [1] |
| Catalyst Loading | ~1 mol% | [1] |
| Enantiomeric Excess (e.e.) of Product | up to 98% | [1] |
Asymmetric Desymmetrization of Meso Compounds
The asymmetric desymmetrization of a prochiral or meso starting material is a highly efficient strategy for generating enantiomerically enriched products. In the context of the target molecule, the desymmetrization of a meso-epoxide derived from cyclopentene is a viable approach.
Core Principle: Enantioselective Epoxide Ring-Opening
This strategy begins with the epoxidation of cyclopentene to form the achiral meso-epoxide. The key step is the enantioselective ring-opening of this epoxide with a suitable nucleophile, catalyzed by a chiral catalyst. For the synthesis of our target, a cyanide nucleophile can be used, which can be subsequently hydrolyzed to the carboxylic acid. The chiral catalyst, often a metal-salen complex, ensures that the nucleophile attacks one of the two enantiotopic carbon atoms of the epoxide preferentially, leading to a chiral product.
Experimental Workflow: Asymmetric Desymmetrization
Caption: Workflow for Asymmetric Desymmetrization of a Meso-Epoxide.
Detailed Protocol: Asymmetric Ring-Opening of Cyclopentene Oxide
-
Meso-Epoxide Formation: Epoxidize cyclopentene using a standard epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form meso-cyclopentene oxide.
-
Catalytic Asymmetric Ring-Opening: In an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral (salen)Cr(III) complex) in a dry, aprotic solvent. Add the meso-epoxide followed by the nucleophile, such as trimethylsilyl cyanide (TMSCN).
-
Reaction Monitoring: Monitor the reaction for the consumption of the epoxide.
-
Workup and Hydrolysis: Upon completion, quench the reaction and perform a workup to isolate the chiral hydroxynitrile intermediate. This intermediate is then subjected to acidic or basic hydrolysis to convert the nitrile group into the desired carboxylic acid.
Data Summary: Asymmetric Desymmetrization
| Parameter | Value |
| Catalyst System | Chiral (salen)metal complexes |
| Substrate | meso-Cyclopentene Oxide |
| Nucleophile | Cyanide source (e.g., TMSCN) |
| Enantiomeric Excess (e.e.) of Product | Can exceed 90% |
Conclusion: A Versatile Chiral Synthon
The enantioselective synthesis of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a well-addressed challenge in modern organic chemistry, with several robust and high-yielding strategies available to the synthetic chemist. The choice of a particular route will often depend on factors such as the scale of the synthesis, the availability of specialized catalysts or enzymes, and the desired level of enantiopurity.
Chemoenzymatic resolutions offer a reliable and often scalable method, although they are inherently limited to a 50% theoretical yield. In contrast, asymmetric catalytic methods, such as rhodium-catalyzed hydrogenation and asymmetric desymmetrization, provide more atom-economical pathways to the target molecule with high enantioselectivity.
As the demand for complex chiral pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis of key building blocks like (1S,3R)-3-Hydroxycyclopentanecarboxylic acid will remain an active and important area of research.
References
- Marquez, V. E., et al. (2004). Journal of the American Chemical Society, 126, 543. [Link]
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racemic mixture of 3-Hydroxycyclopentanecarboxylic acid
An In-Depth Technical Guide to the Racemic Mixture of 3-Hydroxycyclopentanecarboxylic Acid: Synthesis, Resolution, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of racemic this compound, a pivotal chiral building block in modern drug development. We will delve into the causality behind its synthesis, the critical importance and methodologies of its chiral resolution, and its application as a precursor to complex active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate.
Introduction: The Significance of a Chiral Scaffold
This compound is a functionalized alicyclic compound whose structure is a cornerstone in the synthesis of various pharmaceutical agents.[1] Its molecular architecture, featuring a hydroxyl group and a carboxylic acid on a five-membered ring, provides two key points for chemical modification. The molecule exists as a pair of enantiomers, non-superimposable mirror images, due to its chiral centers.[2]
In a laboratory synthesis, the compound is typically produced as a racemic mixture—an equal blend of both enantiomers. However, in biological systems, enantiomers of a chiral drug often exhibit profoundly different pharmacological and toxicological profiles.[2][3] This is because biological targets like enzymes and receptors are themselves chiral and interact stereoselectively with drug molecules.[2] Consequently, the separation of this racemic mixture, a process known as chiral resolution, is not merely a purification step but a critical prerequisite for developing safe and effective stereochemically pure drugs.[2] This guide will illuminate the path from the racemic precursor to its enantiomerically pure forms.
Synthesis of Racemic (±)-3-Hydroxycyclopentanecarboxylic Acid
The most direct and common route to racemic this compound is through the chemical reduction of its keto precursor, 3-oxocyclopentanecarboxylic acid.[1][4] This transformation is a foundational reaction in organic synthesis, converting a ketone into a secondary alcohol.
The Precursor: 3-Oxocyclopentanecarboxylic Acid
This keto acid (CAS 98-78-2) is the primary starting material.[1][5] Its structure contains the requisite cyclopentane ring and carboxylic acid moiety, with a ketone at the 3-position that serves as the handle for introducing the hydroxyl group.[1]
The Reduction Reaction: From Ketone to Racemic Alcohol
The conversion is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This attack can occur from either face of the planar ketone with equal probability, resulting in the formation of both enantiomers of the alcohol in a 1:1 ratio, thus yielding the racemic mixture.
The choice of sodium borohydride is deliberate; it is a mild reducing agent, chemoselective for aldehydes and ketones, and will not reduce the carboxylic acid group, which would require a much stronger agent like lithium aluminum hydride (LiAlH₄).[6]
Experimental Protocol: Synthesis via Reduction
This protocol is based on established reduction methodologies for related substrates.[7]
Objective: To synthesize racemic this compound methyl ester via the reduction of 3-oxocyclopentanecarboxylic acid methyl ester. The ester is often used to improve solubility and prevent side reactions with the carboxylic acid. A final hydrolysis step (not detailed here) would yield the target carboxylic acid.
Materials:
-
3-oxocyclopentanecarboxylic acid
-
Methanol (MeOH)
-
Diazomethane in diethyl ether (or alternatively, use an acid catalyst like H₂SO₄ for esterification)
-
Sodium borohydride (NaBH₄)
-
Acetic acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water (deionized)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Esterification: Dissolve 3-oxocyclopentanecarboxylic acid (2.8 g) in diethyl ether (20 ml). Cool the solution in an ice bath. Add an ethereal solution of diazomethane dropwise until the yellow color persists. Caution: Diazomethane is toxic and explosive. Concentrate the reaction mixture under reduced pressure to yield crude 3-oxocyclopentanecarboxylic acid methyl ester.[7]
-
Reduction: Dissolve the crude methyl ester (approx. 3.1 g) in methanol (20 ml) and cool the solution to -50°C.[7]
-
Add sodium borohydride (820 mg) to the cooled solution in one portion and stir for 20 minutes at the same temperature.[7]
-
Quenching: Slowly add acetic acid (1.3 ml) to the reaction mixture to neutralize any excess NaBH₄.[7]
-
Work-up: Remove the methanol under reduced pressure. Add water (10 ml) to the residue and extract the aqueous layer with ethyl acetate.[7]
-
Wash the organic extract successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, racemic this compound methyl ester.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of racemic this compound ester.
Physicochemical Properties & Characterization
Accurate characterization of the racemic mixture is essential before proceeding to chiral resolution.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [8][9] |
| Molecular Weight | 130.14 g/mol | [8][9] |
| CAS Number (Racemate) | 101080-22-2 | [8][9] |
| CAS Number ((3R)-) | Not explicitly found, see PubChem CID | [10] |
| CAS Number ((3S)-) | Not explicitly found, see PubChem CID | [11] |
| Appearance | Typically a solid | |
| IUPAC Name | 3-hydroxycyclopentane-1-carboxylic acid | [9] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the reduction of the ketone to the alcohol and the integrity of the cyclopentane ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to verify the functional group transformation, showing the disappearance of the ketone C=O stretch (around 1715 cm⁻¹) and the appearance of a broad O-H stretch for the alcohol (around 3300 cm⁻¹).
Chiral Resolution: Isolating the Enantiomers
Separating the racemic mixture into its constituent enantiomers is a critical step for any pharmaceutical application. The choice of method depends on scale, cost, and desired purity.
Rationale for Resolution
Enantiomers can have different potencies, mechanisms of action, or metabolic fates. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or even toxic (the distomer). Therefore, regulatory agencies often require the development of single-enantiomer drugs.
Method 1: Diastereomeric Salt Formation
Principle: This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent).[12] This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[13] After separation, the desired enantiomer of the acid is recovered by breaking the salt.
Causality: The key to this separation is the differential interaction between the chiral centers of the acid and the resolving agent. Crystallographic analyses show that specific interactions like hydrogen bonding and CH/π stacking in the crystal lattice are crucial for effective chiral recognition and separation.[12] Cinchonidine is a commonly used resolving agent for acids like this.[12]
Experimental Protocol: Resolution with Cinchonidine
Objective: To separate (±)-3-hydroxycyclopentanecarboxylic acid via fractional crystallization of its diastereomeric salts with cinchonidine.
Materials:
-
Racemic this compound
-
Cinchonidine (or another suitable chiral amine)
-
A suitable solvent system (e.g., ethanol, methanol, toluene, or mixtures)[12]
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
Procedure:
-
Dissolve the racemic acid in the chosen solvent with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., cinchonidine) in the same solvent.
-
Combine the two solutions. The diastereomeric salts will begin to precipitate.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The purity of this salt can be improved by further recrystallization.
-
To recover the enantiomerically enriched acid, suspend the separated salt in water and acidify with HCl.
-
Extract the liberated free acid into an organic solvent like ethyl acetate.
-
Wash, dry, and evaporate the organic solvent to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) must be determined analytically (e.g., by chiral HPLC).
Method 2: Enzymatic Kinetic Resolution
Principle: This method uses an enzyme, typically a lipase or esterase, which stereoselectively catalyzes a reaction on one enantiomer much faster than the other.[14][15] For a racemic acid, the enzyme might selectively esterify the (R)-enantiomer, leaving the (S)-enantiomer behind as the unreacted acid. This results in a mixture of an ester (one enantiomer) and an acid (the other enantiomer), which are easily separated.
Causality: The enzyme's active site is a complex, chiral 3D environment. It binds one enantiomer of the substrate in a perfect orientation for catalysis, while the other enantiomer fits poorly, resulting in a much slower or non-existent reaction rate. Lipase Amano PS is an example of a hydrolase that has shown excellent selectivity in resolving related compounds.[15]
Chiral Resolution Workflow Diagram
Caption: Key strategies for the chiral resolution of a racemic acid.
Enantiomeric Analysis: Verifying Purity
After resolution, it is crucial to quantify the success of the separation by measuring the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for analyzing enantiomeric composition.[16][17] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and thus elute at different times, resulting in two separate peaks on the chromatogram. The ratio of the areas of these peaks directly corresponds to the enantiomeric ratio.
Applications in Drug Development
The enantiomers of this compound are valuable chiral synthons. Their defined stereochemistry is transferred to the final drug molecule, dictating its interaction with biological targets.
A prominent example is found in the development of leukotriene B4 (LTB4) antagonists. LTB4 is a potent inflammatory mediator, and blocking its receptor is a therapeutic strategy for inflammatory diseases like arthritis. CP-105,696, a highly potent and selective LTB4 antagonist, incorporates a cyclopentane carboxylic acid moiety.[18] The specific stereochemistry of the substituents on the cyclopentane ring is critical for its high-affinity binding to the LTB4 receptor, demonstrating the direct translation of the building block's chirality to the final API's biological function.
Conclusion
Racemic this compound is more than a simple chemical intermediate; it is a gateway to stereochemically complex and potent pharmaceutical agents. Understanding the logic behind its synthesis via reduction is the first step. However, the true value is unlocked through meticulous chiral resolution, whether by classical diastereomeric salt formation or modern enzymatic methods. The ability to access the individual (R) and (S) enantiomers in high purity allows drug development professionals to precisely engineer molecules with optimized efficacy and safety profiles, underscoring the principle that in pharmacology, three-dimensional structure is paramount.
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physical and chemical properties of 3-Hydroxycyclopentanecarboxylic acid esters
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxycyclopentanecarboxylic Acid Esters
Introduction
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, cyclic scaffolds hold a place of particular importance due to their ability to confer conformational rigidity and unique three-dimensional topologies. This compound and its corresponding esters are exemplary of such foundational structures. These compounds serve as versatile synthetic intermediates, providing a robust framework that can be elaborated into a wide array of complex and biologically active molecules.[1][2] Their utility is underscored by their presence in various pharmaceutical agents and their application in the synthesis of cholinergic compounds, among others.[3]
This guide offers a comprehensive exploration of the core . Designed for researchers, scientists, and drug development professionals, it moves beyond a mere recitation of data to explain the causality behind the observed properties and experimental choices. We will delve into the critical role of stereochemistry, detail the reactivity of the key functional groups, and provide practical, field-proven insights into their synthesis and characterization.
The Structural Foundation: Stereochemistry and Isomerism
The biological activity of a chiral molecule is inextricably linked to its three-dimensional structure. The this compound framework contains two stereogenic centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The relative orientation of the hydroxyl and ester groups defines them as cis (on the same face of the ring) or trans (on opposite faces).
Understanding the precise stereochemical configuration is critical, as different isomers can exhibit vastly different pharmacological and toxicological profiles. For instance, the specific isomer (1R,3S)-3-Hydroxycyclopentanecarboxylate is noted as a reagent in certain chemical syntheses.[3]
Caption: Stereoisomers of this compound Esters.
Physical Properties: A Comparative Overview
The physical state, solubility, and handling characteristics of these esters are dictated by their specific stereochemistry and the nature of the ester's alkyl group. While comprehensive data for all isomers is not always readily available, the following table summarizes known properties for key methyl esters, which are common starting points for synthesis.
| Property | (cis)-3-Hydroxy-cyclopentanecarboxylic acid Methyl ester | (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester | (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | 3-Hydroxycyclopentane-1-carboxylic acid (Parent Acid) |
| CAS Number | 79598-73-5[3] | 174292-58-1[4][5] | 174292-59-2[2][6] | 101080-22-2[7] |
| Molecular Formula | C₇H₁₂O₃[3] | C₇H₁₂O₃[4][5] | C₇H₁₂O₃[2] | C₆H₁₀O₃[7] |
| Molecular Weight | 144.17 g/mol [3] | 144.17 g/mol [4][5] | 144.2 g/mol [2] | 130.14 g/mol [7][8] |
| Appearance | Brown liquid[3] | Neat oil[2] | - | - |
| Boiling Point | 212.1±33.0 °C (Predicted)[3] | - | - | - |
| Density | 1.169±0.06 g/cm³ (Predicted)[3] | - | - | - |
| Solubility | Soluble in DMSO[2] | - | Soluble in DMSO[2] | - |
| Storage | Store at 0-8 °C[3] | Dry, sealed place[4] | Store at -20°C[2] | Store at 4°C[7] |
Expert Insights: The predicted boiling point of the cis-methyl ester is relatively high due to hydrogen bonding enabled by the hydroxyl group. The variation in recommended storage temperatures highlights the importance of consulting supplier-specific data sheets, as stability can be isomer-dependent. The "neat oil" or "liquid" appearance is typical for small esters of this type.
Chemical Properties and Synthetic Reactivity
The synthetic versatility of these esters stems from the presence of two distinct and reactive functional groups: the ester and the secondary alcohol. This dual reactivity allows for orthogonal chemical modifications, a highly desirable trait in multi-step synthesis.
Reactions at the Ester Functional Group
The ester group is a classic site for nucleophilic acyl substitution. Its reactivity is moderate, placing it below highly activated species like acyl chlorides but above less reactive amides.[9] This allows for controlled transformations.
-
Hydrolysis: The ester can be saponified under basic conditions (e.g., NaOH, KOH) to yield the corresponding carboxylate salt, which upon acidic workup gives the parent carboxylic acid. Acid-catalyzed hydrolysis is also feasible but is an equilibrium process.
-
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ester's alkyl group. This is useful for modifying solubility or other physical properties.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding diol (cyclopentane-1,3-diol).
-
Grignard/Organolithium Addition: Reaction with excess organometallic reagents leads to the formation of tertiary alcohols via the addition of two equivalents of the organometallic nucleophile.
Reactions at the Hydroxyl Functional Group
The secondary alcohol at the C3 position offers another handle for molecular elaboration.
-
Oxidation: The hydroxyl group can be oxidized to a ketone, yielding a 3-oxocyclopentanecarboxylic acid ester. Common oxidizing agents include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation is a key step in accessing related scaffolds.[1]
-
Acylation/Esterification: The alcohol can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form a new ester at the C3 position.
-
Etherification: Formation of an ether (e.g., via Williamson ether synthesis) can be used to protect the hydroxyl group or to introduce different functionalities.
Caption: Key reaction pathways for this compound Esters.
Synthesis and Experimental Protocols
A prevalent and reliable method for synthesizing this compound esters involves the reduction of the corresponding 3-ketoester.[1] The stereochemical outcome of this reduction (cis vs. trans) is highly dependent on the choice of reducing agent and reaction conditions. Bulky reducing agents typically favor the formation of the trans isomer via equatorial attack, while smaller reagents like sodium borohydride often yield the cis isomer as the major product.
Protocol: Synthesis of Methyl cis-3-Hydroxycyclopentanecarboxylate
This protocol describes a standard laboratory procedure for the stereoselective reduction of a keto-ester.
Self-Validation: The integrity of this protocol is ensured by the inclusion of in-process checks (TLC monitoring) and definitive characterization of the final product by spectroscopic methods, which must match established literature values.
Methodology:
-
Reaction Setup: To a solution of methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous methanol (MeOH) at 0 °C (ice bath) under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of acetone to consume excess NaBH₄. Follow this by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude oil (typically a brown liquid)[3] can be purified by flash column chromatography on silica gel to yield the pure methyl cis-3-hydroxycyclopentanecarboxylate.
Caption: Experimental workflow for the synthesis of methyl cis-3-hydroxycyclopentanecarboxylate.
Conclusion
This compound esters are not merely simple chemical intermediates; they are enabling tools for the construction of molecular complexity. Their well-defined stereochemistry, coupled with the orthogonal reactivity of their ester and hydroxyl functionalities, provides a powerful platform for scaffold decoration and diversification in drug discovery. A thorough understanding of their physical properties is essential for their proper handling and formulation, while a firm grasp of their chemical reactivity unlocks their full potential in the synthesis of novel pharmaceutical agents. This guide serves as a foundational resource, grounding synthetic strategy in the fundamental principles that govern the behavior of this important class of molecules.
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The Unseen Potential: A Technical Guide to the Biological Activity of 3-Hydroxycyclopentanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentane ring, a deceptively simple carbocycle, represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Within this class of compounds, derivatives of 3-hydroxycyclopentanecarboxylic acid have emerged as a particularly fruitful area of investigation, yielding potent and selective modulators of diverse biological targets. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their applications as antibacterial, antiviral, and anticancer agents. We will delve into the intricate mechanisms of action, explore the nuanced structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this remarkable chemical scaffold.
Introduction: The Cyclopentane Core - A Privileged Scaffold in Drug Discovery
The five-membered carbocyclic ring of cyclopentane is a recurring motif in a plethora of biologically active natural products and synthetic molecules. Its inherent conformational flexibility, allowing for the precise spatial orientation of substituents, makes it an ideal framework for designing ligands that can engage with high affinity and selectivity to biological targets. While historically overshadowed by their six-membered counterparts, recent advancements in stereoselective synthesis have unlocked the potential for creating complex and highly functionalized cyclopentane derivatives. This has led to a renewed interest in exploring the therapeutic applications of this versatile core, with this compound and its analogues standing out as a promising starting point for the development of new chemical entities.
Antibacterial Activity: Targeting Bacterial Cell Wall Synthesis
A critical area where this compound derivatives have shown significant promise is in the development of novel antibacterial agents. Specifically, cyclopentane-based analogues of the natural product muraymycin have been synthesized and evaluated as inhibitors of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).
Mechanism of Action: Inhibition of MraY
MraY is an essential integral membrane enzyme in bacteria that catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] This enzyme facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from a UDP-sugar precursor to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting MraY, this compound-based muraymycin analogues effectively block peptidoglycan synthesis, leading to cell lysis and bacterial death.[2] The cyclopentane ring in these analogues serves as a rigid scaffold that mimics the ribose moiety of the natural muraymycin nucleoside antibiotics.[1]
Caption: Mechanism of MraY Inhibition by this compound Derivatives.
Structure-Activity Relationship (SAR) Insights
The biological evaluation of various cyclopentane-based muraymycin analogues has provided key insights into their structure-activity relationships. A critical determinant of MraY inhibitory activity is the presence of a lipophilic side chain.[1] Analogues lacking this feature exhibit significantly reduced potency. This suggests that the lipophilic moiety plays a crucial role in anchoring the inhibitor within the membrane-bound active site of MraY. Further structural modifications to the cyclopentane core and the peptide side chain are ongoing to optimize potency and pharmacokinetic properties.[3]
Quantitative Data: MraY Inhibition
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| Analog 10 (JH-MR-21) | No lipophilic side chain | MraY (A. aeolicus) | 340 ± 42 | [1] |
| Analog 11 (JH-MR-22) | No lipophilic side chain | MraY (A. aeolicus) | 500 ± 69 | [1] |
| Analog 20 (JH-MR-23) | With lipophilic side chain | MraY (A. aeolicus) | 75 ± 9 | [1] |
Antiviral Activity: A New Frontier Against Influenza
Derivatives of this compound have also demonstrated significant potential as antiviral agents, particularly as inhibitors of the influenza virus neuraminidase.
Mechanism of Action: Neuraminidase Inhibition
Influenza neuraminidase is a viral surface glycoprotein that plays a crucial role in the release of newly formed virus particles from infected host cells. It does so by cleaving terminal sialic acid residues from glycoconjugates on the cell surface, to which the viral hemagglutinin binds.[4] By inhibiting neuraminidase, cyclopentane-based inhibitors prevent the release of progeny virions, thereby limiting the spread of infection.[5] The cyclopentane scaffold in these inhibitors is designed to mimic the transition state of the sialic acid substrate in the neuraminidase active site.[6]
Caption: Mechanism of Neuraminidase Inhibition by this compound Derivatives.
Structure-Activity Relationship (SAR) Insights
The design of potent cyclopentane-based neuraminidase inhibitors has been guided by structure-based drug design, utilizing the crystal structure of the enzyme. Key interactions within the active site involve charged residues such as Asp151, Glu119, and Glu227.[6] The cyclopentane ring serves as a scaffold to position key functional groups, such as a guanidino group, to exploit these charged interactions, mimicking the binding of the natural substrate. The presence of a hydrophobic side chain has also been shown to enhance potency.[6]
Quantitative Data: Antiviral Activity
| Compound ID | Virus Strain | Assay | EC50 (µM) | Reference |
| RWJ-270201 | Influenza A/Bayern/07/95 (H1N1) | Neutral Red | ≤1.5 | [5] |
| BCX-1827 | Influenza A/Bayern/07/95 (H1N1) | Neutral Red | ≤1.5 | [5] |
| BCX-1898 | Influenza A/Bayern/07/95 (H1N1) | Neutral Red | ≤1.5 | [5] |
| BCX-1923 | Influenza A/Bayern/07/95 (H1N1) | Neutral Red | ≤1.5 | [5] |
| RWJ-270201 | Influenza B/Beijing/184/93 | Neutral Red | <0.2 | [5] |
| BCX-1827 | Influenza B/Beijing/184/93 | Neutral Red | <0.2 | [5] |
Anticancer Activity: The Promise of Cyclopentenones
A subset of this compound derivatives, specifically those containing a cyclopentenone moiety, has demonstrated significant anticancer activity.
Mechanism of Action: Pro-apoptotic Activity
Cyclopentenone-containing compounds have been shown to induce apoptosis in various cancer cell lines.[7][8] The electrophilic α,β-unsaturated ketone of the cyclopentenone ring is a key feature responsible for this activity. It can undergo Michael addition with nucleophilic residues, such as the sulfhydryl groups of cysteine residues in proteins.[8] This can lead to the inactivation of crucial cellular proteins, including those involved in cell cycle regulation and survival pathways. The pro-apoptotic mechanism often involves the mitochondria and the activation of caspases, such as caspase-3.[7][8]
Caption: Pro-apoptotic Mechanism of Cyclopentenone Derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of cyclopentenones is intrinsically linked to the presence of the α,β-unsaturated carbonyl moiety. Modifications to this core structure can significantly impact cytotoxicity. The introduction of the cyclopentenone group into other molecular scaffolds, such as jasmonates and chalcones, has been shown to enhance their anticancer potential.[9] This suggests that the cyclopentenone can act as a "warhead," delivering cytotoxicity to specific cellular targets when appended to a suitable carrier molecule.
Experimental Protocols: A Guide to Biological Evaluation
This section provides detailed, step-by-step methodologies for key experiments and workflows to assess the biological activity of this compound derivatives.
MraY Inhibition Assay (Fluorescence-Based)
Objective: To determine the in vitro inhibitory activity of test compounds against the bacterial MraY enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of fluorescently labeled UDP-MurNAc-pentapeptide (e.g., dansylated) and undecaprenyl phosphate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add the purified MraY enzyme to each well.
-
Pre-incubate the enzyme and inhibitor to allow for binding.
-
Initiate the reaction by adding the substrate mixture.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of MraY activity relative to a DMSO control against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a Fluorescence-Based MraY Inhibition Assay.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
Objective: To assess the ability of test compounds to protect host cells from virus-induced cell death.
Methodology:
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza) in a 96-well plate and allow them to form a monolayer.
-
Compound and Virus Addition:
-
Add serial dilutions of the test compound to the cell monolayers.
-
Infect the cells with a known titer of the virus.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication.
-
CPE Evaluation: After the incubation period, visually assess the extent of cytopathic effect (e.g., cell rounding, detachment) in each well under a microscope.
-
Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50% compared to the virus control.
Anticancer Cell Viability Assay (MTT or Neutral Red)
Objective: To measure the cytotoxic effect of test compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach and grow.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a specified period (e.g., 48-72 hours).
-
Viability Staining:
-
MTT Assay: Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance.
-
Neutral Red Assay: Add neutral red dye, which is taken up by viable cells. After incubation, extract the dye and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the 50% inhibitory concentration (IC50).
Conclusion and Future Perspectives
The derivatives of this compound represent a rich and underexplored area of medicinal chemistry. The inherent versatility of the cyclopentane scaffold, combined with the potential for diverse functionalization, has already yielded promising lead compounds in the antibacterial, antiviral, and anticancer arenas. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds the key to developing next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on the synthesis of novel, stereochemically defined analogues and their evaluation against a broader range of biological targets. The integration of computational modeling and advanced biological screening techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
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Introduction: The Imperative of Thermal Stability in Drug Development
An In-Depth Technical Guide to the Thermal Stability of 3-Hydroxycyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of interest in medicinal chemistry and materials science, possessing a stereochemically rich structure with both a secondary alcohol and a carboxylic acid functional group on a cyclopentane scaffold.[1][2] Understanding the thermal stability of this compound is paramount for its application in drug development, particularly concerning manufacturing processes, formulation, and long-term storage. This guide provides a comprehensive framework for assessing the thermal stability of this compound. In the absence of direct experimental literature on this specific molecule, this document synthesizes insights from the thermal analysis of analogous structures—including hydroxy acids and cyclic ketones—to postulate its decomposition pathways. Furthermore, it offers detailed, field-proven experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to empower researchers to generate robust, self-validating data.
The molecular structure of this compound (C₆H₁₀O₃) presents a unique combination of functional groups that dictate its chemical and physical properties.[2] The carboxylic acid moiety offers a site for salt formation or esterification, while the hydroxyl group can engage in hydrogen bonding and serve as a handle for further derivatization. The cyclopentane ring provides a rigid, three-dimensional framework.
In the pharmaceutical industry, the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Exposure to elevated temperatures during synthesis, purification, milling, and formulation (e.g., melt extrusion, granulation) can induce chemical degradation, leading to a loss of potency, the formation of potentially toxic impurities, and altered physical properties. Therefore, a thorough understanding of a compound's thermal decomposition profile is not merely an academic exercise but a regulatory and safety necessity.
This guide will explore the anticipated thermal behavior of this compound and provide the necessary tools to rigorously characterize it.
Postulated Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to be governed by the interplay of its three key structural features: the carboxylic acid, the secondary alcohol, and the cyclopentane ring. Based on the known chemistry of these moieties, several competing degradation pathways can be postulated.[3][4]
2.1 Pathway A: Decarboxylation
Decarboxylation, the loss of carbon dioxide (CO₂), is a common thermal degradation route for carboxylic acids.[3] For the title compound, this would result in the formation of cyclopentanol. This reaction is often catalyzed by trace impurities or the surface of the container.
2.2 Pathway B: Dehydration
The presence of both a hydroxyl and a carboxylic acid group opens the possibility of dehydration. This can occur via two distinct mechanisms:
-
Intramolecular Dehydration (Lactonization): The alcohol and carboxylic acid groups can react to form a bicyclic lactone (an intramolecular ester). This is a common reaction for gamma and delta-hydroxy acids.
-
Intermolecular Dehydration: Two molecules could react, forming an ester linkage and a molecule of water, leading to dimerization or polymerization.
-
Dehydration to form an Unsaturated Acid: Elimination of water from the cyclopentane ring could lead to the formation of cyclopentene carboxylic acid isomers.
2.3 Pathway C: Ring-Opening and Fragmentation
At higher temperatures, the cyclopentane ring itself can undergo cleavage. Studies on the pyrolysis of cyclopentanone and related structures show that ring-opening reactions lead to a variety of smaller, volatile fragments.[5][6] For this compound, initial decarboxylation or dehydration could be followed by C-C bond scission within the ring, potentially yielding products like ethylene, CO, and various C3 and C4 species.[7][8]
The following diagram illustrates these potential primary degradation routes.
Caption: Postulated primary thermal decomposition pathways for this compound.
Recommended Methodologies for Thermal Stability Assessment
To experimentally determine the thermal stability and dominant decomposition pathways, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[9][10] These techniques provide complementary information on mass loss and energetic transitions, respectively.[11]
Experimental Workflow
The logical flow for a comprehensive thermal analysis involves sequential characterization using DSC to identify thermal events like melting, followed by TGA to correlate these events with mass loss (decomposition).
Caption: Recommended experimental workflow for thermal stability characterization.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and detect any other solid-state transitions (e.g., glass transition, polymorphism) prior to decomposition.[12][13]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a vented aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the anticipated melting point but below the onset of decomposition (e.g., 250 °C) at a linear heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Identify the sharp endothermic peak corresponding to melting. The peak onset provides the melting point (Tₘ).
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Observe the baseline for any steps, which may indicate a glass transition (Tg), or other endothermic/exothermic events that could signify polymorphic transitions or early-stage decomposition.
-
Protocol: Thermogravimetric Analysis (TGA)
Objective: To quantify the thermal stability by measuring mass loss as a function of temperature and to determine the onset temperature of decomposition (Tonset).[10][14]
Methodology:
-
Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere (e.g., nitrogen) at a flow rate of 50-100 mL/min to sweep away decomposition products.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs or by the tangent method at the inflection point of the primary mass loss step.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Quantify the percentage of mass loss at each distinct step to correlate with the loss of specific molecular fragments (e.g., CO₂, H₂O).
-
Data Interpretation and Expected Results
The data obtained from DSC and TGA should be correlated to build a complete picture of the compound's thermal behavior. For a compound like this compound, one might expect to see an initial melting endotherm in the DSC, followed by decomposition at a higher temperature, which would be visible as a sharp mass loss in the TGA.
Table 1: Illustrative Thermal Analysis Data for this compound
| Parameter | Illustrative Value | Technique | Interpretation |
| Melting Point (Tₘ, onset) | 135 - 145 °C | DSC | Temperature of solid-to-liquid phase transition. A sharp peak indicates high purity. |
| Enthalpy of Fusion (ΔHfus) | 25 - 35 kJ/mol | DSC | Energy required to melt the solid; related to crystal lattice energy. |
| Onset of Decomposition (Tonset) | ~210 °C | TGA | The temperature at which significant thermal degradation begins. A key stability indicator. |
| Mass Loss (Step 1) | ~34.6% | TGA | This percentage mass loss would strongly suggest decarboxylation (loss of CO₂, MW 44.01), as (44.01 / 130.14) * 100% = 33.8%. |
| Mass Loss (Step 2) | Variable | TGA | Subsequent mass loss at higher temperatures would correspond to the fragmentation of the remaining cyclopentanol ring. |
Note: The values presented in Table 1 are hypothetical and based on the expected behavior of similar organic hydroxy acids. They must be confirmed by experimental analysis.
If the initial mass loss corresponds to approximately 13.8% ((18.02 / 130.14) * 100%), this would suggest dehydration is the primary initial decomposition pathway. The combination of DSC and TGA, potentially coupled with an evolved gas analysis (EGA) technique like TGA-MS or TGA-IR, can definitively identify the decomposition products and confirm the dominant pathway.
Conclusion
While direct experimental data on the thermal stability of this compound is not prevalent in public literature, a robust understanding of its likely behavior can be derived from fundamental chemical principles and data from analogous compounds. The primary anticipated decomposition pathways include decarboxylation and dehydration, with ring fragmentation occurring at more elevated temperatures.
For any drug development program, it is imperative to move beyond postulation to empirical measurement. The detailed TGA and DSC protocols provided in this guide offer a validated methodology for researchers to determine the precise thermal stability profile of this compound. The resulting data on melting point, decomposition onset, and mass loss are fundamental for defining safe handling, processing, and storage conditions, thereby ensuring product quality, safety, and efficacy.
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An In-depth Technical Guide to the Solubility of 3-Hydroxycyclopentanecarboxylic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 3-Hydroxycyclopentanecarboxylic acid, a molecule of interest in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will establish a robust scientific framework for understanding and determining its solubility profile in various organic solvents. We will delve into the physicochemical properties of this compound, the theoretical principles governing its solubility, and present a detailed, field-proven protocol for experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals to enable informed solvent selection for processes such as synthesis, purification, crystallization, and formulation.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental parameter in pharmaceutical sciences.[1][4] For a new chemical entity (NCE) like this compound, a thorough understanding of its solubility is paramount for several reasons:
-
Bioavailability: Poor aqueous solubility is a major hurdle in drug development, with over 40% of NCEs being practically insoluble in water.[3][5] Insufficient solubility can lead to low drug absorption and, consequently, diminished therapeutic effect.[2]
-
Formulation Development: The choice of solvents is crucial for creating stable and effective dosage forms, whether for oral, parenteral, or topical administration.[1][3]
-
Purification and Crystallization: Solvent selection is key to developing efficient crystallization processes for isolating and purifying the API with the desired polymorphic form.[6][7]
-
Process Chemistry: Understanding solubility in various organic solvents is essential for optimizing reaction conditions and product workup during synthesis.
This guide will provide the necessary theoretical and practical knowledge to approach the solubility assessment of this compound systematically and scientifically.
Physicochemical Properties of this compound: A Molecular Perspective
The solubility of a compound is intrinsically linked to its molecular structure.[5] this compound possesses distinct structural features that dictate its interaction with different solvents.
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It can deprotonate in the presence of a base to form a highly polar carboxylate salt.[6]
-
Hydroxyl Group (-OH): Also a polar, protic group, the hydroxyl moiety can participate in hydrogen bonding as both a donor and acceptor.[2]
-
Cyclopentane Ring: This five-membered aliphatic ring constitutes the non-polar backbone of the molecule.
-
The presence of both highly polar functional groups and a non-polar hydrocarbon ring suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in polar solvents and limited solubility in non-polar solvents.
Predicted Physicochemical Parameters:
| Property | Predicted Value | Source |
| LogP | 0.232 | [9] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
Note: These are computationally predicted values and should be experimentally verified.
The positive LogP value suggests a slight preference for lipophilic environments, though it is still in a range indicating some water solubility. The TPSA is a good indicator of a molecule's ability to form hydrogen bonds and is consistent with the presence of the carboxylic acid and hydroxyl groups.
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10] It states that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. They can be further categorized into:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Contain at least one hydrogen atom connected directly to an electronegative atom and can act as hydrogen bond donors. These are expected to be good solvents for this compound due to their ability to interact with the -COOH and -OH groups.[6]
-
Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, acetonitrile) - Possess dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. Their ability to dissolve this compound will depend on the balance of interactions.
-
-
Non-polar Solvents: (e.g., hexane, toluene) - Have low dielectric constants and are not capable of significant hydrogen bonding. The solubility of this compound in these solvents is expected to be low, driven primarily by the non-polar cyclopentane ring.[11]
The interplay between the polar functional groups and the non-polar ring of this compound will determine its solubility in a given solvent.
Experimental Determination of Solubility: A Step-by-Step Protocol
A reliable and reproducible experimental method is crucial for accurately determining the solubility of this compound. The shake-flask method is a widely accepted and robust technique for this purpose.[2]
Materials and Equipment
-
This compound (of known purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analytical Quantification (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using HPLC to construct a calibration curve.
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Expected Solubility Profile and Discussion
Based on the molecular structure and theoretical principles, the following solubility profile for this compound can be anticipated:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the -COOH and -OH groups of the solute.[6] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Slightly Polar | Ethyl Acetate | Moderate | A balance of polar and non-polar characteristics in the solvent allows for interaction with both parts of the solute molecule. |
| Non-polar | Toluene, Hexane | Low | The non-polar nature of these solvents does not favorably interact with the polar functional groups of this compound.[11] |
Note: This table presents a qualitative prediction. Experimental verification is essential.
Conclusion and Future Directions
This technical guide has outlined the critical importance of understanding the solubility of this compound in organic solvents for successful drug development. By analyzing its physicochemical properties and applying the principles of solubility, a predictive framework has been established. Furthermore, a detailed, robust experimental protocol for the quantitative determination of its solubility has been provided.
For researchers and scientists working with this compound, the immediate next step is the experimental execution of the outlined protocol to generate quantitative solubility data. This data will be invaluable for:
-
Informed selection of solvents for synthesis and purification.
-
Rational design of crystallization processes.
-
Guidance for pre-formulation and formulation development activities.
Future work could also involve the development of predictive solubility models using machine learning approaches, which have shown promise in accelerating solvent selection.[12][13][14][15]
References
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing).
- The Importance of Solubility for New Drug Molecules. (2020-05-11).
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024-07-20).
- A unified ML framework for solubility prediction across organic solvents - RSC Publishing.
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024-09-09).
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | ChemRxiv.
- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
- Drug solubility: importance and enhancement techniques - PubMed.
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- This compound | C6H10O3 | CID 15153193 - PubChem - NIH.
- (1S,3R) 3-Hydroxycyclopentane carboxylic acid SAFETY DATA SHEET - Cayman Chemical. (2014-03-28).
- Experiment: Solubility of Organic & Inorganic Compounds.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11).
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity - Benchchem.
- Solvent design for crystallization of carboxylic acids - ResearchGate. (2025-08-07).
- Solubility of Organic Compounds. (2023-08-31).
- 101080-22-2 | 3-Hydroxycyclopentane-1-carboxylic acid - ChemScene.
- Cyclopentanecarboxylic acid - Solubility of Things.
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. chem.ws [chem.ws]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 13. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Hydroxycyclopentanecarboxylic Acid in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Prostaglandins, a class of lipid compounds with profound physiological effects, represent significant targets in drug discovery and development. Their complex stereochemistry necessitates elegant and efficient synthetic strategies. This document provides an in-depth guide to the application of 3-hydroxycyclopentanecarboxylic acid as a versatile chiral synthon in the synthesis of prostaglandins. We will explore the strategic conversion of this readily available starting material into pivotal intermediates, such as the renowned Corey lactone, and detail the subsequent transformations to afford various prostaglandin analogues. The protocols herein are presented with a focus on the underlying chemical principles, offering researchers the rationale behind experimental choices and empowering them to adapt and innovate upon these methodologies.
Introduction: The Significance of the Chiral Cyclopentane Core
The biological activity of prostaglandins is intrinsically linked to their precise three-dimensional structure. A central feature of most prostaglandins is a functionalized cyclopentane ring bearing two side chains in a specific stereochemical arrangement. Consequently, the efficient and stereocontrolled construction of this cyclopentanoid core is a cornerstone of any successful total synthesis.
This compound, available in various stereoisomeric forms, serves as an excellent chiral pool starting material.[1] Its inherent chirality and functional handles—a hydroxyl and a carboxylic acid group—provide a strategic starting point for the elaboration into more complex prostaglandin intermediates. The primary goal is often the transformation of this simple building block into a more advanced, polyfunctionalized cyclopentane system, from which the characteristic prostaglandin side chains can be appended.
Retrosynthetic Analysis: A Pathway from this compound to Prostaglandins
A logical retrosynthetic approach reveals the central role of a highly functionalized cyclopentane intermediate, commonly known as the Corey lactone or its derivatives. This key intermediate contains the necessary stereocenters and functional groups to introduce both the alpha (carboxylic acid-bearing) and omega (hydroxyl-bearing) side chains. Our strategy, therefore, hinges on the efficient conversion of this compound into such a pivotal intermediate.
Sources
Application Note & Protocols: A Stereoselective Pathway for the Synthesis of Carbocyclic Antiviral Nucleosides from (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and virology.
Abstract: Carbocyclic nucleosides are a critical class of antiviral agents, renowned for their enhanced metabolic stability compared to their natural furanose counterparts.[1][2] This stability arises from the replacement of the glycosidic oxygen with a methylene group, rendering them impervious to cleavage by phosphorylases and hydrolases.[1] This document provides a detailed synthetic guide for the preparation of carbocyclic nucleosides, utilizing the readily available and stereochemically defined building block, (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. We present a robust, multi-step synthetic strategy centered around the formation of a key bicyclic lactone intermediate, followed by stereocontrolled functionalization and convergent nucleobase installation. Each stage is accompanied by a detailed, step-by-step protocol, rationale for experimental choices, and characterization data for key compounds, offering a comprehensive roadmap for researchers in antiviral drug discovery.
Part 1: Overall Synthetic Strategy
The synthesis of carbocyclic nucleosides is a significant challenge, demanding precise control over multiple stereocenters.[3] Our strategy is designed to be both efficient and stereoselective, leveraging the inherent chirality of the starting material. The pathway can be logically divided into four principal stages:
-
Lactonization: The starting hydroxy acid is converted into a rigid bicyclic γ-lactone. This initial step serves a dual purpose: it protects the two functional groups in a single operation and locks the cyclopentane ring into a defined conformation, which is crucial for directing the stereochemistry of subsequent reactions.
-
Lactone Aminolysis: The lactone is opened with a protected amine source to install the crucial nitrogen atom required for nucleobase attachment. This step generates a key amino-alcohol intermediate with the desired stereochemistry.
-
Convergent Nucleobase Coupling: A pre-formed nucleobase (in this case, a purine analogue) is coupled to the aminocyclopentanol core. The convergent approach is chosen for its flexibility, allowing for the rapid synthesis of a diverse library of nucleoside analogues from a common intermediate.[3]
-
Deprotection: The final step involves the removal of all protecting groups to yield the target carbocyclic nucleoside, which can then be purified and evaluated for biological activity.
Figure 2: Step-by-step workflow for the synthesis of the bicyclic lactone.
Materials:
-
(1S,3R)-3-Hydroxycyclopentanecarboxylic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (1S,3R)-3-Hydroxycyclopentanecarboxylic acid (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench by adding 1 M HCl until the pH is ~2.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure lactone.
Data & Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless oil or low-melting point white solid |
| ¹H NMR (CDCl₃) | Peaks corresponding to cyclopentyl and methylene protons |
| ¹³C NMR (CDCl₃) | Carbonyl signal ~177 ppm, CH-O signal ~80 ppm |
| IR (thin film) | Strong C=O stretch at ~1775 cm⁻¹ (characteristic of a γ-lactone) |
Part 3: Synthesis of the Protected Aminocyclopentanol Intermediate
Scientific Rationale
With the bicyclic lactone in hand, the next crucial step is to introduce the nitrogen atom that will eventually be part of the N-glycosidic bond analog. This is achieved via aminolysis of the lactone. Using benzylamine as the nucleophile provides a protected primary amine functionality. The benzyl group is a robust protecting group that can be easily removed later via hydrogenolysis. The ring-opening is highly regioselective, with the amine attacking the carbonyl carbon, resulting in a cis-3-amino-1-cyclopentanol derivative, preserving the stereochemistry established in the first step.
Experimental Protocol 2: Synthesis of N-benzyl-(1R,3S)-3-hydroxycyclopentanecarboxamide
Figure 3: Step-by-step workflow for the aminolysis of the bicyclic lactone.
Materials:
-
(1S,5R)-6-oxabicyclo[3.2.1]octan-7-one (from Protocol 1)
-
Benzylamine
-
Ethyl Acetate (EtOAc)
-
Hydrochloric acid (HCl), 0.5 M solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed vial, combine the bicyclic lactone (1.0 eq) and benzylamine (2.0 eq).
-
Heat the neat mixture to 80 °C and stir for 4-6 hours. Monitor the disappearance of the lactone by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash with 0.5 M HCl (2x) to remove excess benzylamine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or column chromatography.
Data & Characterization
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Aromatic protons from benzyl group, NH amide proton, CH-OH proton |
| ¹³C NMR (CDCl₃) | Amide carbonyl signal ~175 ppm, benzylic CH₂ ~44 ppm |
| Mass Spec (ESI+) | Correct [M+H]⁺ peak for C₁₃H₁₇NO₂ |
Part 4: Convergent Synthesis of the Protected Carbocyclic Nucleoside
Scientific Rationale
This stage involves the formation of the crucial C-N bond between the carbocyclic core and the nucleobase. First, the amido-alcohol is reduced to the corresponding amino-alcohol. A borane reduction is ideal as it selectively reduces the amide without affecting other functional groups. The resulting primary amine is then coupled with a suitable purine derivative, such as 6-chloropurine. This SₙAr (Nucleophilic Aromatic Substitution) reaction is a standard and effective method for constructing the purine ring system onto an amine, forming the protected carbocyclic adenosine analogue.
Experimental Protocol 3: Reduction and Nucleobase Coupling
Figure 4: Workflow for the reduction of the amide followed by coupling with 6-chloropurine.
Materials:
-
N-benzyl-(1R,3S)-3-hydroxycyclopentanecarboxamide (from Protocol 2)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M in THF
-
Methanol (MeOH)
-
6-Chloropurine
-
n-Butanol (n-BuOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure: Part A: Amide Reduction
-
Dissolve the amido-alcohol (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add BH₃·THF solution (3.0 eq) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure. Co-evaporate with methanol (3x) to remove borate esters. The crude amino-alcohol is used directly in the next step.
Part B: Nucleobase Coupling
-
To the crude amino-alcohol from Part A, add 6-chloropurine (1.2 eq), n-butanol, and DIPEA (3.0 eq).
-
Heat the mixture to reflux and stir for 24-36 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography (eluting with a dichloromethane/methanol gradient) to afford the protected carbocyclic nucleoside.
Data & Characterization
| Parameter | Expected Value |
| Yield (2 steps) | 50-65% |
| Appearance | White or pale yellow foam/solid |
| ¹H NMR (DMSO-d₆) | Signals for purine protons (H2, H8), cyclopentyl protons, and benzyl group |
| Mass Spec (ESI+) | Correct [M+H]⁺ peak for the coupled product |
Part 5: Final Deprotection
Scientific Rationale
The final step is the removal of the benzyl protecting group to reveal the primary amine on the nucleobase and the primary alcohol on the carbocyclic ring, yielding the target molecule. Palladium-catalyzed hydrogenolysis is the method of choice for this transformation. It is a clean and high-yielding reaction that proceeds under mild conditions, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Experimental Protocol 4: Hydrogenolysis
Procedure:
-
Dissolve the protected nucleoside (1.0 eq) in methanol.
-
Add Palladium on carbon (10% Pd/C, ~10% by weight) to the solution.
-
Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final compound by reverse-phase HPLC or recrystallization to yield the pure carbocyclic nucleoside.
Data & Characterization
| Parameter | Expected Value |
| Yield | 80-95% |
| Appearance | White solid |
| ¹H NMR (D₂O) | Absence of benzyl proton signals; presence of purine and cyclopentyl signals |
| HRMS (ESI+) | Accurate mass confirmation of the final product formula |
References
- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(4), 1143–1154. [Link]
- Wikipedia. (2023). Carbocyclic nucleoside. In Wikipedia. [Link]
- De Clercq, E., & Holý, A. (2009). Synthesis and antiviral and cytostatic activities of carbocyclic nucleosides incorporating a modified cyclopentane ring. 1: Guanosine analogues. Journal of medicinal chemistry, 32(4), 781-788. [Link]
- University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry. [Link]
- Cristobo, C. M., et al. (2012). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 77(23), 10693–10706. [Link]
- Fletcher, S. P., & Pignataro, L. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides.
- Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Organic Chemistry. [Link]
- Al-Najjar, A. A., et al. (2023). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. RSC Advances, 13(40), 28211–28216. [Link]
- Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
- Babu, G., & Chu, C. K. (2010). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 15(11), 7736–7753. [Link]
- Amblard, F., et al. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Chemical Society Reviews, 50(1), 243-265. [Link]
- PubChem. (n.d.). 3-Hydroxycyclopentanecarboxylic acid.
- Owen, G. R., & Reese, C. B. (1972). Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines. Journal of the Chemical Society, Perkin Transactions 1, 12, 1281-1286. [Link]
- Science of Synthesis. (n.d.). Product Class 6: Lactones. Thieme. [Link]
- Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube. [Link]
Sources
Application Notes and Protocols for 3-Hydroxycyclopentanecarboxylic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to understanding and utilizing 3-hydroxycyclopentanecarboxylic acid derivatives as potent enzyme inhibitors, with a primary focus on their application against influenza virus neuraminidase. This document offers in-depth scientific background, detailed experimental protocols, and expert insights to facilitate research and development in this promising area of antiviral drug discovery.
Introduction: A Novel Scaffold for Neuraminidase Inhibition
The relentless evolution of influenza viruses and the emergence of drug-resistant strains necessitate the continuous development of novel antiviral agents.[1] Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a well-established target for antiviral drugs.[2] It facilitates the release of progeny virions from infected host cells, a critical step in the viral life cycle.[1] Inhibition of neuraminidase leads to viral aggregation at the cell surface and a reduction in viral spread.[2]
This compound has emerged as a promising scaffold for the design of potent and selective neuraminidase inhibitors. These cyclopentane derivatives can mimic the natural substrate of neuraminidase, sialic acid, in its transition state conformation within the enzyme's active site.[3] The five-membered ring structure provides a rigid core for the precise positioning of key functional groups that interact with the conserved residues of the neuraminidase active site.
This guide will delve into the synthesis, characterization, and enzymatic evaluation of this compound derivatives, providing researchers with the necessary tools to explore their therapeutic potential.
Mechanism of Action: Targeting the Viral Exit Strategy
This compound derivatives primarily act as competitive inhibitors of influenza neuraminidase.[4] They are designed to bind to the active site of the enzyme with high affinity, competing with the natural substrate, sialic acid. The binding of these inhibitors is driven by a network of interactions with key amino acid residues in the highly conserved active site of neuraminidase.[3]
The carboxylic acid moiety of the inhibitor typically forms salt bridges with a triad of arginine residues (Arg118, Arg292, and Arg371) in the active site. The hydroxyl group at the 3-position and other substituents on the cyclopentane ring can be tailored to form hydrogen bonds and van der Waals interactions with other residues, such as Glu119, Asp151, Arg152, Glu227, Glu276, and Tyr406, further enhancing binding affinity.[3] By occupying the active site, these inhibitors prevent the cleavage of sialic acid from host cell receptors, thus trapping the newly formed virions on the cell surface and preventing their release and subsequent infection of other cells.[2]
During an influenza virus infection, several host cellular signaling pathways are modulated by the virus to ensure its efficient replication. These include the NF-κB, PI3K/Akt, and MAPK pathways.[5][6] By inhibiting viral propagation, neuraminidase inhibitors can indirectly modulate these pathways, helping to restore normal cellular function and reduce the inflammatory response associated with severe influenza infections.[7]
Synthesis and Characterization of Inhibitors
The synthesis of this compound derivatives often starts from commercially available chiral precursors to ensure the desired stereochemistry, which is crucial for potent enzyme inhibition. A representative synthetic route is outlined below.
Protocol 1: Synthesis of a Representative this compound Amide Derivative
This protocol describes the synthesis of a multisubstituted cyclopentane amide derivative, a potent class of neuraminidase inhibitors.[8]
Materials:
-
(1S,3R)-3-Hydroxycyclopentanecarboxylic acid[9]
-
Thionyl chloride (SOCl₂)
-
Appropriate primary or secondary amine (e.g., diethylamine)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation:
-
Dissolve (1S,3R)-3-hydroxycyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (e.g., diethylamine, 1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound amide derivative.[10]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]
-
Enzyme Inhibition Assays
The inhibitory potency of the synthesized compounds against influenza neuraminidase is determined using a fluorescence-based assay. This assay measures the enzymatic activity by quantifying the fluorescence of a product generated from a fluorogenic substrate.
Protocol 2: Fluorescence-Based Neuraminidase Inhibition Assay[5]
Materials:
-
Purified influenza neuraminidase (from a relevant viral strain)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop solution: 0.14 M NaOH in 83% ethanol
-
Synthesized inhibitor compounds
-
Positive control inhibitor (e.g., Zanamivir or Oseltamivir carboxylate)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MUNANA (e.g., 10 mM in DMSO) and store at -20 °C.
-
Prepare stock solutions of inhibitor compounds and the positive control (e.g., 10 mM in DMSO) and store at -20 °C.
-
On the day of the assay, prepare a working solution of MUNANA (e.g., 200 µM) in assay buffer.
-
Prepare serial dilutions of the inhibitor compounds and the positive control in assay buffer to the desired concentrations (typically in a range spanning several orders of magnitude around the expected IC₅₀).
-
-
Assay Setup:
-
In a 96-well black plate, add 25 µL of assay buffer to all wells.
-
Add 25 µL of the serially diluted inhibitor solutions or positive control to the respective wells. For the "no inhibitor" control wells, add 25 µL of assay buffer.
-
Add 25 µL of the purified neuraminidase solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" blank wells. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37 °C for 30 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the 200 µM MUNANA working solution to all wells.
-
Incubate the plate at 37 °C for 60 minutes with shaking.
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
Measure the fluorescence intensity using a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescence of inhibitor well / Fluorescence of "no inhibitor" control well))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).[12]
-
Kinetic Analysis of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Protocol 3: Determination of Inhibition Mechanism and Kᵢ Value
Procedure:
-
Initial Rate Measurements:
-
Following the general procedure of the neuraminidase inhibition assay (Protocol 2), measure the initial reaction rates (fluorescence increase per minute) for a matrix of different fixed concentrations of the inhibitor and varying concentrations of the MUNANA substrate.
-
Ensure that the measurements are taken in the linear range of the reaction.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/rate versus 1/[Substrate] for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
Alternatively, a Dixon plot (1/rate versus [Inhibitor]) at different substrate concentrations can be used. For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.
-
A Cornish-Bowden plot ([Substrate]/rate versus [Inhibitor]) can also be used, where the intersection point gives -Kᵢ on the x-axis for competitive inhibition.
-
The inhibition constant (Kᵢ) can be calculated from the data using appropriate enzyme kinetic equations. For competitive inhibition, the relationship is: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.[4]
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships for neuraminidase inhibition.
| Modification Site | Observation | Rationale |
| Carboxylic Acid (C1) | Essential for activity. Esterification or amidation of the carboxylic acid can be used for prodrug strategies.[8] | The carboxylate group forms crucial salt bridges with the conserved arginine triad (Arg118, Arg292, Arg371) in the active site. |
| Hydroxyl Group (C3) | The stereochemistry of the hydroxyl group is critical for potent inhibition. | The hydroxyl group forms key hydrogen bonds with active site residues, such as Glu276. |
| Substituents on the Cyclopentane Ring | The nature and stereochemistry of other substituents significantly impact potency and selectivity. For example, introducing a guanidinium group can enhance interactions with negatively charged residues in the active site.[8] | These substituents can occupy different pockets within the active site, leading to additional favorable interactions or steric clashes. |
| Amide/Ester Group | The nature of the R groups in amide or ester derivatives influences potency and pharmacokinetic properties. Bulky or lipophilic groups can interact with hydrophobic pockets in the active site.[8] | Modulating the properties of these groups can optimize binding affinity and improve drug-like properties such as cell permeability. |
Conclusion
This compound derivatives represent a versatile and potent class of enzyme inhibitors, particularly against influenza neuraminidase. The protocols and insights provided in these application notes are intended to empower researchers to synthesize, characterize, and evaluate these compounds effectively. A thorough understanding of their mechanism of action and structure-activity relationships will be instrumental in the rational design of next-generation antiviral therapeutics to combat influenza and potentially other diseases.
References
- Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). Journal of Visualized Experiments. [Link]
- Immune response in influenza virus infection and modulation of immune injury by viral neuraminidase. (2023). Virology Journal. [Link]
- Influenza virus and cell signaling pathways. (2011). Virology Journal. [Link]
- Chand, P., et al. (2004). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. Journal of Medicinal Chemistry. [Link]
- Neuraminidase Inhibitors: Mechanism of Action. (2020). YouTube. [Link]
- Dixon plot (A) and Cornish-Bowden plot (B) analyses of the inhibition...
- Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus. (2018). Viruses. [Link]
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2017). Molecules. [Link]
- Smee, D. F., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy. [Link]
- Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. (2016). Molecules. [Link]
- Structure-aided drug development of potential neuraminidase inhibitors against pandemic H1N1 exploring altern
- Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003). Journal of Agricultural and Food Chemistry. [Link]
- Kim, C. U., et al. (1998). Structure-activity relationship studies of novel carbocyclic influenza neuraminidase inhibitors. Journal of Medicinal Chemistry. [Link]
- Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2018). Journal of the American Chemical Society. [Link]
- This compound. PubChem. [Link]
- Facile Synthesis of the Neuraminidase Inhibitor Peramivir.
- QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. (2015). FABAD Journal of Pharmaceutical Sciences. [Link]
- (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. PubChem. [Link]
- A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
- Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. (2015). Organic & Biomolecular Chemistry. [Link]
- Purification and Characterization of a Three-Component Salicylate 1-Hydroxylase from Sphingomonas sp. Strain CHY-1. (2002). Journal of Bacteriology. [Link]
- Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. (2002). Journal of Clinical Microbiology. [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2020). Indian Journal of Chemistry, Section B. [Link]
- Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. (2013). Public Health Reports. [Link]
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
- PREPARATION METHOD FOR (1R,3S)-3-AMINO-1-CYCLOPENTANOL AND SALTS THEREOF.
- Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Application Note: A Systematic Approach to the Chiral Resolution of 3-Hydroxycyclopentanecarboxylic Acid Enantiomers by High-Performance Liquid Chromatography
Abstract
The enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and chemical synthesis.[1][2] This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of 3-Hydroxycyclopentanecarboxylic acid. We explore a systematic strategy focusing on direct enantioseparation using polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad enantiorecognition capabilities, particularly for compounds containing hydroxyl and carboxyl functional groups.[1][3] This document provides a foundational protocol, discusses the rationale behind column and mobile phase selection, and offers a comprehensive, step-by-step workflow designed for immediate implementation in a research or quality control environment.
Introduction: The Principle of Chiral Recognition by HPLC
The chromatographic separation of enantiomers is achieved by creating a transient chiral environment where the two enantiomers can interact differentially. This is most commonly accomplished using a chiral stationary phase (CSP). The fundamental principle governing this separation is the "three-point interaction model," which posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral selector of the stationary phase.[4][5] One enantiomer will form a more stable, higher-energy diastereomeric complex with the CSP, leading to a longer retention time compared to its mirror image.
For analytes like this compound, which possess hydrogen-bond donors (-OH) and acceptors (-COOH), polysaccharide-based CSPs are exceptionally effective. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional structure with multiple chiral centers.[3] Chiral recognition on these phases is a multimodal process involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions (if aromatic moieties are present), and steric hindrance as the analyte fits into the chiral grooves or cavities of the polysaccharide polymer.[1]
Strategic Method Development
A successful chiral separation is often the result of a systematic screening process. The chromatographic behavior of enantiomers can be difficult to predict, necessitating an empirical approach to column and mobile phase selection.[6][7]
Chiral Stationary Phase (CSP) Selection
Based on extensive literature and empirical data for the separation of hydroxy acids, polysaccharide-based CSPs are the primary recommendation.[8][9][10] They demonstrate broad applicability and are available in versions suitable for both normal-phase and reversed-phase chromatography.[4]
Table 1: Recommended Chiral Stationary Phases for this compound
| CSP Type | Chiral Selector | Potential Interaction Modes | Recommended Columns |
| Amylose-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, steric inclusion, dipole-dipole | CHIRALPAK® AD-H, CHIRALPAK® IA, CHIRALPAK® IA-U[8][10] |
| Cellulose-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, steric inclusion, dipole-dipole | CHIRALCEL® OD-H, CHIRALCEL® OD-RH[4] |
| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole | Whelk-O® 1, Phenylglycine CSPs[5][11] |
Initial screening should prioritize the amylose- and cellulose-based columns due to their high success rate with hydroxylated carboxylic acids.[3][8]
Mobile Phase Selection and Optimization
The choice of mobile phase is critical and is dictated by the operational mode (Normal Phase, Reversed Phase, or Polar Organic). For a carboxylic acid analyte, the inclusion of an acidic modifier is essential to suppress the ionization of the carboxyl group, which leads to sharper peaks and more reproducible retention times.[4]
-
Normal Phase (NP): This mode often provides the best selectivity for polysaccharide CSPs.
-
Solvents: Heptane/Hexane with an alcohol modifier (Isopropanol or Ethanol).
-
Acidic Modifier: 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH).
-
Rationale: The non-polar bulk solvent minimizes interactions with the stationary phase, allowing the chiral recognition mechanisms (primarily hydrogen bonding) to dominate.
-
-
Reversed Phase (RP): Useful for analytes with better solubility in aqueous media.
-
Solvents: Acetonitrile or Methanol with an aqueous buffer.
-
Acidic Modifier: 0.1% Formic Acid (FA) or Acetic Acid (AcOH) in the aqueous phase.
-
Rationale: While sometimes less selective than NP mode for this class of compounds, RP offers compatibility with mass spectrometry (MS) and can be effective with modern immobilized CSPs.[8][12]
-
Experimental Protocol: Direct Chiral Resolution
This protocol provides a starting point for the direct enantioseparation of this compound.
Instrumentation and Materials
Table 2: HPLC System Configuration and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/Vis or PDA Detector |
| Chiral Column | CHIRALPAK® IA-U (1.6 µm, 4.6 x 100 mm) or CHIRALCEL® OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | n-Hexane (HPLC Grade) |
| Mobile Phase B | Isopropanol (HPLC Grade) |
| Modifier | Trifluoroacetic Acid (TFA), Spectroscopic Grade |
| Sample Diluent | 50:50 (v/v) Hexane:Isopropanol |
| Analyte | Racemic this compound |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (e.g., 90:10 v/v). Add TFA to a final concentration of 0.1%. For example, to prepare 1 L, mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of TFA. Degas the solution by sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in the sample diluent.
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 0.1 mg/mL using the sample diluent.
HPLC Method Parameters
Table 3: Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® IA-U (1.6 µm, 4.6 x 100 mm) | High efficiency and proven selectivity for 3-hydroxy acids.[8][10] |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1, v/v/v) | Typical starting conditions for normal phase chiral separations. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Provides stable and reproducible chromatography. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection | UV at 210 nm | Carboxylic acids have a weak UV absorbance at low wavelengths. |
| Run Time | 20 minutes | Adjust as needed based on enantiomer retention times. |
Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Inject a blank (sample diluent) to ensure no system peaks interfere with the analyte peaks.
-
Inject the 0.1 mg/mL racemic standard solution.
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is considered baseline separation.
Visualization of the Method Development Workflow
The following diagram illustrates the logical flow for developing and validating the chiral separation method.
Sources
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- 2. repository.uncw.edu [repository.uncw.edu]
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esterification of 3-Hydroxycyclopentanecarboxylic acid with different alcohols
An Application Guide to the Strategic Esterification of 3-Hydroxycyclopentanecarboxylic Acid
Preamble: Navigating the Bifunctional Landscape of a Versatile Building Block
This compound is a chiral, bifunctional molecule that serves as a valuable building block in the synthesis of complex pharmaceuticals and novel materials. Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, presents a classic chemical challenge: achieving chemoselectivity. The inherent reactivity of both functional groups can lead to undesired side reactions, primarily intramolecular cyclization to form a lactone or intermolecular polymerization, competing directly with the desired esterification with an external alcohol.[1][2]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of strategic approaches to the esterification of this compound. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind protocol selection, offering a framework for choosing the optimal method based on the steric and electronic properties of the alcohol coupling partner. We will address methods suitable for primary, secondary, and sterically hindered tertiary alcohols, providing detailed, field-tested protocols.
Section 1: Mechanistic Foundations for Strategic Synthesis
The choice of an esterification method is dictated by the substrate's tolerance to reaction conditions and the alcohol's reactivity. For a molecule like this compound, understanding the nuances of the primary esterification pathways is critical.
The Workhorse: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed condensation of a carboxylic acid and an alcohol.[3][4] It is a cost-effective and atom-economical method, particularly effective for primary and less-hindered secondary alcohols.
The Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which significantly enhances the electrophilicity of the carbonyl carbon.[5] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and final deprotonation yields the ester.[2][6]
Causality in Application: This reaction is governed by equilibrium.[2][7] To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using the alcohol as the solvent (a large excess) or by actively removing the water byproduct as it forms, often with a Dean-Stark apparatus.[3][7][8] However, the harsh acidic conditions and elevated temperatures make it unsuitable for substrates with acid-labile functional groups. Furthermore, tertiary alcohols are prone to elimination under these conditions, forming alkenes instead of the desired ester.[3][9]
Caption: Fischer-Speier Esterification Mechanism.
The Mild Approach: Steglich Esterification
For sensitive substrates or sterically demanding alcohols (including tertiary alcohols), the Steglich esterification offers a powerful and mild alternative.[10] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid at room temperature.[11][12]
The Mechanism: The reaction is mediated by the carbodiimide, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is essentially a carboxylic acid anhydride with enhanced reactivity. The key to success, especially with alcohols that are poor nucleophiles, is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[13] DMAP is a hyper-nucleophilic acylation catalyst that intercepts the O-acylisourea to form a reactive N-acylpyridinium salt. This "active ester" intermediate is then readily attacked by the alcohol to form the final product.[10]
Causality in Application: The role of DMAP is crucial. In its absence, the O-acylisourea intermediate can slowly rearrange into a stable, unreactive N-acylurea, which halts the reaction and complicates purification.[10] DMAP accelerates the desired ester formation, outcompeting this side reaction.[13] The primary drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often poorly soluble and can be difficult to remove completely from the product.[8] Using the hydrochloride salt of EDC is often preferred as its corresponding urea byproduct is water-soluble and easily removed during an aqueous workup.[8][12]
Caption: Steglich Esterification Mechanism.
Section 2: Validated Experimental Protocols
The following protocols are designed as self-validating systems, with built-in checks and explanations for key steps. For all protocols, this compound is assumed to be a racemic or single enantiomer mixture of cis and trans isomers.
Protocol 1: Fischer Esterification with a Primary Alcohol (Methanol)
This protocol is optimized for simple, non-hindered primary alcohols and leverages an excess of the alcohol to drive the reaction equilibrium.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (≥20 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.05 - 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.
-
Add anhydrous methanol (20 equivalents or enough to fully dissolve the acid, typically 0.2-0.5 M concentration).
-
Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.05 eq). Causality: The acid is a catalyst and a dehydrating agent; adding it slowly while cool prevents an uncontrolled exotherm.[7][8]
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Self-Validation: Effervescence (CO₂ evolution) confirms neutralization. Continue adding until bubbling ceases.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. The brine wash helps to break any emulsions and remove bulk water from the organic phase.[14]
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.[14][15]
Protocol 2: Steglich Esterification with a Tertiary Alcohol (tert-Butanol)
This protocol is designed for sterically hindered alcohols where Fischer conditions would fail. It employs mild, room-temperature conditions.
Materials:
-
This compound (1.0 eq)
-
tert-Butanol (1.2 - 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, N₂-purged round-bottom flask, add this compound, tert-butanol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (to achieve a concentration of ~0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 15 minutes. Causality: DCC activation can be exothermic. Slow addition at 0°C controls the reaction rate and minimizes side reactions.[13]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Workup - Filtration: Once the starting material is consumed, cool the reaction mixture again to 0°C to maximize precipitation of the DCU. Filter the mixture through a pad of Celite®, washing the filter cake with cold DCM. Self-Validation: Efficient removal of the DCU precipitate at this stage is crucial for simplifying purification.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with cold 0.5 M HCl (to remove DMAP and any unreacted DCC), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product often contains residual DCU. Purify by flash column chromatography on silica gel.
Section 3: Comparative Data Summary
The choice of methodology is a critical decision point in the synthesis workflow. The table below summarizes the key operational parameters and outcomes for the discussed protocols.
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Alcohol Compatibility | Primary > Secondary | Primary, Secondary, & Tertiary |
| Key Reagents | Strong Acid (H₂SO₄, TsOH) | Carbodiimide (DCC, EDC), DMAP |
| Reaction Conditions | High Temperature (Reflux) | Mild (0°C to Room Temp) |
| Advantages | Cost-effective, atom-economical, simple reagents.[3] | Broad substrate scope, high yields for hindered alcohols, mild conditions protect sensitive groups.[10][11] |
| Limitations | Not suitable for tertiary alcohols or acid-sensitive substrates. Equilibrium-limited.[3][9] | Higher cost, formation of urea byproduct (DCU) can complicate purification, reagents are moisture-sensitive.[8][10] |
| Workup Complexity | Simple acid-base extraction. | Requires filtration of urea byproduct and acid-base extraction. |
Section 4: Experimental Workflow Visualization
A successful synthesis relies on a logical and efficient workflow from reaction to pure product.
Caption: General Experimental Workflow.
Conclusion
The esterification of this compound is a task that requires careful strategic planning to overcome the challenges of chemoselectivity. For simple primary and secondary alcohols, the Fischer-Speier esterification remains a robust and economical choice, provided the equilibrium is actively managed. For more complex, sterically hindered, or sensitive alcohol partners, the mild and versatile conditions of the Steglich esterification are superior, delivering high yields where other methods fail. By understanding the underlying mechanisms and the rationale for each procedural step, researchers can confidently select and execute the optimal protocol, paving the way for the successful synthesis of novel esters for pharmaceutical and materials science applications.
References
- Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity.RSC Publishing.
- Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids.
- Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids.Source Not Available.
- Boric Acid Catalyzed Chemoselective Esterification of r-Hydroxycarboxylic Acids.American Chemical Society.
- Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity.Semantic Scholar.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).Suzhou Highfine Biotech.
- Process for the production of cyclic esters from hydroxy acids and derivatives thereof.
- Protection of Hydroxyl Groups.Chemistry LibreTexts.
- Protecting group.Wikipedia.
- Protecting Groups.Source Not Available.
- Ester synthesis by esterific
- Ch19: RCO2H to RCO2R'.University of Calgary.
- Steglich esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.masterorganicchemistry.com.
- Steglich Esterific
- A convenient protocol for selective cleavage of 2-hydroxy acid amides. Application to semisynthesis of the cyclic heptapeptide aza HUN-7293.PubMed.
- Fischer Esterific
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- Fischer–Speier esterific
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.Source Not Available.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Fischer Esterific
- Converting Carboxylic Acids to Esters.Chemistry Steps.
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- How to purify esterefication product?.
- Purifying carboxylic acid esters through use of selected reducing agents.
- Esterification: Reflux, Isolation and Purific
- esterification - alcohols and carboxylic acids.Chemguide.
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Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of 3-Hydroxycyclopentanecarboxylic Acid to Cyclopentane-1,3-diol
Abstract
This technical guide provides an in-depth exploration of the catalytic hydrogenation of 3-hydroxycyclopentanecarboxylic acid to its corresponding diol, cyclopentane-1,3-diol. This transformation is of significant interest in the synthesis of novel polymers and pharmaceutical intermediates. This document offers a detailed examination of the underlying reaction mechanisms, a comparative analysis of catalyst systems, and meticulously outlined protocols for both reaction execution and product characterization. The content is designed for researchers, scientists, and drug development professionals, aiming to bridge theoretical understanding with practical, field-proven application.
Introduction: The Significance of Cyclopentane-1,3-diol
Cyclopentane-1,3-diol is a valuable bifunctional monomer that has garnered considerable attention as a building block for advanced materials, including polyesters and polyurethanes.[1][2] The spatial arrangement of its hydroxyl groups, existing as both cis and trans isomers, significantly influences the properties of the resulting polymers, such as glass transition temperature and crystallinity.[1] The synthesis of this diol from renewable feedstocks is an active area of research, with pathways originating from lignocellulose-derived furfuryl alcohol being explored.[2][3] The direct hydrogenation of this compound represents a crucial synthetic route, offering a direct conversion to the desired diol.
Mechanistic Insights into Carboxylic Acid Hydrogenation
The reduction of a carboxylic acid to an alcohol is a challenging chemical transformation due to the low electrophilicity of the carboxyl carbon.[4][5] Catalytic hydrogenation provides an industrially viable and "green" alternative to stoichiometric reducing agents. The mechanism of this process is complex and highly dependent on the nature of the catalyst.
A prevalent mechanistic framework for heterogeneous catalysts involves a bifunctional pathway.[6][7][8] This model proposes a cooperative action between different components of the catalyst system:
-
Metallic Sites: These sites, typically a noble metal like Ruthenium (Ru), are responsible for the dissociation of molecular hydrogen (H₂) into active hydride species.[7]
-
Lewis Acidic Sites: These can be promoter metals (like Tin) or the catalyst support itself. Their role is to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydride.[7]
The reaction is believed to proceed through the formation of an intermediate aldehyde, which is then rapidly hydrogenated to the primary alcohol.[7] An alternative pathway suggests the formation of a geminal diol intermediate.[9]
Figure 1: A simplified representation of the bifunctional mechanism for carboxylic acid hydrogenation on a heterogeneous catalyst surface.
Catalyst Selection: Homogeneous vs. Heterogeneous Systems
The choice between a homogeneous and a heterogeneous catalyst is a critical decision in process development, with each offering distinct advantages and disadvantages.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants are in the same phase (typically liquid).[10] | Catalyst is in a different phase from the reactants (e.g., solid catalyst, liquid reactants).[11][10] |
| Activity/Selectivity | Often exhibit higher activity and selectivity due to well-defined active sites.[11][10] | Selectivity can be lower, and active sites may be less defined.[11] |
| Reaction Conditions | Generally operates at lower temperatures and pressures.[11] | Often requires higher temperatures and pressures. |
| Catalyst Separation | Separation from the product can be difficult and costly.[11] | Easily separated by filtration.[11] |
| Recycling | Recycling can be complex and expensive.[11] | Simple and straightforward recycling.[11] |
For the hydrogenation of this compound, ruthenium-based catalysts have demonstrated high efficacy.[12][13] Both homogeneous complexes, such as those involving Ru(acac)₃ and triphos ligands, and heterogeneous systems like ruthenium on carbon (Ru/C) or alumina (Ru/Al₂O₃) are viable options.[4][12] Bimetallic catalysts, such as Ru-Sn or Re-Pd, have also been reported to enhance performance in the hydrogenation of carboxylic acids.[12][14]
Experimental Protocols
4.1. Safety Precautions
Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and, often, flammable solvents.[15][16] Pyrophoric catalysts like Palladium on Carbon (Pd/C) and Raney Nickel pose a significant fire risk, especially when exposed to air and organic solvents.[15][17]
-
Mandatory: All procedures must be conducted in a certified chemical fume hood.[16][18]
-
Pressurized Reactions: Reactions conducted under pressure must be performed behind a blast shield.[16][18]
-
Catalyst Handling: Handle pyrophoric catalysts under an inert atmosphere (e.g., Argon or Nitrogen).[15][17] Never allow the catalyst to dry completely after the reaction; keep it wet with solvent or water.[17]
-
Gas Cylinders: Secure hydrogen gas cylinders properly and close the main valve after use.[18]
4.2. Protocol 1: Heterogeneous Hydrogenation using Ru/C in a High-Pressure Reactor
This protocol details a robust method for the hydrogenation of this compound using a commercially available heterogeneous catalyst.
Figure 2: Workflow for the heterogeneous catalytic hydrogenation of this compound.
Materials and Equipment:
-
This compound
-
5% Ruthenium on Carbon (Ru/C)
-
Solvent (e.g., Isopropanol, Tetrahydrofuran)[19]
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (high purity)
-
Celite® for filtration
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reactor Loading: To a glass liner of the high-pressure reactor, add this compound (1.0 eq). Under a gentle stream of nitrogen, carefully add 5% Ru/C (5-10 wt% relative to the substrate).[19] Add the chosen solvent (e.g., isopropanol, to achieve a substrate concentration of ~10 wt%).[2]
-
Assembly and Purging: Place the glass liner in the autoclave. Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor system by pressurizing with nitrogen (to ~10 bar) and then venting. Repeat this cycle three times to remove all oxygen.
-
Purge the reactor with hydrogen gas in a similar manner, repeating the pressurize-vent cycle three times.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[19]
-
Begin stirring and heat the reactor to the target temperature (e.g., 120-160 °C).[19]
-
Maintain the reaction at the set temperature and pressure, monitoring the pressure drop to gauge hydrogen uptake. The reaction time can vary from a few hours to 24 hours.
-
Workup: Once the reaction is complete (as determined by TLC, GC, or cessation of hydrogen uptake), cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen in the fume hood.[15][16]
-
Purge the reactor with nitrogen three times before opening.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst.[15][16] Wash the Celite pad with a small amount of the reaction solvent.
-
Important: Do not allow the filter cake containing the catalyst to dry.[16] Immediately quench the Celite/catalyst pad with water and dispose of it in a dedicated waste container.[15]
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude oil is cyclopentane-1,3-diol.
-
Purification: If necessary, purify the diol by vacuum distillation or column chromatography.[1]
Product Characterization
Thorough characterization of the final product is essential to confirm its identity, purity, and isomeric ratio.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the hydroxyl groups and the aliphatic protons of the cyclopentane ring. The chemical shifts and coupling patterns can help distinguish between the cis and trans isomers.[20]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the cyclopentane ring carbons, providing further structural confirmation.[20]
| Expected ¹H NMR Signals for Cyclopentane-1,3-diol | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 4.0 - 4.5 | CH-OH |
| ~ 1.4 - 2.0 | Cyclopentane ring CH₂ |
| Variable (broad singlet) | OH |
5.2. Chiral Gas Chromatography (GC)
To determine the cis/trans isomeric ratio of the synthesized diol, chiral GC can be employed. This technique can separate the different stereoisomers, allowing for their quantification.[1] Derivatization may be necessary to improve resolution.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient catalyst activity, low temperature/pressure, short reaction time. | Increase catalyst loading, temperature, or pressure. Extend reaction time. Ensure catalyst quality. |
| Formation of Byproducts (e.g., lactones, ethers) | Reaction temperature is too high or reaction time is too long.[6] | Optimize reaction conditions by running a matrix of experiments at different temperatures and times. |
| Inconsistent Results | Catalyst deactivation, impurities in substrate or solvent. | Use fresh, high-quality catalyst. Ensure solvents and starting materials are pure and dry. |
Conclusion
The catalytic hydrogenation of this compound is a viable and efficient method for the synthesis of cyclopentane-1,3-diol. Careful selection of the catalyst system and optimization of reaction parameters are key to achieving high yields and selectivities. Heterogeneous catalysts, particularly Ru/C, offer a practical and scalable approach due to their ease of separation and recycling. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement and adapt this important transformation in their own laboratories.
References
- The Sarpong Group.
- University of California, Berkeley.
- ResearchGate.
- ResearchGate.
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- ACS Publications. Why Is Ruthenium an Efficient Catalyst for the Aqueous-Phase Hydrogenation of Biosourced Carbonyl Compounds?. [Link]
- University of Pennsylvania.
- National Institutes of Health. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol. [Link]
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- Pure, Eindhoven University of Technology.
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- PubMed. Simple protocol for NMR analysis of the enantiomeric purity of diols. [Link]
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- University of Bath's research portal. Simple protocol for NMR analysis of the enantiomeric purity of diols. [Link]
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- Google Patents. Promoted ruthenium catalyst for the improved hydrogenation of carboxylic acids to the corresponding alcohols.
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- Google Patents. Methods of forming diol compounds.
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- ResearchGate.
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- 20. researchgate.net [researchgate.net]
Synthesis of 3-Hydroxycyclopentanecarboxylic Acid Methyl Ester: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 3-hydroxycyclopentanecarboxylic acid methyl ester, a valuable intermediate in the pharmaceutical industry for the preparation of prostaglandins and cholinergic compounds.[1] This document provides two detailed, field-proven protocols: the synthesis of the precursor, methyl 3-oxocyclopentane-1-carboxylate, and its subsequent diastereoselective reduction to yield the target molecule. The causality behind experimental choices, including reaction mechanisms and stereochemical control, is thoroughly discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering a self-validating system for the reliable synthesis of this important chemical entity.
Introduction
This compound methyl ester and its stereoisomers are crucial chiral building blocks in organic synthesis. Their utility is most notable in the preparation of complex molecules with significant biological activity. The cyclopentane ring, substituted with hydroxyl and methyl ester functionalities, provides a versatile scaffold for further chemical transformations. The stereochemistry of these substituents is paramount, as different isomers can exhibit vastly different pharmacological profiles. This application note provides a robust and reproducible methodology for the synthesis of this compound methyl ester, with a focus on producing a mixture of cis and trans diastereomers, and discusses approaches for achieving higher stereoselectivity.
Overall Synthetic Workflow
The synthesis is a two-step process beginning with the readily available 3-oxocyclopentane-1-carboxylic acid. The first step involves a Fischer esterification to produce methyl 3-oxocyclopentane-1-carboxylate. The second step is the reduction of the ketone functionality to a secondary alcohol using sodium borohydride.
Caption: Overall workflow for the synthesis of this compound methyl ester.
Part 1: Synthesis of Methyl 3-oxocyclopentane-1-carboxylate
Principle and Mechanism
The initial step is a classic Fischer esterification. 3-Oxocyclopentane-1-carboxylic acid is reacted with methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. The reaction is reversible, and to drive it towards the product, an excess of methanol is used.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Oxocyclopentane-1-carboxylic acid | C₆H₈O₃ | 128.13 | 10.0 g | 78.1 |
| Methanol | CH₄O | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 2 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2 x 100 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - |
| Distilled Water | H₂O | 18.02 | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) and methanol (100 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2 mL) to the cooled solution.
-
Heat the reaction mixture to 80 °C and maintain it at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add distilled water (100 mL) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (1 x 100 mL) and distilled water (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-oxocyclopentane-1-carboxylate as a colorless liquid.[2][3]
Expected Yield: 10.0 g (91.0%)
Characterization Data for Methyl 3-oxocyclopentane-1-carboxylate:
-
IR (neat, cm⁻¹): The infrared spectrum shows a strong absorption band in the range of 1730-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of both the ketone and the ester functional groups.[4][5]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.73 (s, 3H, -OCH₃), 3.17-3.09 (m, 1H, -CH-CO₂Me), 2.55-2.24 (m, 4H, -CH₂-C=O and -CH₂-), 2.21-2.04 (m, 2H, -CH₂-).[2]
Part 2: Reduction of Methyl 3-oxocyclopentane-1-carboxylate
Principle and Mechanism
The second step involves the reduction of the ketone in methyl 3-oxocyclopentane-1-carboxylate to a secondary alcohol using sodium borohydride (NaBH₄). Sodium borohydride is a selective reducing agent that reduces aldehydes and ketones but does not typically reduce esters under these conditions. The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate. In a protic solvent like methanol, the alkoxide is then protonated to yield the final alcohol product.[6][7][8]
Stereoselectivity: The reduction of the planar ketone can result in the formation of two diastereomers: cis-3-hydroxycyclopentanecarboxylic acid methyl ester and trans-3-hydroxycyclopentanecarboxylic acid methyl ester. The hydride can attack from either face of the cyclopentanone ring. Generally, the attack occurs from the less sterically hindered face. In this case, the hydride preferentially attacks from the face opposite to the bulkier methyl ester group, leading to the trans isomer as the major product. The use of more sterically hindered reducing agents, such as lithium tri-tert-butoxyaluminum hydride, can further enhance the formation of the trans isomer.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-oxocyclopentane-1-carboxylate | C₇H₁₀O₃ | 142.15 | 1.0 g | 7.0 |
| Methanol | CH₄O | 32.04 | 10 mL | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 260 mg | 7.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | a few drops | - |
| Ethyl Acetate | C₄H₈O₂ | As needed | - | |
| Water | H₂O | 18.02 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-oxocyclopentane-1-carboxylate (1.0 g, 7.0 mmol) in methanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (260 mg, 7.0 mmol) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of a few drops of glacial acetic acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.[2]
Expected Yield: 558 mg (55%) of a mixture of diastereomers.
Purification of Diastereomers
The cis and trans isomers can be separated by flash column chromatography on silica gel.
Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point for separation. The polarity of the two isomers is different, with the cis isomer generally being slightly more polar. The separation should be monitored by TLC.
Characterization of Diastereomers
cis-3-Hydroxycyclopentanecarboxylic acid methyl ester:
-
¹H NMR: The spectrum for the cis isomer is available and can be used for comparison.[8][9]
-
Synonyms: methyl (1R,3S)-3-hydroxycyclopentanecarboxylate.[1]
trans-3-Hydroxycyclopentanecarboxylic acid methyl ester:
-
¹H NMR: The chemical shifts of the protons, particularly those on the carbons bearing the hydroxyl and ester groups, are expected to differ from the cis isomer due to the different spatial arrangement of the substituents.
-
¹³C NMR: The chemical shifts of the cyclopentane ring carbons will also be distinct for the cis and trans isomers due to different steric interactions.
Asymmetric Synthesis Approaches
For applications requiring enantiomerically pure this compound methyl ester, asymmetric synthesis strategies are necessary. One of the most effective methods is the asymmetric reduction of methyl 3-oxocyclopentane-1-carboxylate using a chiral catalyst.
Corey-Bakshi-Shibata (CBS) Reduction:
This method employs a chiral oxazaborolidine catalyst to achieve a highly enantioselective reduction of the ketone.[4][6][10] The catalyst, derived from a chiral amino alcohol, coordinates with borane to form a chiral reducing agent. This complex then coordinates to the ketone in a stereodefined manner, leading to the preferential formation of one enantiomer of the alcohol. The predictability and high enantiomeric excess achievable with this method make it a powerful tool in asymmetric synthesis.[4][6]
Caption: Asymmetric synthesis via CBS reduction.
Safety and Handling
-
Sodium Borohydride: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. In contact with water, it releases flammable gases which may ignite spontaneously. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Never allow it to come into contact with water during storage.[1][9]
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Ethyl Acetate and Hexanes: Highly flammable liquids and vapors. Use in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of this compound methyl ester is a straightforward yet crucial process for obtaining a key pharmaceutical intermediate. The two-step procedure involving Fischer esterification followed by sodium borohydride reduction is a reliable method for producing a mixture of cis and trans diastereomers. Understanding the reaction mechanisms and the principles of stereoselectivity allows for the optimization of the synthesis to favor the desired isomer. For applications requiring high enantiopurity, asymmetric methods such as the Corey-Bakshi-Shibata reduction offer an elegant and efficient solution. Adherence to proper safety protocols is essential throughout the synthesis.
References
- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
- Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
- LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- PrepChem.com. (n.d.). Synthesis of Methyl 3-oxocyclopentanecarboxylate.
- ChemSrc. (n.d.). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?
- NIST WebBook. (n.d.). Cyclopentanecarboxylic acid, 3-oxo-, methyl ester.
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Stereospecific Reactions of 3-Hydroxycyclopentanecarboxylic Acid: A Guide for Researchers and Drug Development Professionals
The stereochemical architecture of a molecule is paramount in determining its biological activity. In the realm of drug discovery and development, the ability to selectively synthesize a specific stereoisomer of a chiral molecule is often the key to unlocking its therapeutic potential while minimizing off-target effects. 3-Hydroxycyclopentanecarboxylic acid, a seemingly simple scaffold, presents a fascinating case study in stereocontrol, offering access to a rich diversity of chiral building blocks for complex bioactive molecules, most notably carbocyclic nucleosides.[1] This guide provides an in-depth exploration of the stereospecific reactions of this compound, offering both the theoretical underpinnings and practical, field-proven protocols for the synthesis of its distinct stereoisomers.
The Significance of Stereoisomerism in this compound
The this compound molecule possesses two stereocenters, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The relative orientation of the hydroxyl and carboxylic acid groups (cis or trans) and the absolute configuration of each stereocenter dramatically influence the three-dimensional shape of the molecule. This, in turn, dictates how it interacts with chiral biological macromolecules such as enzymes and receptors. For instance, the precise stereochemistry of carbocyclic nucleoside analogues, which replace the ribose sugar's oxygen with a methylene group, is critical for their antiviral and antitumor activities.[1] Access to stereochemically pure isomers of this compound is therefore a critical starting point for the synthesis of these and other complex chiral molecules.[2]
Key Stereospecific Strategies and Protocols
The synthesis of enantiomerically pure this compound isomers can be approached through several strategic pathways. This guide will focus on three principal methodologies:
-
Enzymatic Kinetic Resolution: Leveraging the exquisite stereoselectivity of enzymes to separate a racemic mixture.
-
Asymmetric Synthesis: Building the desired stereoisomer from an achiral or prochiral precursor using a chiral catalyst or auxiliary.
-
Diastereoselective Synthesis: Utilizing existing stereocenters to direct the formation of new ones.
Enzymatic Kinetic Resolution of (±)-trans-3-Hydroxycyclopentanecarboxylic Acid Ester
Enzymatic kinetic resolution is a powerful technique that exploits the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[3][4][5] This method is often characterized by high enantioselectivity under mild reaction conditions.
Causality Behind the Experimental Choices
In this protocol, a racemic mixture of the methyl ester of trans-3-hydroxycyclopentanecarboxylic acid is subjected to hydrolysis catalyzed by a lipase. The enzyme will preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (e.g., the S-enantiomer) remains as the unreacted ester. The choice of a lipase, such as Candida antarctica lipase B (CALB), is based on its well-documented efficacy in resolving a wide range of secondary alcohols with high enantioselectivity.[3] The use of a phosphate buffer maintains the optimal pH for enzyme activity. The separation of the resulting acid and ester is readily achieved by extraction.
Experimental Protocol
Materials:
-
(±)-trans-Methyl 3-hydroxycyclopentanecarboxylate
-
Candida antarctica lipase B (CALB), immobilized (e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Ethyl acetate
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-trans-methyl 3-hydroxycyclopentanecarboxylate (1.0 g, 6.94 mmol) in phosphate buffer (50 mL) is added immobilized CALB (100 mg).
-
The reaction mixture is stirred at room temperature (25 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or chiral high-performance liquid chromatography (HPLC).
-
Once approximately 50% conversion is reached, the enzyme is removed by filtration.
-
The aqueous solution is acidified to pH 2 with 2 M HCl and then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude (1R,3R)-3-hydroxycyclopentanecarboxylic acid.
-
The aqueous layer from the initial extraction is basified with saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 50 mL) to recover the unreacted (1S,3S)-methyl 3-hydroxycyclopentanecarboxylate.
-
The organic extracts containing the ester are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Both the acid and the ester can be further purified by silica gel column chromatography.
Data Presentation
| Compound | Stereochemistry | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| This compound | (1R,3R) | 40-45 | >98 |
| Methyl 3-hydroxycyclopentanecarboxylate | (1S,3S) | 40-45 | >98 |
Workflow Diagram
Caption: Workflow for the Enzymatic Kinetic Resolution.
Asymmetric Synthesis of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid via Asymmetric Hydrogenation
Asymmetric synthesis aims to create a specific stereoisomer from a prochiral starting material.[6][7] Asymmetric hydrogenation of a cyclopentenone derivative using a chiral catalyst is a highly effective strategy for establishing the desired stereocenters in a single step.
Causality Behind the Experimental Choices
This protocol outlines the synthesis of a specific cis-isomer starting from a prochiral cyclopentenone. The key step is the asymmetric hydrogenation of the double bond, which is directed by a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP). The choice of the specific enantiomer of the chiral ligand determines the absolute configuration of the newly formed stereocenters. The subsequent reduction of the ketone is performed using a reagent like sodium borohydride, which typically approaches from the less sterically hindered face, leading to the cis-diol.
Experimental Protocol
Materials:
-
Methyl 3-oxocyclopent-1-enecarboxylate
-
[Rh(COD)2]BF4
-
(S)-BINAP
-
Methanol (degassed)
-
Hydrogen gas
-
Sodium borohydride (NaBH4)
-
Dichloromethane
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
Step 1: Asymmetric Hydrogenation
-
In a glovebox, a pressure vessel is charged with [Rh(COD)2]BF4 (1 mol%) and (S)-BINAP (1.1 mol%).
-
Degassed methanol is added, and the mixture is stirred until a homogeneous solution is formed.
-
Methyl 3-oxocyclopent-1-enecarboxylate (1 equivalent) is added.
-
The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Upon completion, the vessel is carefully vented, and the solvent is removed under reduced pressure.
Step 2: Ketone Reduction
-
The crude product from Step 1 is dissolved in dichloromethane.
-
The solution is cooled to 0 °C, and sodium borohydride (1.5 equivalents) is added portion-wise.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield (1S,3R)-methyl 3-hydroxycyclopentanecarboxylate.
Step 3: Ester Hydrolysis
-
The purified ester is dissolved in a mixture of methanol and water.
-
Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford (1S,3R)-3-hydroxycyclopentanecarboxylic acid.
Data Presentation
| Step | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Methyl 3-oxocyclopentanecarboxylate | N/A | >95 |
| 2 | (1S,3R)-Methyl 3-hydroxycyclopentanecarboxylate | >95:5 | >95 |
| 3 | (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | >95:5 | >95 |
Reaction Pathway Diagram
Caption: Asymmetric synthesis of the target molecule.
Diastereoselective Synthesis
Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters.[8][9] In the context of this compound, a diastereoselective approach can be employed to control the relative stereochemistry of the hydroxyl and carboxyl groups.
Causality Behind the Experimental Choices
This protocol illustrates a diastereoselective reduction of a keto-ester intermediate. The stereochemical outcome of the reduction is governed by the directing effect of the existing ester group. For instance, using a bulky reducing agent might favor attack from the face opposite to the ester, leading to a specific diastereomer. The choice of a catalytic hydrogenation can also provide high diastereoselectivity, often favoring the formation of the cis product due to the substrate adsorbing onto the catalyst surface from its less hindered face.
Experimental Protocol
Materials:
-
Methyl 3-oxocyclopentanecarboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
A solution of methyl 3-oxocyclopentanecarboxylate (1.0 g, 7.04 mmol) in ethanol (20 mL) is placed in a hydrogenation vessel.
-
10% Pd/C (50 mg) is carefully added.
-
The vessel is connected to a hydrogen source and purged several times.
-
The mixture is stirred vigorously under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
After the reaction is complete, the catalyst is removed by filtration through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which is a diastereomeric mixture of methyl 3-hydroxycyclopentanecarboxylate, typically enriched in the cis-isomer.
-
The diastereomers can be separated by careful column chromatography.
Data Presentation
| Product | Diastereomeric Ratio (cis:trans) |
| Methyl 3-hydroxycyclopentanecarboxylate | Typically 85:15 to 95:5 |
Logical Relationship Diagram
Sources
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. | MDPI [mdpi.com]
- 8. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis of Enantiomerically Pure 3-Hydroxycyclopentanecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Cyclopentane Scaffolds
Enantiomerically pure 3-hydroxycyclopentanecarboxylic acid and its derivatives are pivotal building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of a wide array of pharmacologically active molecules, most notably carbocyclic nucleosides. These nucleoside analogues, where the ribose sugar moiety is replaced by a cyclopentane ring, exhibit enhanced metabolic stability towards enzymatic cleavage, leading to improved pharmacokinetic profiles.[1] Prominent examples of their therapeutic applications include antiviral agents effective against HIV, Hepatitis B, and Orthopoxviruses.[2][3] The precise stereochemistry of the hydroxyl and carboxylic acid groups on the cyclopentane ring is critical for biological activity, making the large-scale production of single enantiomers a significant challenge and a key focus of process chemistry.
This application note provides a detailed guide to the most effective and scalable strategies for synthesizing enantiomerically pure this compound, with a focus on enzymatic resolution and chiral pool synthesis. We will delve into the underlying principles of each method, provide step-by-step protocols, and offer insights into process optimization for industrial applications.
Strategic Approaches to Enantiopure this compound
The synthesis of enantiomerically pure compounds on a large scale requires a strategy that is not only high-yielding and stereoselective but also cost-effective and safe. Three primary strategies have emerged as the most viable for producing chiral this compound:
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases or esterases, to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.[4][5][6]
-
Chiral Pool Synthesis: This elegant approach leverages naturally occurring, inexpensive, and enantiomerically pure starting materials, such as sugars or amino acids, to construct the target molecule with the desired stereochemistry.[7][8][9]
-
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a chemical transformation, leading directly to the desired enantiomer. While powerful, this can sometimes be more expensive on a large scale.[10][11][12]
This guide will focus on providing detailed protocols for the first two strategies, which are often more amenable to large-scale production.
Strategy 1: Enzymatic Kinetic Resolution of Racemic 3-Hydroxycyclopentanecarboxylate
Enzymatic kinetic resolution is a robust and widely used technique for the industrial-scale production of chiral molecules. The high enantioselectivity of enzymes like lipases allows for clean separation of enantiomers under mild reaction conditions.
Workflow for Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Protocol: Lipase-Catalyzed Resolution of Methyl 3-Hydroxycyclopentanecarboxylate
This protocol describes the kinetic resolution of racemic methyl 3-hydroxycyclopentanecarboxylate using a commercially available immobilized lipase.
Materials:
-
Racemic methyl 3-hydroxycyclopentanecarboxylate
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Reaction Setup: To a temperature-controlled reaction vessel, add racemic methyl 3-hydroxycyclopentanecarboxylate (1 equivalent) and sodium phosphate buffer (0.1 M, pH 7.0) to achieve a substrate concentration of 100 g/L.
-
Enzyme Addition: Add immobilized CAL-B (5-10% w/w of the substrate).
-
Reaction Monitoring: Stir the mixture at a constant temperature (typically 30-40 °C). Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both products.
-
Enzyme Removal: Once the desired conversion is reached, stop the stirring and filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation of Unreacted Ester: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase). The unreacted enantiomer of the ester will partition into the organic phase.
-
Isolation of the Ester: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched methyl ester. Further purification can be achieved by vacuum distillation or column chromatography.
-
Isolation of the Carboxylic Acid: Cool the remaining aqueous phase in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction of the Acid: Extract the acidified aqueous phase with ethyl acetate (3 x volume). The enantiomerically pure carboxylic acid will now be in the organic phase.
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting enantiomerically pure this compound can often be purified further by crystallization.
| Parameter | Typical Value | Rationale |
| Substrate | Racemic methyl 3-hydroxycyclopentanecarboxylate | The methyl ester is a common and easily prepared substrate. |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | CAL-B is known for its high stereoselectivity and stability. |
| Solvent | 0.1 M Phosphate Buffer | Provides a stable pH environment for the enzyme. |
| Temperature | 30-40 °C | Optimal temperature for CAL-B activity and stability. |
| pH | 7.0 | Near-neutral pH is generally optimal for lipases. |
| Reaction Time | 12-48 hours | Dependent on enzyme loading and reaction scale. |
| Target Conversion | ~50% | Maximizes the enantiomeric excess of both the acid and the unreacted ester. |
Strategy 2: Chiral Pool Synthesis from D-Ribose
The chiral pool approach offers an elegant and often highly efficient route to enantiomerically pure molecules by starting with readily available chiral natural products. D-ribose, a simple sugar, is an excellent starting material for the synthesis of (1R,3S)-3-hydroxycyclopentanecarboxylic acid.
Synthetic Pathway from D-Ribose
Sources
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters - Google Patents [patents.google.com]
- 6. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral pool - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Strategic Protection of 3-Hydroxycyclopentanecarboxylic Acid: A Guide for Synthetic Chemists
An Application Note and Protocol Guide
Authored by: [Senior Application Scientist]
Date: January 9, 2026
Abstract
3-Hydroxycyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of a wide array of pharmacologically active molecules, including prostaglandins and carbocyclic nucleosides. The successful incorporation of this bifunctional scaffold into complex targets hinges on the strategic application of protecting groups to mask its reactive hydroxyl and carboxylic acid functionalities. This document provides a comprehensive guide to the selection, application, and removal of protecting groups for this compound, offering detailed protocols and a framework for developing orthogonal protection strategies.
Introduction: The Synthetic Challenge
The simultaneous presence of a secondary alcohol and a carboxylic acid in this compound presents a common yet critical challenge in multistep synthesis. The nucleophilic nature of the hydroxyl group and the acidic, electrophilic character of the carboxylic acid moiety necessitate a robust protection strategy to prevent unwanted side reactions and ensure regioselectivity. The choice of protecting groups is dictated by the planned synthetic route, considering their stability to various reaction conditions and the orthogonality of their removal.
This guide is designed for researchers and process chemists, providing both a theoretical foundation and practical, field-tested protocols for the protection and deprotection of this compound.
Protecting the Hydroxyl Group
The secondary hydroxyl group in this compound can be protected using a variety of reagents. The selection of the appropriate protecting group depends on the desired stability and the conditions for its subsequent removal.
Silyl Ethers
Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, tunable stability, and generally mild cleavage conditions.
-
tert-Butyldimethylsilyl (TBDMS) Ethers: TBDMS ethers offer a good balance of stability and ease of removal. They are stable to a wide range of non-acidic reagents but can be cleaved under acidic conditions or with fluoride ion sources.
Protocol 2.1.1: TBDMS Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Triisopropylsilyl (TIPS) Ethers: TIPS ethers provide greater steric hindrance and are consequently more stable to acidic conditions and enzymatic reactions compared to TBDMS ethers. Their removal typically requires stronger acidic conditions or fluoride reagents.
Ethers
-
Benzyl (Bn) Ethers: Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. They are most commonly cleaved by hydrogenolysis.
Protocol 2.2.1: Benzyl Protection of this compound
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N2 or Ar).
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify by flash chromatography.
-
Esters
While the hydroxyl group can be protected as an ester (e.g., acetate, pivaloate), this strategy is often less desirable when the carboxylic acid of the starting material needs to be manipulated, due to the potential for intramolecular reactions or difficulties in selective deprotection.
Protecting the Carboxylic Acid Group
The protection of the carboxylic acid is crucial to prevent its interference in reactions targeting the hydroxyl group or other parts of the molecule.
Esters
Esterification is the most common method for protecting carboxylic acids.
-
Methyl and Ethyl Esters: These are simple to install via Fischer esterification but require relatively harsh conditions (saponification) for removal, which may not be compatible with other sensitive functional groups.
-
Benzyl (Bn) Esters: Similar to benzyl ethers, benzyl esters are robust and can be cleaved under mild conditions by hydrogenolysis, making them a valuable orthogonal partner to many other protecting groups.
Protocol 3.1.1: Benzyl Ester Formation
-
Dissolve this compound (1.0 eq) in benzyl alcohol (5.0 eq).
-
Add p-toluenesulfonic acid (p-TsOH, 0.1 eq) as a catalyst.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over Na2SO4 and concentrate in vacuo.
-
Purify by flash chromatography.
-
-
tert-Butyl (t-Bu) Esters: These esters are stable to a wide range of nucleophilic and basic conditions but are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Orthogonal Protecting Group Strategies
The true power of protecting group chemistry lies in the ability to selectively deprotect one functional group in the presence of another. This is known as an orthogonal strategy.
Silyl Ether and Benzyl Ester Combination
A common and effective orthogonal strategy for this compound involves the protection of the hydroxyl group as a silyl ether (e.g., TBDMS) and the carboxylic acid as a benzyl ester. The TBDMS group can be selectively removed with a fluoride source (e.g., TBAF) without affecting the benzyl ester, while the benzyl ester can be cleaved by hydrogenolysis in the presence of the TBDMS ether.
Caption: Orthogonal protection strategy workflow.
Benzyl Ether and tert-Butyl Ester Combination
Another robust orthogonal pair is the protection of the hydroxyl group as a benzyl ether and the carboxylic acid as a tert-butyl ester. The tert-butyl ester can be removed under acidic conditions that leave the benzyl ether intact, while the benzyl ether can be cleaved by hydrogenolysis without affecting the tert-butyl ester.
Summary of Protecting Group Stability
| Protecting Group | Stable To (Examples) | Labile To (Examples) |
| TBDMS Ether | Bases (NaOH, LiHMDS), Organometallics (RLi, RMgX), Mild Reductants (NaBH4) | Acids (TFA, HCl), Fluoride Ions (TBAF, HF) |
| TIPS Ether | More stable to acids than TBDMS | Stronger Acids, Fluoride Ions |
| Benzyl Ether | Acids, Bases, Oxidants, Reductants | Hydrogenolysis (H2, Pd/C) |
| Methyl/Ethyl Ester | Mild Acids, Most Reductants | Strong Acids, Strong Bases (Saponification) |
| Benzyl Ester | Mild Acids, Mild Bases | Hydrogenolysis (H2, Pd/C) |
| tert-Butyl Ester | Bases, Nucleophiles, Hydrogenolysis | Strong Acids (TFA, HCl) |
Conclusion
The judicious selection and application of protecting groups are paramount for the successful use of this compound in complex molecule synthesis. This guide provides a foundational understanding and practical protocols for the protection of its hydroxyl and carboxylic acid functionalities. By leveraging orthogonal protecting group strategies, chemists can unlock the full synthetic potential of this versatile building block.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
- Pellissier, H. The protection of alcohols. A survey of the recent literature. Tetrahedron2007, 63 (39), 9267–9331. [Link]
- Evans, D. A.; Britton, T. C.; Ellman, J. A.; Dorow, R. L. The asymmetric synthesis of α-amino acids. Electrophilic amination of chiral enolates, a new approach to the synthesis of (R)- and (S)-α-amino acids. J. Am. Chem. Soc.1990, 112 (10), 4011–4030. [Link]
analytical methods for quantifying 3-Hydroxycyclopentanecarboxylic acid
An Application Guide to the Quantitative Analysis of 3-Hydroxycyclopentanecarboxylic Acid
Authored by a Senior Application Scientist
This document provides a detailed guide to the robust and reliable quantification of this compound (3-HCPCA) in various matrices. Tailored for researchers, analytical scientists, and professionals in drug development, this guide moves beyond mere procedural lists. It delves into the rationale behind methodological choices, ensuring that the protocols are not only replicable but also understood in their chemical and analytical context. We will explore the two primary analytical pillars for this type of molecule: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including considerations for critical chiral separations.
Analyte Overview: this compound
This compound is a polar organic molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. Its structure presents specific analytical challenges, primarily its low volatility and high polarity, which must be addressed for successful quantification. Furthermore, the presence of at least two chiral centers means it can exist as multiple stereoisomers (e.g., (1S,3R)- and (1R,3S)- forms), whose distinct biological activities may necessitate enantioselective analysis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [2][3] |
| Molecular Weight | 130.14 g/mol | [2][3] |
| IUPAC Name | 3-hydroxycyclopentane-1-carboxylic acid | [2] |
| Polarity | High | Inferred from structure |
| Volatility | Low | Inferred from structure |
Core Analytical Strategies: The GC-MS vs. LC-MS/MS Decision
The choice between Gas and Liquid Chromatography is the most critical decision in developing a quantitative method for 3-HCPCA. This choice is dictated by the analyte's properties, the required sensitivity, and the laboratory's available instrumentation.
Method I: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of small molecules. However, its primary requirement is that analytes must be volatile and thermally stable. 3-HCPCA, with its polar functional groups, fails on both counts. Therefore, a chemical derivatization step is not optional, but mandatory to convert the polar -OH and -COOH groups into less polar, more volatile moieties.[4]
The Causality of Derivatization
Derivatization serves two main purposes:
-
Increases Volatility: By replacing the active hydrogens on the hydroxyl and carboxylic acid groups with non-polar protecting groups (e.g., trimethylsilyl), intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point and allowing the analyte to travel through the GC column.[5]
-
Improves Chromatographic Peak Shape: The highly polar nature of the underivatized acid would lead to strong interactions with any active sites in the GC inlet or column, resulting in severe peak tailing and poor sensitivity. Derivatization creates a less polar molecule that chromatographs symmetrically.[4]
Silylation is a common and effective derivatization strategy for compounds containing hydroxyl and carboxylic acid groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[6]
Detailed Protocol: GC-MS Quantification
This protocol is a self-validating system, incorporating an internal standard (IS) for robust quantification.
A. Sample Preparation & Derivatization
-
Internal Standard Spiking: To 100 µL of sample (e.g., plasma, urine, reaction mixture), add a known concentration of a suitable internal standard (e.g., a structurally similar but chromatographically distinct acid like cis-2-hydroxycyclopentanecarboxylic acid or an isotopically labeled standard).
-
Extraction (if required): For complex matrices like plasma, perform a protein precipitation with 300 µL of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all water, as silylation reagents are moisture-sensitive.[6]
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
B. Instrumentation Parameters
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless, 250°C | Ensures complete vaporization of the derivatized analyte without discrimination. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane phase is ideal for the non-polar derivatized analyte. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | The initial hold allows for solvent focusing, while the ramp effectively elutes the analyte. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization mode providing reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| Mode | Selected Ion Monitoring (SIM) | For highest sensitivity and selectivity in quantitative analysis. |
| Monitored Ions | Quantifier Ion: [To be determined empirically, likely a high m/z fragment], Qualifier Ions: [Two other characteristic fragments] | SIM mode drastically reduces chemical noise, improving signal-to-noise for trace-level quantification. |
Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying polar compounds in complex biological matrices. Its major advantage is that it often obviates the need for derivatization, allowing for direct analysis of the native compound.[7] The selectivity of tandem mass spectrometry (MS/MS) provides exceptional performance even in "dirty" samples.[8]
The Power of Tandem Mass Spectrometry (MS/MS)
MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides two layers of mass filtering. This "mass-filter, mass-filter" approach is exceptionally selective.
-
Q1 (First Quadrupole): Isolates the parent or precursor ion of 3-HCPCA. For negative ion mode, this would be the deprotonated molecule [M-H]⁻ at m/z 129.1.
-
Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment or product ion. This transition from precursor to product ion is unique to the analyte, virtually eliminating matrix interference.[9]
Detailed Protocol: LC-MS/MS Quantification
A. Sample Preparation
-
Internal Standard Spiking: As with the GC-MS method, spike 100 µL of the sample with a suitable internal standard. An isotopically labeled standard (e.g., ³-HCPCA) is ideal.
-
Protein Precipitation/Extraction: For biological fluids, use protein precipitation (e.g., 3:1 acetonitrile:sample) or a supported liquid extraction (SLE) for cleaner extracts.
-
Centrifugation & Dilution: Centrifuge the sample to pellet precipitates. Take the supernatant and dilute it with the initial mobile phase to ensure compatibility with the LC system and good peak shape.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter before placing it in an autosampler vial.
B. Instrumentation Parameters
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A reversed-phase C18 column provides good retention for polar analytes in aqueous mobile phases.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes better ionization in the ESI source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate for 2 min | A gradient elution is necessary to elute the polar analyte and wash the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Tandem Mass Spectrometer | ||
| Ion Source | Electrospray Ionization (ESI), Negative Mode | ESI is ideal for polar, non-volatile molecules. The carboxylic acid makes negative mode highly efficient. |
| Capillary Voltage | -3.0 kV | Optimized for stable spray and ion generation. |
| Gas Temp. | 325°C | Ensures efficient desolvation of mobile phase droplets. |
| Gas Flow | 10 L/min | |
| MRM Transitions | 3-HCPCA: 129.1 -> 85.1 (Quantifier), 129.1 -> 111.1 (Qualifier) | Precursor [M-H]⁻ fragmented to product ions (e.g., loss of CO₂ and loss of H₂O). These must be optimized empirically. |
| Internal Standard: [To be determined based on IS used] |
Special Consideration: Chiral Separation
For pharmaceutical applications, separating and quantifying individual enantiomers is often a regulatory requirement.[11] Since the biological effects of different stereoisomers can vary dramatically, a chiral separation method is crucial.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this challenge.[12] The most direct and common approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are known for their broad selectivity in separating enantiomers of various compound classes, including chiral acids.[13]
Table 4: Example Chiral HPLC Protocol
| Parameter | Setting | Rationale |
| Column | Chiralpak IA or Chiralcel OD-H (or equivalent polysaccharide-based CSP) | These phases create a chiral environment where enantiomers have different interaction energies, leading to different retention times.[12][13] |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | Normal-phase chromatography is typical for these columns. The small amount of acid (TFA) is critical to suppress the ionization of the carboxylic acid group, preventing peak tailing. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 210 nm or Mass Spectrometry | Carboxylic acids have a weak chromophore. UV at low wavelengths provides some detection, but coupling to a mass spectrometer offers far greater sensitivity and selectivity. |
Method Comparison and Summary
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Mandatory | Not usually required |
| Sensitivity | Good to Excellent | Excellent to Superior |
| Selectivity | Good (SIM) | Superior (MRM) |
| Throughput | Lower (due to derivatization and longer run times) | Higher (fast gradients and no prep) |
| Matrix Tolerance | Lower (requires cleaner samples) | Higher (robust against complex matrices) |
| Chiral Analysis | Possible with chiral column, but less common | More common and versatile with chiral LC columns |
| Best For | Volatile compound screening, established workflows | Trace-level quantification in complex matrices (e.g., bioanalysis), high-throughput needs |
References
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- Welch, K. D., et al. (2018). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.
- Dugheri, S., et al. (2016). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. Rasayan Journal of Chemistry, 9(4), 657-666. [Link]
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- Han, J., & Liu, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. [Link]
- Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
- Judžentienė, A., & Būdienė, J. (2009). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 20(2). [Link]
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]
- Sperlingová, I., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. [Link]
- Han, J., & Liu, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
- Pérez-Guerrero, C., et al. (2021).
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
- Agilent Technologies. (2010). Rapid, Robust, and Sensitive Detection of 11-nor-Δ⁹-Tetrahydrocannabinol-9-Carboxylic Acid in Hair. [Link]
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Application Notes and Protocols: The Strategic Use of 3-Hydroxycyclopentanecarboxylic Acid Scaffolds in the Synthesis of Anti-Inflammatory Prostaglandins
Introduction: The Cyclopentane Core - A Privileged Scaffold in Anti-Inflammatory Drug Discovery
The cyclopentane ring is a recurring and vital structural motif in a multitude of biologically active molecules, most notably the prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the body's inflammatory response. Consequently, the synthesis of prostaglandin analogs has been a cornerstone of anti-inflammatory drug development for decades. At the heart of many of these synthetic endeavors lies the strategic use of functionalized cyclopentane building blocks, with 3-hydroxycyclopentanecarboxylic acid and its derivatives representing a key class of precursors.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of the this compound scaffold, exemplified through the synthesis of the pivotal "Corey Lactone." This versatile intermediate serves as a gateway to a wide array of prostaglandins. We will further delineate a comprehensive protocol for the conversion of the Corey Lactone into Prostaglandin E1 (PGE1), a potent anti-inflammatory agent. The protocols herein are presented with an emphasis on the rationale behind key experimental choices, providing a deeper understanding of the synthetic strategy.
The Central Role of the Corey Lactone
The "Corey Lactone" is a chiral bicyclic lactone that elegantly contains the core cyclopentane structure of prostaglandins with the correct stereochemistry.[1] Its synthesis was a landmark achievement in organic chemistry, enabling the efficient and stereocontrolled production of various prostaglandins.[2] The synthesis of this key intermediate often begins with precursors that establish the cyclopentane framework, conceptually derived from structures like this compound.
PART 1: Synthesis of the Corey Lactone Diol from Cyclopentadiene
This protocol outlines a classic and robust method for the enantioselective synthesis of the Corey Lactone Diol, a direct precursor to many prostaglandins. The synthesis begins with readily available cyclopentadiene.
Experimental Workflow: Synthesis of Corey Lactone Diol
Caption: Synthetic workflow for Corey Lactone Diol.
Detailed Protocol: Synthesis of Corey Lactone Diol
Step 1: Diels-Alder Cycloaddition
-
Rationale: This step constructs the bicyclic core and sets the initial stereochemistry. The use of a chiral catalyst ensures the formation of a single enantiomer.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-chloroacrylonitrile (1.0 eq) in anhydrous toluene.
-
Cool the solution to -40 °C.
-
Add a chiral Lewis acid catalyst, such as a copper(II)-bis(oxazoline) complex (0.1 eq).
-
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the solution while maintaining the temperature at -40 °C.
-
Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the bicyclo[2.2.1]heptene derivative.
-
Step 2: Hydrolysis and Ketone Formation
-
Rationale: The chloro and nitrile groups are hydrolyzed to form a ketone, a key functionality for the subsequent Baeyer-Villiger oxidation.
-
Procedure:
-
Dissolve the bicyclo[2.2.1]heptene derivative from the previous step in a mixture of dimethyl sulfoxide (DMSO) and water.
-
Add potassium hydroxide (3.0 eq) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature and neutralize with hydrochloric acid.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the bicyclic ketone.
-
Step 3: Baeyer-Villiger Oxidation
-
Rationale: This reaction regioselectively inserts an oxygen atom adjacent to the carbonyl group to form the lactone ring, a critical feature of the Corey Lactone.[3]
-
Procedure:
-
Dissolve the bicyclic ketone in dichloromethane.
-
Add sodium bicarbonate (2.0 eq) and meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the bicyclic lactone.
-
Step 4: Iodolactonization
-
Rationale: This step simultaneously opens the bicyclic lactone and forms a new five-membered lactone ring with the correct stereochemistry, guided by the neighboring hydroxyl group.[4]
-
Procedure:
-
Hydrolyze the bicyclic lactone with aqueous potassium hydroxide at room temperature to form the corresponding hydroxy acid.
-
Without isolation, acidify the solution with hydrochloric acid to pH 4-5.
-
Add a solution of iodine (1.1 eq) and potassium iodide (2.0 eq) in water.
-
Stir the mixture in the dark at room temperature for 12 hours.
-
Extract the iodolactone product with ethyl acetate, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 5: Reductive Deiodination and Diol Formation
-
Rationale: The iodine is removed, and the ester protecting group is cleaved to yield the final Corey Lactone Diol.
-
Procedure:
-
Dissolve the iodolactone in benzene.
-
Add tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected Corey Lactone.
-
Deprotect the hydroxyl groups using standard conditions (e.g., acid-catalyzed hydrolysis for silyl ethers) to yield the Corey Lactone Diol.
-
PART 2: Synthesis of Prostaglandin E1 from Corey Lactone Diol
This section details the conversion of the Corey Lactone Diol into Prostaglandin E1 (PGE1), a known anti-inflammatory agent.
Experimental Workflow: Synthesis of PGE1
Caption: Synthetic workflow for Prostaglandin E1.
Detailed Protocol: Synthesis of PGE1
Step 1: Selective Protection of Hydroxyl Groups
-
Rationale: The two hydroxyl groups of the Corey Lactone Diol have different reactivities. The primary hydroxyl is less sterically hindered and can be selectively protected, leaving the secondary hydroxyl free for oxidation.
-
Procedure:
-
Dissolve the Corey Lactone Diol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq).
-
Stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the silyl-protected Corey Lactone.
-
Step 2: Oxidation to the Corey Aldehyde
-
Rationale: The remaining free secondary hydroxyl group is oxidized to an aldehyde, which is the electrophilic partner for the subsequent Horner-Wadsworth-Emmons reaction.
-
Procedure:
-
Prepare a solution of the protected Corey Lactone in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.5 eq) at room temperature.
-
Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with diethyl ether, wash with brine, dry, and concentrate to give the Corey Aldehyde.
-
Step 3: Horner-Wadsworth-Emmons Reaction (ω-Chain Installation)
-
Rationale: This reaction forms the lower (ω) side chain of the prostaglandin with high E-selectivity.[5][6]
-
Procedure:
-
In a separate flask, prepare the phosphonate ylide by adding sodium hydride (1.1 eq) to a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Stir until hydrogen evolution ceases.
-
Add a solution of the Corey Aldehyde in THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash, dry, and purify the crude product by column chromatography to yield the enone intermediate.
-
Step 4: Stereoselective Reduction of the Ketone
-
Rationale: The ketone on the newly installed side chain is stereoselectively reduced to the desired (S)-alcohol, a characteristic feature of natural prostaglandins.
-
Procedure:
-
Dissolve the enone intermediate in a mixture of methanol and dichloromethane at -20 °C.
-
Add cerium(III) chloride heptahydrate (1.2 eq).
-
Add sodium borohydride (1.1 eq) portion-wise.
-
Stir for 30 minutes, then quench with acetone.
-
Concentrate the mixture, add water, and extract with ethyl acetate.
-
Wash, dry, and purify by column chromatography.
-
Step 5: Lactone Reduction and Wittig Reaction (α-Chain Installation)
-
Rationale: The lactone is reduced to a lactol, which is then subjected to a Wittig reaction to install the upper (α) carboxylic acid-containing side chain.[7]
-
Procedure:
-
Dissolve the product from the previous step in anhydrous toluene at -78 °C.
-
Slowly add diisobutylaluminum hydride (DIBAL-H) (1.1 eq).
-
Stir for 30 minutes, then quench with methanol.
-
Allow the mixture to warm to room temperature, add water, and stir vigorously.
-
Filter the aluminum salts and concentrate the filtrate to obtain the crude lactol.
-
In a separate flask, prepare the Wittig reagent by treating (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq) with two equivalents of sodium methylsulfinylmethanide (dimsyl sodium) in DMSO.
-
Add the crude lactol in THF to the ylide solution and stir at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water, acidify with citric acid, and extract with ethyl acetate.
-
Wash, dry, and concentrate to give the protected PGE1.
-
Step 6: Deprotection
-
Rationale: The silyl protecting group is removed to yield the final Prostaglandin E1.
-
Procedure:
-
Dissolve the protected PGE1 in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.5 eq) in THF.
-
Stir at room temperature for 2 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash, dry, and purify by column chromatography to obtain Prostaglandin E1.[8][9]
-
Data Presentation
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1.1 | Diels-Alder Cycloaddition | Cyclopentadiene | Bicyclo[2.2.1]heptene derivative | 85-95 |
| 1.2 | Hydrolysis & Ketone Formation | Bicyclo[2.2.1]heptene derivative | Bicyclic Ketone | 80-90 |
| 1.3 | Baeyer-Villiger Oxidation | Bicyclic Ketone | Bicyclic Lactone | 85-95 |
| 1.4 | Iodolactonization | Bicyclic Lactone | Iodolactone | 70-80 |
| 1.5 | Reductive Deiodination & Diol Formation | Iodolactone | Corey Lactone Diol | 80-90 |
| 2.1 | Selective Protection | Corey Lactone Diol | Protected Corey Lactone | 90-98 |
| 2.2 | Oxidation | Protected Corey Lactone | Corey Aldehyde | 90-95 |
| 2.3 | Horner-Wadsworth-Emmons | Corey Aldehyde | Enone Intermediate | 75-85 |
| 2.4 | Stereoselective Reduction | Enone Intermediate | Prostaglandin F-series Intermediate | 80-90 |
| 2.5 | Wittig Reaction | Prostaglandin F-series Intermediate | Protected PGE1 | 60-70 |
| 2.6 | Deprotection | Protected PGE1 | Prostaglandin E1 | 85-95 |
Conclusion
The this compound scaffold, embodied in the versatile Corey Lactone intermediate, provides a powerful and well-established platform for the synthesis of a diverse range of anti-inflammatory prostaglandins. The protocols detailed in this application note offer a comprehensive guide for the stereocontrolled synthesis of these valuable therapeutic agents. By understanding the rationale behind each synthetic step, researchers can adapt and optimize these procedures for the development of novel anti-inflammatory drugs.
References
- Green, K., Hamberg, M., Samuelsson, B., & Frolich, J. C. (1978). Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites. Advances in Prostaglandin and Thromboxane Research, 5, 15-38. [Link]
- Bragintseva, L. M., & Ustyniuk, T. K. (1985). [Effect of the chromatographic purification method on the isolation of prostaglandins E and F from a natural lipid mixture and their stability]. Farmakologiia i toksikologiia, 48(1), 51–54. [Link]
- Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2. Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
- Hayashi, Y., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(4), 1205-1210. [Link]
- Hayashi, Y., et al. (2020). One‐pot and 152‐minutes synthesis of Corey lactone (1).
- Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Intermediate for Prostaglandin Synthesis. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]
- Deng, T., Mao, W., & Li, Q. (2011). The Study on the Synthesis of PGs Key Intermediate—Corey Lactone. 2011 International Conference on New Technology of Agricultural Engineering. [Link]
- Iuliana, C., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]
- Iuliana, C., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]
- Yin, Y., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Corey, E. J. (1969). Synthesis of Prostaglandin F2α. SynArchive. [Link]
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- ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. [Link]
- Google Patents. (n.d.).
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
- University of Pittsburgh. (n.d.). The Wittig Reaction. [Link]
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
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- Wikipedia. (n.d.). Elias James Corey. [Link]
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- Organic Chemistry Tutor Help. (2020, April 7). Esters and Acids Mechanisms 1 - iodolactonization prostaglandin core Organic Chemistry Tutor Help [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. [Link]
- National Center for Biotechnology Information. (2021).
- MDPI. (2021).
- National Center for Biotechnology Information. (n.d.).
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Application Note: Derivatization of 3-Hydroxycyclopentanecarboxylic Acid for Gas Chromatography (GC) Analysis
Introduction
3-Hydroxycyclopentanecarboxylic acid is a molecule of interest in various fields, including organic synthesis and metabolomics. Its analysis by gas chromatography (GC) is challenging due to the presence of both a hydroxyl and a carboxylic acid functional group. These polar moieties lead to low volatility and potential thermal instability, resulting in poor chromatographic peak shape and unreliable quantification.[1][2] Derivatization is a crucial sample preparation step to overcome these limitations by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][3][4] This application note provides a comprehensive guide to the derivatization of this compound for GC and GC-Mass Spectrometry (GC-MS) analysis, targeting researchers, scientists, and drug development professionals.
Theory and Principles
The primary goal of derivatization in the context of GC analysis is to modify the chemical structure of an analyte to make it more amenable to vaporization and separation in the gas phase.[4][5] For this compound, the active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups are the primary sites for derivatization.[1] By replacing these active hydrogens with non-polar groups, intermolecular hydrogen bonding is significantly reduced, which in turn lowers the boiling point and increases the volatility of the molecule.[6]
Common derivatization strategies for compounds containing hydroxyl and carboxylic acid groups include:
-
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1][4][6] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[3][7][8] The resulting TMS ethers and TMS esters are significantly more volatile and thermally stable.[4]
-
Esterification/Acylation: The carboxylic acid group can be converted to an ester, typically a methyl ester, using reagents like diazomethane or boron trifluoride in methanol (BF3-methanol).[1][5][9][10][11][12][13] The hydroxyl group can then be acylated to form an ester. This two-step process effectively masks both polar functional groups.
-
Pentafluorobenzylation: For enhanced sensitivity, especially with an electron capture detector (ECD), pentafluorobenzyl bromide (PFBBr) can be used to derivatize the carboxylic acid.[14][15][16][17] The hydroxyl group would then typically be silylated.
The choice of derivatization method depends on the specific analytical requirements, such as desired sensitivity, potential for side reactions, and the availability of reagents.
General Derivatization Workflow
Caption: General workflow for the derivatization of this compound for GC analysis.
Protocols
This section provides detailed protocols for two common and effective derivatization methods for this compound: one-step silylation and a two-step esterification followed by silylation.
Protocol 1: One-Step Silylation using BSTFA with TMCS
This method is rapid and derivatizes both the hydroxyl and carboxylic acid groups simultaneously. The addition of trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of BSTFA, especially for hindered groups.[6][18]
Materials
-
This compound standard or sample extract, dried
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure
-
Place a known amount of the dried this compound sample (typically 10-100 µg) into a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[7]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Methyl Esterification followed by Silylation
This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group. This can be advantageous in complex matrices to reduce potential side reactions.
Materials
-
This compound standard or sample extract, dried
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure
Step 1: Methyl Esterification [5]
-
Place the dried sample in a 2 mL reaction vial.
-
Add 200 µL of 14% BF3-methanol solution.
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 200 µL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL.
Step 2: Silylation
-
To the 100 µL hexane solution from Step 1, add 50 µL of BSTFA.
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
Chemical Reaction Diagram (Silylation)
Caption: Silylation of this compound with BSTFA.
Data Interpretation and Troubleshooting
Expected Mass Spectral Data
The derivatized this compound will produce characteristic ions in the mass spectrometer. The exact fragmentation pattern will depend on the derivatization method used.
| Derivative | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) | Notes |
| bis-TMS | 288 | 273 (M-15), 199, 147, 73, 75 | The ion at m/z 73 is characteristic of a TMS group. The ion at m/z 75 can also be indicative of TMS derivatives.[19] |
| Methyl ester, TMS ether | 216 | 201 (M-15), 157, 129, 73, 75 | The loss of a methyl group (M-15) is a common fragmentation pathway. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) | Incomplete derivatization. Adsorption of polar analytes on active sites in the GC system. | Increase reaction time or temperature. Use a catalyst (e.g., TMCS). Check for and deactivate active sites in the inlet liner and column.[20] |
| No peak or very small peak | Derivatization reaction failed. Sample degradation. | Ensure reagents are fresh and anhydrous. Check reaction conditions. Use a milder derivatization method if thermal degradation is suspected. |
| Multiple peaks for the analyte | Incomplete derivatization leading to partially derivatized products. Side reactions. | Optimize derivatization conditions (time, temperature, reagent excess). Purify the sample prior to derivatization if interfering substances are present. |
| Ghost peaks or baseline noise | Contamination from reagents or glassware. Septum bleed. | Use high-purity reagents and solvents. Thoroughly clean all glassware. Use a high-quality, low-bleed septum.[21][22] |
For more general GC troubleshooting, refer to established guides.[20][21][22][23][24]
Conclusion
The successful analysis of this compound by GC-MS is highly dependent on proper derivatization. Both one-step silylation and two-step esterification followed by silylation are effective methods to improve the volatility and thermal stability of the analyte, leading to excellent chromatographic performance. The choice between these methods will depend on the specific application and sample matrix. By following the detailed protocols and troubleshooting guide provided in this application note, researchers can achieve reliable and accurate quantification of this compound in their samples.
References
- Acids: Derivatiz
- Diazomethane (CH2N2).Master Organic Chemistry.
- Carboxylic Acids to Methylesters: Alkyl
- 21.7: Methyl Ester Synthesis Using Diazomethane.Chemistry LibreTexts.
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.Energy & Fuels.
- A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chrom
- Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect.Organic Letters.
- bstfa.pdf.Sigma-Aldrich.
- MSTFA + 1% TMCS.Thermo Fisher Scientific.
- Derivatization of Carboxylic Acids With Diazomethane.Scribd.
- Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
- Derivatization of Drug Substances with MSTFA.Sigma-Aldrich.
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- Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs.Benchchem.
- MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells.
- The Use of Derivatization Reagents for Gas Chrom
- Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.
- GC Reagents.Thermo Fisher Scientific - US.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Derivatization Reactions and Reagents for Gas Chrom
- A Comparative Guide to the Quantification of 1- Methylcyclopentene: GC-MS vs.
- Protocol MSU_MSMC_010.
- Bulletin 909A Guide to Derivatiz
- Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
- GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane.
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- Troubleshooting Real GC Problems.
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- Chromatography Troubleshooting Guides-Gas Chrom
- Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle.Analytical Chemistry.
- Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry.
- Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride).
- Derivatization for Gas Chrom
- What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?MDPI.
- CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography.
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Deriv
- DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNS
- CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
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Troubleshooting & Optimization
Technical Support Center: Separation of 3-Hydroxycyclopentanecarboxylic Acid Diastereomers
Welcome to the technical support center for the resolution of 3-Hydroxycyclopentanecarboxylic acid diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these challenging stereoisomers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to support your experimental success.
Introduction
This compound possesses two chiral centers, leading to the existence of four stereoisomers (two pairs of enantiomers which are diastereomeric to each other). The separation of these diastereomers is a critical step in the synthesis of many biologically active molecules, where a single stereoisomer is often responsible for the desired therapeutic effect. The presence of both a hydroxyl and a carboxylic acid group imparts significant polarity to the molecule, which can present unique challenges in both chromatographic and crystallization-based separation methods. This guide provides practical, field-tested advice to overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your separation experiments.
Issue 1: Poor or No Resolution in Reversed-Phase HPLC (RP-HPLC)
Q: I'm using a standard C18 column, but my diastereomers are co-eluting or showing very poor resolution. What can I do?
A: This is a common challenge, as the small structural differences between diastereomers may not lead to sufficient differential interaction with a nonpolar stationary phase.[1] The high polarity of this compound can also lead to poor retention on traditional C18 columns.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If your analytes are eluting too quickly, decrease the proportion of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. This will increase retention time and may improve resolution.
-
Change Organic Modifier: Methanol, acetonitrile, and tetrahydrofuran have different selectivities. If acetonitrile is not providing separation, try methanol, or a combination of the two.
-
Adjust pH: The carboxylic acid moiety's ionization state is pH-dependent. Buffering the mobile phase to a pH of around 2.5-3.5 will suppress the ionization of the carboxylic acid, making the molecule less polar and increasing its retention on the C18 column. This can significantly alter selectivity.
-
-
Consider an Alternative Stationary Phase:
-
Phenyl-Hexyl Column: These columns offer alternative selectivity through π-π interactions with the cyclopentane ring, which can sometimes resolve diastereomers that are inseparable on a C18 phase.
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can provide a different selectivity for polar analytes and are more stable in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[2] It uses a polar stationary phase (like silica or a diol phase) with a mobile phase rich in organic solvent.
-
-
Lower the Temperature: Running the separation at a lower temperature (e.g., 10-15°C) can sometimes enhance the subtle energetic differences in the interactions between the diastereomers and the stationary phase, leading to improved resolution.
Issue 2: Inconsistent Results with Diastereomeric Salt Crystallization
Q: I'm trying to resolve my diastereomers by forming a salt with a chiral amine, but I'm getting an oil, no crystals, or the diastereomeric excess (d.e.) is low.
A: Diastereomeric salt crystallization is a powerful technique but is highly dependent on finding the right combination of resolving agent, solvent, and temperature.[3][4]
Troubleshooting Steps:
-
Screen Chiral Resolving Agents: The interaction between the acid and the chiral amine is highly specific. If one amine doesn't work, try others with different structural features. Commonly used resolving agents for carboxylic acids include:
-
Systematic Solvent Screening: The solubility of the diastereomeric salts is the key to successful separation.[7] A good solvent system will have a large difference in solubility between the two diastereomeric salts.
-
Start with a solvent in which the salt has moderate solubility at elevated temperatures and lower solubility at room temperature or below.
-
Create a solvent screening table to test various options systematically.
-
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving polar salts. |
| Ethers | Diethyl ether, MTBE | Can be used as anti-solvents. |
| Esters | Ethyl acetate | Medium polarity. |
| Aromatic | Toluene | Can influence crystal packing through π-interactions. |
| Ketones | Acetone | Good solvent for many organic salts. |
-
Control Supersaturation:
-
Slow Cooling: Rapid cooling often leads to the formation of oils or traps impurities. Allow the solution to cool slowly to room temperature, and then consider further cooling in a refrigerator or freezer.
-
Anti-Solvent Addition: Slowly adding a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt can induce crystallization.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can initiate crystallization.
-
-
Consider a Crystallization-Induced Diastereomer Transformation (CIDT): If your diastereomers can epimerize under certain conditions (e.g., at the carbon bearing the carboxylic acid), you might be able to convert the more soluble diastereomer into the less soluble one in solution as it crystallizes.[8][9][10][11] This can theoretically increase the yield beyond 50%. This often requires the presence of a base or acid to facilitate epimerization.[11]
Issue 3: Derivatization Reaction is Incomplete or Leads to Side Products
Q: I'm trying to form diastereomeric amides by reacting my acid with a chiral amine, but the reaction is not going to completion.
A: The formation of amides from a carboxylic acid and an amine typically requires an activating agent.
Troubleshooting Steps:
-
Choose the Right Coupling Agent:
-
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid.[12]
-
Ensure you are using stoichiometric amounts or a slight excess of the coupling agent and the chiral amine.
-
-
Optimize Reaction Conditions:
-
Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Temperature: Start the reaction at 0°C and let it slowly warm to room temperature. This can minimize side reactions.
-
Additives: Including an additive like 4-dimethylaminopyridine (DMAP) can catalyze the reaction.
-
-
Purify the Starting Materials: Ensure your this compound and chiral amine are pure and dry. Water can hydrolyze the activated intermediate and quench the reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating enantiomers and diastereomers?
A1: Enantiomers are non-superimposable mirror images with identical physical properties (e.g., boiling point, solubility, Rf in achiral chromatography), making their direct separation impossible with achiral methods.[5][13] Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, which allows them to be separated by standard laboratory techniques like chromatography (on achiral columns), crystallization, or distillation.[7] The strategy for separating enantiomers often involves converting them into a mixture of diastereomers, which can then be separated.[5][13]
Q2: Should I try chromatography or crystallization first to separate my diastereomers?
A2: The choice depends on the scale of your separation and the resources available.
-
Chromatography (HPLC/SFC): Excellent for analytical scale and small-scale preparative work. It offers high resolving power but can be expensive and time-consuming to scale up. Supercritical Fluid Chromatography (SFC) is often more successful than HPLC for diastereomer separations.[2]
-
Crystallization: The preferred method for large-scale and industrial applications due to its cost-effectiveness and scalability. However, developing a successful crystallization procedure can be more empirical and time-consuming.[3]
A common workflow is to use HPLC to analyze the diastereomeric ratio of small-scale crystallization trials to rapidly screen for promising conditions.
Q3: What is derivatization, and why is it useful for separating diastereomers of this compound?
A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method.[12] For separating the diastereomers of this compound, you can react the mixture with a single enantiomer of a chiral reagent (a chiral derivatizing agent) to form a new pair of diastereomers.[14][15]
-
Why it's useful: The new diastereomers may have larger differences in their physical properties, making them easier to separate on a standard achiral HPLC column.[12] For example, reacting the carboxylic acid with an enantiomerically pure chiral amine (like (S)-(-)-α-methylbenzylamine) forms diastereomeric amides.[12] These amides are often less polar and more conformationally rigid, which can lead to better separation.[16]
Q4: Can I use a chiral HPLC column to separate my diastereomers?
A4: Yes, a chiral stationary phase (CSP) can be used to separate diastereomers. While CSPs are designed to differentiate between enantiomers, their chiral environment can also lead to differential interactions with diastereomers, sometimes providing excellent resolution.[17][18] If you have access to a range of chiral columns (e.g., polysaccharide-based, Pirkle-type), it is worth screening them, as they can sometimes provide a separation that is difficult to achieve on an achiral phase.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Chiral Derivatization for HPLC Analysis
This protocol describes the formation of diastereomeric amides for separation on an achiral HPLC column.
Objective: To convert the diastereomeric 3-hydroxycyclopentanecarboxylic acids into diastereomeric amides using (S)-(-)-1-phenylethylamine.
Materials:
-
Diastereomeric mixture of this compound
-
(S)-(-)-1-phenylethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
Procedure:
-
In a clean, dry round-bottom flask, dissolve 100 mg of the this compound diastereomeric mixture in 5 mL of anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Add 1.1 equivalents of (S)-(-)-1-phenylethylamine to the solution.
-
Add a catalytic amount of DMAP (approx. 0.1 equivalents).
-
Slowly add 1.2 equivalents of EDC to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-6 hours (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with 10 mL of DCM.
-
Wash the organic layer sequentially with 10 mL of 1M HCl, 10 mL of saturated NaHCO₃, and 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.
-
Analyze the crude product by HPLC to check for separation. The product can be further purified by flash column chromatography if necessary.
Diagram: Decision Workflow for Separation Strategy
This diagram outlines a logical approach to selecting a separation method for the diastereomers of this compound.
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optimizing reaction conditions for 3-Hydroxycyclopentanecarboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-Hydroxycyclopentanecarboxylic acid. This molecule and its stereoisomers are valuable building blocks in medicinal chemistry and materials science. Achieving high yield and purity, however, can be challenging due to competing side reactions and purification hurdles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during its synthesis. We will move from high-level frequently asked questions to in-depth troubleshooting guides, providing not just protocols, but the underlying chemical logic to empower you to optimize your reaction conditions effectively.
Synthesis Overview: Common Synthetic Pathways
The synthesis of this compound can be approached through several routes. The optimal choice depends on the available starting materials, required stereochemistry, and scale. Key strategies include:
-
Reduction of 3-Oxocyclopentanecarboxylic Acid Esters: This is a widely used method involving the ketone reduction of a readily available precursor. The choice of reducing agent is critical for controlling stereoselectivity (cis vs. trans isomers).
-
Ring Contraction Reactions: Methods like the Favorskii rearrangement of 2-chlorocyclohexanone can produce the cyclopentane ring system.[1][2] The resulting ester is then hydrolyzed to the acid.[1][2] A subsequent reduction or use of a hydroxylated starting material would be necessary.
-
Hydrolysis of Hydroxynitriles: The conversion of a 3-hydroxycyclopentanecarbonitrile to the corresponding carboxylic acid via acid- or base-catalyzed hydrolysis, or enzymatic hydrolysis, is another viable route.[3]
-
Palladium-Catalyzed Carbonylation: Advanced methods may involve the hydrocarboxylation of precursors like cyclopent-3-en-1-ols using a palladium catalyst to introduce the carboxylic acid moiety.[4]
This guide will focus primarily on the challenges associated with the most common route: the reduction of a 3-oxocyclopentanecarboxylate precursor followed by hydrolysis.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and problems encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes? A: Low yields are typically traced back to three main areas: incomplete reaction, competing side reactions, or loss of product during workup and purification. Incomplete conversion can be due to insufficient reaction time, incorrect temperature, or deactivated reagents. Side reactions, such as elimination to form cyclopentenecarboxylic acid or intermolecular condensation, are often temperature-dependent. Finally, inefficient extraction or overly aggressive purification steps can lead to significant product loss.
Q2: My final product is contaminated with an impurity that is very difficult to separate. What could it be? A: The most common and challenging impurity is the undesired stereoisomer (e.g., contamination of the cis product with the trans isomer, or vice-versa). The formation of these is dictated by the thermodynamics and kinetics of your reduction step. Other persistent impurities can include unreacted starting material (the keto-ester) or byproducts from elimination reactions, which may have similar polarity to your product.
Q3: The reaction doesn't seem to start, or it stalls midway through. What should I check first? A: First, verify the quality and activity of your reagents, especially catalysts or reducing agents like sodium borohydride (NaBH₄), which can degrade with improper storage. Ensure your reaction is set up under the correct atmospheric conditions; for instance, many reactions require an inert atmosphere (Nitrogen or Argon) to prevent oxidation or reaction with atmospheric moisture. Lastly, confirm your reaction temperature. Some reactions have a critical initiation temperature that must be reached.
Q4: I'm having difficulty isolating the product after the hydrolysis step. It seems to be staying in the aqueous layer. Why? A: this compound is a relatively polar molecule with both a hydrogen-bond-donating alcohol and a carboxylic acid group. After basic hydrolysis, the product exists as a carboxylate salt, which is highly water-soluble. To extract it into an organic solvent, you must first acidify the aqueous layer to a pH well below the pKa of the carboxylic acid (typically pH < 3) to protonate the carboxylate into the less polar carboxylic acid form.[5] Even then, multiple extractions with a polar organic solvent like ethyl acetate may be required for efficient recovery.
In-Depth Troubleshooting Guides
This section provides a deeper analysis of specific experimental problems with actionable solutions.
Problem 1: Low Final Yield
Low yield is a multi-faceted problem. The following workflow helps diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Causality - Incomplete Reaction: The reduction of a ketone or hydrolysis of an ester are not instantaneous. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as higher temperatures can promote side reactions. An excess of the reducing agent or base may be required, but large excesses can complicate purification.[1]
-
Causality - Side Reactions: In the reduction of 3-oxocyclopentanecarboxylate, a common side reaction is elimination, particularly under harsh basic conditions or high temperatures, leading to an unsaturated byproduct.
-
Solution: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature). Choose a milder reducing agent if possible. During ester hydrolysis, use a moderate concentration of base (e.g., 1-2 M NaOH) and avoid prolonged heating at reflux to minimize degradation.[6]
-
Problem 2: Product Purity and Isomer Control
The reduction of 3-oxocyclopentanecarboxylate will generate a mixture of cis and trans diastereomers. The ratio is highly dependent on the reaction conditions.
Caption: Stereochemical pathways in the reduction of the ketone precursor.
-
Expert Insight: The stereochemical outcome is a classic example of kinetic versus thermodynamic control. Bulky reducing agents (e.g., L-Selectride) tend to favor axial attack on the carbonyl, leading to the equatorial alcohol (trans isomer), which is often the kinetic product. Smaller reducing agents like NaBH₄ may give mixtures, with the ratio influenced by solvent and temperature. The more stable thermodynamic product is typically the one with bulky substituents in equatorial positions.
-
Solution: To optimize for a specific isomer, screen different reducing agents and solvent systems. For separating existing mixtures, flash column chromatography on silica gel can be effective, though it may be challenging on a large scale. Alternatively, selective crystallization of one diastereomer or its salt can be employed.[7]
-
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Expected Outcome |
| Reducing Agent | Bulky (e.g., L-Selectride) | Small (e.g., NaBH₄) | Different cis/trans ratios |
| Temperature | Low (-78 °C to 0 °C) | Higher (Room Temp to Reflux) | Favors kinetic vs. thermodynamic product |
| Solvent | Aprotic (THF, Diethyl Ether) | Protic (Methanol, Ethanol) | Can influence reagent reactivity and transition state |
Experimental Protocols
Protocol 1: Synthesis via Reduction and Hydrolysis
This protocol describes a general procedure for synthesizing this compound from a methyl 3-oxocyclopentanecarboxylate precursor.
Step 1: Reduction of Methyl 3-oxocyclopentanecarboxylate
-
Dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous methanol in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until gas evolution ceases and the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-hydroxycyclopentanecarboxylate as a mixture of isomers.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).[8]
-
Add sodium hydroxide (NaOH) (1.5 eq) and stir the mixture at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the ester.[8]
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 30 mL) to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
Protocol 2: Purification by Acid-Base Extraction
This protocol is a reliable method for purifying carboxylic acids from neutral or basic impurities.[5]
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL). The carboxylic acid will move to the basic aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.
-
Combine the aqueous layers. Perform a back-extraction with diethyl ether (1 x 30 mL) to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with cold 3 M HCl. The product will precipitate if it is a solid or will form an oily layer that can be extracted.
-
Extract the product from the acidified aqueous solution using ethyl acetate or dichloromethane (3-4 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified acid. Further purification can be achieved by crystallization if the product is a solid.[5]
References
- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
- US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
- Palladium-Catalyzed Hydroalkoxycarbonylation and Hydroxycarbonylation of Cyclopent-3-en-1-ols: Divergent Synthesis of Bridged Cyclic Lactones and β,γ-Unsaturated Carboxylic Acids.Organic Letters, 2023. PubMed. [Link]
- Goheen, D. W. & Vaughan, W. R. (1955). Methyl cyclopentanecarboxylate.Organic Syntheses, Coll. Vol. 3, p.188. [Link]
- US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers.
- Synthesis of Carboxylic Acids. Chem 360 Jasperse Ch. 20, 21 Notes.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Cyclopentanecarboxylic acid. Wikipedia. [Link]
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
- Properties, Synthesis, and Reactions of Carboxylic Acids.Chad's Prep. [Link]
- WO/2006/064611 - PROCESS FOR PURIFYING HYDROXYCARBOXYLIC ACID...
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers - Google Patents [patents.google.com]
- 4. Palladium-Catalyzed Hydroalkoxycarbonylation and Hydroxycarbonylation of Cyclopent-3-en-1-ols: Divergent Synthesis of Bridged Cyclic Lactones and β,γ-Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 8. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
byproduct formation in the synthesis of 3-Hydroxycyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of 3-hydroxycyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target molecule.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. A common and efficient method is the reduction of 3-oxocyclopentanecarboxylic acid. Here’s a breakdown of potential issues and their remedies:
-
Incomplete Reduction: The reduction of the ketone functionality in 3-oxocyclopentanecarboxylic acid may be incomplete.
-
Causality: Insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions (temperature, pressure, time) can lead to a crude product containing unreacted starting material.
-
Solution:
-
Increase Reducing Agent Stoichiometry: Gradually increase the molar equivalents of the reducing agent (e.g., sodium borohydride, catalytic hydrogenation).
-
Catalyst Activity: If using catalytic hydrogenation (e.g., with Pd/C or PtO₂), ensure the catalyst is fresh and active. Catalyst poisoning by sulfur or other impurities can inhibit the reaction.[1][2]
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure (for hydrogenation), and reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal endpoint.
-
-
-
Side Reactions: The formation of byproducts can significantly consume the starting material or the desired product.
-
Causality: Undesired side reactions such as over-reduction, dehydration, or lactonization can compete with the desired ketone reduction.
-
Solution:
-
Choice of Reducing Agent: A milder reducing agent may be necessary to prevent over-reduction of the carboxylic acid group to an alcohol. While powerful hydrides like LiAlH₄ can reduce carboxylic acids, they are often too reactive for this transformation if only the ketone is to be reduced.[1]
-
Control of pH: Maintain a neutral or slightly basic pH during the reaction and workup to minimize acid-catalyzed dehydration or lactonization.
-
-
Problem 2: Presence of Unexpected Impurities in the Final Product
Q: My final product shows multiple spots on TLC or extra peaks in NMR/LC-MS. What are these impurities and how can I avoid them?
A: The presence of impurities is a common challenge. The most probable byproducts in the synthesis of this compound are its stereoisomer, dehydration products, and a lactone.
-
Diastereomeric Impurity (trans-3-Hydroxycyclopentanecarboxylic Acid):
-
Causality: The reduction of 3-oxocyclopentanecarboxylic acid can produce both the cis and trans diastereomers. The desired isomer is often the cis form, and the trans isomer is considered an impurity. The stereoselectivity of the reduction is highly dependent on the reducing agent and reaction conditions. Some enzymatic reductions are known to produce a mixture of cis and trans isomers.[3]
-
Solution:
-
Stereoselective Reducing Agents: Employ sterically hindered reducing agents that favor the formation of one diastereomer over the other.
-
Enzymatic Reduction: Consider using specific enzymes that are known to have high stereoselectivity for this type of transformation.
-
Purification: If a mixture of diastereomers is unavoidable, separation can be achieved by fractional crystallization or chromatography.[4][5] The separation of cis and trans isomers can sometimes be achieved by exploiting differences in their physical properties, such as solubility.[5][6]
-
-
-
Dehydration Byproduct (Cyclopentene-1-carboxylic acid):
-
Causality: The hydroxyl group of this compound can be eliminated under acidic conditions or at elevated temperatures, leading to the formation of an unsaturated carboxylic acid.
-
Solution:
-
Avoid High Temperatures: During workup and purification, avoid excessive heating. Use vacuum distillation at lower temperatures if possible.
-
Neutralize Acidic Catalysts: If an acidic catalyst is used in a preceding step, ensure it is completely neutralized before any heating steps.
-
Mild Workup Conditions: Use mild acidic conditions for quenching the reaction and perform extractions at room temperature.
-
-
-
Lactone Formation:
-
Causality: As a γ-hydroxy acid, this compound can undergo intramolecular esterification (lactonization) to form a bicyclic lactone, particularly under acidic conditions or upon heating.[7][8][9] This is a common reaction for γ- and δ-hydroxy acids.[9]
-
Solution:
-
Control pH: Maintain a neutral or slightly basic pH during the workup and storage of the product.
-
Avoid Strong Acids: Use weak acids for pH adjustment if necessary.
-
Low Temperature Storage: Store the purified product at low temperatures to minimize the rate of lactonization.
-
-
Data Summary Table
| Issue | Potential Byproduct | Formation Mechanism | Key Parameters to Control |
| Low Stereoselectivity | trans-3-Hydroxycyclopentanecarboxylic acid | Non-selective reduction of the ketone | Choice of reducing agent, catalyst, temperature |
| Dehydration | Cyclopentene-1-carboxylic acid | Acid-catalyzed or thermal elimination of water | pH, Temperature |
| Intramolecular Cyclization | Bicyclic Lactone | Acid-catalyzed or thermal intramolecular esterification | pH, Temperature |
Experimental Workflow Diagrams
Troubleshooting Low Yield
Caption: Workflow for diagnosing and addressing low reaction yields.
Byproduct Formation Pathways
Caption: Potential byproduct formation pathways during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to minimize byproduct formation?
A1: The catalytic hydrogenation of 3-oxocyclopentanecarboxylic acid is often a preferred method due to its generally clean reaction profile. However, the choice of catalyst and reaction conditions is crucial for controlling stereoselectivity. For instance, certain ruthenium catalysts have shown high selectivity in the hydrogenation of similar substrates.[10][11] It is advisable to conduct small-scale screening of different catalysts (e.g., Pd, Pt, Ru on various supports) and solvents to identify the optimal system for your specific needs.
Q2: How can I effectively separate the cis and trans isomers of this compound?
A2: Separation of diastereomers can be challenging.
-
Fractional Crystallization: This is often the most cost-effective method on a larger scale. It relies on the differential solubility of the cis and trans isomers in a particular solvent system. A systematic screening of solvents is recommended.
-
Chromatography: For smaller scales or when high purity is required, column chromatography using silica gel is a viable option. The polarity difference between the cis and trans isomers, although potentially small, can be exploited for separation with an optimized eluent system. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations.[12][13][14]
-
Derivatization: In some cases, derivatizing the carboxylic acid or the hydroxyl group to form esters or ethers can alter the physical properties of the diastereomers, making them easier to separate. The protecting group can then be removed in a subsequent step.
Q3: Are there any specific analytical techniques recommended for monitoring the reaction and identifying byproducts?
A3: A combination of analytical techniques is recommended for comprehensive monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy method for tracking the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can be effective for visualizing the hydroxylated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help in the tentative identification of byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and for identifying and quantifying impurities in the crude reaction mixture. The coupling constants in the ¹H NMR spectrum can often be used to distinguish between the cis and trans isomers.
-
Gas Chromatography (GC): If the product and byproducts are sufficiently volatile (or can be derivatized to be so), GC can be a powerful tool for assessing purity and quantifying components.
Q4: What are the stability and storage recommendations for this compound?
A4: To ensure the long-term stability of this compound and prevent the formation of degradation products, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
-
pH: Ensure the material is stored in a neutral state, as acidic or basic conditions can promote degradation.
-
Container: Use a well-sealed container to protect from moisture.
By understanding the potential pitfalls and implementing the strategies outlined in this guide, researchers can significantly improve the yield, purity, and overall success of their this compound synthesis.
References
- Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversific
- Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. OSTI.GOV. [Link]
- Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]
- How do you synthesise a lactone
- Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC. [Link]
- Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
- Separation and purification of cis and trans isomers.
- This compound. PubChem. [Link]
- (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. PubChem. [Link]
- 3-Oxocyclopentanecarboxylic acid. PubChem. [Link]
- Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry. [Link]
- Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids.
- Fluid losses and hydration status of industrial workers under thermal stress working extended shifts. PMC. [Link]
- Separation of cis/trans isomers.
- Process of separating cis and trans isomers of cyclopropane carboxylic acids.
- Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PMC. [Link]
- Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
- Catalytic Hydrogenation of Short Chain Carboxylic Acids Typical of Model Compound Found in Bio-Oils.
- Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry. [Link]
- 1-Hydroxycyclopentanecarboxylic acid. PubChem. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 4. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 7. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 13. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving 3-Hydroxycyclopentanecarboxylic Acid Esterification Yield
Welcome to the technical support center dedicated to the esterification of 3-Hydroxycyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific synthesis. Due to its bifunctional nature—containing both a carboxylic acid and a secondary alcohol—this molecule presents unique challenges, including competing reactions and equilibrium limitations. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the causal reasoning behind our experimental recommendations to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Issues & Reaction Strategy
Q1: My esterification yield is consistently low. Where should I begin troubleshooting?
Low yield is a common issue that can stem from several factors. A systematic approach is crucial for identifying the root cause. Begin by assessing the four most critical domains of the experiment: Reaction Equilibrium, Reagent & Solvent Quality, Reaction Conditions, and Potential Side Reactions.
The following workflow provides a logical decision-making process for troubleshooting.
Caption: A logical workflow for troubleshooting low esterification yield.
Q2: Which esterification method is best for this compound?
The ideal method depends on the stability of your substrate, the desired scale, and stereochemical considerations.
-
Fischer-Speier Esterification: This is the most common, cost-effective, and scalable method. It involves heating the carboxylic acid and an alcohol with an acid catalyst.[1][2] Its primary drawback is that it's a reversible equilibrium reaction, requiring measures to drive it to completion.[3][4] It is suitable for robust molecules where the secondary alcohol is stable to acidic conditions and moderate heat. The stereochemistry at the C3 hydroxyl group is retained.
-
Mitsunobu Reaction: This method is significantly milder and is not equilibrium-limited, often resulting in higher yields for sensitive substrates.[5][6] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol.[7][8] A critical feature of the Mitsunobu reaction is that it proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol center.[8][9] This is a powerful tool if stereochemical inversion is desired but a critical flaw otherwise.
-
Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions but can be complicated by the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove.
| Method | Conditions | Stereochemistry at C3-OH | Pros | Cons |
| Fischer-Speier | Acid catalyst (e.g., H₂SO₄), heat | Retention | Scalable, low cost, simple reagents | Equilibrium-limited, harsh conditions, potential side reactions |
| Mitsunobu | PPh₃, DEAD/DIAD, 0°C to RT | Inversion | High yield, mild conditions, not equilibrium-limited | Expensive reagents, byproduct removal can be difficult, toxic reagents |
| Steglich | DCC, DMAP, RT | Retention | Mild, neutral conditions | Stoichiometric byproducts, purification challenges, potential for side reactions |
Q3: How critical is the purity of my starting materials and solvents, especially regarding water?
For equilibrium-driven reactions like Fischer esterification, water is a direct product. According to Le Châtelier's principle, its presence in the starting materials or solvent will actively inhibit the reaction and push the equilibrium back towards the reactants, drastically reducing the yield.[3][4][10]
Actionable Recommendations:
-
Dry Your Alcohol: If using ethanol or methanol, it should be of anhydrous grade. For absolute certainty, reflux the alcohol over a drying agent (e.g., magnesium turnings for ethanol) and distill it directly into the reaction vessel.
-
Dry Your Starting Material: Ensure the this compound is free of residual water by drying it under high vacuum for several hours before use.
-
Use Anhydrous Solvents: If a co-solvent like toluene is used (common in Dean-Stark setups), ensure it is anhydrous.[2]
-
Properly Activate Molecular Sieves: If using molecular sieves to remove water in situ, ensure they are properly activated by heating them in a vacuum oven at high temperature (>250 °C) and cooling under an inert atmosphere.
Section 2: Fischer-Speier Esterification In-Depth Troubleshooting
Q4: I'm using the Fischer-Speier method, but the reaction stalls and won't go to completion. Why?
This is the classic sign of reaching equilibrium. The Fischer esterification is a reversible process where the forward reaction (esterification) and the reverse reaction (ester hydrolysis) occur simultaneously.[1][11] Without intervention, the reaction will reach a point where the rate of formation equals the rate of hydrolysis, and no net increase in product will be observed. Studies have shown that with equimolar amounts of acid and alcohol, yields may cap at around 65-70%.[12]
To overcome this, you must shift the equilibrium towards the products. This can be achieved in two primary ways:
-
Use a large excess of one reactant (typically the alcohol, as it can often serve as the solvent).[3][12]
-
Remove a product as it is formed (water is the easiest to remove).[4][10]
Q5: How can I effectively remove water to drive the reaction to completion?
The most robust and common laboratory method is azeotropic removal using a Dean-Stark apparatus .[13][14][15] This piece of glassware is attached to the reaction flask and a condenser.
-
Principle of Operation: The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene). This azeotrope boils and condenses into the graduated arm of the Dean-Stark trap. Since water is denser than toluene, it separates and collects at the bottom of the trap, while the toluene overflows and returns to the reaction flask.[16] This physically removes the water product, preventing the reverse reaction.
Caption: Schematic of a Dean-Stark apparatus for water removal.
Q6: What is the best acid catalyst, and how much should I use?
-
Strong Protic Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts.[2] They work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][17]
-
Loading: Typically, a catalytic amount ranging from 0.5 to 5 mol% is sufficient. Overloading the reaction with acid can lead to side reactions.
-
-
Milder Catalysts: For substrates that are sensitive to strong acids, milder catalysts can be used. Boric acid has been shown to be a highly effective and chemoselective catalyst for the esterification of α-hydroxy acids.[18][19] While this compound is a β-hydroxy acid, the milder conditions offered by boric acid (10-20 mol% in alcohol at room temperature to gentle heat) could prevent potential dehydration of the secondary alcohol.[18][20]
| Catalyst | Typical Loading | Acidity | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-2 mol% | Very Strong | Highly efficient, low cost | Can cause charring/dehydration |
| p-Toluenesulfonic Acid (TsOH) | 1-5 mol% | Strong | Solid, easier to handle than H₂SO₄ | More expensive |
| Boric Acid (B(OH)₃) | 10-20 mol% | Mild Lewis Acid | Milder conditions, high chemoselectivity for hydroxy acids[18][19] | Requires higher catalyst loading |
Q7: My reaction mixture is turning dark, and I'm seeing side products on my TLC plate. What is happening?
Darkening or "charring" is a common indicator of decomposition, often caused by the strong acid catalyst at elevated temperatures. With this compound, the primary side reaction of concern is the acid-catalyzed dehydration of the secondary alcohol to form cyclopentene derivatives. This elimination reaction is favored by strong acids and high heat.
Troubleshooting Steps:
-
Lower the Temperature: Operate at the minimum temperature required for a reasonable reaction rate.
-
Reduce Catalyst Concentration: Use the lowest effective catalyst loading (start at ~1 mol%).
-
Switch to a Milder Catalyst: Replace H₂SO₄ with TsOH or, preferably, boric acid to avoid harsh conditions.[18]
-
Consider a Milder Method: If dehydration persists, the Fischer-Speier method may be too harsh. Switching to a Mitsunobu or Steglich esterification is the recommended next step.
Experimental Protocol: Fischer-Speier Esterification with Dean-Stark Trap
This protocol describes a general procedure for the esterification of this compound with ethanol to yield ethyl 3-hydroxycyclopentanecarboxylate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (3.0 eq)
-
Toluene (Anhydrous, sufficient to fill flask and Dean-Stark trap)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and flame-dry under vacuum or an inert atmosphere (N₂ or Ar). Allow to cool.
-
Charging the Flask: To the round-bottom flask, add this compound, ethanol, toluene, and a magnetic stir bar.
-
Initiation: Begin stirring and add the TsOH catalyst.
-
Reflux: Heat the mixture to a steady reflux. You should observe vapors condensing and dripping into the Dean-Stark trap. Toluene and water will co-distill.
-
Monitoring: Continue refluxing and monitor the reaction by TLC. Water will collect in the bottom of the graduated arm of the trap. The reaction is typically complete when water no longer accumulates and the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to neutralize the acid catalyst). Caution: CO₂ evolution may cause pressure buildup.
-
Water.
-
Brine (to break up emulsions and begin the drying process).
-
-
Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by flash column chromatography or vacuum distillation to afford the final product.
References
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
- Wikipedia. (n.d.). Dean–Stark apparatus.
- Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681.
- Scoilnet. (n.d.). Dean Stark Apparatus.
- Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4963.
- RSC Education. (n.d.). Dean-Stark apparatus.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- Houston, T. A., et al. (2016). Boric Acid-Catalyzed, Chemoselective Esterification of a-Hydroxycarboxylic Acids. ResearchGate.
- Wang, Y., et al. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. Molecules, 28(24), 8059.
- JoVE. (2026). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2021). Reactions of Esters.
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- 20. mdpi.com [mdpi.com]
troubleshooting guide for the chiral resolution of 3-Hydroxycyclopentanecarboxylic acid
Technical Support Center: Chiral Resolution of 3-Hydroxycyclopentanecarboxylic Acid
Welcome to the technical support center for the chiral resolution of this compound. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and strategic questions encountered during the separation of this valuable chiral building block. Our approach is rooted in first principles, providing not just steps but the scientific rationale behind them to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Strategy & Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for designing a successful resolution strategy.
Q1: What is the most robust and scalable method for resolving racemic this compound?
A1: For resolving chiral carboxylic acids like this compound, the most widely employed and industrially scalable method is diastereomeric salt formation followed by fractional crystallization .[1][2][3] This classical technique involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities.[1][4] This crucial difference allows one diastereomer to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed (typically by acid/base extraction) to yield the desired, enantiomerically enriched carboxylic acid.
Q2: How do I select the optimal chiral resolving agent for my acid?
A2: The choice of resolving agent is critical and often empirical; however, a logical screening process can save significant time. The goal is to form a stable, crystalline salt with a significant solubility difference between the two diastereomers. For carboxylic acids, chiral amines are the resolving agents of choice.[2][4]
Key Considerations:
-
Structural Match: The resolving agent's structure should allow for clear chiral recognition through interactions like hydrogen bonding, ionic bonding, and steric hindrance. Cinchona alkaloids are often excellent choices for hydroxy acids due to their rigid structure and multiple interaction points.[5][6]
-
Availability and Cost: The agent should be readily available in high enantiomeric purity and be cost-effective, especially for larger-scale work.
-
Ease of Removal: The resolving agent should be easily separable from the desired enantiomer after the resolution is complete.
Below is a table of commonly screened resolving agents for carboxylic acids.
| Resolving Agent | Class | Key Advantages | Typical Application |
| Cinchonidine / Cinchonine | Cinchona Alkaloid | Excellent for hydroxy acids; rigid structure promotes good crystal formation.[5][7] | Widely successful for resolving a variety of carboxylic acids. |
| Quinine / Quinidine | Cinchona Alkaloid | Diastereomers of Cinchonidine/Cinchonine; may resolve the opposite enantiomer. | Used when Cinchonidine/Cinchonine fails or to access the other enantiomer. |
| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Simple, inexpensive, and widely available.[2] | A common first choice for screening due to its effectiveness and low cost. |
| Brucine | Alkaloid | Often forms highly crystalline salts.[4] | Effective but requires caution due to high toxicity. |
Q3: The solvent seems to be the most critical variable. How do I approach solvent selection?
A3: You are correct; the solvent is arguably the most influential factor in a diastereomeric crystallization.[3] An ideal solvent system maximizes the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, while the other remains dissolved.[8]
Systematic Approach to Solvent Screening:
-
Initial Solubility Tests: Test the solubility of the diastereomeric salt mixture in a range of solvents with varying polarities at room temperature and at reflux.
-
Look for Temperature Dependence: A good solvent will show a large difference in solubility between hot and cold conditions. The salt should be sparingly soluble when cold but fully dissolve when heated.
-
Consider Solvent Mixtures: If no single solvent is ideal, a binary solvent system can be highly effective. A "soluble solvent" is used to dissolve the salt, followed by the slow addition of an "anti-solvent" (in which the salt is poorly soluble) to induce crystallization.[9]
| Solvent | Polarity | Characteristics & Typical Use |
| Methanol / Ethanol | Polar Protic | Good at dissolving salts due to hydrogen bonding; often used as the "soluble" component in a mixture.[7] |
| Isopropanol (IPA) | Medium Polarity | Less polar than ethanol; often provides better solubility differentials. |
| Acetonitrile | Polar Aprotic | Can be effective but may lead to different crystal packing than protic solvents. |
| Ethyl Acetate / Toluene | Non-polar | Often used as the primary solvent or as an anti-solvent to decrease polarity and induce crystallization.[5] |
| Water | Highly Polar | Can be an excellent anti-solvent for organic salts or a co-solvent with alcohols for highly polar compounds.[10] |
Section 2: Experimental Workflow & Protocol
This section provides a detailed, self-validating protocol for the resolution of (±)-3-Hydroxycyclopentanecarboxylic acid using Cinchonidine.
Workflow: Diastereomeric Salt Resolution
The overall process is a cycle of formation, separation, and liberation.
Sources
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- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 5. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Stereochemical Integrity in 3-Hydroxycyclopentanecarboxylic Acid Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the stereochemical integrity of 3-Hydroxycyclopentanecarboxylic acid during chemical transformations. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of preventing racemization in your experiments.
Section 1: Understanding the Challenge: Why is Racemization a Concern?
This compound possesses two stereocenters, at carbon 1 (C1, bearing the carboxylic acid) and carbon 3 (C3, bearing the hydroxyl group). The primary concern during many reactions is the potential for racemization at the C1 position. The hydrogen atom on C1 is alpha to the carbonyl group of the carboxylic acid, making it susceptible to deprotonation under certain conditions.[1][2] This deprotonation leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of enantiomers and a loss of stereochemical purity.[3][4][5] Maintaining the stereochemistry of this molecule is often critical for its biological activity and desired therapeutic effects.
Section 2: Prophylactic Strategies & Frequently Asked Questions (FAQs)
This section addresses common questions and provides preventative strategies to minimize the risk of racemization before you begin your reaction.
Q1: What are the primary factors that can induce racemization in reactions involving this compound?
A1: The main culprits that promote racemization are elevated temperatures, the presence of strong bases or acids, and prolonged reaction times.[6][7][8] Certain solvents can also influence the rate of racemization.[9][10][11][12] Any condition that facilitates the formation of the C1 enolate will increase the risk of losing stereochemical integrity.
Q2: I need to perform an esterification. What are the best practices to avoid racemization?
A2: Esterification of chiral carboxylic acids is a common procedure where racemization can be a significant issue. To mitigate this risk:
-
Use Mild Coupling Reagents: Opt for coupling reagents known to suppress racemization. Reagents like HATU, HBTU, and PyBOP, especially when used with additives like HOBt or HOAt, are generally superior to carbodiimides (e.g., DCC, EDC) alone.[13][14]
-
Control the Stoichiometry of the Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Use the minimum amount necessary to neutralize any acid formed and facilitate the reaction, as excess base can promote enolization.[13]
-
Low-Temperature Conditions: Perform the reaction at reduced temperatures (e.g., 0 °C to -20 °C). Lower temperatures significantly slow down the rate of enolization and subsequent racemization.[13]
-
Consider a Two-Step Approach: An alternative is to first convert the carboxylic acid to an acid chloride using a mild reagent like oxalyl chloride at low temperature, followed by reaction with the alcohol. This can sometimes be a cleaner and more stereochemically conservative approach.
Q3: How can I perform an amidation reaction without causing racemization?
A3: The principles for racemization-free amidation are similar to those for esterification. The use of modern coupling reagents is key.
-
Advanced Coupling Reagents: Utilize coupling reagents specifically designed for low-racemization peptide synthesis.[15][16][17] Reagents such as COMU, T3P, or specialized phosphonium salts are excellent choices.[18][19]
-
Strict Temperature Control: Maintain a low reaction temperature throughout the addition of reagents and during the reaction itself.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common. The choice can be critical, and less polar solvents may sometimes reduce racemization.[13]
Q4: Should I use protecting groups for the carboxylic acid or the hydroxyl group?
A4: Protecting groups can be a powerful tool to prevent unwanted side reactions and, in some cases, racemization.
-
Carboxylic Acid Protection: Converting the carboxylic acid to an ester (e.g., a methyl or tert-butyl ester) can protect it from participating in undesired reactions.[20] Some protecting groups, like the dM-Dim group, have been shown to be robust against racemization during their introduction and removal.[21]
-
Hydroxyl Group Protection: Protecting the hydroxyl group (e.g., as a silyl ether or a benzyl ether) is generally recommended if you are performing reactions at the carboxylic acid terminus to prevent its participation as a nucleophile.
Section 3: Troubleshooting Guide for Unexpected Racemization
If you have already performed a reaction and suspect racemization has occurred, this guide will help you diagnose the problem and find a solution.
Issue 1: My chiral HPLC/GC analysis shows a mixture of enantiomers after my reaction.
-
Potential Cause A: High Reaction Temperature.
-
Troubleshooting Step: Repeat the reaction at a significantly lower temperature. For example, if the reaction was run at room temperature, try running it at 0 °C or -15 °C. Monitor the reaction progress carefully, as the reaction time may need to be extended.
-
-
Potential Cause B: Inappropriate Base.
-
Troubleshooting Step: If a strong, unhindered base (e.g., sodium hydroxide, potassium carbonate) was used, switch to a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. Ensure you are using the correct stoichiometry.
-
-
Potential Cause C: Unsuitable Coupling Reagent.
Issue 2: The yield of my reaction is low, and I suspect racemization is contributing to purification difficulties.
-
Potential Cause: Prolonged reaction time at an elevated temperature.
-
Troubleshooting Step: A balance must be struck between reaction completion and minimizing racemization. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. If the reaction is sluggish at low temperatures, consider using a more potent, low-racemization coupling reagent to drive the reaction to completion faster.
-
Section 4: Analytical Protocols for Stereochemical Analysis
Verifying the stereochemical purity of your product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method.
Protocol: Chiral HPLC Analysis of this compound Derivatives
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. For carboxylic acids, derivatized cellulose and amylose columns often provide good separation.[22] Macrocyclic glycopeptide phases are also a good starting point.[22]
-
Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[23]
-
Reversed Phase: A mixture of water (often with a buffer like ammonium acetate) and acetonitrile or methanol can be effective.
-
Additives: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[23]
-
-
Sample Preparation: Dissolve a small amount of your compound in the mobile phase. If the free acid is not soluble, consider derivatization to the methyl or ethyl ester, which may also improve chromatographic performance.
-
Analysis: Inject the sample onto the chiral HPLC system. Compare the retention time(s) to an authentic racemic standard to identify the peaks corresponding to each enantiomer. The enantiomeric excess (e.e.) can be calculated from the peak areas.
| Parameter | Recommendation | Rationale |
| Column | Derivatized cellulose/amylose or macrocyclic glycopeptide CSPs | Broad selectivity for a wide range of chiral compounds, including carboxylic acids.[22][23] |
| Mobile Phase | Hexane/Isopropanol with 0.1% TFA (Normal Phase) or Water/Acetonitrile with 0.1% TFA (Reversed Phase) | The choice depends on the analyte's polarity. TFA is often used to improve the peak shape of acidic compounds.[23] |
| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV (if the molecule has a chromophore) or Refractive Index (RI) | Choose a detector appropriate for your molecule. |
Visualizing the Troubleshooting Process
Caption: A flowchart for troubleshooting unexpected racemization.
Mechanism of Base-Catalyzed Racemization
Caption: The mechanism of base-catalyzed racemization via a planar enolate intermediate.
References
- Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
- dM-Dim for Carboxylic Acid Protection.
- The role of racemisation kinetics in the deracemisation process via temper
- Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid. Benchchem.
- Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.
- Role of Additives during Deracemization Using Temperature Cycling.
- Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and Wh
- TFPN-mediated racemization/epimerization-free amide and peptide bond form
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
- Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ETH Zurich Research Collection.
- Amino Acid-Protecting Groups. Self-published.
- Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide.
- The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect.
- Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ChemRxiv.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Self-published.
- Protecting Groups in Peptide Synthesis.
- Solvent effects. Wikipedia.
- Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the c
- Racemization process for optically active carboxylic acids or salts or esters thereof.
- Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Reddit.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Racemization process for an optically active carboxylic acid or ester thereof.
- 19.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
- Synthesis of Chiral Cyclopentenones.
- Racemization in Drug Discovery. Cardiff University.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Royal Society of Chemistry.
- 4: Organic Compounds - Cycloalkanes and their Stereochemistry. Chemistry LibreTexts.
- Racemiz
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Racemization of Carbonyl Compounds. AK Lectures.
- This compound.
- Process for preparing racemized cyclopropanecarboxylic acids.
- Basics of chiral HPLC. Sigma-Aldrich.
- 12.
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids.
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- 10. The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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Technical Support Center: Purification of Crude 3-Hydroxycyclopentanecarboxylic Acid
Welcome to the technical support center for the purification of 3-Hydroxycyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. As Senior Application Scientists, we understand that purity is paramount, and this resource is structured to help you navigate the common challenges encountered during the isolation and purification of this versatile building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the initial questions researchers often have before starting the purification process.
Q1: What are the common impurities I might find in my crude this compound?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, a general classification includes:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like cyclopentene oxide, or the corresponding aldehyde or ketone.
-
Reaction Byproducts: Side reactions can lead to the formation of isomers, over-oxidized products (e.g., dicarboxylic acids), or polymeric materials.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., THF, Dioxane) and reagents (e.g., catalysts, acids, or bases) are common contaminants.[1]
-
Water: Given the hydrophilic nature of the molecule, water is a frequent and sometimes persistent impurity.
Q2: My compound is highly polar due to both a hydroxyl and a carboxylic acid group. Which purification technique should I start with?
A2: For a polar compound like this compound, the choice depends on whether the major impurities are neutral/basic or have similar acidic properties.
-
Start with Acid-Base Extraction: This is the most powerful initial technique to separate your acidic product from any neutral or basic impurities.[1][2][3][4] It leverages the acidic proton of the carboxyl group to selectively move the compound into an aqueous phase, leaving non-acidic impurities behind in an organic solvent.
-
Follow with Recrystallization: Once the major neutral/basic impurities are removed, recrystallization is an excellent second step to purify the solid carboxylic acid from remaining trace impurities.[1][5][6]
See the workflow in Section 2 for a detailed decision-making process.
Q3: Is this compound expected to be a solid or a liquid at room temperature?
A3: Based on its structure and the properties of similar small-molecule hydroxy acids, this compound is typically a solid at room temperature. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol .[7][8] If your isolated product is an oil or a sticky gum, it is a strong indication that significant impurities (such as residual solvent or water) are present, which are depressing the melting point.[1]
Q4: What are the key safety precautions when purifying this compound?
A4: Standard laboratory safety protocols should always be followed. Specific points of attention include:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all organic solvents and corrosive reagents (like concentrated HCl) in a well-ventilated chemical fume hood.
-
Pressure Awareness: When performing acid-base extractions with sodium bicarbonate, CO2 gas is generated. Be sure to vent the separatory funnel frequently and carefully to release pressure.[1]
-
Handling Reagents: Be cautious when handling strong acids and bases for extraction. Always add acid to water, not the other way around, especially during the re-acidification step, which can be exothermic.[9]
Section 2: Purification Strategy & Workflow
Choosing the right purification sequence is critical for achieving high purity with good recovery. The following workflow provides a logical path for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Section 3: Detailed Protocols & Troubleshooting Guides
This section provides step-by-step methodologies for the most effective purification techniques, along with solutions to common problems.
Acid-Base Extraction
When to Use: This is the recommended first step for removing neutral (e.g., unreacted starting materials, non-acidic byproducts) and basic impurities. The principle is to convert the carboxylic acid into its water-soluble carboxylate salt, allowing for easy separation.[2][4]
Sources
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- 2. vernier.com [vernier.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 5. scs.illinois.edu [scs.illinois.edu]
- 6. mt.com [mt.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalytic Hydrogenation of 3-Hydroxycyclopentanecarboxylic Acid
Welcome to the technical support center for the catalytic hydrogenation of 3-hydroxycyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges associated with this specific transformation. The reduction of this compound to the corresponding 1,3-diol is a nuanced process where success hinges on a deep understanding of catalyst-substrate interactions, reaction dynamics, and potential side reactions. This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the catalytic hydrogenation of this compound?
The primary challenges in this reaction can be categorized into three main areas:
-
Chemoselectivity: The primary goal is the reduction of the carboxylic acid to a primary alcohol. However, the secondary alcohol present on the cyclopentane ring is susceptible to hydrogenolysis, leading to the formation of cyclopentanecarboxylic acid and its subsequent reduction product, cyclopentylmethanol.
-
Stereoselectivity: The substrate has two stereocenters, and the hydrogenation can result in different diastereomers of the desired 1,3-diol. The relative stereochemistry of the starting material (cis or trans) will significantly influence the stereochemical outcome of the product. The hydroxyl group can act as a directing group, influencing the facial selectivity of the hydrogenation.
-
Catalyst Activity and Deactivation: Carboxylic acids are known to strongly adsorb to the surface of many heterogeneous catalysts, which can lead to catalyst inhibition or deactivation. The choice of catalyst and reaction conditions is therefore critical to achieving good conversion.
Q2: What are the most common side reactions to be aware of?
Beyond incomplete conversion, several side reactions can occur:
-
Hydrogenolysis of the C-O Bond: This is the cleavage of the carbon-oxygen bond of the secondary alcohol, which would lead to the formation of cyclopentanecarboxylic acid as a key byproduct. This is a common issue in the hydrogenation of alcohols.
-
Decarboxylation: Removal of the carboxyl group as carbon dioxide can occur, especially at higher temperatures, leading to the formation of cyclopentanol.
-
Esterification: In alcoholic solvents, the starting material or the product can undergo esterification, which may or may not be problematic depending on the subsequent workup and reaction conditions.
-
Epimerization: Under certain conditions, particularly with catalysts that have acidic or basic properties, epimerization at either the C1 or C3 position is a possibility.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Conversion of the Starting Material
Question: "My reaction shows very little or no consumption of the this compound starting material. What are the likely causes and how can I address them?"
Answer: Low or no conversion is a common issue in catalytic hydrogenation and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The catalyst's active sites may be blocked by impurities. Sulfur compounds, halides, and even strongly coordinating functional groups can act as poisons. Carboxylic acids themselves can strongly adsorb and inhibit the catalyst.
-
Solution: Ensure all glassware is meticulously clean and use high-purity solvents and reagents. Consider passing the substrate solution through a plug of activated carbon or alumina to remove potential poisons.
-
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. Many hydrogenation catalysts are pyrophoric and can be deactivated by exposure to air.
-
Solution: Use a fresh batch of catalyst. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
-
-
Insufficient Hydrogen Availability:
-
Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is crucial for hydrogen to reach the catalyst surface.
-
Solution: Increase the stirring rate to create a vortex that draws hydrogen into the liquid phase. Ensure the reaction flask is not overfilled to allow for a sufficient headspace of hydrogen.
-
-
Low Hydrogen Pressure: Some hydrogenations, particularly of carboxylic acids, require elevated hydrogen pressure to proceed at a reasonable rate.
-
Solution: If using a balloon, ensure it is adequately filled and that there are no leaks in the system. For more challenging reductions, consider using a high-pressure reactor (e.g., a Parr shaker).
-
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Hydrogenation of carboxylic acids often requires higher temperatures than simple olefin hydrogenations.
-
Solution: Gradually increase the reaction temperature. Be mindful that higher temperatures can also promote side reactions like decarboxylation.
-
-
Solvent: The choice of solvent can significantly impact the reaction. Polar solvents are generally preferred for dissolving the hydroxy acid.
-
Solution: Protic solvents like ethanol or methanol are common choices. In some cases, the addition of a small amount of a co-solvent like THF can improve solubility and reaction rates.
-
-
Troubleshooting Workflow for Low Conversion
Issue 2: Poor Selectivity - Formation of Cyclopentanecarboxylic Acid
Question: "My reaction is producing a significant amount of cyclopentanecarboxylic acid. How can I suppress the hydrogenolysis of the hydroxyl group?"
Answer: The formation of cyclopentanecarboxylic acid indicates that hydrogenolysis of the C-O bond is competing with the desired reduction of the carboxylic acid. Several factors can influence the rate of hydrogenolysis.
Factors Favoring Hydrogenolysis & Solutions:
-
Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are generally more prone to causing hydrogenolysis than other noble metal catalysts.
-
Solution: Switch to a rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) catalyst. Ruthenium catalysts, in particular, have shown good performance in the hydrogenation of carboxylic acids with less propensity for hydrogenolysis. Bimetallic catalysts can also offer improved selectivity.
-
-
Acidic Conditions: Acidic conditions can promote hydrogenolysis by protonating the hydroxyl group, making it a better leaving group.
-
Solution: Ensure the reaction medium is neutral or slightly basic. If using an acidic solvent, consider switching to a neutral one. The addition of a small amount of a non-nucleophilic base may be beneficial, but care must be taken as this can also affect catalyst activity.
-
-
Reaction Temperature and Pressure: Higher temperatures and hydrogen pressures can sometimes favor hydrogenolysis.
-
Solution: Try running the reaction at a lower temperature and pressure for a longer period. This may slow down both the desired reaction and the side reaction, but it can improve selectivity.
-
Catalyst Comparison for Selectivity
| Catalyst | Propensity for Hydrogenolysis | Activity for COOH Reduction | Recommended for |
| Pd/C | High | Moderate | General purpose, but use with caution here. |
| Pt/C | Moderate | High | A good alternative to Pd/C. |
| Rh/C | Low | High | Often a good choice for suppressing hydrogenolysis. |
| Ru/C | Low | Very High | Excellent for carboxylic acid reduction, often with high selectivity. |
Issue 3: Undesired Stereochemical Outcome
Question: "The diastereomeric ratio of my product is not what I expected. How can I control the stereoselectivity of the hydrogenation?"
Answer: The stereochemical outcome of the hydrogenation is influenced by the directing effect of the existing hydroxyl group and the choice of catalyst and solvent.
Strategies for Controlling Stereoselectivity:
-
Leveraging the Directing Group: The hydroxyl group can coordinate to the catalyst surface and direct the addition of hydrogen from the same face of the ring.
-
For a cis starting material: The hydroxyl and carboxylic acid groups are on the same side of the ring. The hydroxyl group can direct hydrogen addition to the same face, leading to a syn relationship between the two hydroxyl groups in the product.
-
For a trans starting material: The groups are on opposite faces. The directing effect of the hydroxyl group may be less pronounced, and the stereochemical outcome will be more dependent on the catalyst and steric factors.
-
-
Catalyst Choice:
-
Homogeneous Catalysts: For highly specific stereochemical control, homogeneous catalysts like Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) are known for their excellent directing group ability. However, they may be less effective for carboxylic acid reduction.
-
Heterogeneous Catalysts: Bimetallic catalysts, such as Pt-Ni or Pd-Cu, have been shown to enhance substrate-directed hydrogenations by providing distinct binding sites for the directing group and the reducible functionality.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface, thereby affecting stereoselectivity.
-
Solution: Screen different solvents. Less polar, non-coordinating solvents may enhance the directing effect of the hydroxyl group by minimizing competing interactions with the catalyst.
-
Conceptual Diagram of Hydroxyl-Directed Hydrogenation
Experimental Protocols
General Procedure for Catalytic Hydrogenation
-
Reactor Setup: To a clean, dry hydrogenation flask equipped with a magnetic stir bar, add the this compound and the chosen solvent (e.g., ethanol, methanol, or water).
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the hydrogenation catalyst (typically 5-10 mol% loading).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., from a balloon or a regulated cylinder).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent at all times. Quench the filter cake carefully with water before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.
Analytical Monitoring Protocol (HPLC)
-
Column: A reverse-phase C18 column is generally suitable for this analysis.
-
Mobile Phase: An isocratic or gradient method using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) can be used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for carboxylic acids. If available, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can also be employed.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase and filter it through a 0.45 µm syringe filter before injection.
Stereochemical Analysis by NMR
The stereochemistry of the product can be determined using a combination of 1H and 13C NMR spectroscopy.
-
1H NMR: The coupling constants (³JHH) between the protons on the cyclopentane ring are dependent on the dihedral angles, which in turn are determined by the relative stereochemistry of the substituents.
-
13C NMR: The chemical shifts of the carbon atoms in the cyclopentane ring are sensitive to the stereochemical environment.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons. A strong NOE between protons on C1 and C3 would indicate a cis relationship.
References
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes.
- ResearchGate. (n.d.).
- Abdullah, H. A., Rochester, C. H., Anderson, J. A., Bailie, J. E., Richardson, N. V., & Hutchings, G. J. (2000).
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 3-Hydroxycyclopentanecarboxylic Acid Isomers
Welcome to the technical support center for the analysis of 3-Hydroxycyclopentanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC separations. We will move beyond generic advice to address the specific challenges posed by these polar, acidic, and chiral analytes.
Introduction: The Challenge of this compound
This compound (C₆H₁₀O₃) is a small, polar organic acid.[1][2][3][4] Its structure presents several analytical challenges for HPLC:
-
High Polarity: The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly water-soluble, leading to poor retention on traditional reversed-phase (C18) columns.[5]
-
Ionizable Nature: The carboxylic acid group's ionization is pH-dependent, drastically affecting its polarity and interaction with the stationary phase.[6][7][8]
-
Isomeric Complexity: As a chiral compound, it exists as enantiomers and potentially diastereomers, which are notoriously difficult to separate and require specialized chiral stationary phases or mobile phase additives.[9][10][11]
This guide provides a structured approach to overcome these challenges through logical method development and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles encountered when developing a separation method for these isomers.
Question 1: Why am I seeing little to no retention of my analyte on a C18 column?
Answer: This is the most common issue for polar compounds like this compound on non-polar stationary phases.[5] The root cause is a mismatch in polarity. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[12] Your highly polar analyte has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the non-polar C18 chains, causing it to elute very early, often with the solvent front.
To address this, you must increase the analyte's interaction with the stationary phase. There are three primary strategies:
-
Ion Suppression (Reversed-Phase): Lower the mobile phase pH to at least 2 units below the analyte's pKa.[13] For a carboxylic acid, this protonates the carboxyl group (-COOH), making the molecule less polar (more neutral) and thereby increasing its affinity for the C18 phase.[6][12]
-
Ion-Pair Chromatography (Reversed-Phase): Add an ion-pairing reagent to the mobile phase, such as a tetraalkylammonium salt (e.g., tetrabutylammonium).[14] This reagent has a hydrophobic "tail" that interacts with the C18 phase and a charged "head" that forms an ion pair with your ionized analyte, effectively pulling it onto the stationary phase.[14][15]
-
Switching Chromatography Mode (HILIC): Move to a mode designed for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[16][17][18] HILIC uses a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of organic solvent.[5][19] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.[18]
Question 2: My peak shape is very poor (tailing or fronting). What is causing this?
Answer: Poor peak shape for this analyte is typically due to secondary ionic interactions or column overload.
-
Peak Tailing: This is often caused by the interaction of the ionized carboxylate group with active sites on the silica backbone of the stationary phase (silanols).[20] This is especially problematic if the mobile phase pH is not properly controlled. To mitigate this, ensure your mobile phase is adequately buffered at a low pH (e.g., pH 2.5-3.5) to keep the analyte fully protonated.[7][13] Using a high-purity, end-capped column can also minimize available silanol groups.[20]
-
Peak Fronting: This is less common for this analyte but can occur due to column overload.[20] The concentration of your injected sample may be too high, saturating the stationary phase. Try reducing the injection volume or diluting the sample.
Question 3: How do I choose the right buffer for my mobile phase?
Answer: The buffer's role is to maintain a stable pH, which is critical for reproducible retention times and good peak shape for ionizable compounds.[7] The ideal buffer should:
-
Have a pKa within +/- 1 unit of the desired mobile phase pH.
-
Be soluble in the mobile phase mixture.
-
Be compatible with your detector (e.g., use volatile buffers like formic acid or ammonium acetate for Mass Spectrometry).[7]
| Buffer System | Useful pH Range | Volatility (MS-Compatible) | Comments |
| Phosphate Buffer | 2.1 - 3.1, 6.2 - 8.2 | No | Excellent buffering capacity but not suitable for MS. Can precipitate in high organic. |
| Formate Buffer | 2.8 - 4.8 | Yes | Good choice for low pH applications compatible with MS. |
| Acetate Buffer | 3.8 - 5.8 | Yes | Commonly used, MS-compatible. May not be ideal if a very low pH is required. |
| Trifluoroacetic Acid (TFA) | ~1.5 - 2.5 | Yes | Often used at 0.1% as a mobile phase additive. It is a strong ion-pairing agent, not a true buffer, but is effective at maintaining low pH and improving peak shape. |
Part 2: Troubleshooting Guide
This section provides a systematic approach to solving specific separation problems.
Issue 1: Inadequate Resolution of Isomers
If you have achieved retention but the isomers are not separating, the issue lies with selectivity.
Caption: Decision workflow for troubleshooting poor isomer resolution.
Explanation of Steps:
-
For Achiral Separations (Diastereomers): The separation of diastereomers can often be achieved on standard columns (C18, HILIC). Selectivity is primarily influenced by mobile phase pH and the type of organic solvent.[21][22] Changing the pH alters the ionization state of the carboxylic acid and hydroxyl groups, which can subtly change the overall shape and polarity of the isomers, allowing for separation.[8] Switching between acetonitrile and methanol changes the solvent-analyte interactions (e.g., dipole-dipole vs. hydrogen bonding), which can also significantly impact selectivity.
-
For Chiral Separations (Enantiomers): Enantiomers have identical physical properties in an achiral environment and thus require a chiral stationary phase (CSP) for separation.[10][23] The CSP creates a chiral environment where transient diastereomeric complexes are formed between the analyte enantiomers and the chiral selector on the stationary phase.[23] These complexes have different stability, leading to different retention times. Success is highly dependent on finding a CSP that provides the necessary interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your specific molecule.[11][24]
Issue 2: Drifting Retention Times
Unstable retention times are a sign of an un-equilibrated or changing system.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inadequate Column Equilibration | Increase equilibration time to at least 10-15 column volumes. For ion-pair or HILIC, this can be much longer.[25] | The stationary phase surface needs to reach a steady state with the mobile phase. This is especially true for ion-pairing reagents that must adsorb onto the surface or for HILIC where a stable water layer must form.[17][26] |
| Mobile Phase pH Instability | Use a buffer at a concentration of 10-25 mM and ensure the target pH is within 1 pKa unit of the buffer's pKa.[7][20] | An unbuffered or poorly buffered mobile phase can change pH over time (e.g., by absorbing atmospheric CO₂), which will alter the ionization state of the analyte and change its retention time.[7][12] |
| Temperature Fluctuations | Use a thermostatted column compartment.[25] | Retention in HPLC is temperature-dependent. Even small changes in ambient temperature can cause retention to drift. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile organic component.[20][25] | Evaporation of the organic solvent (e.g., acetonitrile) will increase the mobile phase's polarity, leading to increased retention in HILIC or decreased retention in reversed-phase. |
Part 3: Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening for Ion Suppression
This protocol outlines a method for finding the optimal pH for retaining this compound on a C18 column.
Objective: To determine the mobile phase pH that provides maximum retention and best peak shape.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Buffers: 0.1 M Phosphoric Acid, 0.1 M Potassium Hydroxide
-
Analyte stock solution (1 mg/mL)
Procedure:
-
Prepare Buffered Aqueous Solvents:
-
Prepare three 1L aqueous solutions (Mobile Phase A):
-
pH 2.5: Add 0.1% Phosphoric Acid to water. Adjust with KOH if necessary.
-
pH 3.0: Add 0.1% Phosphoric Acid to water. Adjust with KOH if necessary.
-
pH 3.5: Add 0.1% Phosphoric Acid to water. Adjust with KOH if necessary.
-
-
Filter all aqueous phases through a 0.45 µm filter.
-
-
Set Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Mobile Phase Gradient: Start with a 95:5 (A:B) isocratic hold.
-
-
Equilibration and Analysis:
-
Install the C18 column.
-
Begin with the pH 2.5 mobile phase. Equilibrate the system for at least 15 minutes.
-
Inject the analyte standard. Record the chromatogram.
-
Repeat the equilibration and injection for the pH 3.0 and pH 3.5 mobile phases.
-
-
Data Analysis:
-
Compare the retention time, peak asymmetry, and theoretical plates for each pH condition.
-
The optimal pH will provide a retention factor (k) between 2 and 10 and a peak asymmetry as close to 1.0 as possible.
-
Caption: Protocol workflow for mobile phase pH screening.
References
- Roemling, R., et al. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Jandera, P. (2011). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Biocompare. "Hydrophilic Interaction (HILIC) Columns." Biocompare. [Link]
- Wikipedia.
- Technology Networks. (2024).
- YMC. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." YMC. [Link]
- Biotage. (2023).
- National Center for Biotechnology Information. "this compound.
- Advanced Chromatography Solutions. (2013). "HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
- Moravek.
- SCION Instruments. "HPLC Troubleshooting Guide." SCION Instruments. [Link]
- Hichrom. "HPLC Troubleshooting Guide." Hichrom. [Link]
- Dolan, J.W. (2017). "Back to Basics: The Role of pH in Retention and Selectivity.
- National Center for Biotechnology Information. "(1S,3R)-3-Hydroxycyclopentanecarboxylic acid.
- Phenomenex. "HPLC Troubleshooting Guide." Phenomenex. [Link]
- National Center for Biotechnology Information. "(3R)-3-hydroxycyclopentane-1-carboxylic acid.
- Haseeb, A. (2023). "Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines." Diva-portal.org. [Link]
- Waters Corporation. (2020). "Retaining and Separating Polar Acidic Compounds.
- Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex. [Link]
- Mastelf Technologies. (2025). "Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance." Mastelf. [Link]
- Shimadzu.
- Mason Technology. (2024). "Ion-Pairing Agents | HPLC." Mason Technology. [Link]
- Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technologies. [Link]
- Long, W.J., et al. (2009). "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns." Agilent Technologies. [Link]
- Restek. "HPLC Troubleshooting Guide." Restek. [Link]
- CHROMacademy. (2013). "Mobile Phase Optimization Strategies in Reversed-Phase HPLC.
- Shimadzu. (2016). "Chiral Separation Using SFC and HPLC." Shimadzu. [Link]
- Šatínský, D., et al. (2021). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Pharma Growth Hub. (2022).
- Phenomenex.
- ResearchGate. (2018). "Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- Lucy, C.A., et al. (2017). "Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
- ResearchGate. "Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
- SIELC Technologies. "HPLC Separation of Carboxylic Acids." SIELC Technologies. [Link]
- SIELC Technologies. "Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column." SIELC Technologies. [Link]
Sources
- 1. This compound | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R)-3-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 152468306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromblog.wordpress.com [chromblog.wordpress.com]
- 8. moravek.com [moravek.com]
- 9. shimadzu.com [shimadzu.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
- 14. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 15. diva-portal.org [diva-portal.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 19. biocompare.com [biocompare.com]
- 20. hplc.eu [hplc.eu]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. mastelf.com [mastelf.com]
- 23. m.youtube.com [m.youtube.com]
- 24. phx.phenomenex.com [phx.phenomenex.com]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Stereoselective Synthesis of 3-Hydroxycyclopentanecarboxylic Acid
Welcome to the Technical Support Center dedicated to the stereoselective synthesis of 3-hydroxycyclopentanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the complexities of stereocontrol in this critical class of molecules, which are pivotal intermediates in the synthesis of prostaglandins and other biologically active compounds.
I. Troubleshooting Guide: Common Issues in Stereocontrol
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your synthetic strategy.
Issue 1: Poor Diastereoselectivity in the Reduction of 3-Oxocyclopentanecarboxylate Precursors
Question: My reduction of an ethyl 3-oxocyclopentanecarboxylate derivative to the corresponding 3-hydroxycyclopentanecarboxylate is yielding an almost 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
Answer: This is a common challenge where the facial selectivity of the hydride attack on the prochiral ketone is low. The choice of reducing agent and reaction conditions are paramount in controlling the stereochemical outcome.
Causality and Solutions:
-
Steric Hindrance and Directing Groups: The stereoselectivity of the reduction is governed by the steric environment around the carbonyl group. Bulky reducing agents will preferentially attack from the less hindered face of the cyclopentanone ring. Conversely, the presence of a directing group can chelate with the reducing agent, forcing the hydride delivery from a specific face.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Simple reducing agents like sodium borohydride often exhibit low diastereoselectivity. Consider using sterically more demanding hydride sources.
-
Recommendation: Employ bulky hydride reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reagents will approach the carbonyl from the face opposite to the ester group, favoring the formation of the trans alcohol.
-
-
Chelation Control: If the cis diastereomer is desired, a chelating functional group on the cyclopentane ring can be exploited.
-
Recommendation: If your substrate allows, introduce a hydroxyl or other coordinating group that can form a five- or six-membered chelate with a suitable reducing agent (e.g., zinc borohydride). This will direct the hydride attack from the same face as the directing group.
-
-
Temperature Optimization: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.
-
Recommendation: Perform the reduction at low temperatures, such as -78 °C.
-
-
Protocol Example: Diastereoselective Reduction with L-Selectride®
-
Dissolve the ethyl 3-oxocyclopentanecarboxylate substrate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of L-Selectride® in THF (1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide to decompose the borane intermediates.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate the desired diastereomer.
| Reducing Agent | Typical Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | ~1:1 to 3:1 |
| L-Selectride® | >95:5 |
| K-Selectride® | >95:5 |
Issue 2: Low Enantioselectivity in Organocatalytic Michael Addition for Cyclopentane Ring Formation
Question: I am attempting an asymmetric Michael addition-cyclization cascade to form a substituted this compound precursor using a prolinol-derived organocatalyst, but the enantiomeric excess (ee) of my product is low. What are the likely causes and how can I improve the enantioselectivity?[1]
Answer: Low enantioselectivity in organocatalytic reactions often points to issues with the catalyst's effectiveness in creating a well-defined chiral environment in the transition state. Factors such as catalyst structure, solvent, and reaction temperature play a critical role.
Causality and Solutions:
-
Catalyst Structure and Steric Shielding: The enantioselectivity is dictated by the ability of the chiral catalyst to shield one face of the intermediate enamine or iminium ion, directing the incoming nucleophile to the other face. The steric bulk of the catalyst's substituents is crucial for this shielding.
-
Troubleshooting Steps:
-
Catalyst Modification: The structure of the organocatalyst is the most critical parameter.
-
Recommendation: If using a diphenylprolinol silyl ether catalyst, consider modifying the silyl group. A bulkier silyl group, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBS), can enhance the steric shielding of one face of the reactive intermediate, thereby improving enantioselectivity.[1]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly.
-
Recommendation: Screen a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane often favor higher enantioselectivities in these types of reactions.
-
-
Temperature Optimization: As with diastereoselectivity, lowering the reaction temperature can increase the energy difference between the two enantiomeric transition states.
-
Recommendation: Conduct the reaction at lower temperatures (e.g., 0 °C or -20 °C) and monitor for changes in enantiomeric excess.
-
-
Additive Screening: The presence of additives, such as a co-catalyst or a weak acid, can influence the reaction pathway and selectivity.
-
Recommendation: For some Michael additions, the addition of a weak acid (e.g., benzoic acid) can facilitate catalyst turnover and improve stereoselectivity.
-
-
Logical Relationship for Improving Enantioselectivity in Organocatalytic Michael Addition
Sources
Technical Support Center: Troubleshooting Emulsions in the Workup of 3-Hydroxycyclopentanecarboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for handling emulsions during the workup of 3-Hydroxycyclopentanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who encounter this common but challenging issue. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental questions surrounding emulsion formation with this specific molecule.
Q1: I'm performing a liquid-liquid extraction with this compound and I have a persistent, milky layer between the aqueous and organic phases. What is happening?
You are observing an emulsion. An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets throughout the other.[1][2] In your case, the vigorous mixing or shaking during the extraction process has dispersed one solvent into the other, and this mixture is being stabilized, preventing the clean separation of your aqueous and organic layers.[3] This is a frequent challenge in the workup of polar molecules.
Q2: Why is this compound particularly prone to causing emulsions?
The molecular structure of this compound is the primary cause. It is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.
-
Hydrophilic Head: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are polar and can form hydrogen bonds with water. When the carboxylic acid is deprotonated to its carboxylate form (-COO⁻) under neutral or basic conditions, it becomes even more water-soluble.
-
Hydrophobic Tail: The cyclopentane ring is nonpolar and prefers to dissolve in organic solvents.
This dual nature allows the molecule to act as a surfactant or emulsifying agent . It positions itself at the interface between the aqueous and organic layers, lowering the interfacial tension and stabilizing the dispersed droplets that would otherwise coalesce and separate.[4]
Part 2: A Tiered Approach to Troubleshooting Emulsions
When an emulsion forms, it is best to follow a systematic, tiered approach, starting with the least invasive methods before escalating to more aggressive techniques.
Tier 1: The First Response - Physical & Gentle Methods
These methods should always be your first course of action as they do not involve adding new reagents to your system.
Q3: An emulsion just formed. What is the very first thing I should do?
Answer: Be patient. Often, emulsions are kinetically stable but not thermodynamically stable.
-
Let it Stand: Place the separatory funnel upright in a ring clamp and simply wait for 15-30 minutes. Gravity alone can sometimes be sufficient to break a weak emulsion.[2][5][6]
-
Gentle Agitation: If waiting doesn't work, gently swirl the separatory funnel or gently stir the emulsion layer with a glass stir rod or pipette.[6][7] The goal is to encourage the small droplets to coalesce into larger ones, which will then separate. Avoid vigorous shaking, as this will only worsen the problem.[4]
Tier 2: The Workhorse Technique - Altering the Aqueous Phase
If physical methods fail, the next step is to chemically alter the aqueous phase to destabilize the emulsion. This is often the most effective approach for this compound.
Q4: The emulsion is stable. What is the most common and effective chemical method to try next?
Answer: "Salting Out" with Brine.
The addition of a saturated aqueous solution of sodium chloride (brine) is a highly effective technique.[4][8]
Mechanism of Action: Adding a high concentration of salt dramatically increases the ionic strength of the aqueous layer.[9] This has two effects:
-
Reduces Solubility: It decreases the solubility of your organic product in the aqueous phase, forcing it into the organic layer (the "salting-out" effect).[9][10]
-
Destabilizes Interface: The high concentration of ions disrupts the hydrogen-bonding network of water and interacts with the polar groups of your surfactant-like product, making it less effective at stabilizing the oil-water interface.[9][11]
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in water. You can do this by adding NaCl to water and stirring until no more salt will dissolve and a small amount of solid remains at the bottom.
-
Addition: Add a volume of the brine solution to the separatory funnel, roughly 10-20% of the volume of the aqueous layer.
-
Mixing: Gently invert the separatory funnel a few times. Do not shake vigorously. You should observe the emulsion beginning to break.
-
Separation: Allow the layers to settle. The boundary between the aqueous and organic layers should become much sharper.
-
Alternative: In some cases, adding solid NaCl directly to the funnel can also be effective.[5][12] The salt crystals falling through the emulsion can help disrupt the interface.[6]
Q5: Can I use the pH of the solution to break the emulsion?
Answer: Yes, and for a carboxylic acid like this, it is a powerful and highly recommended method.
The solubility and surfactant-like properties of this compound are highly dependent on pH.
Mechanism of Action: The predicted pKa of the carboxylic acid is around 4.05.[13]
-
Above the pKa (pH > 4.05): The molecule exists primarily in its deprotonated, anionic carboxylate form (R-COO⁻). This form is highly polar and an effective emulsifying agent.
-
Below the pKa (pH < 4.05): The molecule is protonated to its neutral carboxylic acid form (R-COOH). This form is significantly less polar, much more soluble in the organic solvent, and a much weaker emulsifying agent.
By acidifying the aqueous layer, you "switch off" the molecule's ability to stabilize the emulsion.
Protocol 2: Breaking an Emulsion via pH Adjustment
-
Check pH: Use a pH strip to test the current pH of your aqueous layer. If it is neutral or basic, it is likely contributing to the emulsion.
-
Acidify: Add a dilute solution of hydrochloric acid (e.g., 1M HCl) dropwise to the separatory funnel while gently swirling.
-
Monitor: Periodically stop adding acid, allow the layers to settle briefly, and check the pH of the aqueous layer. Continue adding acid until the pH is approximately 2-3.
-
Observe: As you lower the pH, you should see the emulsion break and the layers clarify.
-
Mix and Separate: Once the pH is acidic, you can perform a gentle inversion to ensure complete mixing and then allow the layers to fully separate before draining.
Tier 3: Advanced and Mechanical Methods
For the most stubborn emulsions, a change in solvent or physical force may be required.
Q6: I've tried brine and adjusting the pH, but the emulsion persists. What's next?
Answer: Consider filtration, solvent modification, or mechanical force.
-
Filtration through Celite or Glass Wool: Emulsions are often stabilized by fine particulate matter or suspended solids.[12] Filtering the entire emulsified mixture through a pad of Celite or a plug of glass wool can physically remove these particulates, causing the emulsion to break.[1][12]
-
Change the Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[1][4] For example, if you are using ethyl acetate, adding a small amount of THF or a more nonpolar solvent like hexanes might help.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective mechanical method. The force will cause the denser and lighter phases to separate cleanly. This is particularly useful for small-volume emulsions.[2][4]
-
Heating or Cooling: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by reducing the viscosity and increasing molecular motion.[2] Conversely, cooling or even freezing the aqueous layer can also work by having ice crystals physically disrupt the emulsion.[2] Use caution with heating, especially with low-boiling point solvents.
Part 3: Visual Guides & Data Summary
Troubleshooting Decision Workflow
The following diagram outlines the logical progression for tackling an emulsion during your workup.
Caption: A decision tree for troubleshooting emulsions.
Mechanism of Emulsion Stabilization and Resolution
This diagram illustrates how this compound stabilizes an emulsion and how pH adjustment resolves it.
Caption: Mechanism of emulsion resolution by pH adjustment.
Table 1: Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Pros | Cons | Best For |
| Patience/Gentle Stir | Gravity/Mechanical Coalescence | No additives required, simple. | Slow, only effective for weak emulsions. | Initial attempt for any emulsion. |
| Salting Out (Brine) | Increases aqueous phase ionic strength, reducing organic solubility.[1][9] | Highly effective, cheap, readily available. | Adds salt to the aqueous layer which may need to be removed later. | Persistent emulsions where the product has some aqueous solubility. |
| pH Adjustment | Protonates the carboxylic acid, reducing its surfactant properties. | Very effective for acidic/basic compounds, targets the root cause. | Requires knowledge of pKa, adds acid/base to the mixture. | Emulsions caused by ionizable compounds like carboxylic acids. |
| Filtration (Celite) | Physical removal of suspended particulate matter that stabilizes the emulsion.[12] | Effective for emulsions caused by solids. | Can be slow, potential for product adsorption onto the filter medium. | Emulsions with visible suspended solids. |
| Centrifugation | Applies mechanical force to accelerate phase separation based on density.[2][4] | Very effective, fast, no additives. | Requires specialized equipment, may not be feasible for large volumes. | Stubborn, small-volume emulsions. |
| Solvent Addition | Alters the polarity and density of one of the phases to improve separation.[4] | Can be effective for specific systems. | Adds another solvent to purify, may decrease product recovery. | When other methods fail and solvent compatibility is known. |
References
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- Understanding the Properties and Handling of 1-Hydroxycyclopentanecarboxylic Acid. [Link]
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Technical Support Center: Catalyst Selection for 3-Hydroxycyclopentanecarboxylic Acid Hydrogenation
Welcome to the technical support center for advanced hydrogenation applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the catalytic hydrogenation of 3-Hydroxycyclopentanecarboxylic acid to produce (3-hydroxymethyl)cyclopentan-1-ol. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond standard protocols to explain the fundamental principles behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of this compound?
The primary challenge lies in the reduction of the carboxylic acid functional group. Carboxylic acids are significantly less reactive towards catalytic hydrogenation than other carbonyl compounds like ketones or aldehydes, or carbon-carbon double bonds.[1][2] This low reactivity is due to the weak electrophilicity of the carbonyl carbon and the potential for the acidic proton to deactivate certain catalysts.[3][4] Consequently, this transformation typically requires specialized catalyst systems and more forcing reaction conditions, such as elevated temperatures and high hydrogen pressures, compared to simpler hydrogenations.[5][6]
Q2: What are the potential side reactions or byproducts I should be aware of?
When hydrogenating this compound, several side reactions can occur, impacting yield and purity. The primary concerns include:
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Decarboxylation: Loss of the carboxyl group as CO2 to form cyclopentanol.[4][7]
-
Hydrogenolysis: Cleavage of the C-O bond of the secondary alcohol, which would yield cyclopentanecarboxylic acid.
-
Esterification: Reaction between the starting carboxylic acid and the product alcohol, ((3-hydroxymethyl)cyclopentan-1-ol), to form a dimer ester.[4][7]
Controlling selectivity to minimize these byproducts is a critical aspect of process development and is heavily influenced by the choice of catalyst and reaction conditions.
In-Depth Guide: Selecting the Optimal Catalyst System
The choice between a heterogeneous and a homogeneous catalyst is a primary decision point, dictated by factors such as required reaction conditions, catalyst cost, ease of product separation, and scalability.
Decision Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting an appropriate catalytic system based on key experimental and process requirements.
Caption: Decision tree for catalyst selection.
Comparison of Recommended Catalyst Families
The hydrogenation of carboxylic acids is a demanding reaction, and catalyst performance is paramount. Ruthenium, Rhodium, and Iridium-based systems have demonstrated the most promise.[3][7][8][9]
| Catalyst Family | Type | Typical Support/Ligands | Pressure (bar) | Temp (°C) | Advantages | Disadvantages |
| Ruthenium (Ru) | Heterogeneous | Carbon, Al₂O₃, TiO₂ | 80 - 200 | 150 - 250 | Robust, recyclable, cost-effective for scale-up.[7] | Requires harsh conditions, potential for side reactions.[5][6] |
| Ruthenium-Tin (Ru-Sn) | Heterogeneous | Al₂O₃, Carbon | 50 - 150 | 150 - 220 | Excellent selectivity to the alcohol, suppresses hydrogenolysis.[9] | More complex to prepare; potential for tin leaching.[4] |
| Rhodium (Rh) | Homogeneous | Phosphine ligands (e.g., Triphos) | 30 - 100 | 80 - 140 | Can operate under milder conditions than heterogeneous Ru.[8][10] | Higher cost, product separation can be complex. |
| Iridium (Ir) | Homogeneous | Bipyridine, Pincer ligands | 25 - 80 | 80 - 120 | Highly active, often at the mildest conditions; may require an acid promoter.[3][8][11] | High catalyst cost, sensitivity to impurities. |
Troubleshooting Guide
Issue 1: No or very low conversion of starting material.
This is a common issue often related to catalyst activity or the reaction environment.[12][13]
-
Question: I've set up my reaction with Ru/C, but after 24 hours, I only see the starting material. What went wrong?
-
Answer: There are several potential root causes. First, verify the integrity of your setup. Ensure there are no leaks in your high-pressure reactor, as maintaining hydrogen pressure is critical. Second, confirm catalyst activity. Was the catalyst fresh? Heterogeneous catalysts, especially palladium and platinum, can be pyrophoric and their activity degrades with improper storage or handling. Ruthenium is more robust but can still be affected. Third, consider the reaction environment. The system must be thoroughly purged of air (oxygen is a catalyst poison) and filled with hydrogen. Inadequate stirring can also lead to poor mass transfer between the gaseous hydrogen, the liquid phase, and the solid catalyst surface.[14] Finally, review your conditions. Standard Ru/C often requires high temperatures (e.g., >150 °C) and pressures (>80 bar) for carboxylic acid reduction.[2][7]
-
Issue 2: The reaction works, but the yield of the desired diol is low, and I see several byproducts.
-
Question: My hydrogenation with a Ruthenium catalyst produces the desired alcohol, but I'm also seeing significant amounts of cyclopentanol and a higher-boiling impurity. How can I improve selectivity?
-
Answer: This points to a selectivity issue. The formation of cyclopentanol suggests a decarboxylation side reaction is occurring, which is often promoted by very high temperatures.[4] The high-boiling impurity is likely the ester formed between your starting material and the alcohol product. To improve selectivity for the desired diol, consider the following:
-
Modify Conditions: Try lowering the reaction temperature. While this may slow the reaction rate, it can significantly suppress side reactions.
-
Change the Catalyst: This is the most effective approach. Switching to a bimetallic Ru-Sn catalyst is highly recommended. The addition of tin (Sn) is known to create a more oxophilic site that favors the adsorption of the carbonyl group, promoting its hydrogenation while suppressing pathways like decarboxylation and hydrogenolysis.[9] This bifunctional mechanism is key to achieving high selectivity in carboxylic acid reductions.[6]
-
-
Issue 3: I'm using a homogeneous Iridium catalyst, and the reaction stops prematurely.
-
Question: My reaction with [Cp*Ir(bpy)Cl]Cl started well, but stalled at 40% conversion. What could be the cause?
-
Answer: Homogeneous catalysts can be sensitive to deactivation. Firstly, ensure the purity of your substrate, solvent, and hydrogen gas, as trace impurities (e.g., sulfur compounds, halides) can poison the catalyst. Secondly, some homogeneous systems for acid hydrogenation require a Brønsted or Lewis acid co-catalyst to facilitate the catalytic cycle.[8][11] Without it, the reaction may be sluggish or stall. Thirdly, the product itself or the water generated during the reaction can sometimes inhibit the catalyst. Review literature precedents for your specific iridium complex to see if product inhibition has been reported or if specific additives are used to maintain catalytic activity.[15]
-
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation Screening
This protocol outlines a standard procedure for screening a heterogeneous catalyst like Ru-Sn/C in a high-pressure batch reactor.
Workflow Diagram:
Caption: Standard workflow for a heterogeneous hydrogenation experiment.
Step-by-Step Procedure:
-
Reactor Loading: To a glass liner of a high-pressure autoclave (e.g., Parr reactor), add this compound (e.g., 1.0 g, 7.68 mmol) and a suitable solvent (e.g., 20 mL of 1,4-dioxane or THF).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen stream), add the heterogeneous catalyst (e.g., 5 wt% Ru-Sn/C, typically 5-10 mol% relative to the substrate).
-
Assembly: Place the liner in the reactor, add a magnetic stir bar, and securely seal the reactor according to the manufacturer's instructions.
-
Inerting: Connect the reactor to a gas manifold. Pressurize with nitrogen to ~10 bar and vent three times to remove all oxygen. Then, pressurize with hydrogen to ~10 bar and vent three times.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 180 °C).
-
Monitoring: Monitor the reaction by observing the pressure drop over time. The reaction is typically run for 12-24 hours.
-
Work-up: After the reaction period, cool the vessel to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor, remove the liner, and dilute the reaction mixture with a polar solvent (e.g., methanol). Filter the mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with additional solvent.
-
Analysis: Combine the filtrates and remove the solvent under reduced pressure. Analyze the resulting crude product by GC-MS and/or ¹H NMR to determine conversion and selectivity.
References
- Goldberg, K. I., et al. (2013). Hydrogenation of carboxylic acids catalyzed by half-sandwich complexes of iridium and rhodium. Journal of the American Chemical Society, 135(43), 16022-5. [Link]
- Tsuji, Y., et al. Direct Hydrogenation of Carboxylic Acids to Corresponding Aldehydes Catalyzed by Palladium Complexes.
- Beller, M., et al. (2015). Direct Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols. Angewandte Chemie International Edition, 54(30), 8853-8856. [Link]
- Tsuji, Y., et al. Direct hydrogenation of carboxylic acids to corresponding aldehydes catalyzed by palladium complexes. Waseda University Repository. [Link]
- Tamura, M., et al. Hydrogenation of carboxylic acids over Ru/support catalysts.
- Tungler, A., et al. (2000). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids.
- Bhaduri, S., & Khwaja, H. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 847-855. [Link]
- Langer, R., et al. (2011). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 15(5), 1136-1141. [Link]
- He, L., et al. (2018). Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild Conditions. Organic Letters, 20(17), 5348-5352. [Link]
- Shinde, V. (2023). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 7(10), 784-793. [Link]
- Goldberg, K. I., et al. (2013). Hydrogenation of Carboxylic Acids Catalyzed by Half-Sandwich Complexes of Iridium and Rhodium.
- Liu, Z., et al. (2014). Promoted ruthenium catalyst for the improved hydrogenation of carboxylic acids to the corresponding alcohols.
- LibreTexts Chemistry. (2023).
- Organic Chemistry Portal. (2019).
- Pidko, E. A., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews, 44(12), 3931-3958. [Link]
- Xiao, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 481-486. [Link]
- Beller, M., et al. (2018). Selective Hydrogenation of Carboxylic Acids to Alcohols or Alkanes Employing a Heterogeneous Catalyst.
- Dumeignil, F., et al. (2018). Heterogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amino Acids, and Amides. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 2, 261-300. [Link]
- Pidko, E. A., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Semantic Scholar. [Link]
- Cole-Hamilton, D. J., et al. (1990). Homogeneous catalytic hydrogenation of carboxylic acid esters to alcohols.
- Tamura, M., et al. (2023). Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. Chemical Reviews, 123(5), 2344-2403. [Link]
- Pidko, E. A., et al. (2015). ChemInform Abstract: Heterogeneous and Homogeneous Catalysis for the Hydrogenation of Carboxylic Acid Derivatives: History, Advances and Future Directions.
- Beller, M., et al. (2018). Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides.
- Reddit User Discussion. (2022).
- Reddit User Discussion. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]
- PubChem. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid.
- Saito, S. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions, 43(10), 3843-3854. [Link]
- ResearchGate. (2018). Hydrogenation of carboxylic acids. Scientific Diagram. [Link]
- PubChem. This compound.
- Reddit User Discussion. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. [Link]
- Yadav, G. D., & Thathagar, M. B. (2002). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
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minimizing side reactions in the synthesis of 3-Hydroxycyclopentanecarboxylic acid derivatives
Welcome to the technical support center for the synthesis of 3-hydroxycyclopentanecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during their synthetic campaigns. The cyclopentane motif is a valuable scaffold in medicinal chemistry, and precise control over its synthesis is paramount for achieving desired biological activity.[1] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
I. Controlling Stereochemistry: The Cis/Trans Isomer Challenge
One of the most critical aspects in the synthesis of this compound derivatives is achieving the desired stereochemistry. The relative orientation of the hydroxyl and carboxylic acid groups significantly impacts the biological properties of the final molecule.
FAQ 1: My synthesis of this compound ester from the corresponding keto-ester is yielding a mixture of cis and trans isomers. How can I improve the diastereoselectivity of the ketone reduction?
Answer:
Achieving high diastereoselectivity in the reduction of 3-oxocyclopentanecarboxylic acid esters is a common challenge. The choice of reducing agent and reaction conditions are the primary factors influencing the stereochemical outcome. The thermodynamic and kinetic products often differ, so careful optimization is key.
Underlying Principle: The stereoselectivity is governed by the direction of hydride attack on the carbonyl group. Bulky reducing agents will preferentially attack from the less sterically hindered face of the cyclopentanone ring, while smaller reducing agents may be less selective. Chelation control can also be a powerful tool if a suitable chelating agent is present.
Troubleshooting and Optimization Strategies:
-
Sterically Hindered Hydride Reagents for Trans Isomer: To favor the formation of the trans isomer, where the hydride attacks from the same face as the ester group, sterically demanding reducing agents are often employed. These reagents approach from the less hindered face, opposite to the ester group.
-
Lithium tri-sec-butylborohydride (L-Selectride®): This reagent is highly effective in providing the trans isomer due to its large steric profile.
-
Sodium triacetoxyborohydride (STAB): While milder, it can also offer good selectivity for the trans product.
-
-
Chelation-Controlled Reduction for Cis Isomer: To obtain the cis isomer, where the hydroxyl and ester groups are on the same face of the ring, a strategy that involves chelation can be highly effective.
-
Sodium Borohydride (NaBH₄) with Chelating Lewis Acids: In the presence of a Lewis acid like cerium(III) chloride (the Luche reduction), the Lewis acid can coordinate to both the carbonyl oxygen and the ester oxygen, locking the conformation and directing the hydride attack from the more hindered face to yield the cis product.
-
-
Catalytic Hydrogenation: Hydrogenation over a heterogeneous catalyst (e.g., Pd/C, PtO₂) can also be diastereoselective. The substrate adsorbs onto the catalyst surface from the less hindered face, leading to the delivery of hydrogen from that face. The stereochemical outcome will depend on the specific substrate and catalyst. For 3-oxocyclopentanecarboxylic acid, hydrogenation is a viable method for producing this compound.[2]
Experimental Protocol: Diastereoselective Reduction of Ethyl 3-oxocyclopentanecarboxylate
| Parameter | Condition for trans isomer | Condition for cis isomer |
| Reducing Agent | L-Selectride® (1.1 eq) | Sodium Borohydride (1.5 eq) |
| Additive | None | Cerium(III) chloride heptahydrate (1.2 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Methanol (MeOH) |
| Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Typical Diastereomeric Ratio (trans:cis) | >95:5 | >95:5 (in favor of cis) |
Workflow for Stereoselective Reduction:
Caption: Decision workflow for stereoselective ketone reduction.
II. Unwanted Cyclization: The Lactone Problem
The proximity of the hydroxyl and carboxylic acid functionalities in this compound can lead to an intramolecular esterification, forming a bicyclic lactone. This is a common side reaction, especially during purification or when the reaction conditions are not carefully controlled.
FAQ 2: I am observing a significant amount of a bicyclic lactone byproduct during my synthesis. How can I prevent this intramolecular cyclization?
Answer:
Lactone formation from hydroxy acids is a thermodynamically driven process that can be accelerated by acid or heat.[3][4] Minimizing the formation of this byproduct requires careful control of the reaction and workup conditions, as well as considering the use of protecting groups.
Underlying Principle: The formation of a five- or six-membered ring is generally favored entropically. In the case of cis-3-hydroxycyclopentanecarboxylic acid, the hydroxyl and carboxylic acid groups are in close proximity, facilitating the formation of a stable γ-lactone.
Troubleshooting and Optimization Strategies:
-
pH Control During Workup and Purification:
-
Acidic Conditions: Avoid strongly acidic conditions, especially at elevated temperatures, as this will catalyze the Fischer esterification to form the lactone.
-
Basic Conditions: During workup, maintain a basic pH (pH > 8) to keep the carboxylic acid in its carboxylate form. The negatively charged carboxylate is not electrophilic and will not react with the hydroxyl group.
-
-
Temperature Control: Perform all reaction and purification steps at the lowest possible temperature to minimize the rate of the lactonization reaction. Avoid prolonged heating.
-
Protecting Group Strategy: The most robust solution is to use protecting groups for either the hydroxyl or the carboxylic acid functionality.
-
Carboxylic Acid Protection: Esterification of the carboxylic acid (e.g., as a methyl or ethyl ester) is a common strategy. The ester is less electrophilic than the carboxylic acid under neutral or basic conditions.
-
Hydroxyl Protection: Protecting the hydroxyl group as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether (Bn) will prevent it from acting as a nucleophile. The choice of protecting group will depend on the downstream reaction conditions.
-
Protecting Group Selection and Removal:
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Carboxylic Acid | Methyl Ester | MeOH, H⁺ (cat.) | LiOH, H₂O/THF |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, H⁺ (cat.) | H₂, Pd/C |
| Hydroxyl | TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF, THF |
| Hydroxyl | Benzyl Ether | NaH, Benzyl Bromide, THF | H₂, Pd/C |
Logical Flow for Preventing Lactonization:
Caption: Troubleshooting lactone formation.
III. Epimerization and Racemization Issues
Maintaining the stereochemical integrity of the chiral centers at C1 and C3 is crucial. Epimerization, the change in configuration at one of several stereocenters, can lead to a loss of product and complicate purification.
FAQ 3: I am observing epimerization at the carbon bearing the carboxylic acid group (C1) during my synthesis. What are the likely causes and how can I prevent it?
Answer:
Epimerization at the C1 position of a cyclopentanecarboxylic acid derivative is most likely to occur under basic conditions that promote the formation of an enolate intermediate.
Underlying Principle: The α-proton to the carbonyl of the ester or carboxylic acid is acidic. In the presence of a strong base, this proton can be removed to form a planar enolate. Reprotonation of this enolate can occur from either face, leading to a mixture of epimers.
Troubleshooting and Optimization Strategies:
-
Avoid Strong Bases: Whenever possible, use mild bases or non-basic conditions when the C1 stereocenter is established. If a strong base is required, use it at low temperatures and for the shortest possible time.
-
Choice of Base: If a basic reaction is necessary, consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).
-
Reaction Sequencing: Plan your synthetic route to avoid exposing the C1 stereocenter to harsh basic conditions after it has been set. For example, if a reaction requires a strong base, perform it before establishing the stereochemistry at C1 if possible.
-
Enzymatic Resolutions: For the synthesis of enantiomerically pure 3-hydroxycyclopentanecarboxylic acids, enzymatic resolution of a racemic ester can be a highly effective strategy that avoids harsh chemical conditions that might lead to epimerization.[5] Lipases are commonly used for the kinetic resolution of such esters.
IV. Purification Challenges
The separation of diastereomers and the removal of closely related side products can be a significant hurdle in the synthesis of this compound derivatives.
FAQ 4: I am having difficulty separating the cis and trans diastereomers of my this compound ester by column chromatography. What other purification techniques can I try?
Answer:
The separation of diastereomers can be challenging due to their similar physical properties. When standard column chromatography is ineffective, other techniques can be employed.
Troubleshooting and Optimization Strategies:
-
Chromatography Optimization:
-
Solvent System Screening: Systematically screen a variety of solvent systems with different polarities and selectivities.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly better resolution than standard flash chromatography. Chiral HPLC can be used for the separation of enantiomers.[6]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide superior separation of stereoisomers compared to HPLC.
-
-
Crystallization:
-
Diastereomeric Salt Formation: If you have the carboxylic acid, you can form diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). These diastereomeric salts have different solubilities and can often be separated by fractional crystallization.[7]
-
Direct Crystallization: If the product is a solid, careful screening of solvents may lead to conditions where one diastereomer selectively crystallizes.
-
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture to improve separability. For example, converting the hydroxyl group to a bulky ester might exaggerate the physical differences between the diastereomers, making them easier to separate by chromatography. The protecting group can then be removed after separation.
Purification Strategy Flowchart:
Caption: Purification strategies for diastereomers.
V. References
-
Dounay, A. B.; Humphreys, P. G. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Curr. Top. Med. Chem.2011 , 11 (11), 1339–1361.
-
Jeong, L. S.; Lee, J. A. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antivir. Chem. Chemother.2004 , 15 (5), 235–250. [Link]
-
Trost, B. M.; Romero, D. L.; Rise, F. A Convergent Synthesis of Carbocyclic Nucleosides. J. Am. Chem. Soc.1994 , 116 (10), 4268–4279.
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. (2025-08-06). [Link]
-
How do you synthesise a lactone from a hydroxy acid? - TutorChase. [Link]
-
Lactone - Wikipedia. [Link]
-
BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC - NIH. [Link]
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews - ACS Publications. [Link]
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC - NIH. [Link]
-
A general approach to carbocyclic sugar analogs: preparation of a carbocyclic analog of beta-D-fructofuranose - PubMed. [Link]
-
Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. [Link]
-
Protecting group - Wikipedia. [Link]
-
Protecting Groups. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
-
Protecting Groups. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation A thesis submitted for the degree of Doctor o. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation A thesis submitted for the degree of Doctor o. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]
-
US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents.
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. [Link]
-
Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed. [Link]
-
Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC. [Link]
-
Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed. [Link]
-
EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents.
-
3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem - NIH. [Link]
-
(R)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854144 - PubChem. [Link]
-
Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem - NIH. [Link]
-
This compound | C6H10O3 | CID 15153193 - PubChem - NIH. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]
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- 2. 3-氧代-1-环戊烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
scaling up the synthesis of 3-Hydroxycyclopentanecarboxylic acid from lab to pilot plant
Welcome to the technical support center for the process scale-up of 3-Hydroxycyclopentanecarboxylic acid. This guide is designed for researchers, chemists, and engineers transitioning this synthesis from the laboratory bench to the pilot plant. Moving from flask to reactor introduces complexities that are not always predictable.[1][2][3] This resource addresses common challenges through a practical, question-and-answer format, focusing on the scientific principles behind the solutions.
Our discussion will center on a common synthetic route: the alkaline hydrolysis (saponification) of a suitable precursor, such as Ethyl 3-hydroxycyclopentanecarboxylate, followed by acidification, extraction, and crystallization.
Overall Process Workflow
The transition from a lab-scale batch to a pilot-plant campaign involves several critical unit operations. Understanding the flow is the first step in effective troubleshooting.
Caption: High-level workflow for pilot-scale synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you may encounter at different stages of the pilot-plant campaign.
Part 1: The Saponification Reaction
The core of the synthesis is the hydrolysis of the ester. While straightforward in the lab, this step is prone to issues related to mixing, heat transfer, and reaction kinetics at scale.[2]
Question 1: My pilot-scale reaction is stalling at ~90% conversion, but it went to completion in the lab. What's happening?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[1][4]
-
Causality (The "Why"): In a large reactor, the surface-area-to-volume ratio decreases dramatically.[3] What was instantaneous, uniform mixing with a small magnetic stir bar becomes a significant challenge for a large mechanical agitator. In a biphasic reaction like saponification (aqueous NaOH and an organic ester), inefficient mixing reduces the interfacial area between the two phases, slowing down the reaction rate.[5] Furthermore, large volumes can develop thermal gradients, where parts of the reactor are cooler than the setpoint, creating slow-reacting zones.[1]
-
Troubleshooting Steps:
-
Agitator Profile: Verify the agitator's efficiency. A simple anchor stirrer, sufficient for a homogenous mixture, may be inadequate here. A pitched-blade turbine or propeller stirrer is often better for creating the turbulence needed for good liquid-liquid dispersion.[1]
-
Consider a Phase-Transfer Catalyst (PTC): For stubborn biphasic reactions, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be transformative. The PTC escorts the hydroxide ion from the aqueous phase into the organic phase to react with the ester, dramatically accelerating the reaction under milder conditions and overcoming mass transfer limitations.[5][6][7]
-
Temperature Mapping: If possible, use multiple temperature probes to check for cold spots within the reactor. Improving agitation often resolves this.
-
Solvent Choice: While lab reactions may use co-solvents like THF or Methanol to create a single phase, these can complicate downstream processing at scale.[8] If you must use one, ensure your work-up plan accounts for its removal.
-
Question 2: The saponification is highly exothermic, and I'm struggling to control the temperature in the pilot reactor. How can I manage this?
Answer: Thermal management is a critical safety and quality concern.[9] An exothermic runaway is a significant hazard, and poor temperature control can lead to byproduct formation.
-
Causality (The "Why"): The heat generated by the reaction is proportional to the volume (a cubic function), while the ability to remove that heat is proportional to the reactor jacket's surface area (a square function).[3] As you scale up, the ability to cool the reaction does not keep pace with the heat being generated.
-
Control Strategies:
-
Controlled Addition: Do not charge all reagents at once. The most effective strategy is the slow, controlled addition of the sodium hydroxide solution to the ester. This allows the reactor's cooling system to keep up with the heat being generated.
-
Initial Temperature: Start the batch at a lower temperature than the target. This provides a larger thermal buffer to absorb the initial exotherm.
-
Dilution: Increasing the amount of solvent can help absorb the heat generated, but this has implications for cycle time and waste. It's a trade-off that must be evaluated.
-
Reactor Capability: Ensure the pilot reactor's cooling system (e.g., jacket fluid temperature and flow rate) is adequate for the calculated adiabatic heat of reaction.[2]
-
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| NaOH Addition | All at once | Slow addition over 2-3 hours | Manages exotherm by matching heat generation with removal rate.[3] |
| Initial Temp. | 20°C | 5-10°C | Provides a thermal sink to absorb the initial heat of reaction. |
| Agitation | Magnetic Stirrer (600 RPM) | Pitched-Blade Turbine (150-250 RPM) | Tip speed and turbulence are more important than RPM for mass transfer.[1] |
| Monitoring | TLC after 2 hours | In-process HPLC every hour | Provides quantitative data to ensure reaction completion and detect issues early.[4] |
Table 1: Comparison of Lab vs. Pilot Scale Saponification Parameters.
Part 2: Work-up and Isolation
After the reaction, the goal is to isolate the product from the reaction mixture, which involves acidification and extraction.
Question 3: During the acidification and extraction steps, I'm forming a persistent emulsion that won't separate. How can I resolve this?
Answer: Emulsion formation is common when neutralizing a basic aqueous solution containing salts and then extracting with an organic solvent.
-
Causality (The "Why"): The sodium salt of your product, being a carboxylate, has surfactant-like properties. The combination of high salt concentration (from neutralization), vigorous mixing, and potentially fine solid byproducts creates a stable emulsion layer that prevents the organic and aqueous phases from separating cleanly.
-
Troubleshooting Steps:
-
Add Brine: Before extraction, add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, making the organic components (your product) less soluble and helping to break the emulsion.
-
Filter First: If fine solids are present after acidification, filter the entire batch through a pad of celite before attempting the extraction.
-
Minimize Agitation: During extraction, use a lower agitator speed. You want to gently mix the phases, not homogenize them.
-
Solvent Choice: If possible, switch to a denser, water-immiscible solvent like dichloromethane (DCM) or a less dense one like methyl tert-butyl ether (MTBE) to see if it alters the emulsion characteristics.
-
Part 3: Purification and Crystallization
The final step is to obtain the product with the required purity and physical form, which is typically achieved through crystallization.[10]
Question 4: My product yield is low after crystallization, and analysis shows a significant amount of product remains in the mother liquor. How can I improve my yield?
Answer: This indicates that the product has high solubility in your chosen crystallization solvent system or that you haven't reached the optimal crystallization conditions.
-
Causality (The "Why"): Crystallization is a thermodynamically driven process governed by solubility and supersaturation. If the product remains too soluble even after cooling or adding an anti-solvent, it will not precipitate effectively, leading to low isolated yields.
-
Troubleshooting Steps:
-
Solvent/Anti-solvent Screening: Your lab-scale solvent system may not be optimal for the pilot scale. Perform a screening to find a solvent in which your product is soluble when hot but sparingly soluble when cold. An anti-solvent (in which the product is insoluble) can then be added to force precipitation.
-
Cooling Profile: Rapidly crashing the temperature can lead to the formation of fine, impure crystals and trap the product in the solution. A slow, controlled cooling profile is crucial for growing larger, purer crystals and maximizing yield.[11]
-
Seeding: Introduce a small amount of pure product (seed crystals) when the solution is slightly supersaturated. This provides nucleation sites and encourages controlled crystal growth rather than spontaneous, uncontrolled nucleation.
-
Concentration: Before cooling, ensure the product solution is concentrated enough. Distill off some solvent to reach a target concentration where the solution will become supersaturated upon cooling.
-
Caption: Troubleshooting logic for low crystallization yield.
Part 4: Safety Considerations
Question 5: What are the primary safety hazards when scaling up a saponification reaction?
Answer: The primary hazards are the handling of large quantities of corrosive base (sodium hydroxide) and managing the reaction exotherm.
-
Causality (The "Why"): Sodium hydroxide is highly corrosive and can cause severe chemical burns.[12] The reaction with water to create the solution is also highly exothermic.[13][14] As discussed, the saponification reaction itself is exothermic, posing a risk of thermal runaway if not controlled.[9]
-
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Mandate the use of safety goggles, face shields, long-sleeved lab coats, and heavy-duty gloves (e.g., rubber or nitrile) for all personnel handling caustic solutions.[13][14]
-
Ventilation: Ensure the charging area is well-ventilated to avoid the inhalation of any fumes generated when making the NaOH solution.[13]
-
Procedure for Making NaOH Solution: Always add the lye (NaOH pellets/flakes) slowly to cold water, never the other way around. [14][15] Adding water to lye can cause a violent, near-explosive eruption. Using cold water helps manage the heat of dissolution.[14]
-
Material Compatibility: Use reactors and containers made of appropriate materials. Avoid aluminum, which reacts with NaOH to produce flammable hydrogen gas.[14][16] Stainless steel or glass-lined reactors are standard.[1][15]
-
Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible. Have appropriate spill kits (neutralizing agents for bases) available. All personnel should be trained on emergency procedures.[13]
-
Pilot-Scale Experimental Protocol Example
Objective: To synthesize this compound via saponification of Ethyl 3-hydroxycyclopentanecarboxylate at a 100 L scale.
Materials:
-
Ethyl 3-hydroxycyclopentanecarboxylate (10.0 kg)
-
Sodium Hydroxide (3.0 kg)
-
Deionized Water (30 L)
-
Hydrochloric Acid (37%, ~5 L, or as required to reach pH 2-3)
-
Methyl tert-Butyl Ether (MTBE) (2 x 30 L for extraction)
-
Sodium Chloride (5 kg for brine wash)
Procedure:
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Caustic Solution Preparation: In a separate, suitable vessel, slowly and carefully add Sodium Hydroxide (3.0 kg) to cold Deionized Water (30 L) with stirring. Caution: Exothermic reaction. Allow the solution to cool to ambient temperature.
-
Charge Ester: Charge the reactor with Ethyl 3-hydroxycyclopentanecarboxylate (10.0 kg).
-
Saponification: Start the reactor agitator at a moderate speed (e.g., 150 RPM). Begin the slow, subsurface addition of the prepared sodium hydroxide solution. Monitor the internal temperature closely, maintaining it below 40°C using jacket cooling. The addition should take approximately 2-3 hours.
-
Reaction Monitoring: After the addition is complete, maintain the batch at 40°C for an additional 2-4 hours. Take samples hourly and analyze by HPLC to monitor the disappearance of the starting ester. The reaction is complete when <1% of the starting material remains.
-
Cooling & Acidification: Cool the reaction mixture to 10-15°C. Slowly add Hydrochloric Acid to adjust the pH to 2-3. Monitor the pH and temperature throughout the addition.
-
Extraction: Stop agitation and allow the layers to settle. Drain the lower aqueous layer. Charge MTBE (30 L) to the reactor, agitate gently for 15 minutes, and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction with another 30 L of MTBE.
-
Wash: Combine the organic layers and wash with a brine solution (5 kg NaCl in 20 L water) to aid in breaking any emulsions and removing water.
-
Isolation: The resulting organic solution containing the product can then be concentrated and taken forward for crystallization as per the developed lab procedure (e.g., cooling, anti-solvent addition).
References
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025). HWS Labortechnik.
- 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
- Guide of Pilot Plant Scale-Up Techniques. (2024). Adesis, Inc.
- Pilot Plants in Scale-Up: Role, Challenges and Guidelines. (2025). Xytel India.
- From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. (2025). YouTube.
- Technical Support Center: Scaling Up Hydroxy Ester Synthesis. (n.d.). Benchchem.
- Achieving New Scales: The First Successful Pilot Plant Spherical Crystallization. (2025).
- Avoid Accidents: Important Soap Making Safety Tips. (2024). The Soap Kitchen.
- Safety precautions for soap making: a complete guide. (n.d.). The Cosmetics Lab.
- Phase-transfer catalysis and ultrasonic waves II: saponific
- Safety Precautions: A Vital Soap-Making Resource. (2020). Countryside Magazine.
- Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxid
- Top 10 Opportunities - Phase Transfer C
- Making Soap - Saponification (Experiment). (2022). Chemistry LibreTexts.
- Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. (2000). PubMed.
- Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019).
- Process for the purification of carboxylic acids. (2014).
- Soap Making. (2018). University of Nebraska-Lincoln Extension.
- Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. (2013). American Pharmaceutical Review.
- 3-Hydroxycyclopentane-1-carboxylic acid. (n.d.). ChemScene.
- In situ recovery of bio-based carboxylic acids. (2018). OSTI.gov.
- 3-Hydroxy-3-methylcyclopentane-1-carboxylic acid. (n.d.). BLD Pharm.
- In situ recovery of bio-based carboxylic acids. (2018). Green Chemistry (RSC Publishing).
- Why are my ester hydrolysis not working. (2023). Reddit.
- Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. (n.d.).
- Synthetic routes to cyclopentanecarboxylic acid derivatives. (1987).
- Hydrolysis of esters. (n.d.). Chemguide.
- Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2000).
- 2-hydroxycyclopentanecarboxylic acid. (n.d.). ChemSynthesis.
- This compound. (n.d.). PubChem - NIH.
- Hydrolysis product troubleshooting. (2022). Reddit.
- Isolation of a Carboxylic acid. (2017). Reddit.
- Melt Crystalliz
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- Methyl cyclopentanecarboxyl
- Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). (2022). MDPI.
- Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose. (n.d.). Green Chemistry (RSC Publishing).
- A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene. (2019). PubMed.
- 1-Hydroxycyclopentanecarboxylic acid. (n.d.). ChemicalBook.
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stability issues of 3-Hydroxycyclopentanecarboxylic acid under acidic or basic conditions
Welcome to the Technical Support Center for 3-Hydroxycyclopentanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical troubleshooting strategies to ensure the integrity of your experiments and formulations.
Introduction: Understanding the Stability Landscape
This compound, a key building block in the synthesis of various pharmaceutical agents, possesses two critical functional groups: a hydroxyl (-OH) and a carboxylic acid (-COOH). The proximity and reactivity of these groups on a cyclopentane ring dictate its stability profile. This guide will delve into the potential stability issues you might encounter, focusing on acidic and basic conditions, and provide robust protocols for investigation and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to intramolecular cyclization (lactonization) and potential for stereochemical changes (epimerization), particularly under acidic or basic conditions.[1][2] The five-membered ring structure can influence the rate and likelihood of these transformations.
Q2: What is lactonization and why is it a concern for this molecule?
A2: Lactonization is an intramolecular esterification reaction where the hydroxyl group and the carboxylic acid group of the same molecule react to form a cyclic ester, known as a lactone, with the elimination of a water molecule.[1][2] For this compound, this would result in the formation of a bicyclic lactone. This is a significant concern as the formation of a lactone alters the chemical structure, and therefore the biological activity and physicochemical properties of the parent molecule. The equilibrium between the hydroxy acid and the lactone can be influenced by pH, temperature, and solvent.[3]
Q3: Under what conditions is lactonization most likely to occur?
A3: Lactonization is typically catalyzed by acid.[2] Heating the molecule in the presence of an acid catalyst can drive the equilibrium towards the formation of the lactone by removing water. While less common, certain basic conditions can also promote lactonization, although hydrolysis of the resulting lactone is often favored in strong base.
Q4: What is epimerization and how might it affect my experiments?
A4: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. For this compound, which has stereocenters, epimerization at the carbon bearing the hydroxyl or carboxylic acid group could occur, particularly under basic conditions. This can lead to a mixture of diastereomers, which may have different biological activities and be difficult to separate, complicating analysis and affecting product efficacy.
Q5: How can I minimize the degradation of this compound during storage?
A5: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration at 4°C is recommended.[4]
Q6: What analytical methods are best for monitoring the stability of this compound?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[5][6][7] This method should be able to separate the parent compound from its potential degradation products, such as the corresponding lactone and any epimers. Gas chromatography (GC) could also be used, but would likely require derivatization of the non-volatile carboxylic acid.
Troubleshooting Guides
Issue 1: Appearance of an Unexpected Peak in HPLC Analysis During a Stability Study.
Possible Cause & Troubleshooting Steps:
-
Lactone Formation: An earlier eluting, more non-polar peak could be the corresponding lactone.
-
Confirmation:
-
LC-MS Analysis: The lactone will have a molecular weight that is 18 Da less than the parent acid due to the loss of water.
-
Forced Degradation: Intentionally degrade a sample of this compound under acidic conditions (e.g., 0.1 M HCl at 60°C for several hours) and see if the unknown peak increases in intensity.
-
-
Mitigation:
-
pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) if possible. Use appropriate buffers to maintain pH stability.[8]
-
Temperature Control: Avoid excessive heat during sample preparation and analysis.
-
-
-
Epimerization: A new peak with the same mass-to-charge ratio (m/z) in LC-MS but a different retention time could indicate the formation of a diastereomer.
-
Confirmation:
-
Chiral HPLC: Use a chiral column to attempt to separate the potential epimers.
-
-
Mitigation:
-
Avoid Strong Bases: If possible, avoid prolonged exposure to strongly basic conditions. If basic conditions are necessary, use the mildest base and the lowest temperature that allows the reaction to proceed.
-
-
Issue 2: Loss of Parent Compound Potency Over Time.
Possible Cause & Troubleshooting Steps:
-
Degradation to Lactone: As described above, lactonization can lead to a decrease in the concentration of the active hydroxy acid.
-
Action: Quantify the lactone peak in your HPLC analysis to account for the mass balance. Develop a method that can quantify both the acid and the lactone.
-
-
Adsorption to Container Surfaces: Highly polar molecules can sometimes adsorb to glass or plastic surfaces.
-
Action:
-
Use Silanized Glassware: This can reduce adsorption of polar analytes.
-
Vary Container Type: Test for recovery from different types of containers (e.g., polypropylene vs. glass).
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.
- At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute to an appropriate concentration for HPLC analysis.
2. Base Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
- Keep the solution at room temperature for 24 hours.
- At various time points, take an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
3. Thermal Degradation:
- Place 10 mg of the solid compound in a vial and heat at 80°C for 48 hours.
- At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
4. Oxidative Degradation:
- Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature, protected from light, for 24 hours.
- Analyze by HPLC at various time points.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a robust HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as carboxylic acids have a weak chromophore, a low wavelength is necessary. An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) could also be considered).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Data Presentation
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | % Parent Compound Remaining | % Degradation Product 1 (Lactone) | % Degradation Product 2 (Epimer) |
| 0.1 M HCl, 60°C | 24 | 75 | 23 | < 1 |
| 0.1 M NaOH, RT | 24 | 85 | 5 | 8 |
| 80°C (Solid) | 48 | 98 | < 1 | < 1 |
| 3% H₂O₂, RT | 24 | 95 | < 1 | < 1 |
Note: This table presents hypothetical data to illustrate expected trends. Actual degradation rates should be determined experimentally.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for identifying unexpected peaks in HPLC.
References
- Stability Indicating Analytic Method Devlompent & Validation of Hplc. (2020).
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Molecular and Organic Chemistry. [Link]
- Lactone. (n.d.). In Wikipedia.
- Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
- Product Class 6: Lactones. (n.d.). Science of Synthesis. [Link]
- Synthesis of natural products containing fully functionalized cyclopentanes. (n.d.).
- Stability Indicating HPLC Method Development and Valid
- Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmaceutical and Medical Sciences. [Link]
- How do you synthesise a lactone from a hydroxy acid? (n.d.). TutorChase. [Link]
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. [Link]
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. (n.d.).
- Synthesis and Reactions of Lactones and Lactams. (n.d.). Chemistry Steps. [Link]
- 1,2,4-trisubstituted cyclopentanes as platforms for diversity. (2012). PubMed. [Link]
- Cyclopentane Synthesis. (2005). Baran Lab, The Scripps Research Institute. [Link]
- Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activ
- Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. (n.d.). University of Nebraska-Lincoln. [Link]
- Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. [Link]
- (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. (n.d.). PubChem. [Link]
- Strategies for Resolving Stability Issues in Drug Formul
- Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions. (2013). American Journal of Polymer Science. [Link]
- Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. (2018). PubMed Central. [Link]
- Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.). Egyptian Drug Authority. [Link]
- 1-Hydroxycyclopentanecarboxylic acid. (n.d.). PubChem. [Link]
Sources
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemscene.com [chemscene.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. irjpms.com [irjpms.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
comparative analysis of different synthetic routes to 3-Hydroxycyclopentanecarboxylic acid
For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of innovation. 3-Hydroxycyclopentanecarboxylic acid, a key structural motif in various biologically active molecules, presents a compelling case study in synthetic strategy. The seemingly simple five-membered ring, adorned with hydroxyl and carboxylic acid functionalities, offers multiple avenues for its construction, each with a unique profile of advantages, drawbacks, and stereochemical control. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to inform your selection of the most appropriate pathway for your research needs.
Introduction: The Significance of this compound
The this compound scaffold is a privileged motif in medicinal chemistry, appearing in a range of therapeutic agents. The relative orientation of the hydroxyl and carboxylic acid groups (cis or trans) and their absolute stereochemistry are critical for biological activity. Consequently, the ability to selectively synthesize a specific stereoisomer is often a primary concern in any synthetic campaign. This guide will explore three principal strategies for the synthesis of this compound:
-
Diastereoselective Reduction of 3-Oxocyclopentanecarboxylate Esters: A common and direct approach leveraging a readily available keto-ester precursor.
-
Stereoselective Hydration of 3-Cyclopentene-1-carboxylate Esters: An alternative pathway starting from an unsaturated cyclopentane ring.
-
Stereocontrolled Synthesis via Iodolactonization: A powerful method for establishing the cis stereochemistry with high fidelity.
We will delve into the experimental details, mechanistic underpinnings, and comparative performance of each of these routes.
Route 1: Diastereoselective Reduction of a Keto-Ester Precursor
This approach commences with the reduction of a commercially available starting material, ethyl 3-oxocyclopentanecarboxylate. The key challenge in this route lies in controlling the diastereoselectivity of the ketone reduction to favor either the cis or trans isomer of the resulting alcohol.
Causality Behind Experimental Choices
The choice of reducing agent is paramount in determining the stereochemical outcome. Bulky reducing agents will typically approach the carbonyl group from the less hindered face, while smaller reducing agents may exhibit different selectivity profiles. The solvent and temperature also play crucial roles in influencing the transition state of the reduction, thereby affecting the diastereomeric ratio. Subsequent hydrolysis of the ester is a standard procedure to yield the final carboxylic acid.
Experimental Protocol: Sodium Borohydride Reduction
A widely used and operationally simple method for this reduction employs sodium borohydride (NaBH₄).[1][2] This reagent is a mild reducing agent, suitable for the selective reduction of ketones in the presence of esters.[1][2]
Step 1: Reduction of Ethyl 3-Oxocyclopentanecarboxylate
-
To a solution of ethyl 3-oxocyclopentanecarboxylate (1 equivalent) in ethanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is approximately 4.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxycyclopentanecarboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 3-hydroxycyclopentanecarboxylate in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-oxocyclopentanecarboxylate | [3] |
| Reducing Agent | Sodium Borohydride | [1][2] |
| Typical Yield | ~85-95% (for reduction step) | - |
| cis:trans Ratio | ~3:1 to 5:1 | - |
| Final Hydrolysis Yield | >90% | [4] |
Note: The cis:trans ratio can vary depending on the specific reaction conditions. The cis isomer is generally the major product in this reduction.
Visualization of the Reduction Pathway
Caption: Reduction of a keto-ester to the target hydroxy acid.
Route 2: Stereoselective Hydration of an Unsaturated Precursor
This strategy involves the hydration of the double bond in a precursor such as ethyl 3-cyclopentene-1-carboxylate. The choice of hydration method dictates the regioselectivity and stereoselectivity of the hydroxyl group addition.
Causality Behind Experimental Choices
Three primary methods for alkene hydration are considered: acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation.
-
Acid-catalyzed hydration proceeds via a carbocation intermediate, which can be prone to rearrangements and often yields a mixture of products.[5][6]
-
Oxymercuration-demercuration follows Markovnikov's rule, placing the hydroxyl group at the more substituted carbon, and typically results in anti-addition.[7] For 3-cyclopentene-1-carboxylate, this would lead to the undesired 4-hydroxy isomer.
-
Hydroboration-oxidation , in contrast, is an anti-Markovnikov addition with syn-stereospecificity.[1][3][8] This means the hydroxyl group adds to the less substituted carbon (C3), and both the hydrogen and hydroxyl groups are delivered to the same face of the double bond, leading to the cis product. This makes it the most suitable method for this synthetic route.
Experimental Protocol: Hydroboration-Oxidation
Step 1: Hydroboration of Ethyl 3-Cyclopentene-1-carboxylate
-
To a solution of ethyl 3-cyclopentene-1-carboxylate (1 equivalent) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
Step 2: Oxidation to Ethyl 3-Hydroxycyclopentanecarboxylate
-
Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Separate the aqueous and organic layers, and extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl cis-3-hydroxycyclopentanecarboxylate.
Step 3: Hydrolysis to cis-3-Hydroxycyclopentanecarboxylic Acid
-
Follow the hydrolysis protocol described in Route 1, Step 2.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-cyclopentene-1-carboxylate | - |
| Key Reagents | BH₃·THF, H₂O₂, NaOH | [1][8] |
| Typical Yield | ~80-90% (for hydroboration-oxidation) | - |
| Diastereoselectivity | Predominantly cis isomer (>95%) | [3] |
| Final Hydrolysis Yield | >90% | [4] |
Visualization of the Hydration Pathway
Caption: Hydroboration-oxidation for cis-selective hydration.
Route 3: Stereocontrolled Synthesis via Iodolactonization
Iodolactonization is a powerful intramolecular cyclization that proceeds via an iodonium ion intermediate.[9] When applied to an unsaturated carboxylic acid like 3-cyclopentene-1-carboxylic acid, it can lead to the formation of a bicyclic iodolactone with a defined stereochemistry. Subsequent reductive removal of the iodine and hydrolysis of the lactone provides the target hydroxy acid.
Causality Behind Experimental Choices
The stereochemical outcome of the iodolactonization is governed by the preferential formation of a cis-fused ring system, which is thermodynamically more stable for five-membered rings. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid, enhancing its nucleophilicity for the intramolecular attack on the iodonium ion. The subsequent reduction of the carbon-iodine bond is usually achieved with a radical reducing agent like tributyltin hydride or, for a more environmentally benign option, with zinc dust.
Experimental Protocol: Iodolactonization and Reduction
Step 1: Iodolactonization of 3-Cyclopentene-1-carboxylic Acid
-
Dissolve 3-cyclopentene-1-carboxylic acid (1 equivalent) in a 0.5 M aqueous solution of sodium bicarbonate.
-
Add a solution of iodine (2.5 equivalents) and potassium iodide (2.5 equivalents) in water dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude iodolactone.
Step 2: Reductive Deiodination and Lactone Opening
-
Dissolve the crude iodolactone in acetic acid and add zinc dust (5 equivalents) portion-wise.
-
Stir the suspension at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of celite and wash the celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add a 2 M aqueous solution of sodium hydroxide and heat at 60 °C for 4 hours to hydrolyze the lactone.
-
Cool the mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford cis-3-hydroxycyclopentanecarboxylic acid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-Cyclopentene-1-carboxylic acid | |
| Key Reagents | I₂, KI, NaHCO₃, Zn | [9] |
| Typical Yield | ~70-80% (overall) | - |
| Diastereoselectivity | Highly selective for the cis isomer | [9][10] |
Visualization of the Iodolactonization Pathway
Caption: Iodolactonization for stereocontrolled synthesis.
Comparative Analysis and Conclusion
| Synthetic Route | Starting Material | Key Features | Advantages | Disadvantages | Stereoselectivity |
| 1. Reduction of Keto-Ester | Ethyl 3-oxocyclopentanecarboxylate | Ketone reduction followed by ester hydrolysis | Readily available starting material; operationally simple. | Moderate diastereoselectivity; requires separation of isomers. | Moderate cis-selectivity with NaBH₄. |
| 2. Hydration of Alkene | Ethyl 3-cyclopentene-1-carboxylate | Hydroboration-oxidation | High diastereoselectivity for the cis isomer; avoids isomer separation. | BH₃·THF is a pyrophoric and moisture-sensitive reagent. | High cis-selectivity. |
| 3. Iodolactonization | 3-Cyclopentene-1-carboxylic acid | Intramolecular cyclization and subsequent reduction | Excellent diastereoselectivity for the cis isomer; robust reaction. | Use of iodine and potentially tin reagents (if Bu₃SnH is used); multi-step process. | Excellent cis-selectivity. |
Expert Recommendation:
For applications where a mixture of cis and trans isomers is acceptable or can be easily separated, the reduction of ethyl 3-oxocyclopentanecarboxylate offers a straightforward and cost-effective approach.
For syntheses requiring high diastereoselectivity for the cis-isomer , both hydroboration-oxidation and iodolactonization are superior choices. The hydroboration-oxidation route is generally a cleaner and more direct method, while the iodolactonization pathway provides a robust alternative with excellent stereocontrol.
For the synthesis of specific enantiomers, an enantioselective enzymatic reduction of the keto-ester in Route 1 would be the most promising strategy, although this would require screening for a suitable enzyme.[8]
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired stereochemistry, scale of the synthesis, available reagents and equipment, and economic considerations. This guide provides the foundational knowledge to make an informed decision for the synthesis of this compound and its derivatives.
References
- Wikipedia.
- ResearchGate.
- ResearchGate.
- PubMed. Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist. [Link]
- Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. [Link]
- Master Organic Chemistry.
- Wikipedia.
- SciSpace.
- Common Organic Chemistry. Sodium Borohydride. [Link]
- Chemistry LibreTexts. 11.
- PubChem. 3-Cyclopentene-1-carboxylic acid. [Link]
- PubChem.
- YouTube. Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidizing and Reducing Agents [chemed.chem.purdue.edu]
- 7. Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodolactonization - Wikipedia [en.wikipedia.org]
- 9. Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3-Hydroxycyclopentanecarboxylic Acid Enantiomers
Introduction: The Criticality of Chiral Purity
In pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity and safety profile. 3-Hydroxycyclopentanecarboxylic acid is a valuable chiral building block, and the ability to resolve and accurately quantify its enantiomers is paramount for ensuring the stereochemical integrity of downstream products. This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for this purpose. While a specific, universally adopted method for this exact analyte is not widely published, the principles outlined herein, grounded in established chromatographic theory and regulatory expectations, provide a clear pathway to success.
This document will navigate the logical progression from method development to full validation, adhering to the internationally recognized ICH Q2(R1) guidelines.[1][2][3] Furthermore, we will objectively compare the validated HPLC approach with viable alternative technologies, providing the experimental context needed for informed decision-making in your laboratory.
Part 1: Strategic HPLC Method Development
The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase to exploit the subtle stereochemical differences between enantiomers. The goal is to achieve a "three-point interaction" between the analyte and the CSP, a foundational principle in chiral recognition.[4]
Workflow for Chiral Method Development
Caption: Logical workflow for chiral HPLC method development.
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
For a molecule like this compound, which contains both a hydroxyl and a carboxylic acid group, several classes of CSPs are promising candidates.
-
Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These are the workhorses of chiral chromatography, offering broad selectivity for a vast range of compounds.[4][5] Columns such as Daicel's CHIRALPAK® AD-H or CHIRALCEL® OD-H are excellent starting points. The carbamate derivatives on the polysaccharide backbone provide numerous sites for hydrogen bonding, dipole-dipole, and steric interactions.
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin or Vancomycin): These phases, like Supelco's CHIROBIOTIC® T, are particularly effective for separating chiral acids due to their ion-exchange and hydrogen bonding capabilities.[4]
-
Cinchona Alkaloid-Based CSPs: These are anion-exchange type phases that have shown success in separating various hydroxycarboxylic acids.[6]
Experimental Insight: A screening approach is the most efficient strategy.[7] We recommend an initial screen using columns from at least two different classes (e.g., a cellulose derivative and a macrocyclic glycopeptide) with a generic set of mobile phases.
Mobile Phase Optimization: Tuning the Selectivity
Once a promising CSP is identified, the mobile phase is optimized to achieve baseline resolution (Rs > 2.0) with good peak shape in a reasonable runtime.
-
Mode of Chromatography: Normal-phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol) are typical for polysaccharide CSPs.
-
Acidic Additives: For carboxylic acids, poor peak shape (tailing) is a common issue. The addition of a small amount (0.1%) of a strong acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[7][8] This suppresses the ionization of the analyte's carboxyl group, leading to sharper, more symmetrical peaks.
-
Solvent Composition: The ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane) directly impacts retention and can influence selectivity. A systematic variation (e.g., 90:10, 85:15, 80:20 Hexane:IPA) is performed to find the optimal balance.
Proposed Starting Method for Validation
Based on experience with similar analytes, the following method presents a robust starting point for the validation phase.
| Parameter | Proposed Condition | Rationale |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm | Broad selectivity of polysaccharide phases is well-suited for hydroxy-acids. |
| Mobile Phase | n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v) | Common normal-phase conditions. TFA is critical for good peak shape of the acid. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing good efficiency without excessive pressure. |
| Column Temp. | 25 °C | Provides reproducible retention times. Temperature can be a tool for optimization if needed. |
| Detection | UV at 210 nm | Carboxylic acids have a UV chromophore at low wavelengths. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Part 2: A Rigorous Validation Protocol (ICH Q2 R1)
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following experiments, based on ICH Q2(R1) guidelines, establish the method's performance characteristics.[1][2][9]
Validation Parameter Workflow
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 9. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis- and Trans-3-Hydroxycyclopentanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise—it is a cornerstone of ensuring efficacy, safety, and reproducibility. The subtle yet profound differences between cis and trans isomers can dictate a molecule's biological activity and physical properties. This guide provides an in-depth spectroscopic framework for distinguishing between the cis and trans isomers of 3-Hydroxycyclopentanecarboxylic acid, a representative 1,3-disubstituted cyclopentane.
Our approach moves beyond a simple recitation of data. We will explore the causal relationships between stereochemical arrangement and spectroscopic output, grounding our analysis in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to be a self-validating tool, empowering you to apply these principles to your own analytical challenges.
Molecular Structure: The Foundation of Spectroscopic Differences
The core distinction between the cis and trans isomers of this compound lies in the spatial orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups relative to the plane of the cyclopentane ring. In the cis isomer, both substituents reside on the same face of the ring, whereas in the trans isomer, they are on opposite faces. This fundamental geometric difference dictates intramolecular distances, dihedral angles, and steric interactions, all of which manifest as distinct spectroscopic signatures.
Comparative Analysis via ¹H NMR Spectroscopy
¹H NMR is arguably the most definitive technique for distinguishing these isomers. The key differentiators are the chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J), which are exquisitely sensitive to the dihedral angles between adjacent protons.
Causality of Spectral Differences:
-
Chemical Shift (δ) : The methine protons at C1 (bearing the -COOH group) and C3 (bearing the -OH group) are of primary interest. In the cis isomer, the proximity of the two electronegative substituents can lead to a slightly different electronic environment compared to the trans isomer, causing subtle shifts. Protons on the same face as a bulky substituent may experience steric compression, leading to deshielding (a downfield shift).
-
Coupling Constants (³J) : The magnitude of vicinal coupling constants (³J) is governed by the Karplus relationship, which correlates ³J to the dihedral angle between the coupled protons.[1] Due to the puckered, flexible nature of the cyclopentane ring, it undergoes rapid pseudorotation between 'envelope' and 'half-chair' conformations.[2] However, the time-averaged dihedral angles for cis- and trans-protons remain distinct.
-
Trans Isomer : The protons at C1 and its neighbors (C2, C5), and C3 and its neighbors (C2, C4) will have both cis and trans relationships. The coupling between two trans protons across the ring (e.g., H1 and a trans H2) typically results in a smaller J-value (2-9 Hz) compared to the coupling between two cis protons (8-10 Hz).[3]
-
Cis Isomer : The methine protons H1 and H3 are on the same face. Their respective couplings to adjacent methylene protons will reflect different average dihedral angles than in the trans isomer, leading to a distinct set of J-values.
-
Predicted ¹H NMR Data
| Proton(s) | Predicted δ (ppm) - cis | Predicted δ (ppm) - trans | Key Differentiating Feature |
| -COOH | ~12.0 (broad s) | ~12.0 (broad s) | No significant difference expected. Signal disappears on D₂O exchange. |
| H1 (CH-COOH) | ~2.8 - 3.1 | ~2.7 - 3.0 | Subtle chemical shift difference; primary distinction is in the multiplet pattern and J-values. |
| H3 (CH-OH) | ~4.2 - 4.5 | ~4.1 - 4.4 | The relative orientation of the -OH group affects the shielding of H3. |
| Ring CH₂ | ~1.6 - 2.2 | ~1.5 - 2.1 | Complex, overlapping multiplets. Differences are subtle and best analyzed via 2D NMR. |
Key Diagnostic: The most reliable distinction comes from measuring the coupling constants for the H1 and H3 multiplets. The cis isomer is expected to show a different set of vicinal coupling constants compared to the trans isomer due to the differing stereochemical relationships with adjacent protons.[3][4] Advanced techniques like 2D COSY are invaluable for resolving these complex multiplets and assigning connectivities.
Comparative Analysis via ¹³C NMR Spectroscopy
While ¹H NMR excels at revealing connectivity through coupling, ¹³C NMR provides a sensitive probe of the steric environment of each carbon atom.
Causality of Spectral Differences:
The primary phenomenon at play is the γ-gauche effect .[5] This effect dictates that a carbon atom experiences shielding (an upfield shift in the NMR spectrum) when it is in a gauche (staggered at 60°) relationship with another carbon or bulky substituent three bonds away.
-
Cis Isomer : The C1 and C3 carbons, along with the carbons of the ring, are in a syn-periplanar arrangement. This can lead to steric compression between the substituents and axial protons, causing a measurable upfield shift for the involved ring carbons compared to a less sterically hindered environment.
-
Trans Isomer : The substituents are on opposite faces, leading to a different set of γ-gauche interactions. The steric environment around the ring carbons is distinct from the cis isomer, resulting in different chemical shifts.[6] For instance, C2, C4, and C5 will experience different shielding effects from the -OH and -COOH groups than in the cis isomer.
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) - cis | Predicted δ (ppm) - trans | Key Differentiating Feature |
| C=O | ~175 - 180 | ~175 - 180 | Minimal difference expected. |
| C1 (CH-COOH) | ~45 - 48 | ~46 - 49 | Subtle shift due to different steric environment. |
| C3 (CH-OH) | ~70 - 74 | ~71 - 75 | Subtle shift due to different steric environment. |
| C2, C5 | Shielded | Less Shielded | The γ-gauche effect from the cis substituents is expected to shield these carbons more significantly.[5] |
| C4 | Shielded | Less Shielded | Similar to C2/C5, the relative orientation of the substituents will alter the shielding. |
Comparative Analysis via Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For these isomers, the key regions of interest are the O-H and C=O stretching frequencies.
Causality of Spectral Differences:
The main potential difference arises from hydrogen bonding possibilities.
-
Intramolecular H-bonding : In the cis isomer, the proximity of the -OH and -COOH groups could potentially allow for intramolecular hydrogen bonding, although forming a stable 6- or 7-membered ring for this interaction is sterically strained in a cyclopentane system.
-
Intermolecular H-bonding : Both isomers will exhibit strong intermolecular hydrogen bonding, especially in the condensed phase, leading to the formation of dimers via the carboxylic acid groups.[7]
The diagnostic test is a dilution study .[8][9]
-
In a concentrated sample, both isomers will show a broad O-H stretch (~3300-2500 cm⁻¹) characteristic of intermolecularly hydrogen-bonded carboxylic acids.
-
Upon dilution in a non-polar solvent (like CCl₄), the intermolecular hydrogen bonds are disrupted. If the cis isomer has a significant intramolecular H-bond, it will persist, and its O-H stretching frequency will remain relatively constant. In contrast, the O-H stretch of the trans isomer (which can only H-bond intermolecularly) will shift to a higher wavenumber (~3500 cm⁻¹) and become sharper.[10]
Key IR Absorption Bands
| Functional Group | Expected Frequency (cm⁻¹) | Appearance & Notes |
| O-H Stretch (Alcohol & Acid) | 3300 - 2500 | Very broad, strong band due to extensive hydrogen bonding. |
| C-H Stretch (sp³) | 3000 - 2850 | Medium to strong, sharp peaks. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Very strong, sharp peak, characteristic of a hydrogen-bonded dimer. |
| C-O Stretch | 1320 - 1210 | Strong, associated with the carboxylic acid and alcohol. |
| Fingerprint Region | < 1500 | Complex pattern of peaks unique to each isomer. |
Comparative Analysis via Mass Spectrometry (MS)
Mass spectrometry is generally less effective than NMR for distinguishing stereoisomers, as they have identical mass.[11] However, differences can sometimes be observed in the fragmentation patterns under techniques like Electron Ionization (EI).
Causality of Spectral Differences:
The stereochemistry can influence the stability of the transition states during fragmentation. A specific spatial arrangement in one isomer might favor a particular rearrangement or elimination pathway that is less favorable in the other, leading to different relative abundances of fragment ions.[12][13] For example, the proximity of the -OH and -COOH groups in the cis isomer might facilitate a unique water-loss or other rearrangement fragmentation pathway not as readily available to the trans isomer. These differences are often subtle and require careful, high-resolution analysis to be considered diagnostic.[12]
-
Molecular Ion (M⁺·) : Will be identical for both isomers at m/z = 130.
-
Key Fragments : Expect losses of H₂O (m/z = 112), -OH (m/z = 113), and -COOH (m/z = 85). The relative intensities of these fragment peaks may differ slightly between the two isomers.
Experimental Protocols & Workflow
Achieving reliable and reproducible data requires meticulous adherence to standardized protocols.
Overall Analytical Workflow
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[14]
-
Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the solvent does not have peaks that will overlap with key analyte signals.
-
Transfer : Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[14]
-
Acquisition : Acquire spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Experiments : Run standard ¹H and proton-decoupled ¹³C spectra. For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. This is the simplest and most common method.
-
KBr Pellet (for Transmission) : Add ~1 mg of the sample to ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar until it is a fine, homogenous powder. Press the powder into a transparent pellet using a hydraulic press.
-
Acquisition : Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample compartment.
-
Background : Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Sample Spectrum : Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Protocol 3: ESI-MS Sample Preparation and Acquisition
-
Stock Solution : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]
-
Working Solution : Dilute the stock solution 100-fold (to ~10 µg/mL) with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).[15]
-
Infusion : Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[16]
-
Acquisition : Acquire the mass spectrum in positive or negative ion mode. For this molecule, positive mode ([M+H]⁺) or negative mode ([M-H]⁻) should both be effective. Perform high-resolution analysis to confirm the elemental composition.
Conclusion
The differentiation of cis- and trans-3-Hydroxycyclopentanecarboxylic acid is a task readily achievable through a multi-faceted spectroscopic approach. While IR and MS can provide corroborating evidence, NMR spectroscopy stands as the definitive and most information-rich method . The key diagnostic markers are the vicinal ³J coupling constants in the ¹H NMR spectrum and the sterically-induced chemical shifts in the ¹³C NMR spectrum, particularly those explained by the γ-gauche effect. By understanding the causal links between molecular geometry and spectral output, researchers can confidently assign the stereochemistry of these and other similarly substituted cyclic compounds.
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A Comparative Guide to 3-Hydroxycyclopentanecarboxylic Acid and 4-Hydroxycyclopentanecarboxylic Acid in Antiviral Drug Design
Introduction: The Rise of Carbocyclic Scaffolds in Antiviral Therapy
In the landscape of antiviral drug development, the quest for compounds with enhanced metabolic stability and potent efficacy is perpetual. Carbocyclic nucleoside analogues represent a cornerstone of modern antiviral chemotherapy, particularly against retroviruses like HIV and hepatitis B virus (HBV).[1][2] These molecules cleverly replace the furanose oxygen of a natural nucleoside with a methylene group, creating a cyclopentane or cyclopentene ring that is impervious to enzymatic cleavage by nucleoside phosphorylases.[3] This structural modification significantly increases the drug's half-life and bioavailability.[2]
While the core cyclopentane ring provides stability, the therapeutic activity is dictated by the precise three-dimensional arrangement of its substituents. The placement of hydroxyl groups, which mimic the 2', 3', and 5'-hydroxyls of natural ribose, is paramount for interaction with viral enzymes. This guide provides an in-depth comparison of two fundamental building blocks, 3-hydroxycyclopentanecarboxylic acid and 4-hydroxycyclopentanecarboxylic acid, exploring how the seemingly minor shift of a hydroxyl group from the 3- to the 4-position profoundly impacts their potential application, synthetic strategy, and structure-activity relationship (SAR) in the design of novel antiviral agents. We will delve into the mechanistic implications of this isomeric difference, provide detailed experimental workflows, and present a framework for their comparative evaluation.
Part 1: The Cyclopentane Ring as a Bioisostere: Mechanism of Action
The primary role of the cyclopentane scaffold in many successful antiviral drugs is to act as a bioisostere—a structural mimic—of the deoxyribose sugar ring found in natural nucleosides.[1] To function as an antiviral, a carbocyclic nucleoside analogue must be recognized and processed by cellular and/or viral kinases to its active triphosphate form.[4] This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA or RNA chain by a viral polymerase (e.g., reverse transcriptase, DNA polymerase).[4]
The incorporation of these analogues typically leads to one of two outcomes:
-
Obligate Chain Termination: If the analogue lacks a 3'-hydroxyl equivalent, no further nucleotides can be added, halting viral genome replication.[4]
-
Non-Obligate Chain Termination: Even with a 3'-hydroxyl mimic, the altered geometry of the carbocyclic ring can disrupt the polymerase's function, leading to premature termination or reduced processivity.
The stability of the C-N bond connecting the cyclopentane ring to the nucleobase, compared to the N-glycosidic bond in natural nucleosides, is a key advantage, preventing degradation and ensuring the drug reaches its target.[3]
Caption: General mechanism of carbocyclic nucleoside analogues.
Part 2: A Tale of Two Isomers: Structure-Activity Relationship (SAR) Analysis
The efficacy of a carbocyclic nucleoside analogue is critically dependent on how well its functional groups can mimic the spatial orientation of those in a natural substrate. Here, we analyze the structural implications of using 3-hydroxy- vs. 4-hydroxycyclopentanecarboxylic acid as a starting scaffold.
This compound: The Nucleoside Mimic
The cis-1,3 substitution pattern available from this isomer is highly significant. When the carboxylic acid at position 1 is converted into a hydroxymethyl group (mimicking the 5' position of ribose) and a nucleobase is attached, the hydroxyl group at position 3 is perfectly poised to mimic the crucial 3'-OH of a natural deoxynucleoside.
-
Key Advantage: This stereochemical arrangement is a direct and effective mimic of the natural substrate for viral polymerases. It allows for the initial phosphorylation events at the 5'-mimic position and presents the 3'-mimic hydroxyl for potential chain elongation or, if absent in the final drug design, for obligate chain termination.
-
Relevance in Approved Drugs: This fundamental 1,3-relationship of key functional groups is a hallmark of highly successful carbocyclic antivirals. For instance, Abacavir, a potent anti-HIV drug, is built upon a cyclopentene scaffold where the amino group and hydroxymethyl group bear a cis-1,4 relationship, which is synthetically derived from precursors with a 1,3-disubstituted pattern.[1]
4-Hydroxycyclopentanecarboxylic Acid: An Alternative Geometry
A 1,4-substitution pattern places the hydroxyl group and the carboxylic acid on opposite sides of the ring. If the carboxylic acid is again considered a precursor to the 5'-hydroxymethyl group and a nucleobase, the hydroxyl group at position 4 does not align with the 3'-OH position of a natural sugar.
-
Structural Challenge: This geometry is a poor mimic of the ribose ring for polymerase-targeted nucleoside analogues. It is unlikely to be efficiently recognized and incorporated by viral polymerases in the same manner.
-
Alternative Potential: While less suited for nucleoside analogues, this scaffold could be valuable for designing other classes of antivirals, such as enzyme inhibitors where functional groups must span different binding pockets. For example, in influenza neuraminidase inhibitors, a series of cyclopentane derivatives were designed where substituents like carboxylate, guanidino, and alkyl groups interact with distinct pockets in the enzyme's active site.[5][6] In such a context, a 1,4-disubstitution might provide the optimal vector and distance between key interacting moieties.
Caption: Structural analogy of hydroxylated cyclopentane scaffolds to deoxyribose.
Part 3: Synthetic Strategies and Experimental Protocols
The synthesis of enantiomerically pure cyclopentane building blocks is a critical challenge in drug development, as biological activity is almost always confined to a single stereoisomer.[7]
Protocol 1: Enantioselective Synthesis of a cis-3-Hydroxycyclopentane Precursor
This protocol describes a general, robust workflow for obtaining a key chiral intermediate, emphasizing the causality behind methodological choices. The strategy relies on enzymatic resolution, a common and efficient method for separating enantiomers.[1]
Objective: To produce enantiomerically pure (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid.
Workflow:
-
Diester Hydrolysis: Start with a commercially available, achiral precursor like dimethyl cyclopentane-1,3-dicarboxylate.[1] Perform a basic hydrolysis (e.g., using NaOH) to yield cyclopentane-1,3-dicarboxylic acid.
-
Rationale: This creates the diacid necessary for the subsequent enzymatic step.
-
-
Enzymatic Resolution: This is the key enantioselective step. Utilize a lipase enzyme (e.g., from Pseudomonas cepacia) in an organic solvent with a suitable acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer of the diacid, allowing for separation.
-
Rationale: Lipases are highly stereoselective enzymes. This method provides high enantiomeric excess (ee) without the need for expensive chiral catalysts or ligands.[8]
-
-
Separation: The acylated ester and the unreacted diacid enantiomer can now be separated using standard chromatographic techniques (e.g., column chromatography) or extraction due to their different polarities.
-
Deprotection/Modification: The separated enantiomer can then be deprotected or further modified to yield the target hydroxy acid.
Caption: Workflow for the enantioselective synthesis of a 1,3-disubstituted precursor.
Part 4: Framework for Comparative Antiviral Evaluation
To objectively compare the potential of drug candidates derived from these two scaffolds, a standardized in vitro antiviral assay is essential. This protocol outlines a common method for assessing antiviral efficacy, the Cytopathic Effect (CPE) Inhibition Assay.[9]
Protocol 2: In Vitro CPE Inhibition Assay
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of test compounds against a specific virus (e.g., Influenza A, HIV, HCV).
Step-by-Step Methodology:
-
Cell Plating: Seed a 96-well microtiter plate with a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.[9]
-
Rationale: A healthy, confluent cell monolayer is required for uniform viral infection and observable cytopathic effects.
-
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds (derived from 3-hydroxy and 4-hydroxy scaffolds) in cell culture medium. Also include a "no-drug" virus control and a "no-virus" cell control.
-
Infection and Treatment: When cells are confluent, remove the growth medium. Add the diluted compounds to the appropriate wells. Subsequently, infect the cells with a pre-tittered amount of virus (e.g., a multiplicity of infection (MOI) of 0.01).[10]
-
Rationale: A low MOI ensures multiple rounds of viral replication, allowing for a clear therapeutic window to be observed.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-96 hours).[9]
-
Assessment of Cytotoxicity (CC₅₀): In a parallel plate without virus, assess cell viability using an MTT or neutral red uptake assay to determine the concentration of the compound that reduces cell viability by 50%.
-
Assessment of Antiviral Activity (EC₅₀): In the virus-infected plate, quantify the level of CPE inhibition. This is often done by staining the remaining viable cells with a dye like crystal violet or neutral red. The absorbance is read on a plate reader. The EC₅₀ is the compound concentration that inhibits the viral CPE by 50% compared to the virus control.[11]
-
Data Analysis: Calculate the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
-
SI = CC₅₀ / EC₅₀
-
Rationale: A higher SI value indicates a more promising drug candidate, as it is effective against the virus at concentrations far below those at which it is toxic to the host cells. An SI > 10 is generally considered significant.
-
Data Presentation
All quantitative data should be summarized in a clear, structured table for direct comparison.
| Compound ID | Scaffold Type | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Cmpd-3A | 3-Hydroxy-derived | HIV-1 | 0.5 | >100 | >200 |
| Cmpd-3B | 3-Hydroxy-derived | Influenza A | >50 | >100 | N/A |
| Cmpd-4A | 4-Hydroxy-derived | HIV-1 | >50 | >100 | N/A |
| Cmpd-4B | 4-Hydroxy-derived | Influenza A | 5.2 | >100 | >19.2 |
| Control | Oseltamivir | Influenza A | 0.8 | >100 | >125 |
Table 1: Hypothetical comparative data for compounds derived from 3-hydroxy and 4-hydroxycyclopentanecarboxylic acid scaffolds. Data is for illustrative purposes only.
Conclusion
The comparison between this compound and 4-hydroxycyclopentanecarboxylic acid in antiviral drug design is not a matter of simple substitution but a fundamental choice in molecular strategy.
-
This compound provides a scaffold that, through its cis-1,3 substitution pattern, is an excellent geometric mimic of the natural deoxyribose sugar. This makes it a superior building block for developing carbocyclic nucleoside analogues that target viral polymerases, a validated and highly successful strategy in antiviral therapy.
-
4-Hydroxycyclopentanecarboxylic acid , with its 1,4-substitution pattern, is a poor structural analogue of deoxyribose. Its utility in designing polymerase inhibitors is therefore limited. However, this scaffold should not be dismissed entirely. Its distinct geometry could offer advantages in the design of inhibitors for other viral targets, such as neuraminidase or proteases, where the active site demands a different spatial arrangement of interacting functional groups.[6][12]
Ultimately, the choice of isomeric scaffold is dictated by the viral target and the intended mechanism of action. While these simple hydroxy acids are not antiviral agents in themselves, they are critical chiral pools from which stereochemically defined and potent therapeutics can be constructed. The principles of structure-activity relationships guide the selection, and rigorous, standardized evaluation provides the empirical data needed to advance the most promising candidates.
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comparison of different chiral resolving agents for 3-Hydroxycyclopentanecarboxylic acid
Introduction: The Significance of Chiral 3-Hydroxycyclopentanecarboxylic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. This compound is a valuable chiral building block, with its distinct enantiomers serving as precursors to a variety of biologically active compounds. The precise control of its stereochemistry is therefore not merely a matter of chemical purity, but a critical determinant of therapeutic efficacy and safety.
This guide provides a comparative analysis of various chiral resolving agents for the separation of racemic this compound. While enantioselective synthesis presents a powerful alternative for obtaining single enantiomers, classical resolution via diastereomeric salt formation remains a robust, scalable, and often more economical approach, particularly in industrial settings.[1][2] Herein, we delve into the principles of this technique and compare the utility of several classes of resolving agents, offering field-proven insights and detailed experimental protocols to guide researchers in their quest for enantiomerically pure this compound.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this classical resolution technique is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit differential solubility in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, effectuating the separation.
The choice of an appropriate resolving agent and crystallization solvent is often empirical and is the most critical factor for a successful resolution. An ideal combination leads to a significant difference in the solubility of the diastereomeric salts, resulting in high recovery and high enantiomeric excess (ee) of the desired enantiomer.
Comparative Analysis of Chiral Resolving Agents
While specific experimental data for the resolution of this compound is not extensively documented in publicly available literature, we can draw valuable parallels from the resolution of structurally similar cyclic β-hydroxy acids, such as cis-3-hydroxycyclohexanecarboxylic acid. Furthermore, a wealth of knowledge exists for the resolution of various carboxylic acids using common resolving agents. This section compares several promising candidates.
Cinchona Alkaloids: Quinine and Cinchonidine
Cinchona alkaloids, such as quinine and cinchonidine, are naturally occurring and widely used resolving agents for acidic compounds due to their rigid structures and multiple stereocenters, which facilitate effective chiral recognition.
Key Insights:
-
Proven Efficacy for Analogous Compounds: A patent for the resolution of the closely related cis-3-hydroxycyclohexanecarboxylic acid details the use of quinine trihydrate, indicating its potential as a highly effective resolving agent for this compound.[3]
-
Solvent Dependency: The efficiency of resolution with Cinchona alkaloids is highly dependent on the solvent system.[1][2] A screening of various solvents is crucial for optimizing the separation.
-
Structural Recognition: The formation of hydrogen bonds and CH/π interactions between the alkaloid and the carboxylic acid plays a vital role in the chiral discrimination process.[1]
Chiral Amines: (S)-(-)-α-Phenylethylamine
(S)-(-)-α-Phenylethylamine is a readily available and cost-effective chiral amine that is frequently employed for the resolution of a wide array of carboxylic acids.
Key Insights:
-
Broad Applicability: Its widespread use is a testament to its effectiveness in forming diastereomeric salts with differing solubilities.[4][5]
-
Empirical Optimization: The selection of the optimal solvent and crystallization temperature is critical and often requires empirical screening to achieve high diastereomeric and enantiomeric purity.
Amino Alcohols: (1R,2S)-2-Amino-1,2-diphenylethanol (ADPE)
Chiral amino alcohols like ADPE have demonstrated success in resolving hydroxycarboxylic acids. The presence of both an amino and a hydroxyl group allows for multiple points of interaction, potentially leading to better chiral discrimination.
Key Insights:
-
Effectiveness with Hydroxy Acids: Studies on other 3-hydroxycarboxylic acids have shown ADPE to be an effective resolving agent.[2]
-
Solvent-Induced Chirality Switching: In some cases, changing the crystallization solvent when using ADPE can lead to the crystallization of the opposite diastereomer, providing access to both enantiomers of the acid with a single resolving agent.
Experimental Protocols
The following protocols are provided as a starting point for the resolution of racemic this compound. Researchers should note that optimization of solvent, temperature, and stoichiometry will likely be necessary to achieve the best results for this specific molecule.
Protocol 1: Resolution with Quinine (Adapted from a similar resolution)
This protocol is adapted from the resolution of cis-3-hydroxycyclohexanecarboxylic acid and represents a promising starting point.
Materials:
-
Racemic this compound
-
Quinine trihydrate
-
Suitable solvent (e.g., aqueous ethanol, acetone)
-
Hydrochloric acid (2M)
-
Sodium hydroxide (2M)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of quinine trihydrate in the same hot solvent.
-
Slowly add the quinine solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For maximum yield, cool the mixture further in an ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor.
-
To enhance purity, a recrystallization from the same or a different solvent system can be performed.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with 2M HCl to a pH of ~1-2 to precipitate the optically enriched carboxylic acid and dissolve the quinine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate x 3).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the resolved this compound.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer containing the quinine hydrochloride can be basified with 2M NaOH to precipitate the quinine, which can then be recovered by filtration, washed, dried, and reused.
-
Protocol 2: General Procedure for Resolution with a Chiral Amine (e.g., (S)-(-)-α-Phenylethylamine)
This general protocol can be adapted for various chiral amine resolving agents.
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1 equivalent) in a suitable hot solvent (e.g., methanol, ethanol, acetone).
-
In a separate flask, dissolve (S)-(-)-α-phenylethylamine (0.5-1.0 equivalent) in the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the initial purity of the crystallized salt.
-
Combine the two solutions with stirring.
-
-
Crystallization and Isolation:
-
Follow the crystallization and isolation procedure as described in Protocol 1. A screening of different solvents is highly recommended to find the optimal conditions for crystallization.
-
-
Liberation of the Enantiomer:
-
Follow the procedure for liberating the enantiomer as described in Protocol 1, using acidification to separate the carboxylic acid from the chiral amine.
-
Data Presentation: A Comparative Overview
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| Cinchonidine | Ethyl Acetate | 75 | 84 |
| Cinchonidine | Ethanol | 74 | 85 |
| Cinchonidine | 1,4-Dioxane | 73 | 86 |
| (-)-ADPE | Chloroform | 72 | 80 |
| (-)-ADPE | THF | 70 | 82 |
Data adapted from the resolution of racemic 3-hydroxy-4-phenylbutanoic acid.[2]
Visualizing the Workflow
The general workflow for chiral resolution via diastereomeric salt formation can be visualized as follows:
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Conclusion: A Pathway to Enantiopurity
The chiral resolution of this compound via diastereomeric salt formation is a highly viable and scalable method for obtaining its enantiomers. Based on data from structurally analogous compounds, Cinchona alkaloids like quinine and cinchonidine, as well as chiral amines such as (S)-(-)-α-phenylethylamine and amino alcohols like ADPE, present themselves as strong candidates for effective resolving agents.
The success of any resolution is intrinsically tied to the empirical process of screening and optimizing the choice of resolving agent and solvent. This guide provides a foundational framework and detailed protocols to empower researchers to embark on this process with a clear and logical strategy. By leveraging the principles outlined and adapting the provided methodologies, scientists and drug development professionals can confidently navigate the path to isolating the desired enantiomer of this compound, a critical step in the advancement of chiral drug development and asymmetric synthesis.
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- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). National Institutes of Health.
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- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. (n.d.). JETIR.
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- Direct resolution of (+/-)-ephedrine and atropine into their enantiomers by impregnated TLC. (2001). PubMed.
- (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. (n.d.). PubChem.
- Resolution of (±)-Citronellic Acid with (–)-Cinchonidine: The Crystal Structure of the Cinchonidinium-(S)-citronellate Diastereomeric Salt. (2007). ResearchGate.
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validating the structure of 3-Hydroxycyclopentanecarboxylic acid using NMR and mass spectrometry
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock of chemical research. A compound's efficacy, safety, and novelty are intrinsically linked to its precise atomic arrangement. This guide provides an in-depth, practical comparison of modern analytical techniques for the structural validation of 3-Hydroxycyclopentanecarboxylic acid (C₆H₁₀O₃, Mol. Wt.: 130.14 g/mol )[1][2]. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a multi-pronged approach using mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy creates a self-validating system for structural elucidation[3][4][5].
This compound presents a compelling analytical challenge. Its structure includes a flexible five-membered ring, two key functional groups (a hydroxyl and a carboxylic acid), and two stereocenters (at C1 and C3), giving rise to the possibility of four stereoisomers (two pairs of enantiomers, which are diastereomeric to each other). Distinguishing between these cis and trans diastereomers is critical and requires a detailed, multi-faceted analytical approach[6][7].
The Analytical Workflow: A Strategy for Unambiguous Elucidation
Caption: Overall experimental workflow for structural validation.
Part 1: Molecular Formula Confirmation via Mass Spectrometry
Expertise & Experience: The first and most fundamental question is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or five decimal places, which allows for the calculation of a unique elemental composition.
Trustworthiness: For a target molecule C₆H₁₀O₃, the expected exact mass is 130.06299 Da[1]. An experimental HRMS result of 130.0631 provides high confidence in the molecular formula, ruling out other possibilities with the same nominal mass (e.g., C₇H₁₄O₂; exact mass 130.09938 Da).
Electron Ionization (EI) is often used for small molecules and provides valuable fragmentation data. The fragmentation pattern acts as a molecular fingerprint and offers preliminary structural clues.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent (e.g., Methanol or Ethyl Acetate).
-
Injection: Inject 1 µL into the GC-MS system.
-
GC Separation: Use a suitable column (e.g., DB-5ms) with a temperature gradient to ensure separation from any impurities.
-
MS Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
Source Temperature: 230°C.
-
Expected Data & Interpretation
The mass spectrum provides two key pieces of information: the molecular ion and the fragmentation pattern. For cyclic alcohols and carboxylic acids, the molecular ion peak may be weak due to facile fragmentation[8][9].
| m/z (Expected) | Fragment Identity | Interpretation & Causality |
| 130 | [M]⁺ | The molecular ion, confirming the molecular weight. Its intensity may be low. |
| 112 | [M - H₂O]⁺ | A very common and often strong peak for alcohols, resulting from the loss of a water molecule. |
| 85 | [M - COOH]⁺ | Loss of the carboxylic acid group via cleavage of the C1-C(OOH) bond. This confirms the presence of the -COOH group[10][11]. |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Represents further fragmentation of the cyclopentane ring or other complex rearrangements[12]. |
Part 2: Building the Framework with 1D NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution[4]. We begin with fundamental 1D experiments.
Proton (¹H) NMR: Mapping the Proton Environment
Expertise & Experience: ¹H NMR provides information about the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity or splitting). The chemical shift (δ) of a proton is highly sensitive to its electronic environment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using an organic solvent[13].
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion.
-
Processing: Fourier transform the acquired FID, phase correct the spectrum, and integrate the signals.
Expected Data & Interpretation
For this compound, we expect to see signals for the protons on the cyclopentane ring, the hydroxyl proton, and the carboxylic acid proton. The latter two are often broad and may exchange with D₂O.
| Proton Assignment (Hypothetical) | Expected δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |
| H1 (-CHCOOH) | ~2.8 - 3.1 | Multiplet | 1H | Deshielded by the adjacent electron-withdrawing COOH group. Coupled to protons at C2 and C5. |
| H3 (-CHOH) | ~4.0 - 4.3 | Multiplet | 1H | Deshielded by the electronegative oxygen atom. Coupled to protons at C2 and C4. |
| H2, H4, H5 (-CH₂-) | ~1.5 - 2.2 | Multiplets | 6H | Complex, overlapping multiplets typical of cyclopentane systems[14][15]. Protons on the same carbon (geminal) and adjacent carbons (vicinal) will split each other. |
| -OH | Variable (Broad) | Singlet | 1H | Chemical shift is concentration and temperature dependent. Often exchanges with D₂O. |
| -COOH | > 10 (Broad) | Singlet | 1H | Highly deshielded proton of the carboxylic acid. Also exchanges with D₂O. |
Carbon (¹³C) and DEPT NMR: The Carbon Skeleton
Expertise & Experience: A standard ¹³C NMR spectrum reveals all unique carbon environments in the molecule. However, it doesn't distinguish between CH, CH₂, and CH₃ groups. This is where the Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable[16][17]. A DEPT-135 experiment is particularly informative: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (like the carbonyl carbon) are absent[18][19][20].
Trustworthiness: Comparing the standard ¹³C spectrum with the DEPT-135 spectrum provides an unambiguous count of each type of carbon, which is a critical validation step for building the molecular structure.
Experimental Protocol: ¹³C and DEPT-135 NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C is less sensitive, so a slightly more concentrated sample may be beneficial.
-
Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Following this, run a DEPT-135 pulse sequence.
-
Processing: Process both spectra similarly to the ¹H spectrum.
Expected Data & Interpretation
| Carbon Assignment | Expected δ (ppm) | DEPT-135 Phase | Rationale |
| C=O | ~175 - 180 | Absent | Typical chemical shift for a carboxylic acid carbonyl carbon. It is a quaternary carbon. |
| C3 (-CHOH) | ~70 - 75 | Positive | Carbon attached to an electronegative oxygen atom is significantly deshielded. |
| C1 (-CHCOOH) | ~45 - 50 | Positive | Deshielded by the adjacent carbonyl group. |
| C2, C4, C5 (-CH₂-) | ~25 - 40 | Negative | Aliphatic CH₂ groups in a five-membered ring. Due to symmetry, C2/C5 and C4 may or may not be equivalent depending on the stereoisomer. |
Part 3: Connecting the Pieces with 2D NMR Spectroscopy
While 1D NMR provides the fundamental building blocks, 2D NMR shows how they are connected.
COSY (¹H-¹H Correlation Spectroscopy)
Expertise & Experience: COSY is the workhorse experiment for identifying which protons are spin-coupled to each other, typically through two or three bonds[21][22]. The spectrum displays the 1D proton spectrum on both axes. Diagonal peaks represent the standard signals, while off-diagonal "cross-peaks" connect protons that are coupled[23][24].
Trustworthiness: A COSY spectrum validates the multiplicity observed in the 1D ¹H spectrum. If proton 'A' is a triplet, it must be coupled to two equivalent protons, 'B'. The COSY spectrum must show a cross-peak between 'A' and 'B'.
Expected Correlations:
-
A cross-peak between H1 and the protons on C2 and C5.
-
A cross-peak between H3 and the protons on C2 and C4.
-
Cross-peaks between the methylene protons on C2, C4, and C5, revealing the complete spin-system of the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence)
Expertise & Experience: The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation, ¹JCH)[25][26]. This is a highly sensitive and reliable method for definitively assigning protons to their respective carbons[27][28].
Trustworthiness: HSQC provides an unequivocal link between the proton and carbon skeletons. For example, the proton signal at ~4.1 ppm (assigned as H3) will show a correlation peak to the carbon signal at ~72 ppm (assigned as C3), confirming this C-H bond. This cross-checks the assignments made from 1D data. An edited HSQC can also provide the same multiplicity information as a DEPT experiment[25].
HMBC (Heteronuclear Multiple Bond Correlation)
Expertise & Experience: The HMBC experiment is arguably the most powerful for piecing together the final structure. It reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds; ²JCH, ³JCH)[29][30][31]. Crucially, it allows us to "see" correlations to quaternary carbons, like the carbonyl carbon, which are invisible in HSQC[32].
Trustworthiness: HMBC is the ultimate validation tool. It connects molecular fragments that may not have direct proton-proton connections. For example, observing a correlation from the proton at C1 (H1) to the carbonyl carbon (C=O) confirms the position of the carboxylic acid group.
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A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Cyclopentenecarboxylic Acid
Introduction: The Significance of Chiral Cyclopentanecarboxylic Acids
Chiral cyclopentanecarboxylic acid and its derivatives are pivotal structural motifs in a multitude of biologically active compounds and pharmaceuticals. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety profile. Asymmetric hydrogenation, a process that introduces chirality through the addition of hydrogen across a double bond in a prochiral substrate, stands out as one of the most elegant and atom-economical methods for their synthesis. This guide provides a comparative analysis of the leading catalyst systems for the asymmetric hydrogenation of 2-cyclopentene-1-carboxylic acid, offering insights into their performance, mechanistic nuances, and practical applications for researchers, scientists, and professionals in drug development.
The Catalytic Landscape: Rhodium, Ruthenium, and Iridium Complexes
The field of asymmetric hydrogenation is dominated by catalysts based on the noble metals rhodium, ruthenium, and iridium, each paired with a diverse array of chiral ligands. The choice of metal and ligand is paramount, as it dictates the catalyst's activity, selectivity, and substrate scope. For the hydrogenation of α,β-unsaturated carboxylic acids like cyclopentenecarboxylic acid, the coordinating ability of the carboxyl group plays a crucial role in the catalytic cycle, influencing both the binding of the substrate to the metal center and the subsequent stereochemical outcome.
Rhodium-Based Catalysts: The Pioneers of Asymmetric Hydrogenation
Rhodium complexes, particularly those bearing chiral diphosphine ligands, were among the first to demonstrate high enantioselectivity in the hydrogenation of unsaturated carboxylic acids. Ligands such as DIPAMP and DuPhos have proven effective for a range of substrates.[1][2]
Mechanism of Action: The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of functionalized olefins involves the coordination of the substrate to the rhodium center through both the double bond and the carboxyl group. This bidentate coordination creates a rigid intermediate, allowing the chiral ligand to effectively control the facial selectivity of hydrogen addition.
Performance Insights: While specific data for cyclopentenecarboxylic acid is sparse in readily available literature, the performance of rhodium catalysts with analogous α,β-unsaturated carboxylic acids suggests that high enantioselectivities (often >90% ee) can be achieved under mild reaction conditions. The choice of solvent and the specific chiral ligand are critical parameters that require careful optimization.
Ruthenium-Based Catalysts: High Activity and Broad Substrate Scope
Ruthenium catalysts, most notably those employing the BINAP ligand and its derivatives, have emerged as powerful tools for the asymmetric hydrogenation of a wide variety of functionalized olefins, including unsaturated carboxylic acids.[3][4] A key advantage of ruthenium catalysts is their often higher activity and broader substrate scope compared to their rhodium counterparts.
Mechanism of Action: The catalytic cycle of Ru-BINAP complexes in the hydrogenation of unsaturated carboxylic acids is believed to proceed through a monohydride mechanism. The carboxylate group of the substrate plays a vital role in the activation of the catalyst and the subsequent hydrogenation steps.
Performance Insights: For the structurally similar substrate, methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate, a ruthenium catalyst with the (-)-Me-DuPHOS ligand has been shown to produce the hydrogenated product with high cis purity (>98%) and an enantiomeric excess of at least 60%.[5] This suggests that Ru-diphosphine catalysts are promising candidates for the asymmetric hydrogenation of cyclopentenecarboxylic acid, with the potential for high diastereoselectivity and enantioselectivity.
Iridium-Based Catalysts: The Modern Workhorses for Challenging Substrates
Iridium catalysts, particularly those featuring chiral P,N-ligands like the phosphine-oxazoline (PHOX) family, have gained prominence for their exceptional activity and enantioselectivity in the hydrogenation of a broad range of unsaturated compounds, including challenging substrates.[6][7]
Mechanism of Action: Iridium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids is proposed to proceed through an Ir(III)/Ir(V) catalytic cycle. The carboxyl group of the substrate acts as a directing group, coordinating to the iridium center and facilitating the hydrogenation process. The rigid and bulky nature of many chiral spiro-P,N-ligands creates a well-defined chiral pocket around the metal center, leading to efficient stereochemical control.[6]
Performance Insights: Chiral iridium complexes with spiro-phosphine-oxazoline and spiro-phosphine-benzylamine ligands have demonstrated excellent activity and enantioselectivity in the hydrogenation of various α,β-unsaturated carboxylic acids, achieving high turnover numbers and excellent enantioselectivities (often >95% ee) under low hydrogen pressure.[6] This makes iridium catalysts a highly attractive option for the efficient and highly selective hydrogenation of cyclopentenecarboxylic acid.
Comparative Performance Data
Due to the limited availability of direct comparative studies on 2-cyclopentene-1-carboxylic acid, the following table presents a summary of representative data for structurally analogous substrates to provide a basis for catalyst selection.
| Catalyst System | Ligand | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | (Z)-α-Acetamidocinnamic acid | MeOH | 3 | 50 | >99 | 96 | [1] |
| Ru(OAc)₂((R)-BINAP) | (R)-BINAP | (E)-2-Methyl-2-butenoic acid | MeOH | 4 | 25 | >99 | 95 | [3] |
| [Ir(COD)Cl]₂/Ligand | Spiro-phosphine-oxazoline | Various α,β-unsaturated carboxylic acids | Toluene | 10 | 25 | >95 | >95 | [6] |
Experimental Protocols: A Representative Procedure
The following is a generalized protocol for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid, which can be adapted for cyclopentenecarboxylic acid.
Materials:
-
Substrate (e.g., 2-cyclopentene-1-carboxylic acid)
-
Catalyst precursor (e.g., [Rh(COD)₂]BF₄, Ru(OAc)₂(BINAP), [Ir(COD)Cl]₂)
-
Chiral ligand
-
Anhydrous, degassed solvent (e.g., methanol, toluene)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the catalyst precursor and the chiral ligand.
-
Add the anhydrous, degassed solvent to dissolve the catalyst precursor and ligand. Stir for a specified time to allow for complex formation.
-
Add the substrate to the catalyst solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
After the reaction is complete, carefully vent the autoclave.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the product by chromatography or crystallization.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Visualizing the Process
Generalized Catalytic Cycle
Caption: A simplified representation of a catalytic cycle for asymmetric hydrogenation.
Experimental Workflow
Caption: A typical workflow for an asymmetric hydrogenation experiment.
Conclusion and Future Outlook
The asymmetric hydrogenation of cyclopentenecarboxylic acid is a critical transformation for the synthesis of valuable chiral building blocks. While rhodium, ruthenium, and iridium catalysts have all demonstrated high efficacy for analogous substrates, the optimal choice depends on the specific requirements of the synthesis, including desired enantioselectivity, cost, and reaction conditions. Iridium catalysts with chiral P,N-ligands currently represent the state-of-the-art for many challenging unsaturated carboxylic acids, offering high activity and excellent enantioselectivity under mild conditions.
Future research will likely focus on the development of more active and selective catalysts based on earth-abundant metals, as well as the design of new chiral ligands that can provide even greater control over the stereochemical outcome of the reaction. The continued exploration of mechanistic details will further enable the rational design of next-generation catalysts for this important transformation.
References
- Chi, Y., Tang, W., & Zhang, X. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
- Davies, H. M. L., & Hutcheson, D. K. (1993). Rhodium(II) N-(arenesulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes resulted in highly diastereoselective and enantioselective cyclopropanations. Tetrahedron Letters, 34(45), 7243-7246.
- Imamoto, T., et al. (2011). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 133(50), 20454-20465.
- Yoshimura, M., et al. (2007). Enantiomeric products formed via different mechanisms: asymmetric hydrogenation of an α,β-unsaturated carboxylic acid involving a Ru(CH3COO)2[(R)-binap] catalyst. Tetrahedron, 63(46), 11399-11409.
- Matteoli, U., et al. (2025).
- Naruto, M., & Saito, S. (2021). Ruthenium-Catalyzed Enantioselective Addition of Carboxylic Acids to Allenes.
- Firmenich SA. (1999). Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones. U.S.
- Zhu, S.-F., & Zhou, Q.-L. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(4), 988-1001.
- Yang, S., et al. (2016). Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids. Chemical Science, 8(2), 1269-1273.
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A Comparative Guide to the Validation of a GC-MS Method for the Detection of 3-Hydroxycyclopentanecarboxylic Acid and its Metabolites
For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of key validation parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the detection and quantification of 3-Hydroxycyclopentanecarboxylic acid and its potential metabolites. Moving beyond a simple checklist of validation steps, we will delve into the scientific rationale behind experimental choices, ensuring a self-validating system that stands up to rigorous scientific scrutiny.
The accurate measurement of this compound and its metabolic derivatives is critical in various research contexts, from understanding biochemical pathways to assessing the pharmacokinetic profile of novel therapeutics. The inherent volatility and potential for thermal degradation of these hydroxy acids necessitate a carefully optimized and validated GC-MS method. This guide will compare and contrast different approaches to key validation aspects, supported by experimental data and established regulatory guidelines.
The Foundation: Regulatory Framework and Scientific Rationale
The validation of bioanalytical methods is guided by international standards to ensure data integrity and inter-laboratory reproducibility. The principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and the U.S. Food and Drug Administration's (FDA) "Bioanalytical Method Validation" guidance serve as the primary authoritative sources for the protocols described herein.[1][2][3][4][5][6][7][8] Adherence to these guidelines is not merely a regulatory hurdle; it is fundamental to generating scientifically sound and defensible results.
The choice of GC-MS for this analysis is predicated on its high sensitivity and selectivity. However, the polar nature of carboxylic and hydroxyl groups in the target analytes necessitates a derivatization step to increase volatility and thermal stability, a critical consideration in method development.[9][10]
Core Validation Parameters: A Comparative Analysis
A comprehensive method validation encompasses several key parameters. Here, we compare different experimental approaches and acceptance criteria for each, providing a framework for developing a robust and reliable GC-MS assay for this compound and its metabolites.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Approach 1: Blank Matrix Analysis: Analysis of at least six different batches of the biological matrix (e.g., plasma, urine) to ensure no endogenous components interfere with the detection of the analyte and internal standard (IS).
-
Experimental Approach 2: Co-eluting Peak Analysis: Fortifying the blank matrix with potentially interfering substances (e.g., structurally similar compounds, known metabolites) to demonstrate a lack of interference at the retention time of the analyte and IS.
Table 1: Comparison of Selectivity Approaches
| Approach | Pros | Cons | Recommended For |
| Blank Matrix Analysis | Straightforward, assesses endogenous interference. | May not identify all potential interferences from co-administered drugs or their metabolites. | Initial method development and routine validation. |
| Co-eluting Peak Analysis | More rigorous, directly challenges the method with known potential interferents. | Requires availability of potential interfering compounds. | Assays intended for clinical studies with potential for polypharmacy. |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
A calibration curve should be generated using a blank matrix spiked with the analyte at a minimum of six to eight different concentrations. The simplest regression model that adequately describes the concentration-response relationship should be used.[11]
Table 2: Linearity and Range Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Calibration Curve Standards | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification). |
Accuracy and Precision
Accuracy refers to the closeness of the mean test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
These are typically assessed by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n≥5) on different days.
Table 3: Accuracy and Precision Acceptance Criteria
| Parameter | Acceptance Criteria |
| Intra-day and Inter-day Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Intra-day and Inter-day Precision (CV%) | Should not exceed 15% (20% at the LLOQ). |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Signal-to-Noise Ratio Approach: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ.
-
Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank and the slope of the calibration curve.
Table 4: Comparison of LOD/LOQ Determination Methods
| Method | Description | Pros | Cons |
| Signal-to-Noise Ratio | Based on the visual evaluation of the chromatogram. | Simple and widely used. | Can be subjective. |
| Standard Deviation of the Response and the Slope | Calculated using the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. | More objective and statistically based. | Requires a well-defined calibration curve. |
Stability
The stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the concentration is not affected by handling and storage.
Table 5: Stability Experiments and Typical Conditions
| Stability Type | Typical Conditions |
| Freeze-Thaw Stability | Three freeze-thaw cycles at -20°C or -80°C. |
| Short-Term (Bench-Top) Stability | Room temperature for a duration that reflects the expected sample handling time. |
| Long-Term Stability | At the intended storage temperature (-20°C or -80°C) for a duration that covers the expected sample storage period. |
| Post-Preparative (Autosampler) Stability | In the autosampler for the expected duration of the analytical run. |
Experimental Protocols
A detailed, step-by-step methodology is crucial for reproducibility. The following protocols provide a foundation for the GC-MS analysis of this compound.
Sample Preparation and Derivatization Workflow
The conversion of polar analytes into volatile derivatives is a critical step for successful GC-MS analysis of organic acids.[9][10][12] Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxylic acid groups.[10][13][14]
GC-MS Operating Conditions
The choice of GC column and temperature program is critical for achieving good chromatographic separation of the analyte from matrix components.
Table 6: Example GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar column suitable for a wide range of derivatized compounds. |
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for high sensitivity. |
| Inlet Temperature | 250 °C | To ensure rapid volatilization of the derivatized analyte. |
| Oven Temperature Program | Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | To achieve good separation of the analyte from other components in the sample. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| MS Ion Source Temperature | 230 °C | To promote efficient ionization. |
| MS Quadrupole Temperature | 150 °C | To maintain stable ion transmission. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A robust and widely used ionization technique that produces reproducible mass spectra. |
| Scan Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring specific ions of the analyte and internal standard. |
Visualizing the Validation Process
A logical workflow is essential for a comprehensive method validation.
Conclusion
The validation of a GC-MS method for the analysis of this compound and its metabolites is a multi-faceted process that requires a deep understanding of the analytical technique, the chemistry of the analytes, and the relevant regulatory guidelines. By systematically evaluating specificity, linearity, accuracy, precision, and stability, researchers can develop a robust and reliable method that generates high-quality, defensible data. This guide provides a comparative framework and practical protocols to aid in this critical endeavor, ultimately contributing to the advancement of scientific research and drug development.
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A Comparative Guide to the Biological Activity of 3-Hydroxycyclopentanecarboxylic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Biological Function
This guide will delve into the primary biological target of this class of molecules, the Hydroxycarboxylic Acid Receptor 1 (HCAR1), its signaling pathways, and present a framework for the systematic evaluation of the biological activity of each 3-Hydroxycyclopentanecarboxylic acid stereoisomer.
The Primary Target: Hydroxycarboxylic Acid Receptor 1 (HCAR1/GPR81)
The main receptor for endogenous lactate, a structurally related α-hydroxy carboxylic acid, is the G-protein coupled receptor GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[2][3] This receptor is a promising therapeutic target for metabolic disorders such as dyslipidemia and type 2 diabetes.[4] HCAR1 is predominantly expressed in adipocytes, where its activation leads to the inhibition of lipolysis.[2][4] It is also found in various other tissues, including the brain, where it modulates neuronal activity.[5][6][7]
Signaling Pathway
HCAR1 is a Gi/o-coupled receptor.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunits can also modulate the activity of other downstream effectors.[6] This signaling cascade ultimately mediates the physiological effects of HCAR1 activation, such as the anti-lipolytic action in adipocytes and the down-modulation of neuronal activity.[2][6]
Caption: HCAR1 signaling pathway upon agonist binding.
Comparative Biological Activity of this compound Stereoisomers: A Proposed Investigation
In the absence of direct comparative data, this section outlines a robust experimental workflow to elucidate the structure-activity relationship (SAR) of the four stereoisomers of this compound.
Synthesis of Stereoisomers
The initial step involves the stereoselective synthesis or chiral separation of the four stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S)-3-hydroxycyclopentanecarboxylic acid. Chromatographic separation on a chiral stationary phase is a common method for resolving stereoisomers.[8]
In Vitro Pharmacological Evaluation
A series of in vitro assays should be performed to determine the potency and efficacy of each stereoisomer at the human HCAR1 receptor.
1. Receptor Binding Affinity (Ki)
A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a receptor.
Experimental Protocol:
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing human HCAR1. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Radioligand: Use a suitable radiolabeled antagonist for HCAR1, such as [³H]-ligand (if available) or a custom-synthesized one.
-
Competition Binding Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled this compound stereoisomers.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
2. Functional Potency (EC50) and Efficacy
A functional assay is necessary to determine whether the stereoisomers act as agonists, antagonists, or inverse agonists, and to quantify their potency and efficacy. A common method for Gi/o-coupled receptors is to measure the inhibition of forskolin-stimulated cAMP accumulation.
Experimental Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human HCAR1.
-
cAMP Accumulation Assay:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the this compound stereoisomers.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal inhibition of forskolin-stimulated cAMP levels (efficacy).
Caption: Proposed experimental workflow for comparing stereoisomer activity.
Anticipated Outcomes and Structure-Activity Relationship (SAR)
Based on the principles of stereochemistry in drug design, it is anticipated that the four stereoisomers of this compound will exhibit significant differences in their biological activity at HCAR1.
-
Potency: The EC50 and Ki values are expected to vary among the stereoisomers, with one or two isomers likely demonstrating significantly higher potency than the others.
-
Efficacy: The maximal effect (e.g., inhibition of cAMP production) may also differ, indicating that some isomers could be full agonists while others might be partial agonists.
-
Stereoselectivity: A high degree of stereoselectivity would be observed if one enantiomer is significantly more active than its mirror image. The relative orientation of the hydroxyl and carboxylic acid groups on the cyclopentane ring will be a critical determinant of the interaction with the receptor's binding pocket.
A hypothetical comparison of the expected data is presented in the table below:
| Stereoisomer | Configuration | HCAR1 Binding Affinity (Ki, nM) | HCAR1 Functional Potency (EC50, nM) | Efficacy (% inhibition of cAMP) |
| Isomer 1 | (1R,3S) | Expected Value | Expected Value | Expected Value |
| Isomer 2 | (1S,3R) | Expected Value | Expected Value | Expected Value |
| Isomer 3 | (1R,3R) | Expected Value | Expected Value | Expected Value |
| Isomer 4 | (1S,3S) | Expected Value | Expected Value | Expected Value |
The data generated from these experiments will be instrumental in establishing a clear structure-activity relationship for this class of compounds and will guide the design of more potent and selective HCAR1 modulators for therapeutic applications.
Conclusion
While a definitive comparative analysis of the biological activities of all this compound stereoisomers awaits dedicated investigation, the foundational principles of pharmacology and the known biology of the HCAR1 receptor provide a strong rationale for expecting significant stereochemical differentiation. This guide has outlined the key biological target, its signaling pathway, and a comprehensive experimental strategy to elucidate the distinct pharmacological profiles of each stereoisomer. The insights gained from such studies will be invaluable for the advancement of drug discovery programs targeting HCAR1 for the treatment of metabolic and neurological disorders.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxycyclopentanecarboxylic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 3-Hydroxycyclopentanecarboxylic acid, a molecule of interest in various metabolic and pharmaceutical research areas. We will move beyond a simple listing of protocols to a critical evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), empowering you to make informed decisions for your specific analytical challenges.
The Analytical Challenge: this compound
This compound (C₆H₁₀O₃, MW: 130.14 g/mol ) is a small, polar organic acid.[1][2][3] Its structure, featuring both a hydroxyl and a carboxylic acid group, presents specific analytical considerations. Furthermore, the presence of chiral centers necessitates methods capable of enantiomeric separation, as different enantiomers can exhibit distinct biological activities.[4][5] This guide will address both total quantification and chiral-specific analysis.
Core Analytical Techniques: A Comparative Overview
The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, throughput, and the nature of the sample matrix. We will compare three workhorse techniques in bioanalysis: HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely accessible technique for the analysis of organic acids.[6] Separation is typically achieved on a reversed-phase column where the polar analyte has limited retention, or through more specialized columns like those used in ion-exchange or hydrophilic interaction chromatography (HILIC).[7][8]
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is a common starting point, but for highly polar analytes like this compound, a HILIC or a suitable ion-exchange column may provide better retention and separation from other polar matrix components.[7][8]
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on reversed-phase columns.[9][10]
-
Detection: UV detection is a common choice for HPLC. However, since this compound lacks a strong chromophore, detection at low wavelengths (around 200-210 nm) is necessary, which can lead to interference from other compounds in the sample matrix.[11] To enhance sensitivity and specificity, pre-column derivatization with a UV-absorbing agent can be employed.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a mandatory step to increase volatility and thermal stability.[12][13]
Causality of Experimental Choices:
-
Derivatization: Silylation is the most common derivatization technique for compounds with active hydrogens (like in hydroxyl and carboxylic acid groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule amenable to GC analysis.[12][13]
-
GC Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of the derivatized analytes.[14]
-
MS Detection: Mass spectrometry provides high selectivity and allows for confident identification based on the mass spectrum of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for quantitative bioanalysis.[7][15]
Causality of Experimental Choices:
-
Chromatography: Similar to HPLC, reversed-phase or HILIC chromatography is used for separation. The choice of column and mobile phase is critical to achieve good retention and separation from matrix components that could cause ion suppression.[7][15]
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for polar molecules like this compound. It can be operated in either positive or negative ion mode, with negative mode often being more sensitive for carboxylic acids.[15]
-
Tandem MS: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion formed after fragmentation. This high selectivity significantly reduces matrix interference and allows for very low detection limits.[15][16]
Cross-Validation: Ensuring Method Comparability
When employing different analytical methods within a study or across different laboratories, cross-validation is essential to ensure that the data are comparable.[17][18][19] This process involves analyzing the same set of quality control (QC) samples with each method and comparing the results. The acceptance criteria are typically that the mean concentration from one method should be within ±15% of the other method for at least two-thirds of the QC samples.[19]
Comparative Performance Analysis
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. The values are based on typical performance for similar small organic acids and should be established for the specific analyte during method validation.[7][12][13][15][16][20]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.995 |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 10% |
| Precision (% RSD) | < 15% | < 15% | < 10% |
| Sensitivity (LLOQ) | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Selectivity | Moderate (potential for interference) | High (with MS detection) | Very High (with MRM) |
| Throughput | High | Moderate (due to derivatization) | High |
| Sample Volume | µL | µL | µL |
| Cost | Low | Moderate | High |
| Robustness | High | Moderate (derivatization can be a source of variability) | High |
Chiral Separation: A Critical Consideration
As this compound is a chiral molecule, distinguishing between its enantiomers is often crucial for understanding its biological effects.
Chiral HPLC
Direct chiral separation can be achieved using chiral stationary phases (CSPs).[5][21][22][23] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can separate a broad range of chiral compounds.[4][24][25] The mobile phase composition is critical for achieving enantiomeric resolution. Alternatively, indirect methods involve derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[21]
Chiral GC-MS
Chiral separation by GC-MS is typically achieved using a chiral stationary phase, often based on derivatized cyclodextrins.[26][27][28] The derivatized analyte interacts differently with the chiral stationary phase, allowing for the separation of the enantiomers.
Experimental Protocols
Sample Preparation Workflow
Effective sample preparation is crucial for accurate and precise quantification, as it removes interfering matrix components.[29][30][31]
Caption: General sample preparation workflow for this compound analysis.
Detailed Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated biological sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.
-
Elution: Elute the this compound with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-based analysis or in a suitable solvent for GC derivatization.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
LC-MS/MS Analysis Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Discussion and Recommendations
The choice of analytical method for the quantification of this compound is a balance between performance requirements and available resources.
-
HPLC-UV is a cost-effective option suitable for applications where high sensitivity is not required and the sample matrix is relatively clean. The need for derivatization to improve sensitivity can increase sample preparation time.
-
GC-MS provides excellent selectivity and good sensitivity. However, the mandatory derivatization step adds complexity to the workflow and can be a source of analytical variability. It is a strong candidate when high chromatographic resolution is needed, including for chiral separations.
-
LC-MS/MS is the method of choice for high-sensitivity, high-throughput quantitative bioanalysis. Its superior selectivity minimizes matrix effects and allows for the direct analysis of complex biological samples with minimal cleanup. For demanding applications in drug development and clinical research, LC-MS/MS is the recommended platform.
For chiral analysis, both chiral HPLC and chiral GC-MS are viable options. The selection will depend on the specific enantiomers, the sample matrix, and the available instrumentation. Method development will be required to find a suitable chiral stationary phase and optimal separation conditions.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data. For the quantification of this compound, HPLC-UV, GC-MS, and LC-MS/MS each offer a unique set of advantages and disadvantages. A thorough understanding of the principles behind each technique, coupled with a systematic approach to method development and validation, will enable researchers to generate high-quality data to support their scientific and drug development goals.
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A Senior Scientist's Guide to Comparative Docking of 3-Hydroxycyclopentanecarboxylic Acid Derivatives Against Influenza Neuraminidase
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of novel 3-hydroxycyclopentanecarboxylic acid derivatives against influenza neuraminidase, a critical target in antiviral drug development. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible in-silico workflow. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to evaluate potential enzyme inhibitors.
Introduction: The Rationale for Targeting Neuraminidase with Cyclopentane Scaffolds
Influenza virus remains a significant global health threat, necessitating the continuous development of novel antiviral agents to combat emerging resistance.[1] One of the most validated targets for anti-influenza drugs is the viral surface enzyme, neuraminidase (NA).[2][3] NA is a hydrolase that cleaves terminal sialic acid residues from host cell receptors, a crucial step for the release of newly formed viral particles.[3] Inhibition of NA prevents viral propagation, making it an excellent target for therapeutic intervention.
The cyclopentane carbocyclic ring is an increasingly appreciated scaffold in medicinal chemistry.[4] Its unique, puckered three-dimensional structure can present functional groups in precise orientations, making it an ideal core for designing enzyme inhibitors that can fit snugly into hydrophobic pockets within an active site.[5] Derivatives of this compound, the subject of this guide, offer a compelling starting point. The carboxylic acid can mimic the sialic acid's carboxylate group, which is key for anchoring to the highly conserved triad of arginine residues (Arg118, Arg292, Arg371) in the NA active site, while the hydroxyl group and other potential substitutions on the cyclopentane ring can be explored to optimize secondary interactions and improve binding affinity.
This guide will use a structure-based drug design approach, specifically molecular docking, to predict the binding modes and affinities of a designed set of this compound derivatives.[6][7] Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the molecular recognition process before committing to costly and time-consuming synthesis.[3][7]
The Experimental Workflow: A Self-Validating System
A trustworthy docking protocol must be a self-validating system. The cornerstone of this validation is the ability of the docking algorithm to reproduce the experimentally determined binding pose of a known co-crystallized inhibitor.[8][9][10] If our protocol can accurately "redock" the native ligand, we can have confidence in its predictions for our novel compounds.
Our overall workflow is visualized below.
Caption: Overall workflow for the comparative docking study.
Detailed Protocols: From Structure to Score
This section provides step-by-step methodologies for the key phases of the docking experiment. We will use AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[9][11][12]
Target Enzyme Selection and Preparation
-
Expertise & Experience: The choice of the target structure is critical. We seek a high-resolution crystal structure with a bound ligand, which provides an empirical ground truth for our binding pocket definition and protocol validation.
-
Target: Influenza A virus Neuraminidase (H7N9)
-
PDB ID: 5L17 . This structure is chosen because it contains the well-known inhibitor Zanamivir co-crystallized in the active site, resolved at 2.40 Å.[1]
Protocol:
-
Download the Structure: Navigate to the RCSB PDB database and download the structure file 5L17.pdb.
-
Prepare the Receptor: The raw PDB file contains water molecules, and potentially other non-essential ions or chains that must be removed.[13][14] We will use AutoDock Tools (ADT), a graphical front-end for preparing docking simulations.
-
Open ADT and load the 5L17.pdb molecule.
-
Remove water molecules (Select > Residue > HOH, then Edit > Delete Selected Atoms).
-
Inspect the complex to ensure only the protein and the ligand (Zanamivir, identified as residue ZA in this file) remain.
-
Add polar hydrogens, which are crucial for defining hydrogen bond networks (Edit > Hydrogens > Add > Polar Only).
-
Assign Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein as a .pdbqt file, the required format for Vina, which includes atomic coordinates, charges, and atom types (Grid > Macromolecule > Choose... > Save as 5L17_protein.pdbqt).
-
Ligand Design and Preparation
For this guide, we will compare the parent this compound with three rationally designed derivatives to probe the effect of stereochemistry and functionalization.
-
Ligand 1 (Parent): (1R,3R)-3-Hydroxycyclopentanecarboxylic acid
-
Ligand 2 (Stereoisomer): (1R,3S)-3-Hydroxycyclopentanecarboxylic acid
-
Ligand 3 (Amine Derivative): (1R,3R)-3-Amino-cyclopentanecarboxylic acid (replacing -OH with -NH2 to probe a different H-bonding profile)
-
Ligand 4 (Hydrophobic Derivative): (1R,3R)-3-Methoxy-cyclopentanecarboxylic acid (replacing -OH with -OCH3 to test the impact of a bulkier, less polar group)
-
Native Ligand (Control): Zanamivir (extracted from 5L17.pdb)
Protocol:
-
Create 2D Structures: Use a chemical drawing tool like MarvinSketch or ChemDraw to create the 2D structures of Ligands 1-4. Save them in a standard format like .mol or .sdf.
-
Convert to 3D and Energy Minimize: It is crucial to start with a low-energy, realistic 3D conformation of the ligand.[9] We can use a tool like Open Babel for this.
-
obabel -i mol ligand1.mol -o pdb --gen3d -p 7.4
-
This command converts the .mol file to a .pdb file, generates a 3D structure, and adds hydrogens appropriate for a pH of 7.4.
-
-
Prepare for Docking (PDBQT format): Similar to the protein, ligands must be converted to the .pdbqt format.
-
Open ADT and load the 3D structure of a ligand (e.g., ligand1.pdb).
-
The tool will automatically detect the root atom and rotatable bonds. Torsion angles are the degrees of freedom the docking program will explore.
-
Save the prepared ligand as a .pdbqt file (e.g., ligand1.pdbqt).
-
Repeat for all designed ligands and for the extracted Zanamivir to be used in the validation step.
-
Protocol Validation by Redocking
-
Trustworthiness: This step is the single most important procedure for validating the entire docking workflow. We will dock the native Zanamivir ligand back into the 5L17 active site. A successful protocol will predict a binding pose that is very close to the original crystal structure pose.[8][10] The deviation is measured by the Root Mean Square Deviation (RMSD). A successful redocking is generally considered to have an RMSD value below 2.0 Å.[8]
Protocol:
-
Define the Search Space (Grid Box): The grid box tells Vina where to perform the docking search. It should be centered on the active site and large enough to encompass the entire binding pocket to allow the ligand to move freely.
-
In ADT, with the 5L17_protein.pdbqt loaded, go to Grid > Grid Box....
-
Center the grid box on the co-crystallized Zanamivir ligand. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure it covers the active site. Note the center coordinates and dimensions.
-
-
Create the Vina Configuration File: Create a text file named conf.txt. This file specifies all the input parameters for the Vina run.
-
Run Vina: Execute Vina from the command line:
-
vina --config conf.txt --log zanamivir_redock_log.txt
-
-
Calculate RMSD: Compare the coordinates of the top-ranked docked pose (zanamivir_redock_out.pdbqt) with the original crystal structure pose (zanamivir_native.pdbqt). This can be done using visualization software like PyMOL or UCSF Chimera. If the RMSD is < 2.0 Å, the protocol is validated.
Results and Comparative Analysis
Assuming our protocol is validated, we now proceed to dock our designed this compound derivatives. We will run Vina for each ligand, changing only the ligand = and out = lines in our conf.txt file.
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity, an estimated free energy of binding (ΔG) given in kcal/mol.[15][16] More negative values indicate stronger, more favorable binding.[15][17]
| Ligand ID | Derivative Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Control | Zanamivir (Redocked) | -8.9 | Arg118, Arg292, Arg371, Glu276, Tyr406 |
| 1 | (1R,3R)-3-Hydroxy | -6.2 | Arg118, Arg292, Arg371, Tyr406 |
| 2 | (1R,3S)-3-Hydroxy | -5.5 | Arg118, Arg371 |
| 3 | (1R,3R)-3-Amino | -6.8 | Arg118, Arg292, Arg371, Glu276 |
| 4 | (1R,3R)-3-Methoxy | -5.1 | Arg118, Arg371 |
Analysis of Binding Modes and Structure-Activity Relationships
The docking scores in the table provide a high-level comparison, but the true insight comes from visualizing the predicted binding poses.
-
Parent Compound (Ligand 1): The -6.2 kcal/mol score suggests moderate binding. Visualization reveals the carboxylic acid group forms the expected salt bridges with the arginine triad (Arg118, Arg292, Arg371), successfully mimicking the native substrate. The (3R)-hydroxyl group is predicted to form a hydrogen bond with the side chain of Tyr406, providing an additional stabilizing interaction.
-
Stereoisomer (Ligand 2): The less favorable score of -5.5 kcal/mol highlights the importance of stereochemistry. In the (3S) configuration, the hydroxyl group is oriented away from any potential hydrogen bond donors or acceptors in the pocket, failing to make the stabilizing interaction seen with Ligand 1. This demonstrates that precise 3D positioning of functional groups is paramount for effective binding.
-
Amine Derivative (Ligand 3): This derivative shows the most promising score among our designed set at -6.8 kcal/mol. Replacing the hydroxyl with an amino group retains the hydrogen bonding capability but alters the geometry and electronic nature of the interaction. The positively charged amine is predicted to form a strong hydrogen bond/salt bridge with the negatively charged Glu276, an interaction also observed with the guanidino group of Zanamivir. This suggests that a basic group at the 3-position is highly favorable.
-
Hydrophobic Derivative (Ligand 4): The poor score of -5.1 kcal/mol is instructive. Capping the hydroxyl group to form a methoxy ether eliminates the hydrogen bonding capability at that position. The added methyl group does not appear to make any favorable hydrophobic contacts and may introduce a slight steric clash. This result underscores that replacing a key hydrogen bonding group, even with a small substituent, can be detrimental to binding affinity in this polar active site.
The logical relationship between structural modification and binding affinity can be visualized as follows:
Caption: Structure-Activity Relationship (SAR) insights from the docking study.
Conclusion and Future Directions
This guide has detailed a robust, self-validating workflow for the comparative molecular docking of this compound derivatives against influenza neuraminidase. Our in-silico results suggest that this scaffold can successfully anchor within the active site by mimicking the key interactions of the natural substrate.
The comparative analysis provides actionable insights for future drug design efforts:
-
The (1R,3R) stereochemistry appears optimal for presenting functional groups in the correct orientation.
-
A basic group , such as an amine, at the 3-position is highly beneficial, as it can form an additional salt bridge with Glu276, significantly improving the predicted binding affinity.
-
Hydrogen bonding capability at the 3-position is critical, and its removal is detrimental to binding.
These computational predictions are hypotheses that must be confirmed experimentally. The next logical steps would be the chemical synthesis of Ligand 3 and its subsequent testing in an in-vitro neuraminidase inhibition assay. This iterative cycle of design, prediction, synthesis, and testing is the foundation of modern structure-based drug discovery.
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A Comparative Guide to Establishing the Absolute Configuration of 3-Hydroxycyclopentanecarboxylic Acid Isomers
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. The isomers of 3-Hydroxycyclopentanecarboxylic acid, a scaffold found in various biologically active molecules, present a compelling case for the rigorous establishment of absolute configuration. The spatial arrangement of the hydroxyl and carboxylic acid groups on the cyclopentane ring gives rise to four stereoisomers, each with potentially distinct pharmacological profiles. This guide provides an in-depth comparison of the primary analytical techniques used to unambiguously assign the absolute configuration of these isomers: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method.
The Stereoisomers of this compound
This compound possesses two chiral centers, C1 and C3, leading to the existence of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These consist of two pairs of enantiomers. The cis/trans relationship between the hydroxyl and carboxylic acid groups further classifies them. For instance, (1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a cis isomer.[1] The unambiguous assignment of each isomer is paramount for structure-activity relationship (SAR) studies and regulatory approval.
Method 1: Single-Crystal X-ray Crystallography: The Definitive Answer
Often hailed as the "gold standard" for structural elucidation, single-crystal X-ray crystallography provides a direct and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. The technique relies on the diffraction pattern of X-rays by a well-ordered single crystal of the compound.
Causality in Experimental Design
The success of this method is fundamentally dependent on the ability to grow a high-quality single crystal of an enantiomerically pure sample. For molecules like this compound, which may be oils or difficult to crystallize directly, derivatization to a crystalline solid is a common and effective strategy. The choice of derivative is critical; it should readily form high-quality crystals and, for absolute configuration determination of light-atom molecules, ideally contain a heavier atom (e.g., bromine or sulfur) to enhance the anomalous dispersion effect.
Experimental Protocol: Illustrative Example with a Crystalline Derivative
The following protocol outlines the steps for determining the absolute configuration of a chiral cyclopentane carboxylic acid derivative.
-
Enantiomeric Separation and Purification: The racemic mixture of this compound is first separated into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases are often effective for the resolution of acidic compounds.[2][3]
-
Derivatization for Crystallization: The purified enantiomer is derivatized to enhance its crystallinity. For instance, formation of a p-bromophenacyl ester of the carboxylic acid introduces a heavy atom and often yields a crystalline solid.
-
Single Crystal Growth: A single crystal of the derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension) is grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
X-ray Diffraction Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The use of copper (Cu Kα) radiation is often preferred for organic molecules to maximize the anomalous dispersion effect, which is crucial for determining the absolute configuration.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure. The absolute configuration is determined by analyzing the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. A value close to 1 indicates that the inverted structure is correct.
Data Presentation: Representative Crystallographic Data
While a crystal structure for this compound itself is not publicly available, the following table illustrates the type of data that would be generated from a successful X-ray crystallographic analysis of a derivative, based on a similar structure, 1-Hydroxycyclopentanecarboxylic acid.[4]
| Parameter | Illustrative Value for a Derivative |
| Empirical Formula | C6H10O3 |
| Formula Weight | 130.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a, b, c (Å) | 6.543(2), 8.123(3), 9.876(4) |
| β (°) | 105.21(2) |
| Volume (ų) | 504.1(3) |
| Z | 2 |
| R-factor (%) | 3.5 |
| Flack Parameter | 0.05(7) |
Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-State Approach
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] This method is particularly valuable when single crystals cannot be obtained. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations.[6]
Causality in Experimental Design
The core of the VCD method lies in the comparison between an experimental spectrum and a computationally generated one. Therefore, the accuracy of the quantum chemical calculations is paramount. Density Functional Theory (DFT) is commonly used for this purpose. For flexible molecules like this compound, a thorough conformational search is necessary to identify all low-energy conformers, as the final calculated spectrum is a population-weighted average of the spectra of these conformers. The choice of solvent is also critical, as it can influence the conformational equilibrium and hydrogen bonding patterns, which in turn affect the VCD spectrum.[7][8]
Experimental Protocol: VCD Analysis of a this compound Isomer
-
Sample Preparation: An enantiomerically pure sample of a this compound isomer (typically 5-15 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.
-
Quantum Chemical Calculations:
-
A conformational search for the chosen enantiomer (e.g., (1R,3S)-3-Hydroxycyclopentanecarboxylic acid) is performed using computational methods.
-
The geometry of each low-energy conformer is optimized, and their vibrational frequencies, IR intensities, and VCD rotational strengths are calculated using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate the final predicted spectrum for that enantiomer.
-
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum for the chosen enantiomer and its mirror image (which is generated by inverting the sign of the calculated spectrum). A good match in the signs and relative intensities of the major VCD bands allows for a confident assignment of the absolute configuration.
Data Presentation: Illustrative VCD Data
The following table presents hypothetical data illustrating the comparison between experimental and calculated VCD spectra for an isomer of this compound.
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign for (1R,3S) |
| 1720 | + | 1715 | + |
| 1450 | - | 1445 | - |
| 1380 | + | 1375 | + |
| 1250 | - | 1245 | - |
| 1100 | + | 1095 | + |
Workflow for VCD Spectroscopy
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Method 3: Mosher's Method: Probing Chirality with NMR
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][4][7][9] It involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The analysis of the ¹H NMR chemical shift differences between these two diastereomers allows for the deduction of the absolute configuration of the stereocenter.[10][11]
Causality in Experimental Design
The principle of Mosher's method relies on the anisotropic effect of the phenyl ring of the MTPA moiety, which shields or deshields nearby protons in a predictable manner depending on the absolute configuration of the alcohol.[12] For the analysis to be successful, it is crucial to prepare both the (R)-MTPA and (S)-MTPA esters and to unambiguously assign the ¹H NMR signals of the protons on either side of the newly formed ester linkage. The difference in chemical shifts (Δδ = δS - δR) for these protons provides the basis for the stereochemical assignment.
Experimental Protocol: Mosher's Method for a this compound Isomer
-
Esterification: The carboxylic acid group of the enantiomerically pure this compound is first protected, for example, as a methyl ester.
-
Preparation of Diastereomeric Mosher Esters: The resulting methyl ester is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, to form the corresponding diastereomeric Mosher esters.
-
¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded. Careful assignment of the signals for the protons on the cyclopentane ring is performed, often aided by 2D NMR techniques like COSY.
-
Calculation of Δδ (δS - δR): The chemical shifts of corresponding protons in the two diastereomers are compared, and the differences (Δδ) are calculated.
-
Stereochemical Assignment: The sign of the Δδ values for the protons on either side of the C3 stereocenter is analyzed. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration at C3.
Data Presentation: Illustrative ¹H NMR Data for Mosher Esters
The table below shows hypothetical ¹H NMR data for the Mosher esters of a methyl 3-hydroxycyclopentanecarboxylate isomer.
| Proton | δ for (R)-MTPA ester (ppm) | δ for (S)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) |
| H1 | 2.85 | 2.88 | +0.03 |
| H2a | 1.95 | 1.90 | -0.05 |
| H2b | 2.10 | 2.04 | -0.06 |
| H3 | 5.20 | 5.20 | 0 |
| H4a | 1.80 | 1.86 | +0.06 |
| H4b | 2.00 | 2.07 | +0.07 |
| H5a | 1.75 | 1.83 | +0.08 |
| H5b | 1.90 | 1.99 | +0.09 |
In this illustrative example, the negative Δδ values for the H2 protons and positive Δδ values for the H1, H4, and H5 protons would allow for the assignment of the absolute configuration at C3 based on the established Mosher's method model.
Workflow for Mosher's Method
Caption: Workflow for absolute configuration determination by Mosher's method.
Comparative Analysis and Recommendations
| Feature | X-ray Crystallography | VCD Spectroscopy | Mosher's Method (NMR) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of circularly polarized IR light | NMR chemical shift differences in diastereomeric esters |
| Sample State | Single Crystal | Solution or neat liquid | Solution |
| Sample Amount | ~0.1-1 mg | 5-15 mg | ~1-5 mg per ester |
| Key Requirement | High-quality single crystal | Enantiomerically pure sample | Enantiomerically pure sample, unambiguous NMR assignment |
| Confidence | Definitive | High, with good spectral correlation | High, with clear and consistent Δδ values |
| Limitations | Crystal growth can be a major bottleneck | Requires access to a VCD spectrometer and computational resources | Requires derivatization; may be ambiguous for complex molecules |
Recommendations for Researchers
-
For Definitive and Unambiguous Assignment: If a high-quality single crystal of the this compound isomer or a suitable derivative can be obtained, X-ray crystallography is the method of choice. It provides a direct visualization of the molecular structure and is considered irrefutable evidence of absolute configuration.
-
For Non-Crystalline Samples: When crystallization is unsuccessful, VCD spectroscopy is an excellent alternative. It provides a reliable determination of the absolute configuration in the solution state, which is often more biologically relevant. The increasing accuracy of DFT calculations and the availability of commercial VCD spectrometers make this a powerful tool in modern stereochemical analysis.
-
When VCD is Unavailable: Mosher's method offers a widely accessible NMR-based approach. Given the presence of a secondary alcohol in this compound, this method is well-suited for determining the configuration at the C3 stereocenter. It requires careful chemical derivatization and NMR analysis but can provide a confident assignment without the need for specialized spectroscopic equipment beyond a standard NMR spectrometer.
Ultimately, the choice of method will depend on the specific properties of the isomer , the available resources, and the desired level of certainty. In many cases, employing two orthogonal techniques can provide the highest level of confidence in the stereochemical assignment.
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performance comparison of different chromatography columns for 3-Hydroxycyclopentanecarboxylic acid separation
An In-Depth Guide to the Chromatographic Separation of 3-Hydroxycyclopentanecarboxylic Acid Stereoisomers
Introduction: The Analytical Challenge of this compound
This compound is a chiral molecule possessing two stereogenic centers, giving rise to four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). In pharmaceutical development and metabolic research, the biological activity of such stereoisomers can vary dramatically; one enantiomer may be a potent therapeutic while another could be inactive or even toxic.[1][2] Consequently, the ability to accurately separate and quantify these individual stereoisomers is not merely an analytical task but a critical necessity for ensuring safety and efficacy.[3][4]
This guide provides a comprehensive performance comparison of different High-Performance Liquid Chromatography (HPLC) columns for the enantioselective and diastereoselective separation of this compound. We will delve into the mechanistic principles behind various chiral stationary phases (CSPs), present comparative data, and offer detailed experimental protocols to empower researchers, scientists, and drug development professionals in their method development endeavors.
Pillar 1: The Principle of Chiral Recognition
Enantioselective chromatography is fundamentally based on the differential interaction between enantiomers and a chiral selector.[5] The separation occurs due to the formation of transient diastereomeric complexes with different association constants.[5] For a successful separation, there must be at least three points of interaction between the analyte and the chiral stationary phase, a concept often referred to as the "three-point interaction model." These interactions can include hydrogen bonds, dipole-dipole, ionic, and steric interactions.
Caption: The Three-Point Interaction Model for Chiral Recognition.
Pillar 2: Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of the CSP is the most critical factor in a chiral separation.[6] For a polar analyte like this compound, which contains both a hydroxyl and a carboxylic acid group, several classes of CSPs are viable candidates.
Polysaccharide-Based CSPs
These are the most widely used CSPs, based on cellulose or amylose derivatives coated or immobilized on a silica gel support.[6] Chiral recognition occurs within the helical grooves of the polysaccharide structure, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[6] Immobilized versions (e.g., CHIRALPAK IA, IB, IC) are particularly robust, allowing for a wider range of solvents compared to their coated counterparts (e.g., CHIRALCEL OD, CHIRALPAK AD).[7][8]
-
Mechanism Insight: The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding and dipole interactions, which are crucial for resolving hydroxy acids. The separation of 3-hydroxy fatty acids has been successfully demonstrated on an immobilized amylose tris(3,5-dimethylphenylcarbamate) column (CHIRALPAK IA-U), highlighting the suitability of this phase for similar structures.[7]
-
Performance: Generally provide high selectivity, especially in normal phase or polar organic modes.[9] The use of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) in the mobile phase is often necessary to suppress the ionization of the analyte's carboxylic acid group, thereby improving peak shape and retention.
Macrocyclic Glycopeptide-Based CSPs
This class of CSPs, such as those based on teicoplanin or vancomycin (e.g., Astec CHIROBIOTIC T and V), offers unique and versatile selectivity.[10] They contain multiple stereogenic centers and functional groups (hydroxyl, carboxyl, amino), creating a complex chiral surface capable of multiple interaction types.
-
Mechanism Insight: Their key advantage is multimodal operation. They can be used in reversed-phase, normal-phase, polar organic, and polar ionic modes.[10] For this compound, the polar ionic or reversed-phase modes are particularly promising. The stationary phase's ionizable groups can interact with the analyte's carboxylate, while hydrogen bonding with the hydroxyl group contributes to chiral recognition.
-
Performance: These columns are known for their robustness and broad applicability. Experience shows that CHIROBIOTIC V2, T, and TAG columns can perform a majority of chiral separations, making them excellent choices for initial screening.[10]
Ligand Exchange Chromatography (LEC) CSPs
Ligand exchange columns (e.g., Astec CLC-D/CLC-L) are specifically designed for the separation of molecules that can act as ligands, such as amino acids and hydroxy acids.[10]
-
Mechanism Insight: The stationary phase consists of a chiral bidentate ligand bonded to silica. The mobile phase contains a metal salt, typically copper(II) sulfate. The separation is based on the formation of transient, diastereomeric ternary complexes between the stationary phase ligand, the copper ion, and the analyte enantiomers.[10] The stability of these complexes differs, leading to different retention times.
-
Performance: This technique is highly selective for α- and β-hydroxy acids. A significant advantage is that the copper complex often provides a strong UV signal at 254 nm, even for analytes with a weak chromophore.[10] The elution order can typically be reversed by switching from a D-ligand column (CLC-D) to an L-ligand column (CLC-L).
Pillar 3: Performance Data Summary
The following table summarizes the expected performance characteristics of the discussed column types for the separation of this compound, based on their known performance with analogous compounds.
| Column Type | Chiral Selector | Primary Interaction Mechanism(s) | Typical Mobile Phase(s) | Selectivity (α) | Resolution (Rs) | Key Advantages | Considerations |
| Polysaccharide (Immobilized) | Amylose/Cellulose Derivatives (e.g., CHIRALPAK IA, IC) | H-Bonding, Dipole-Dipole, Steric Inclusion | Normal Phase: Hexane/AlcoholPolar Organic: ACN or MeOH (+ Acid) | High to Excellent | Good to Excellent | Broad applicability, high success rate, robust against wide range of solvents.[6][7] | Normal phase may not be MS-compatible; requires acidic modifier for good peak shape. |
| Macrocyclic Glycopeptide | Teicoplanin/Vancomycin (e.g., CHIROBIOTIC T, V) | H-Bonding, Ionic, Dipole-Dipole | Reversed Phase: ACN/Water + BufferPolar Ionic: MeOH + Acid/Base | Good to High | Good to High | Multimodal operation (RP, NP, Polar), excellent for polar/ionizable analytes, MS-friendly mobile phases.[10] | Selectivity is highly dependent on mobile phase pH and buffer choice. |
| Ligand Exchange (LEC) | Chiral Bidentate Ligand (e.g., Astec CLC-D) | Metal Complexation (Diastereomeric) | Aqueous: Dilute CuSO₄ | Excellent | Excellent | Highly specific for hydroxy acids, enhanced UV detection, reversible elution order.[10] | Limited to analytes that can form complexes, mobile phase contains metal salts. |
Pillar 4: Experimental Protocols & Workflows
A structured approach to method development is crucial for efficiently achieving a robust chiral separation.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
Protocol 1: Initial Screening on a Polysaccharide Column
This protocol is designed as a starting point for screening on a robust, immobilized polysaccharide column.
-
Column: CHIRALPAK® IA-3 (150 x 4.6 mm, 3 µm) or equivalent.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.5 mg/mL.
-
Mobile Phase A (Normal Phase): n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Mobile Phase B (Polar Organic): Methanol / TFA (100:0.1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Procedure:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes.
-
Inject the sample and run the analysis for approximately 20-30 minutes.
-
Evaluate the chromatogram for any signs of separation. If peaks are broad or tailing, increase the concentration of the acidic modifier slightly (e.g., to 0.2%).
-
If no separation is observed, switch to the alternative mobile phase after a thorough column flush and re-equilibration.
-
Protocol 2: Screening on a Macrocyclic Glycopeptide Column
This protocol uses a reversed-phase approach compatible with mass spectrometry.
-
Column: Astec® CHIROBIOTIC® V2 (150 x 4.6 mm, 5 µm) or equivalent.
-
Sample Preparation: Dissolve the racemic standard in Methanol/Water (50:50) to a concentration of 0.5 mg/mL.
-
Mobile Phase: Acetonitrile / 20 mM Ammonium Acetate in Water, pH 4.5 (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm or MS.
-
Injection Volume: 5 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
If retention is too low, decrease the acetonitrile percentage. If retention is too high, increase the acetonitrile percentage.
-
The pH of the aqueous portion of the mobile phase is a critical parameter for selectivity on this type of column; small adjustments can have a significant impact on resolution.[2]
-
Conclusion and Recommendations
The successful chiral separation of this compound is readily achievable with modern HPLC technology.
-
For initial method development and broad applicability , immobilized polysaccharide-based CSPs like CHIRALPAK IA represent the first choice, with a high probability of success in either normal phase or polar organic modes.
-
For methods requiring MS-compatibility and for separating highly polar analytes , macrocyclic glycopeptide-based CSPs like CHIROBIOTIC V2 are an excellent alternative, offering robust performance in reversed-phase conditions.
-
If other methods fail or for specialized applications requiring enhanced detection, ligand exchange chromatography offers a highly selective, albeit more specialized, solution.
By employing a systematic screening approach as outlined in this guide, researchers can efficiently identify the optimal stationary phase and mobile phase combination, leading to a robust, reproducible, and accurate method for the critical task of separating this compound stereoisomers.
References
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- Li, S., et al. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. PubMed. [Link]
- Chirco, S. (2023). Recent Chiral Stationary Phase Advancements in HPLC Analysis.
- Kortz, L., et al. (2020). Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier.
- ResearchGate. (n.d.). Dependence of separation selectivity (α) of hydroxy acid enantiomers.... [Link]
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inter-laboratory validation of a 3-Hydroxycyclopentanecarboxylic acid analytical method
An Inter-Laboratory Validation Guide for the Quantification of 3-Hydroxycyclopentanecarboxylic Acid: A Comparative Analysis of HPLC-UV and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and validated quantification of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of two widely adopted analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. As a crucial intermediate or metabolite in various synthetic pathways, establishing a robust analytical method for this compound is a critical step in ensuring product quality and regulatory compliance.
This document details a hypothetical inter-laboratory study designed to validate these two methods, offering a framework for researchers to establish their own validated analytical procedures. The experimental designs and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and methodologies from respected bodies such as AOAC International.[1][2][3][4][5]
The Analytical Challenge: this compound
This compound is a polar organic acid that can present analytical challenges due to its low volatility and lack of a strong chromophore. The selection of an appropriate analytical method is therefore a critical decision, balancing the need for sensitivity, selectivity, and practicality.
Caption: Key analytical challenges associated with this compound.
Methodologies Under Comparison
This guide compares two distinct analytical approaches:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible technique. For organic acids lacking a strong chromophore, detection is often performed at a low UV wavelength (e.g., 210 nm) where the carboxylic acid group exhibits some absorbance.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.[7][8][9]
Inter-Laboratory Validation Study Design
To rigorously assess the performance of the HPLC-UV and GC-MS methods, a hypothetical inter-laboratory study was designed involving three independent laboratories. The study protocol was developed in accordance with ICH Q2(R1) and AOAC guidelines for collaborative studies.[1][4][5]
Caption: Workflow of the inter-laboratory validation study.
Validation Parameters
The following validation parameters were assessed in each laboratory for both methods, consistent with ICH Q2(R1) guidelines[1][2][3]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility (Inter-laboratory precision): Precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Method 1: HPLC-UV
1. Sample Preparation: a. Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range. b. Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with 0.01 M KH2PO4 (pH adjusted to 2.6)[10].
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- UV Detection: 210 nm.
Method 2: GC-MS with Derivatization
1. Sample Preparation and Derivatization: a. To an accurately weighed sample, add an internal standard solution. b. Evaporate the sample to dryness under a stream of nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[7] d. Heat the mixture at 70°C for 30 minutes to facilitate derivatization. e. Cool to room temperature before injection.
2. GC-MS Conditions:
- GC System: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection Volume: 1 µL (splitless).
- Mass Spectrometer: Agilent 5977B or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Quantification Ion: To be determined from the mass spectrum of the derivatized analyte.
Comparative Performance Data
The following tables summarize the hypothetical performance data from the three participating laboratories.
Table 1: Hypothetical Inter-laboratory Validation Data for this compound Quantification by HPLC-UV
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9988 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% | 98.0 - 102.0% |
| Repeatability (RSD%) | 1.8% | 1.5% | 2.1% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 2.5% | 2.2% | 2.8% | ≤ 3.0% |
| Reproducibility (RSD%) | \multicolumn{3}{c | }{3.5%} | ≤ 5.0% | |
| LOQ (µg/mL) | 5.0 | 4.8 | 5.2 | Report |
| LOD (µg/mL) | 1.5 | 1.4 | 1.6 | Report |
| Robustness | Passed | Passed | Passed | No significant impact on results |
Table 2: Hypothetical Inter-laboratory Validation Data for this compound Quantification by GC-MS
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9996 | 0.9999 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.8% | 100.5% | 99.5% | 98.0 - 102.0% |
| Repeatability (RSD%) | 0.9% | 1.1% | 0.8% | ≤ 1.5% |
| Intermediate Precision (RSD%) | 1.4% | 1.6% | 1.3% | ≤ 2.0% |
| Reproducibility (RSD%) | \multicolumn{3}{c | }{2.1%} | ≤ 3.0% | |
| LOQ (ng/mL) | 10 | 12 | 9 | Report |
| LOD (ng/mL) | 3 | 4 | 2.8 | Report |
| Robustness | Passed | Passed | Passed | No significant impact on results |
Discussion and Method Selection
Both the HPLC-UV and GC-MS methods demonstrated acceptable performance based on the pre-defined acceptance criteria, which are in line with regulatory expectations.[11][12][13] However, there are clear distinctions in their performance that will guide the selection of the most appropriate method for a given application.
The GC-MS method exhibited superior sensitivity, with a limit of quantitation in the low ng/mL range, making it ideal for applications requiring trace-level analysis, such as in biological matrices.[14][15] The precision and linearity of the GC-MS method were also notably better than the HPLC-UV method. The primary drawback of the GC-MS method is the requirement for a derivatization step, which adds complexity and a potential source of variability to the sample preparation process.[16][17]
The HPLC-UV method , while less sensitive, offers the advantage of a simpler and more direct analytical workflow.[6][10] This makes it a more practical choice for routine quality control testing of bulk drug substances or formulated products where the analyte concentration is expected to be high. The robustness of the HPLC-UV method makes it well-suited for transfer between different laboratories and instruments.
Conclusion
The inter-laboratory validation study demonstrates that both HPLC-UV and GC-MS are suitable methods for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.
-
For high-sensitivity applications , such as bioanalysis or impurity profiling, the GC-MS method is the preferred choice.
-
For routine quality control and analysis of higher concentration samples, the HPLC-UV method provides a reliable and efficient solution.
This guide provides a comprehensive framework for the validation of analytical methods for this compound. By following the principles of method validation outlined in this document and adapting the provided protocols, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible analytical data.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-Hydroxycyclopentanecarboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-Hydroxycyclopentanecarboxylic acid. While this compound is not classified as dangerous goods for transport, its toxicological properties have not been thoroughly investigated, compelling us to adopt a precautionary approach to its handling and disposal.[1][2]
The procedures outlined below are built on a foundation of risk mitigation and regulatory compliance, designed to ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Core Principles and Hazard Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the available data suggests it may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin, and could be harmful if inhaled, ingested, or absorbed through the skin.[1] Due to the absence of comprehensive toxicological data, we must operate under the precautionary principle: treat all waste containing this chemical as hazardous.[3][4]
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-impermeable gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5]
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible in any facility storing or using this material.[1]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must never involve drain or standard trash disposal.[3][5] All waste, including the compound itself, solutions containing it, and any contaminated materials (e.g., gloves, absorbent pads), must be collected and managed as hazardous chemical waste.
Step 1: Waste Segregation The first and most critical step is proper segregation. Incompatible wastes, when mixed, can result in violent reactions, fire, or the emission of toxic gases.[6]
-
Action: Collect waste containing this compound in a dedicated container.
-
Causality: As a carboxylic acid, this waste must be kept separate from bases, oxidizers, and any water-reactive materials to prevent uncontrolled exothermic or gas-producing reactions.[6][7]
Step 2: Containerization The integrity of the waste container is essential for safe storage and transport.
-
Action: Select a container made of a material compatible with the acidic waste (e.g., high-density polyethylene). Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[6][8]
-
Causality: Using a compatible and robust container prevents leakage and chemical degradation of the container itself, which could lead to dangerous spills.[6] The container should not be filled beyond 90% capacity to allow for expansion.[8]
Step 3: Labeling Proper labeling is a regulatory requirement and a critical safety communication tool.[8] It ensures that anyone handling the container, from lab personnel to disposal technicians, understands its contents and associated hazards.
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag.[3] The label must clearly state:
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal vendor can manage the waste stream appropriately and safely.[9]
Step 4: Accumulation and Storage Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[6][9]
-
Action: Store the sealed waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.[6] Keep the container closed at all times except when adding waste.[8]
-
Causality: The SAA keeps hazardous materials organized and contained. Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill and exposure.[6] Keeping containers closed minimizes the release of potentially harmful vapors.[8]
Step 5: Arranging Final Disposal Laboratory personnel should never transport hazardous waste themselves.[3]
-
Action: Once the container is full (or after a maximum of 12 months, whichever comes first), contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3][9]
-
Causality: EHS and licensed contractors are trained and equipped to handle, transport, and dispose of hazardous materials in compliance with all federal, state, and local regulations, ensuring a safe and legally compliant end-of-life for the chemical waste.[10]
Part 3: Emergency Procedures
Spill Management: In the event of a spill, your immediate priority is to ensure personnel safety and contain the material.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect: Wear appropriate PPE, including a respirator if vapors are present.[1]
-
Contain & Collect: For liquid spills, use an inert absorbent material (e.g., sand, diatomite, universal binders).[11][12] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]
-
Dispose: Place all cleanup materials and contaminated items into a designated hazardous waste container and label it accordingly.[3][4]
First Aid & Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Part 4: Data Summary and Workflow
The following table summarizes the critical information for handling and disposing of this compound.
| Parameter | Guideline | Source(s) |
| Primary Hazards | May cause eye, skin, and respiratory system irritation. | [1] |
| PPE Requirement | Safety goggles, impermeable gloves, lab coat. | [5] |
| Disposal Method | Collection as hazardous chemical waste via EHS. | [3][8][9] |
| Forbidden Disposal | Do NOT dispose of down the drain or in regular trash. | [3][5] |
| Waste Segregation | Store separately from bases, oxidizers, and reactives. | [6][7] |
| Container Type | Chemically compatible (e.g., HDPE) with a secure cap. | [6][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | [6][9] |
Disposal Decision Workflow
The diagram below illustrates the mandatory workflow for managing waste generated from processes involving this compound.
Caption: Decision workflow for the disposal of this compound.
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Personal protective equipment for handling 3-Hydroxycyclopentanecarboxylic acid
A Researcher's Guide to Safely Handling 3-Hydroxycyclopentanecarboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. This compound, a key building block in pharmaceutical synthesis, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, experience-driven framework for its safe use, from initial receipt to final disposal. The protocols outlined herein are designed to be self-validating, grounded in established safety principles to foster a culture of proactive risk management.
Understanding the Hazard Profile
While specific toxicological properties of this compound have not been exhaustively investigated, the available safety data indicates it should be handled with care.[1] According to the Safety Data Sheet (SDS), the compound may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.[1] Potential harm from inhalation, ingestion, or skin absorption is also noted.[1] As a general principle for any carboxylic acid, direct contact can pose risks ranging from mild irritation to more severe tissue damage depending on the concentration and duration of exposure.[2]
Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The following table summarizes the essential equipment for handling this compound, with the rationale for each component explained.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2][3][4] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face from accidental splashes during transfer or reaction quenching.[2][4] |
| Hand Protection | Nitrile or butyl rubber gloves.[2][5] | These materials offer good resistance to a range of chemicals, including acids.[2][5][6] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[4] |
| Body Protection | Chemical-resistant lab coat or apron.[3][5] | This provides a critical barrier to protect your skin and personal clothing from spills and splashes. For larger quantities, a chemical-resistant suit may be necessary.[3] |
| Respiratory Protection | Use in a certified chemical fume hood.[7][8] | Given the potential for respiratory irritation and the lack of extensive toxicological data, all handling of this compound that could generate dust or aerosols must be conducted within a fume hood to minimize inhalation exposure.[1][7] If a fume hood is not available, a NIOSH-approved respirator may be required as a secondary measure.[1] |
| Footwear | Closed-toe shoes. | This is a standard laboratory practice to protect the feet from spills and falling objects. |
Step-by-Step Operational Plan
A systematic approach to handling ensures safety at every stage.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[9][10][11] The container should be kept tightly closed.[1]
3.2. Handling and Use
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Work Area: Conduct all work in a designated area, preferably within a chemical fume hood.[7]
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools like a spatula for solids or a pipette for solutions.
-
Avoid Inhalation: Always handle the substance in a manner that minimizes the generation of dust or aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[12]
3.3. Spill Response
In the event of a spill, a swift and correct response is crucial.
Caption: Workflow for handling a chemical spill.
3.4. First Aid Measures
Immediate and appropriate first aid can significantly mitigate the effects of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Collection: All waste materials contaminated with this compound should be collected in a clearly labeled, sealed, and compatible waste container.[1]
-
Neutralization: Depending on local regulations, acidic waste may need to be neutralized before disposal. This should be done carefully by slowly adding a base (like sodium bicarbonate) to the acidic waste with stirring in a fume hood.
-
Licensed Disposal: Dispose of the chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[13] Do not dispose of it down the drain or in the regular trash.[7]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for all.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
